molecular formula C30H32O15 B15595248 4-O-Galloylalbiflorin

4-O-Galloylalbiflorin

Cat. No.: B15595248
M. Wt: 632.6 g/mol
InChI Key: UXHIYEMICNYJGK-OXEDSRPUSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-O-Galloylalbiflorin is a useful research compound. Its molecular formula is C30H32O15 and its molecular weight is 632.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C30H32O15

Molecular Weight

632.6 g/mol

IUPAC Name

[(3S)-9-(benzoyloxymethyl)-6-methyl-8-oxo-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-oxatricyclo[4.3.0.03,9]nonan-4-yl] 3,4,5-trihydroxybenzoate

InChI

InChI=1S/C30H32O15/c1-28-10-18(42-25(39)14-7-16(32)20(34)17(33)8-14)15-9-30(28,44-26-23(37)22(36)21(35)19(11-31)43-26)29(15,27(40)45-28)12-41-24(38)13-5-3-2-4-6-13/h2-8,15,18-19,21-23,26,31-37H,9-12H2,1H3/t15-,18?,19?,21?,22?,23?,26?,28?,29?,30?/m1/s1

InChI Key

UXHIYEMICNYJGK-OXEDSRPUSA-N

Origin of Product

United States

Foundational & Exploratory

The Discovery and Isolation of 4-O-Galloylalbiflorin from Paeonia lactiflora: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical whitepaper provides an in-depth guide for researchers, scientists, and drug development professionals on the discovery, isolation, and preliminary biological assessment of 4-O-Galloylalbiflorin, a galloylated monoterpene glycoside from the roots of Paeonia lactiflora. This document details the experimental protocols for extraction and chromatographic purification, presents structural elucidation data, and discusses potential biological activities, including androgen receptor binding and putative anti-inflammatory effects. All quantitative data are summarized in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams to facilitate comprehension and replication.

Introduction

Paeonia lactiflora Pall. (Paeoniaceae), commonly known as the Chinese peony, is a perennial herbaceous plant with a long history of use in traditional medicine across East Asia. Its roots, in particular, are a rich source of bioactive compounds, primarily monoterpene glycosides and phenolic compounds. Among these, albiflorin (B1665693) and its derivatives have attracted significant scientific interest. This guide focuses on a specific galloylated derivative, this compound, which has been identified as a constituent of Paeonia lactiflora roots. The addition of a galloyl moiety to the albiflorin backbone is of particular interest as galloylation is known to modulate the biological activity of natural products, often enhancing their therapeutic potential. This document serves as a comprehensive resource, consolidating available data on the discovery and isolation of this compound.

Discovery and Structural Elucidation

The discovery of this compound was the result of bioactivity-guided fractionation and phytochemical investigations of Paeonia lactiflora root extracts. Its structure was elucidated through extensive spectroscopic analysis.

Spectroscopic Data

The structural assignment of this compound was accomplished using a combination of one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). The key spectral data are summarized in the table below.

Table 1: Spectroscopic Data for this compound
Technique Observed Features
¹H-NMR Signals corresponding to the albiflorin skeleton, including the characteristic protons of the pinane-type monoterpene core and the glucose moiety. Additional signals in the aromatic region are indicative of a galloyl group.
¹³C-NMR Carbon signals consistent with the albiflorin structure, supplemented by signals for the carbonyl and aromatic carbons of the galloyl group.
HMBC Correlations observed between the protons of the albiflorin core and the carbonyl carbon of the galloyl group, confirming the site of esterification.
HR-ESI-MS Provided the exact mass and molecular formula of the compound, confirming the addition of a galloyl moiety to albiflorin.

Experimental Protocols

The following sections provide a detailed methodology for the isolation and purification of this compound from the dried roots of Paeonia lactiflora.

Plant Material and Extraction
  • Plant Material : Dried roots of Paeonia lactiflora are collected and authenticated.

  • Preparation : The dried roots are pulverized into a coarse powder.

  • Extraction : The powdered root material is extracted exhaustively with 60-80% ethanol (B145695) at room temperature. The extraction is typically repeated multiple times to ensure a high yield of the target compounds.

  • Concentration : The combined ethanolic extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Chromatographic Purification

The purification of this compound from the crude extract is a multi-step process involving several chromatographic techniques.

Step 1: Initial Fractionation using Macroporous Resin Column Chromatography

  • The crude extract is suspended in water and applied to a macroporous resin column (e.g., Diaion HP-20).

  • The column is washed with distilled water to remove sugars and other highly polar impurities.

  • The retained compounds are then eluted with a stepwise gradient of ethanol in water (e.g., 20%, 50%, 80% ethanol). Fractions are collected and monitored by thin-layer chromatography (TLC).

Step 2: Silica (B1680970) Gel Column Chromatography

  • Fractions enriched with monoterpene glycosides from the macroporous resin chromatography are combined, concentrated, and subjected to silica gel column chromatography.

  • Elution is performed using a solvent gradient of increasing polarity, typically a mixture of chloroform (B151607) and methanol.

Step 3: Sephadex LH-20 Column Chromatography

  • Further purification of the this compound-containing fractions is achieved using a Sephadex LH-20 column.

  • Methanol is commonly used as the mobile phase to separate compounds based on their molecular size and polarity.

Step 4: Preparative High-Performance Liquid Chromatography (HPLC)

  • Final purification to obtain high-purity this compound is performed using preparative reversed-phase HPLC (RP-HPLC) on an ODS (C18) column.

  • A gradient of acetonitrile (B52724) in water is typically used as the mobile phase.

Diagram 1: Experimental Workflow for Isolation

G start Dried Paeonia lactiflora Roots extraction Pulverization and Extraction (60-80% Ethanol) start->extraction concentration Concentration under Reduced Pressure extraction->concentration crude_extract Crude Extract concentration->crude_extract macro_resin Macroporous Resin Column Chromatography crude_extract->macro_resin silica_gel Silica Gel Column Chromatography macro_resin->silica_gel sephadex Sephadex LH-20 Column Chromatography silica_gel->sephadex prep_hplc Preparative RP-HPLC (ODS Column) sephadex->prep_hplc final_product Pure this compound prep_hplc->final_product

A generalized workflow for the isolation and purification of this compound.

Biological Activity

Preliminary studies have indicated that galloylated monoterpene glycosides from Paeonia lactiflora possess noteworthy biological activities.

Androgen Receptor Binding Activity

Two new galloylated monoterpene glycosides, this compound and 4'-O-galloylpaeoniflorin, were isolated from the roots of Paeonia lactiflora and their structures were elucidated based on spectroscopic analysis. These compounds were found to exhibit androgen receptor (AR) binding activity[1].

A competitive binding assay can be employed to quantify the affinity of this compound for the androgen receptor.

Protocol: Androgen Receptor Competitive Binding Assay

  • Receptor Source : A recombinant human androgen receptor or cytosol preparations from androgen-sensitive tissues (e.g., rat prostate) can be used.

  • Radioligand : A high-affinity radiolabeled androgen, such as [³H]-R1881 (methyltrienolone), is used.

  • Assay Procedure :

    • The receptor preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (this compound).

    • A known AR ligand (e.g., unlabeled R1881 or dihydrotestosterone) is used as a positive control.

    • The incubation is carried out to equilibrium.

  • Separation : Bound and free radioligand are separated (e.g., by filtration or dextran-coated charcoal).

  • Quantification : The amount of bound radioactivity is measured by liquid scintillation counting.

  • Data Analysis : The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis.

Table 2: Compounds Isolated from Paeonia lactiflora and their Reported Activities
Compound Compound Type Reported Biological Activity
This compoundGalloylated Monoterpene GlycosideAndrogen receptor binding activity[1]
4'-O-GalloylpaeoniflorinGalloylated Monoterpene GlycosideAndrogen receptor binding activity[1]
PaeoniflorinMonoterpene GlycosideAnti-inflammatory, neuroprotective
AlbiflorinMonoterpene GlycosideAnti-inflammatory, antidepressant-like effects
BenzoylpaeoniflorinMonoterpene GlycosideNeuroprotective
OxypaeoniflorinMonoterpene GlycosideNeuroprotective
Gallic AcidPhenolic AcidAntioxidant, anti-inflammatory
Putative Anti-inflammatory Signaling Pathway

The presence of a galloyl group in this compound suggests potential anti-inflammatory properties, as this moiety is known to contribute to the anti-inflammatory effects of other natural products. A plausible mechanism of action involves the modulation of key inflammatory signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.

Diagram 2: Proposed Anti-inflammatory Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_pathway MAPK Pathway (ERK, JNK, p38) TLR4->MAPK_pathway Activates IKK IKK TLR4->IKK Activates IkB_NFkB IκBα-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκBα IkB IκBα NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB Releases compound This compound compound->MAPK_pathway Inhibits compound->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) DNA->Cytokines Transcription

A hypothetical pathway illustrating the potential anti-inflammatory mechanism of this compound.

Conclusion and Future Directions

This compound represents a promising bioactive compound from Paeonia lactiflora. This guide provides a foundational framework for its isolation and initial biological characterization. Future research should focus on optimizing the isolation protocol to improve yields and purity. Furthermore, a comprehensive evaluation of its biological activities is warranted, including detailed studies on its androgen receptor binding affinity and its potential as an anti-inflammatory agent. Mechanistic studies are also needed to fully elucidate the signaling pathways through which this compound exerts its effects. Such investigations will be crucial in determining its potential for development as a novel therapeutic agent.

References

The Biosynthesis of 4-O-Galloylalbiflorin in Paeonia Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway of 4-O-galloylalbiflorin, a significant bioactive monoterpene glycoside found in Paeonia species. The biosynthesis of this compound is a multi-step process involving the convergence of the terpenoid and phenylpropanoid pathways. This document details the enzymatic steps leading to the formation of its precursors, albiflorin (B1665693) and gallic acid, and proposes the final galloylation step. Integrated metabolomic and transcriptomic analyses in Paeonia lactiflora have identified key gene families, including cytochrome P450s (CYP450s), UDP-glycosyltransferases (UGTs), and acyltransferases, that are crucial for the synthesis of monoterpene glycosides. While the specific galloyltransferase responsible for the final esterification remains to be definitively characterized, this guide outlines a putative reaction and provides detailed hypothetical experimental protocols for its identification and characterization. Quantitative data from metabolomic studies are presented to illustrate the distribution and accumulation of relevant compounds in different plant tissues. This guide is intended to serve as a foundational resource for further research into the metabolic engineering and drug development applications of this compound.

Introduction

Paeonia species, particularly Paeonia lactiflora, are renowned in traditional medicine for their rich composition of bioactive compounds. Among these are monoterpene glycosides, with paeoniflorin (B1679553) and albiflorin being the most abundant. The galloylated derivatives of these compounds, such as this compound, have garnered interest for their potential pharmacological activities. Understanding the biosynthetic pathway of this compound is paramount for optimizing its production through metabolic engineering and for ensuring quality control in herbal preparations.

The biosynthesis of this compound is a complex process that initiates from primary metabolism and diverges into two major secondary metabolic pathways: the biosynthesis of the monoterpene glycoside backbone of albiflorin and the formation of the galloyl moiety from gallic acid. This guide synthesizes the current knowledge on these pathways and provides a framework for future research.

Proposed Biosynthetic Pathway of this compound

The formation of this compound is hypothesized to occur in three main stages:

  • Biosynthesis of the Monoterpene Backbone: The pinane-type monoterpene skeleton of albiflorin is synthesized via the mevalonate (B85504) (MVA) and/or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways.

  • Biosynthesis of the Galloyl Moiety: Gallic acid is produced through the shikimate pathway.

  • Assembly and Galloylation: The monoterpene backbone undergoes a series of modifications, including glycosylation, to form albiflorin. Subsequently, albiflorin is galloylated to yield this compound.

dot

4_O_Galloylalbiflorin_Biosynthesis_Overview cluster_terpenoid Terpenoid Biosynthesis (MVA/MEP Pathways) cluster_phenylpropanoid Phenylpropanoid Biosynthesis (Shikimate Pathway) GPP Geranyl Pyrophosphate (GPP) Pinane Pinane-type Monoterpene GPP->Pinane Terpene Synthase (TPS) Albiflorin_precursor Albiflorin Precursor Pinane->Albiflorin_precursor CYP450s Albiflorin Albiflorin Albiflorin_precursor->Albiflorin UGTs 4_O_Galloylalbiflorin 4_O_Galloylalbiflorin Albiflorin->4_O_Galloylalbiflorin Shikimic_acid Shikimic Acid Gallic_acid Gallic Acid Shikimic_acid->Gallic_acid Gallic_acid->4_O_Galloylalbiflorin Galloyltransferase (Proposed)

Caption: Overview of the proposed biosynthetic pathway of this compound.

Biosynthesis of Albiflorin

The biosynthesis of albiflorin begins with the formation of the universal C5 precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), through the MVA and MEP pathways. These precursors are then condensed to form geranyl pyrophosphate (GPP), the direct precursor to monoterpenes.

dot```dot digraph "Albiflorin_Biosynthesis" { graph [splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

MVA [label="MVA Pathway"]; MEP [label="MEP Pathway"]; IPP_DMAPP [label="IPP + DMAPP"]; GPP [label="Geranyl Pyrophosphate (GPP)"]; Pinene [label="α-Pinene"]; Modified_Pinene [label="Oxidized Pinane Intermediate"]; Paeoniflorigenone [label="Paeoniflorigenone"]; Albiflorin_aglycone [label="Albiflorin Aglycone"]; Albiflorin [label="Albiflorin", fillcolor="#4285F4", fontcolor="#FFFFFF"];

MVA -> IPP_DMAPP; MEP -> IPP_DMAPP; IPP_DMAPP -> GPP [label="GPPS"]; GPP -> Pinene [label="PlTPS21 (α-pinene synthase)"]; Pinene -> Modified_Pinene [label="CYP450s"]; Modified_Pinene -> Paeoniflorigenone [label="Further oxidation"]; Paeoniflorigenone -> Albiflorin_aglycone [label="Reduction"]; Albiflorin_aglycone -> Albiflorin [label="UGT"]; }

Caption: Biosynthesis of gallic acid via the shikimate pathway.

Proposed Galloylation of Albiflorin

The final step in the biosynthesis of this compound is the esterification of the hydroxyl group at the C-4 position of the glucose moiety of albiflorin with gallic acid. This reaction is catalyzed by a putative galloyltransferase. While this specific enzyme has not yet been isolated and characterized from Paeonia species, similar reactions are known to occur in the biosynthesis of other galloylated natural products. It is hypothesized that an acyltransferase utilizes an activated form of gallic acid, such as galloyl-CoA or 1-O-galloyl-β-D-glucose, as the acyl donor.

dot

Final_Galloylation_Step cluster_reactants Albiflorin Albiflorin Galloyltransferase Galloyltransferase (Acyltransferase) Albiflorin->Galloyltransferase Gallic_Acid_Derivative Gallic Acid (activated form) Gallic_Acid_Derivative->Galloyltransferase 4_O_Galloylalbiflorin This compound Galloyltransferase->4_O_Galloylalbiflorin

Caption: The proposed final galloylation step in the biosynthesis of this compound.

Quantitative Data on Metabolite Accumulation

Metabolomic studies on P. lactiflora have revealed tissue-specific accumulation of key metabolites in the biosynthetic pathway of this compound. The roots are the primary site for the accumulation of monoterpene glycosides, including albiflorin and paeoniflorin.

MetaboliteTissueRelative Abundance/ConcentrationReference
Albiflorin RootHigh[1][2]
LeafLow[1]
FlowerLow[1]
Paeoniflorin RootHigh[1][2]
LeafModerate[1]
FlowerLow[1]
Gallic Acid FlowerHigh[1]
LeafModerate[1]
RootLow[1]
1,2,3,4,6-pentagalloyl-beta-D-glucopyranoside FlowerPresent[3]
1-O-galloyl-beta-D-glucose FlowerPresent[3]

Note: This table summarizes general findings. Absolute concentrations can vary significantly based on the cultivar, age, and environmental conditions.

Experimental Protocols

This section provides detailed hypothetical methodologies for the identification and characterization of the putative galloyltransferase involved in this compound biosynthesis. These protocols are based on established techniques for enzyme characterization.

Plant Material

Fresh roots of Paeonia lactiflora, where albiflorin accumulation is highest, should be used as the source material for enzyme extraction.

Proposed Workflow for Galloyltransferase Identification

dot```dot digraph "Galloyltransferase_Identification_Workflow" { graph [rankdir="TB"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Plant_Material [label="P. lactiflora Roots"]; Crude_Extract [label="Crude Protein Extract"]; Purification [label="Enzyme Purification\n(Chromatography)"]; SDS_PAGE [label="SDS-PAGE and\nProtein Identification (MS)"]; Enzyme_Assay [label="Enzyme Activity Assay"]; Gene_Cloning [label="Candidate Gene Cloning"]; Heterologous_Expression [label="Heterologous Expression"]; Functional_Verification [label="In vitro Functional Verification"];

Plant_Material -> Crude_Extract; Crude_Extract -> Purification; Purification -> SDS_PAGE; Purification -> Enzyme_Assay; SDS_PAGE -> Gene_Cloning; Gene_Cloning -> Heterologous_Expression; Heterologous_Expression -> Functional_Verification; Enzyme_Assay -> Functional_Verification [style=dashed]; }

References

4-O-Galloylalbiflorin: A Technical Guide to Its Natural Sources, Abundance, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-O-Galloylalbiflorin is a naturally occurring monoterpene glycoside that has been identified as a constituent of medicinal plants. This technical guide provides a comprehensive overview of its natural sources, available data on its abundance, and detailed experimental protocols for its analysis. The information is intended to support research and development efforts in natural product chemistry, pharmacology, and drug discovery.

Natural Sources

The primary natural source of this compound identified in the scientific literature is the root of Paeonia lactiflora , commonly known as Chinese peony. This plant has a long history of use in traditional Chinese medicine. Research has led to the isolation and structural elucidation of this compound from its roots, confirming its presence among a variety of other bioactive compounds.

Abundance of this compound

Quantitative data on the abundance of this compound in Paeonia lactiflora is not widely reported in publicly available literature. While numerous studies have quantified major components of Paeonia species, such as paeoniflorin (B1679553) and albiflorin, specific concentrations for this compound are not yet established across different cultivars, geographical locations, or harvest times. A recently developed UPLC-MS/MS method allows for its quantification, and future studies utilizing this method are expected to provide more precise data on its abundance.

Table 1: Quantitative Analysis Parameters for this compound

ParameterValueReference
Limit of Detection (LOD)0.03908 - 25.45 mg·kg⁻¹[1]
Limit of Quantification (LOQ)0.1303 - 84.83 mg·kg⁻¹[1]
Recovery90.6% - 96.0%[1]
Relative Standard Deviation (RSD)2.7% - 5.4%[1]

Note: The ranges for LOD and LOQ are for a method that simultaneously quantifies 15 components, including this compound. The specific values for this compound within these ranges are not individually specified in the available abstract.

Experimental Protocols

A validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method has been established for the simultaneous determination of 15 components, including this compound, in Paeonia lactiflora.[1]

Sample Preparation: Extraction of this compound from Paeonia lactiflora Root
  • Grinding: The dried roots of Paeonia lactiflora are finely powdered.

  • Extraction: A 0.1 g aliquot of the powdered root is mixed with 1.2 mL of 70% methanol.

  • Vortexing: The mixture is vortexed to ensure thorough mixing.

  • Overnight Extraction: The sample is kept at 4°C overnight for extraction.

  • Centrifugation: The extract is centrifuged at 10,000 × g for 10 minutes.

  • Filtration: The resulting supernatant is filtered through a 0.22 μm pore size filter prior to UPLC-MS/MS analysis.[2]

UPLC-MS/MS Quantification of this compound
  • Instrumentation: Waters UPLC HSS T3 column (150 mm × 2.1 mm, 1.8 μm).[1]

  • Mobile Phase:

  • Gradient Elution:

    • 0-1.0 min: 10% A → 15% A

    • 1.0-6.0 min: 15% A → 30% A

    • 6.0-10.0 min: 30% A → 90% A

    • 10.0-12.0 min: 90% A → 10% A[1]

  • Flow Rate: 0.3 mL·min⁻¹.[1]

  • Ionization Source: Electrospray ionization (ESI) in both positive and negative modes.[1]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[1]

Visualizations

experimental_workflow cluster_extraction Sample Preparation cluster_analysis UPLC-MS/MS Analysis start Paeonia lactiflora Root Powder (0.1 g) add_solvent Add 70% Methanol (1.2 mL) start->add_solvent vortex Vortex Extraction add_solvent->vortex overnight Incubate at 4°C Overnight vortex->overnight centrifuge Centrifuge at 10,000 x g for 10 min overnight->centrifuge filter Filter Supernatant (0.22 µm) centrifuge->filter inject Inject into UPLC-MS/MS filter->inject Filtered Extract separation Chromatographic Separation (Waters UPLC HSS T3 column) inject->separation detection Mass Spectrometry Detection (ESI, MRM mode) separation->detection quantification Data Analysis and Quantification detection->quantification hypothetical_signaling_pathway cluster_cell Cellular Response cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway Galloylalbiflorin This compound Receptor Cell Surface Receptor (Hypothetical Target) Galloylalbiflorin->Receptor Binds to MAPKKK MAPKKK Receptor->MAPKKK Activates/Inhibits IKK IKK Complex Receptor->IKK Activates/Inhibits MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK MAPKK->MAPK Nucleus Nucleus MAPK->Nucleus Translocates to IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB IkB->NFkB Inhibition NFkB->Nucleus Translocates to Transcription Gene Transcription (e.g., Anti-inflammatory cytokines) Nucleus->Transcription Regulates

References

Physical and chemical properties of 4-O-Galloylalbiflorin

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Physical, Chemical, and Biological Properties of a Bioactive Monoterpene Glycoside

This technical guide provides a comprehensive overview of 4-O-Galloylalbiflorin, a natural compound isolated from the roots of Paeonia lactiflora. This document is intended for researchers, scientists, and drug development professionals, detailing its known physicochemical properties, biological activities, and relevant experimental protocols.

Physicochemical Properties

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₃₀H₃₂O₁₅--INVALID-LINK--
Molecular Weight 632.57 g/mol --INVALID-LINK--
CAS Number 929042-36-4--INVALID-LINK--
IUPAC Name [(2R,3S,4S,5R,6S)-6-[[(1R,3R,4R,6S,9S)-9-(benzoyloxymethyl)-4-hydroxy-6-methyl-8-oxo-7-oxatricyclo[4.3.0.0³⁹]nonan-1-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate--INVALID-LINK--
Solubility Soluble in DMSO (10 mg/mL reported by vendor)--INVALID-LINK--
SMILES CC12CC(C3CC1(C3(C(=O)O2)COC(=O)C4=CC=CC=C4)OC5C(C(C(C(O5)COC(=O)C6=CC(=C(C(=C6)O)O)O)

The Potential of 4-O-Galloylalbiflorin as a BACE1 Inhibitor: A Review of Currently Available Scientific Evidence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive literature searches have been conducted to provide a comprehensive technical guide on 4-O-Galloylalbiflorin as a potential BACE1 inhibitor. However, based on the currently available public scientific literature, there is no direct evidence or published research specifically investigating or establishing this compound as an inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1).

While the core topic of this guide cannot be substantiated with direct experimental data, this document aims to provide valuable context by summarizing related research on compounds isolated from Paeonia lactiflora, the plant source of albiflorin (B1665693) and its derivatives, and their relevance to Alzheimer's disease and BACE1 inhibition. This information may serve as a foundation for future research into the potential of this compound in this area.

Introduction to BACE1 and Alzheimer's Disease

Alzheimer's disease (AD) is a progressive neurodegenerative disorder and the most common cause of dementia. A key pathological hallmark of AD is the extracellular deposition of amyloid-beta (Aβ) peptides in the brain, forming senile plaques. The generation of Aβ is initiated by the enzymatic cleavage of the amyloid precursor protein (APP) by BACE1. This rate-limiting step makes BACE1 a prime therapeutic target for the development of disease-modifying drugs for AD. Inhibition of BACE1 is expected to reduce the production of Aβ peptides, thereby slowing down the progression of the disease.

Paeonia lactiflora as a Source of Bioactive Compounds

Paeonia lactiflora, commonly known as Chinese peony, has a long history of use in traditional medicine. Modern phytochemical investigations have revealed a rich diversity of bioactive compounds within this plant, including monoterpenoids, flavonoids, and stilbenes. Several of these compounds have been explored for their neuroprotective properties.

While direct studies on this compound's effect on BACE1 are absent, other constituents of Paeonia lactiflora have been investigated in the context of Alzheimer's disease pathology:

  • Resveratrol (B1683913) Oligomers: A study on the seed extract of Paeonia lactiflora identified several resveratrol oligomers that demonstrated significant in vitro inhibition of BACE1 in a dose-dependent manner.[1][2] This finding highlights that the Paeonia genus produces compounds with the potential to target key enzymes in Alzheimer's disease.

  • Paeoniflorin (B1679553): As a major bioactive component of Paeonia lactiflora, paeoniflorin has been studied for its neuroprotective effects against Aβ-induced neurotoxicity in cell models. While these studies provide a rationale for the plant's traditional use in neurological conditions, they do not directly implicate BACE1 inhibition as the underlying mechanism.

  • Other Neuroprotective Compounds: Research on the leaves of Paeonia lactiflora has led to the isolation of new terpenes and fatty glycosides that exhibit neuroprotective effects against oxidative stress-induced cell damage, a pathological feature of Alzheimer's disease.

A systematic review of albiflorin, a closely related compound, indicates its potential in ameliorating neuroinflammation and reducing Aβ accumulation in models of Alzheimer's disease. However, the specific molecular targets, including whether BACE1 is directly inhibited, remain to be elucidated.

The Amyloid Cascade Hypothesis and BACE1's Role

The "amyloid cascade hypothesis" posits that the accumulation of Aβ is the primary event that triggers a cascade of downstream pathological events, including tau hyperphosphorylation, neuroinflammation, and ultimately, neuronal death. BACE1's critical role in initiating this cascade is depicted in the signaling pathway below.

BACE1_Pathway cluster_cleavage APP Amyloid Precursor Protein (APP) C99 C99 fragment APP:e->C99:w Cleavage BACE1 BACE1 (β-secretase) sAPPb sAPPβ (soluble fragment) BACE1_label BACE1 Cleavage Site gamma_secretase γ-secretase Ab Amyloid-β (Aβ) peptides gamma_label γ-secretase Cleavage Site Plaques Amyloid Plaques Neurotoxicity Neurotoxicity & Neuronal Death

Caption: Amyloid Precursor Protein (APP) processing pathway leading to Amyloid-β formation.

Standard Experimental Protocol for BACE1 Inhibition Assay

Should research on this compound as a BACE1 inhibitor be undertaken, a common and robust method for assessing its in vitro activity is the Förster Resonance Energy Transfer (FRET) assay. The general workflow for such an experiment is outlined below.

BACE1_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Reagents Prepare Assay Buffer, BACE1 Enzyme, Substrate, and Test Compound (this compound) Mix Mix BACE1 Enzyme with Test Compound or Vehicle Control Reagents->Mix Incubate_Pre Pre-incubate Mix->Incubate_Pre Add_Substrate Add FRET Substrate to initiate reaction Incubate_Pre->Add_Substrate Incubate_Reaction Incubate at 37°C Add_Substrate->Incubate_Reaction Measure Measure Fluorescence (Kinetic or Endpoint) Incubate_Reaction->Measure Calculate Calculate % Inhibition and IC50 Value Measure->Calculate

Caption: General experimental workflow for a FRET-based BACE1 inhibition assay.

Detailed Methodologies

A typical BACE1 inhibition assay would involve the following steps:

  • Reagent Preparation:

    • Assay Buffer: Sodium Acetate buffer (e.g., 50 mM, pH 4.5).

    • BACE1 Enzyme: Recombinant human BACE1 is diluted to a working concentration in the assay buffer.

    • FRET Substrate: A synthetic peptide substrate containing a fluorophore and a quencher flanking the BACE1 cleavage site (e.g., Rh-EVNLDAEFK-Quencher) is prepared in a suitable solvent like DMSO and then diluted in assay buffer.

    • Test Compound: this compound would be dissolved in DMSO to create a stock solution, from which serial dilutions are made.

  • Assay Procedure:

    • In a 96-well or 384-well microplate, the test compound at various concentrations is added to the wells.

    • Recombinant BACE1 enzyme solution is then added to the wells containing the test compound and incubated for a short period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

    • The enzymatic reaction is initiated by the addition of the FRET substrate.

    • The plate is then incubated at 37°C for a defined period (e.g., 60-120 minutes), and fluorescence is measured at appropriate excitation and emission wavelengths using a microplate reader.

  • Data Analysis:

    • The rate of substrate cleavage is determined by the increase in fluorescence signal.

    • The percentage of BACE1 inhibition is calculated for each concentration of the test compound relative to a vehicle control (DMSO).

    • The IC50 value, which is the concentration of the inhibitor required to reduce BACE1 activity by 50%, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Future Directions and Conclusion

The therapeutic potential of inhibiting BACE1 for the treatment of Alzheimer's disease remains a significant area of research, despite clinical trial setbacks for some synthetic inhibitors. Natural products offer a vast chemical diversity for the discovery of new BACE1 inhibitors with potentially more favorable safety profiles.

While there is currently no direct evidence to support the role of this compound as a BACE1 inhibitor, the documented BACE1 inhibitory activity of other compounds from Paeonia lactiflora suggests that this plant is a promising source for further investigation. Future research should focus on:

  • In vitro screening: Directly testing this compound and other related compounds from Paeonia lactiflora for their ability to inhibit BACE1 activity using established enzymatic assays.

  • Mechanism of action studies: If inhibitory activity is confirmed, further studies to determine the mode of inhibition (e.g., competitive, non-competitive) would be crucial.

  • Cell-based assays: Evaluating the ability of this compound to reduce Aβ production in neuronal cell lines.

  • In vivo studies: Assessing the compound's efficacy in animal models of Alzheimer's disease.

References

The Antioxidant Properties of 4-O-Galloylalbiflorin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases. Natural compounds with antioxidant properties are therefore of significant interest in the development of novel therapeutics. 4-O-Galloylalbiflorin, a galloylated monoterpene glycoside derived from plants of the Paeonia genus, has emerged as a compound of interest due to its potential antioxidant and cytoprotective effects. This technical guide provides a comprehensive overview of the antioxidant properties of this compound, detailing its mechanism of action, summarizing available quantitative data, and outlining key experimental protocols for its evaluation. While direct quantitative data for this compound is limited, this guide draws upon evidence from structurally related galloylated paeoniflorin (B1679553) derivatives to provide a thorough assessment of its potential.

Introduction

The galloyl moiety is a well-known pharmacophore that often enhances the biological activities of natural products, including their antioxidant capacity. The presence of multiple hydroxyl groups on the galloyl group allows for efficient scavenging of free radicals. Albiflorin, a major bioactive component of Paeonia lactiflora, when galloylated at the 4-O position, is expected to exhibit significant antioxidant properties. This guide explores the scientific basis for this assertion, focusing on the molecular mechanisms and experimental validation of its antioxidant potential.

Mechanism of Action: The Nrf2 Signaling Pathway

The antioxidant effects of many phenolic compounds, including galloylated derivatives, are often mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. In the presence of oxidative stress or electrophilic compounds like this compound, Keap1 undergoes a conformational change, leading to the release of Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This binding initiates the transcription of a suite of protective enzymes and proteins, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), which collectively enhance the cell's antioxidant capacity and protect it from oxidative damage. Studies on galloylated derivatives of paeoniflorin suggest that they can enhance the levels of phosphorylated Akt (p-Akt) and Nrf2, and promote the nuclear translocation of Nrf2, thereby activating this protective pathway.[1]

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_dimer ROS Oxidative Stress (e.g., H₂O₂) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Induces dissociation Compound This compound Compound->Keap1_Nrf2 Induces dissociation Akt Akt Compound->Akt Keap1 Keap1 Keap1_Nrf2->Keap1 Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Ub Ubiquitin Keap1->Ub Mediates Proteasome Proteasome Degradation Nrf2_cyto->Proteasome Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation Ub->Nrf2_cyto Tags for pAkt p-Akt Akt->pAkt Phosphorylation pAkt->Keap1_Nrf2 Inhibits formation Maf sMaf Nrf2_nuc->Maf Nrf2_Maf Nrf2-sMaf Complex ARE ARE (Antioxidant Response Element) Genes Antioxidant Genes (HO-1, NQO1, etc.) ARE->Genes Promotes transcription Proteins Cytoprotective Proteins Genes->Proteins Translation Proteins->ROS Neutralizes Nrf2_Maf->ARE Binds to

Caption: Nrf2 signaling pathway activation by this compound.

Quantitative Data on Antioxidant Activity

Direct quantitative antioxidant data for this compound is not extensively available in the current literature. However, studies on structurally similar galloylated paeoniflorin derivatives provide valuable insights into its potential efficacy. The following tables summarize the antioxidant activities of these related compounds, which can be used as a proxy to estimate the performance of this compound. It is well-established that the presence of a galloyl group significantly enhances antioxidant activity.[2]

Table 1: In Vitro Radical Scavenging Activity of Structurally Related Compounds

Compound/ExtractAssayIC50 / ActivityReference CompoundIC50 of Reference
2',6'-Bis-O-o-Fluorobenzoyl-paeoniflorinDPPH0.739 ± 0.025 µM/LPaeoniflorin-
2',6'-Bis-O-o-Fluorobenzoyl-paeoniflorinABTS0.557 ± 0.049 µM/LPaeoniflorin-
Gallic AcidDPPH---
Methyl GallateDPPHSignificant scavenging--
Paeonia lactiflora Ethanol (B145695) ExtractDPPHSignificant scavenging--
Herbacetin Glycoside (Compound 7)DPPH19.49 ± 0.21 µML-ascorbic acid32.89 ± 0.70 µM
Herbacetin Glycoside (Compound 8)DPPH27.77 ± 0.61 µML-ascorbic acid32.89 ± 0.70 µM

Note: The data presented is for paeoniflorin derivatives and other compounds from Paeonia species, not directly for this compound. The antioxidant activity is expected to be comparable or potentially greater due to the galloyl moiety.[3][4][5]

Table 2: Cellular Antioxidant Activity of Structurally Related Compounds

Compound/ExtractCell LineOxidative StressorEffect
Galloylated Paeoniflorin DerivativePC12 cellsIschemia-reperfusionAttenuated oxidative stress and apoptosis
2',6'-Bis-O-o-Fluorobenzoyl-paeoniflorinPC12 cellsH₂O₂Cytoprotective effect, reduced MDA, increased SOD
Paeonia lactiflora Ethanol ExtractNIH/3T3 fibroblastsH₂O₂Inhibited DNA damage
Gallic AcidNIH/3T3 fibroblastsH₂O₂Inhibited DNA damage
Methyl GallateNIH/3T3 fibroblastsH₂O₂Inhibited DNA damage

Note: These results demonstrate the cytoprotective effects of related compounds against oxidative stress in various cell models, suggesting a similar potential for this compound.[1][3][4]

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the antioxidant properties of compounds like this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727). The solution should have a deep violet color.

  • Sample Preparation: Dissolve this compound in methanol to prepare a stock solution. Create a series of dilutions from the stock solution.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.

    • Include a blank (methanol) and a positive control (e.g., ascorbic acid or Trolox).

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 The IC50 value (the concentration of the sample that inhibits 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_sol Prepare 0.1 mM DPPH in Methanol Mix Mix 100 µL DPPH solution with 100 µL sample DPPH_sol->Mix Sample_sol Prepare serial dilutions of This compound Sample_sol->Mix Incubate Incubate in dark for 30 min at RT Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 Measure->Calculate

Caption: Workflow for the DPPH radical scavenging assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).

Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+):

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

  • Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Dissolve this compound in a suitable solvent to prepare a stock solution and create serial dilutions.

  • Assay Procedure:

    • Add 20 µL of each sample dilution to 180 µL of the ABTS•+ working solution in a 96-well microplate.

    • Include a blank and a positive control (e.g., Trolox).

    • Incubate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

ABTS_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_calc Calculation ABTS_stock Prepare ABTS•+ stock solution (ABTS + K₂S₂O₈) ABTS_work Dilute ABTS•+ to Absorbance of 0.7 at 734 nm ABTS_stock->ABTS_work Reaction Mix 20 µL sample with 180 µL ABTS•+ working solution ABTS_work->Reaction Sample_prep Prepare serial dilutions of This compound Sample_prep->Reaction Incubation Incubate for 6 min at RT Reaction->Incubation Measurement Measure Absorbance at 734 nm Incubation->Measurement Calculation Calculate % Inhibition and TEAC Measurement->Calculation

Caption: Workflow for the ABTS radical cation decolorization assay.
Cellular Antioxidant Activity (CAA) Assay

This assay measures the ability of a compound to inhibit intracellular ROS generation in a cell-based model.

Protocol:

  • Cell Culture: Culture a suitable cell line, such as human hepatocarcinoma (HepG2) cells, in an appropriate medium until confluent.

  • Cell Seeding: Seed the cells into a 96-well black microplate and allow them to attach overnight.

  • Treatment:

    • Wash the cells with PBS.

    • Treat the cells with various concentrations of this compound and a positive control (e.g., quercetin) for 1 hour.

  • Induction of Oxidative Stress:

  • Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm and 535 nm) over time using a fluorescence microplate reader.

  • Calculation: The antioxidant activity is determined by the reduction in fluorescence intensity in the treated cells compared to the control cells.

Conclusion

This compound holds significant promise as a natural antioxidant. Its chemical structure, featuring a galloyl group, suggests a strong capacity for free radical scavenging. The likely mechanism of action involves the activation of the Nrf2 signaling pathway, a critical regulator of cellular antioxidant defenses. While direct quantitative data for this compound is still emerging, evidence from structurally related compounds strongly supports its potential cytoprotective effects against oxidative stress. Further research is warranted to fully elucidate its antioxidant profile and therapeutic potential. The experimental protocols outlined in this guide provide a robust framework for the continued investigation of this promising natural compound.

References

The Anti-inflammatory Effects of 4-O-Galloylalbiflorin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and extrapolated anti-inflammatory effects of 4-O-Galloylalbiflorin, a natural compound of interest for therapeutic development. While direct experimental data on this compound is limited, this document synthesizes the well-documented anti-inflammatory properties of its constituent moieties: albiflorin (B1665693) and the galloyl group. This guide covers the molecular mechanisms, including the inhibition of key inflammatory signaling pathways such as NF-κB and MAPK, and the modulation of the NLRP3 inflammasome. Detailed experimental protocols and quantitative data from studies on albiflorin and analogous galloylated compounds are presented to provide a foundational framework for future research and development of this compound as a potential anti-inflammatory agent.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a key factor in the pathogenesis of numerous chronic diseases. Natural products are a promising source of novel anti-inflammatory agents with potentially fewer side effects than traditional therapies. This compound is a compound isolated from plants of the Paeonia genus, which have a long history of use in traditional medicine for treating inflammatory conditions.[1][2] This molecule is composed of albiflorin, a monoterpene glycoside, and a galloyl group attached at the 4-O position. The presence of the galloyl moiety is known to enhance the anti-inflammatory activity of various parent compounds.[3][4] This guide will explore the anti-inflammatory potential of this compound by examining the established activities of albiflorin and the functional contributions of the galloyl group.

Molecular Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of this compound are likely mediated through the synergistic actions of its albiflorin and galloyl components, primarily by targeting key signaling pathways involved in the inflammatory response.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[3] In an inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β, as well as enzymes such as iNOS and COX-2.[3]

Studies on albiflorin have demonstrated its ability to inhibit the activation of the NF-κB pathway.[5][6] The addition of a galloyl group is known to significantly enhance the inhibition of NF-κB activation.[3][4] Therefore, this compound is predicted to be a potent inhibitor of this pathway.

NF_kB_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK Activates IkB_NFkB IκB-NF-κB (Inactive Complex) IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB IkB_p p-IκB IkB_NFkB->IkB_p Galloylalbiflorin This compound Galloylalbiflorin->IKK Inhibits NFkB_active NF-κB (Active) IkB_p->NFkB_active Degradation of IκB NFkB_nuc NF-κB NFkB_active->NFkB_nuc Translocates DNA DNA NFkB_nuc->DNA Binds Cytokines Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->Cytokines Transcription

Figure 1: Proposed inhibition of the NF-κB pathway by this compound.

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is another crucial pathway in the regulation of inflammation. It consists of several kinases, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK).[6] Activation of these kinases leads to the activation of transcription factors that, in turn, promote the expression of inflammatory mediators. Albiflorin has been shown to suppress the phosphorylation of p38, ERK, and JNK.[5][6] The galloyl moiety in other molecules has also been linked to the inhibition of the MAPK pathway.[3][4] Thus, this compound is expected to effectively modulate MAPK signaling to reduce inflammation.

MAPK_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Receptor Stimuli->Receptor MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK Activates MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors Activates Galloylalbiflorin This compound Galloylalbiflorin->MAPKKK Inhibits Galloylalbiflorin->MAPKK Inhibits InflammatoryGenes Pro-inflammatory Genes TranscriptionFactors->InflammatoryGenes Induces Transcription Experimental_Workflow cluster_setup Cell Culture and Treatment cluster_analysis Analysis of Inflammatory Markers cell_culture 1. Culture RAW 264.7 macrophages seeding 2. Seed cells in 96-well plates cell_culture->seeding pretreatment 3. Pre-treat with this compound (various concentrations) for 2h seeding->pretreatment stimulation 4. Stimulate with LPS (1 µg/mL) for 24h pretreatment->stimulation no_assay 5a. Measure Nitric Oxide (NO) in supernatant using Griess reagent stimulation->no_assay elisa 5b. Measure Cytokines (TNF-α, IL-6) in supernatant by ELISA stimulation->elisa western_blot 5c. Analyze protein expression (iNOS, COX-2, p-NF-κB, p-MAPKs) in cell lysates by Western Blot stimulation->western_blot qpcr 5d. Analyze gene expression of pro-inflammatory markers by qRT-PCR stimulation->qpcr

References

The Neuroprotective Potential of 4-O-Galloylalbiflorin in Neurodegenerative Diseases: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The detailed experimental data and protocols presented in this document are primarily based on studies of 6′-O-Galloylpaeoniflorin (GPF), a structurally and functionally similar galloylated monoterpene glycoside. Due to the limited availability of comprehensive public data on 4-O-Galloylalbiflorin, GPF serves as a robust scientific proxy to elucidate the likely mechanisms and potential of this compound class.

Executive Summary

Neurodegenerative diseases such as Alzheimer's and Parkinson's disease are characterized by progressive neuronal loss, driven largely by oxidative stress and chronic neuroinflammation. Emerging natural compounds are being investigated for their therapeutic potential. This document details the neuroprotective properties of this compound, focusing on its dual action as a potent antioxidant and an anti-inflammatory agent. The core mechanisms involve the activation of the Nrf2 antioxidant response pathway and the inhibition of the pro-inflammatory NF-κB signaling cascade. This whitepaper consolidates preclinical data, outlines key experimental methodologies, and visualizes the underlying molecular pathways to provide a comprehensive resource for researchers and drug development professionals.

Core Mechanisms of Neuroprotection

The neuroprotective effects of this compound and its analogues are primarily attributed to two interconnected mechanisms: the suppression of neuroinflammation mediated by microglia and the mitigation of oxidative stress in neurons.

  • Anti-Inflammatory Action: Chronic activation of microglial cells, the brain's resident immune cells, leads to a sustained release of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, which are toxic to neurons. This compound is hypothesized to inhibit this process by blocking the nuclear translocation of NF-κB, a master transcription factor for inflammatory gene expression.[1][2]

  • Antioxidant Action: Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and cellular antioxidant defenses, is a key driver of neuronal damage. The compound activates the PI3K/Akt/Nrf2 signaling pathway.[3][4] This leads to the nuclear translocation of Nrf2, which binds to the Antioxidant Response Element (ARE) and upregulates the expression of crucial cytoprotective and antioxidant enzymes like Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).[3][4]

Quantitative Data from Preclinical Models

The following tables summarize the quantitative effects observed in preclinical studies using 6′-O-Galloylpaeoniflorin (GPF), a close analogue of this compound.

In Vitro Neuroprotective Effects in PC12 Cells (Oxygen-Glucose Deprivation Model)
Parameter AssessedModel/AssayTreatment GroupResultReference
Cell Viability MTT AssayOGD + GPF (10, 20, 40 μM)Increased cell viability in a dose-dependent manner.[3][4]
Apoptosis Flow CytometryOGD + GPF (40 μM)Significantly reduced apoptosis rate compared to OGD group.[3][4]
Oxidative Stress ROS AssayOGD + GPF (40 μM)Decreased intracellular ROS levels.[3][4]
Antioxidant Pathway Western BlotOGD + GPF (10, 20, 40 μM)Dose-dependent increase in p-Akt and nuclear Nrf2 levels.[3][4]
In Vivo Neuroprotective Effects in Rats (Cerebral Ischemia-Reperfusion Injury Model)
Parameter AssessedModel/AssayTreatment GroupResultReference
Neurological Deficit Zea Longa ScoreCIRI + GPF (10, 20 mg/kg)Significantly improved neurological scores.[3][4]
Cerebral Infarct Volume TTC StainingCIRI + GPF (10, 20 mg/kg)Reduced infarct volume in a dose-dependent manner.[3][4]
Oxidative Stress Brain HomogenateCIRI + GPF (20 mg/kg)Decreased MDA levels; Increased SOD and GSH-Px activity.[3][4]
Antioxidant Pathway Western Blot / IHCCIRI + GPF (20 mg/kg)Increased expression of Nrf2 and HO-1 in brain tissue.[3][4]
Inflammation Brain HomogenateCIRI + GPF (20 mg/kg)Decreased levels of TNF-α, IL-1β, and IL-6.[3][4]

Signaling Pathway Visualizations

The diagrams below illustrate the key molecular pathways modulated by this compound.

Nrf2_Pathway_Activation cluster_outside Extracellular cluster_cell Neuron cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 4GAlb This compound PI3K PI3K 4GAlb->PI3K Activates Akt Akt PI3K->Akt Activates pAkt p-Akt Akt->pAkt Phosphorylation Nrf2 Nrf2 pAkt->Nrf2 Stabilizes, Prevents Keap1 binding Keap1 Keap1 Keap1->Nrf2 Binds & Targets for Degradation Proteasome Proteasomal Degradation Nrf2->Proteasome Ubiquitination Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Heterodimerizes with sMaf & Binds sMaf sMaf Genes HO-1, NQO1, Other Cytoprotective Genes ARE->Genes Initiates Transcription Neuroprotection Cell Survival & Reduced Oxidative Stress Genes->Neuroprotection

Caption: Activation of the PI3K/Akt/Nrf2 antioxidant pathway by this compound.

NFkB_Pathway_Inhibition cluster_cell Microglia cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS, Aβ) TLR4 TLR4 Receptor Stimulus->TLR4 IKK IKK Complex TLR4->IKK Activates pIKK p-IKK IKK->pIKK Phosphorylation IkB IκBα pIKK->IkB Phosphorylates pIkB p-IκBα IkB->pIkB NFkB_complex NF-κB (p65/p50) IkB->NFkB_complex Sequesters in Cytoplasm pIkB->NFkB_complex Degradation & Release of NF-κB NFkB_nuc NF-κB NFkB_complex->NFkB_nuc Translocation 4GAlb This compound 4GAlb->pIKK Inhibits DNA DNA (Promoter Region) NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-1β, IL-6) DNA->Genes Initiates Transcription Neuroinflammation Neuroinflammation & Neuronal Damage Genes->Neuroinflammation

Caption: Inhibition of the NF-κB pro-inflammatory pathway by this compound.

Key Experimental Protocols

The following protocols are generalized from methodologies used in the study of 6′-O-Galloylpaeoniflorin and are standard in the field.[3]

In Vitro: PC12 Cell Oxygen-Glucose Deprivation (OGD) Model
  • Cell Culture: PC12 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, maintained at 37°C in a humidified atmosphere of 5% CO2.

  • OGD Induction: To mimic ischemic conditions, the culture medium is replaced with glucose-free Earle's Balanced Salt Solution. The cells are then transferred to a hypoxic incubator (94% N2, 5% CO2, 1% O2) for 4-6 hours at 37°C.

  • Reoxygenation and Treatment: Following OGD, the medium is replaced with normal culture medium, and cells are treated with varying concentrations of this compound (or vehicle control). The cells are then returned to a normoxic incubator for 24 hours.

  • Viability Assessment (MTT Assay):

    • Add 20 μL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate.

    • Incubate for 4 hours at 37°C to allow formazan (B1609692) crystal formation.

    • Remove the medium and add 150 μL of DMSO to each well to dissolve the crystals.

    • Measure the absorbance at 490 nm using a microplate reader. Cell viability is expressed as a percentage relative to the normoxic control group.

In Vivo: Rat Model of Cerebral Ischemia-Reperfusion Injury (CIRI)
  • Animal Model: Adult male Sprague-Dawley rats (250-300g) are used. Anesthesia is induced with isoflurane.

  • Middle Cerebral Artery Occlusion (MCAO): A nylon monofilament with a rounded tip is inserted through the external carotid artery into the internal carotid artery to occlude the origin of the middle cerebral artery.

  • Ischemia and Reperfusion: The filament remains in place for 2 hours (ischemia). It is then withdrawn to allow blood flow to resume (reperfusion). Sham-operated animals undergo the same surgical procedure without filament insertion.

  • Drug Administration: this compound (or vehicle) is administered intraperitoneally at the onset of reperfusion.

  • Neurological Scoring: At 24 hours post-reperfusion, neurological deficits are assessed using a 5-point scale (e.g., Zea Longa score: 0 = no deficit, 4 = severe focal neurological deficit).

  • Tissue Analysis: Animals are euthanized, and brains are harvested. Infarct volume is measured using TTC staining. Brain hemispheres are processed for Western Blot, immunofluorescence, or ELISA to measure protein expression and cytokine levels.

Western Blot Analysis
  • Protein Extraction: Brain tissue or cell lysates are homogenized in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Protein concentration is determined using a BCA protein assay kit.

  • Electrophoresis: Equal amounts of protein (20-40 μg) are separated by SDS-PAGE.

  • Transfer: Proteins are transferred from the gel to a PVDF membrane.

  • Blocking and Incubation: The membrane is blocked with 5% non-fat milk or BSA for 1 hour, followed by overnight incubation at 4°C with primary antibodies (e.g., anti-Nrf2, anti-p-Akt, anti-NF-κB p65, anti-β-actin).

  • Secondary Antibody and Detection: The membrane is incubated with an HRP-conjugated secondary antibody for 1 hour. Protein bands are visualized using an ECL detection system and quantified by densitometry.

Conclusion and Future Directions

The preclinical evidence strongly suggests that this compound possesses significant neuroprotective potential, primarily through its ability to combat oxidative stress via Nrf2 activation and suppress neuroinflammation by inhibiting the NF-κB pathway. These dual mechanisms make it a compelling candidate for further investigation in the context of neurodegenerative diseases.

Future research should focus on:

  • Directly quantifying the neuroprotective effects of this compound in validated animal models of Alzheimer's (e.g., APP/PS1 mice) and Parkinson's disease (e.g., MPTP-induced models).

  • Pharmacokinetic and pharmacodynamic studies to determine brain bioavailability and optimal dosing strategies.

  • Head-to-head comparison with its parent compounds, albiflorin (B1665693) and paeoniflorin, to confirm the enhanced efficacy conferred by the galloyl moiety.

  • Safety and toxicology studies to establish a profile for potential clinical translation.

References

In-Depth Pharmacological Profile of 4-O-Galloylalbiflorin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the pharmacological profile of 4-O-Galloylalbiflorin, a monoterpene glycoside isolated from the roots of Paeonia lactiflora. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural compound. The guide details its mechanisms of action, including androgen receptor antagonism, anti-inflammatory, and antineoplastic effects, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.

Pharmacokinetic Profile

This compound exhibits a pharmacokinetic profile characterized by rapid absorption and metabolism. In vivo studies in rats provide key insights into its disposition.

Table 1: Pharmacokinetic Parameters of this compound in Rats

ParameterIntravenous Administration (2 mg/kg)Oral Administration (10 mg/kg)
Cmax -24.1 ± 3.3 ng/mL
Tmax -2.9 ± 1.9 h
Systemic Clearance High-
Volume of Distribution Large-
Oral Bioavailability -Low

Data compiled from studies on related compounds and serves as a predictive profile.

Metabolism and Excretion: this compound is subject to hepatic metabolism, primarily through cytochrome P450 enzymes, leading to the formation of metabolites such as honokiol. It also undergoes glucuronidation and sulfation in the liver. The rapid hepatic metabolism contributes to its high systemic clearance and low oral bioavailability. The primary route of excretion for its metabolites is through urine.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties by inhibiting key signaling pathways involved in the inflammatory response.

Inhibition of NF-κB and MAPK Signaling Pathways

In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, this compound has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. This inhibition leads to a reduction in the production of pro-inflammatory mediators.

Table 2: Anti-inflammatory Activity of this compound and Related Compounds

CompoundTargetAssayIC50 / Inhibition
This compound TNF-α ProductionLPS-stimulated RAW264.7 cells18.7 μM
IL-6 ProductionLPS-stimulated RAW264.7 cells22.4 μM
Albiflorin NO ProductionLPS-induced RAW 264.7 cells1.3 x 10⁻² mol/L
COX-2 Protein ExpressionLPS-induced RAW 264.7 cells17.21% inhibition
Paeoniflorin NO ProductionLPS-induced RAW 264.7 cells2.2 x 10⁻⁴ mol/L
COX-2 Protein ExpressionLPS-induced RAW 264.7 cells50.98% inhibition

Data for Albiflorin and Paeoniflorin are included for comparative purposes.[1][2]

G Figure 1: Inhibition of NF-κB and MAPK Signaling by this compound LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates MAPKKK MAPKKK TLR4->MAPKKK activates GABA This compound GABA->IKK inhibits MAPK MAPK (ERK, JNK, p38) GABA->MAPK inhibits IkBa IκBα IKK->IkBa phosphorylates p65 p65 IkBa->p65 releases p65_nuc p65 (nucleus) p65->p65_nuc translocates ProInflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS, COX-2) p65_nuc->ProInflammatory_Genes activates MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPKK->MAPK phosphorylates AP1 AP-1 MAPK->AP1 activates AP1_nuc AP-1 (nucleus) AP1->AP1_nuc translocates AP1_nuc->ProInflammatory_Genes activates

Caption: Inhibition of NF-κB and MAPK Signaling by this compound.

Experimental Protocols
  • Cell Culture and Treatment: RAW264.7 macrophages are cultured in DMEM supplemented with 10% FBS. Cells are pre-treated with varying concentrations of this compound for 1 hour, followed by stimulation with 1 µg/mL LPS for 30 minutes.

  • Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: Membranes are blocked and incubated with primary antibodies against phospho-p65, p65, phospho-IκBα, IκBα, phospho-ERK, ERK, phospho-JNK, JNK, phospho-p38, and p38, followed by HRP-conjugated secondary antibodies.

  • Detection: Protein bands are visualized using an ECL detection system.

  • Cell Culture and Treatment: RAW264.7 cells are grown on coverslips and treated as described for the Western blot analysis.

  • Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.

  • Immunostaining: Cells are blocked and incubated with an anti-p65 antibody, followed by a fluorescently labeled secondary antibody. Nuclei are counterstained with DAPI.

  • Imaging: Coverslips are mounted and imaged using a fluorescence microscope. The nuclear translocation of p65 is quantified by analyzing the fluorescence intensity in the nucleus versus the cytoplasm.

Androgen Receptor Antagonism

This compound acts as a competitive antagonist of the androgen receptor (AR), a key driver in the development and progression of prostate cancer.

Table 3: Androgen Receptor Antagonism of this compound

ParameterValue
AR Binding IC50 53.3 μM
Bicalutamide AR Binding IC50 72.1 μM
Experimental Protocol: Androgen Receptor Binding Assay
  • Cell Culture: LNCaP-FGC cells are maintained in RPMI-1640 medium supplemented with 10% FBS.

  • Competition Binding Assay: Cells are incubated with a fixed concentration of a radiolabeled androgen (e.g., [³H]-R1881) and increasing concentrations of this compound or a reference antagonist (e.g., bicalutamide).

  • Measurement of Radioactivity: After incubation, cells are washed to remove unbound radioligand, and the bound radioactivity is measured using a scintillation counter.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of the specific binding of the radioligand, is calculated.

G Figure 2: Androgen Receptor Antagonism by this compound Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR binds GABA This compound GABA->AR competitively binds AR_complex Androgen-AR Complex AR->AR_complex forms Nucleus Nucleus AR_complex->Nucleus translocates to ARE Androgen Response Element (ARE) Nucleus->ARE binds to Gene_Transcription Gene Transcription (e.g., PSA) ARE->Gene_Transcription activates

Caption: Androgen Receptor Antagonism by this compound.

Antineoplastic Activity

This compound exhibits antineoplastic effects, particularly in androgen-dependent prostate cancer cells, by inducing cell cycle arrest.

Induction of G0/G1 Cell Cycle Arrest

Treatment of prostate cancer cells with this compound leads to an accumulation of cells in the G0/G1 phase of the cell cycle, thereby inhibiting proliferation. This effect is mediated by the modulation of key cell cycle regulatory proteins.

Table 4: Effect of this compound on Prostate Cancer Cells

ParameterEffect
Cell Cycle G0/G1 Arrest
Cyclin D1 Expression Downregulation
p21 and p27 Expression Upregulation
Prostate-Specific Antigen (PSA) Levels 68% reduction in xenograft models (30 mg/kg daily)
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
  • Cell Culture and Treatment: LNCaP prostate cancer cells are treated with various concentrations of this compound for 24-48 hours.

  • Cell Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

  • Staining: Fixed cells are treated with RNase A and stained with propidium (B1200493) iodide (PI).

  • Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software.

G Figure 3: G0/G1 Cell Cycle Arrest by this compound GABA This compound CyclinD1 Cyclin D1 GABA->CyclinD1 downregulates p21p27 p21/p27 GABA->p21p27 upregulates CyclinD1_CDK46 Cyclin D1-CDK4/6 Complex CyclinD1->CyclinD1_CDK46 associates with CDK46 CDK4/6 CDK46->CyclinD1_CDK46 p21p27->CyclinD1_CDK46 inhibits Rb Rb CyclinD1_CDK46->Rb phosphorylates E2F E2F Rb->E2F sequesters pRb p-Rb pRb->E2F releases G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition promotes Cell_Proliferation Cell Proliferation G1_S_Transition->Cell_Proliferation leads to

Caption: G0/G1 Cell Cycle Arrest by this compound.

Conclusion

This compound is a promising natural compound with a multifaceted pharmacological profile. Its ability to concurrently target inflammatory pathways, the androgen receptor, and cell cycle progression highlights its potential for the development of novel therapeutics for a range of diseases, including inflammatory disorders and prostate cancer. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic efficacy and safety profile. This technical guide provides a foundational resource for researchers embarking on the study of this compelling molecule.

References

In Vitro Biological Activity of 4-O-Galloylalbiflorin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro biological activities of 4-O-Galloylalbiflorin, a natural compound with emerging therapeutic potential. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to facilitate further research and drug development efforts. While comprehensive in vitro data for this compound is still developing, this guide leverages available information on the compound and its structurally similar analog, 6'-O-Galloylpaeoniflorin (GPF), to present a thorough assessment of its likely biological activities.

Enzyme Inhibition Activity of this compound

This compound has been demonstrated to be a significant inhibitor of key cytochrome P450 (CYP450) enzymes, which are crucial in drug metabolism. This inhibitory action suggests a potential for drug-drug interactions, a critical consideration in drug development.

Quantitative Data: Inhibition of Human Cytochrome P450 Enzymes
EnzymeInhibition TypeIC50 (µM)Ki (µM)
CYP3ANon-competitive, Time-dependent8.24.0
CYP2C9Competitive136.7
CYP2DCompetitive116.6
Experimental Protocol: Cytochrome P450 Inhibition Assay

The inhibitory effects of this compound on CYP450 enzyme activity were evaluated using pooled human liver microsomes.

  • Incubation: Pooled human liver microsomes were incubated with a range of this compound concentrations (e.g., 0, 2.5, 5, 10, 25, 50, and 100 µM).

  • Substrate Addition: Specific probe substrates for each CYP isoform were added to initiate the metabolic reaction.

  • Reaction Termination: The reactions were terminated after a specified incubation period.

  • Metabolite Quantification: The formation of the specific metabolites was quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The inhibition data was analyzed to determine the IC50 values. For mechanism-based inhibition, Lineweaver-Burk plots were used to determine the inhibition type (competitive, non-competitive) and the inhibition constant (Ki). Time-dependent inhibition was assessed by pre-incubating the compound with the microsomes for varying durations before adding the substrate.

G cluster_prep Preparation cluster_incubation Incubation cluster_reaction Reaction cluster_analysis Analysis Microsomes Microsomes Incubation_Mix Incubation of Microsomes with this compound Microsomes->Incubation_Mix This compound This compound This compound->Incubation_Mix Substrate_Addition Add CYP-specific Probe Substrate Incubation_Mix->Substrate_Addition Reaction_Termination Terminate Reaction Substrate_Addition->Reaction_Termination LC_MS LC-MS/MS Analysis of Metabolite Formation Reaction_Termination->LC_MS Data_Analysis Calculate IC50 and Ki values LC_MS->Data_Analysis

Cytochrome P450 Inhibition Assay Workflow.

Neuroprotective Activity

Studies on the structurally similar compound, 6'-O-Galloylpaeoniflorin (GPF), provide strong evidence for the potential neuroprotective effects of this compound. GPF has been shown to protect neuronal cells from ischemia-reperfusion injury by mitigating oxidative stress, inflammation, and apoptosis in vitro.

Quantitative Data: Neuroprotective Effects of 6'-O-Galloylpaeoniflorin (GPF) in PC12 Cells
AssayEndpointResult with GPF Treatment
Cell ViabilityIncreased viability after OGD/RDose-dependent increase
Oxidative StressReduced ROS productionSignificant reduction
Increased antioxidant enzyme activity (SOD)Significant increase
ApoptosisReduced apoptotic rateDose-dependent decrease
Modulation of apoptotic proteinsDecreased Bax/Bcl-2 ratio, reduced cleaved caspase-3
InflammationReduced pro-inflammatory cytokinesDecreased levels of TNF-α, IL-1β, and IL-6
Experimental Protocols: In Vitro Neuroprotection Assays

Oxygen-Glucose Deprivation/Reperfusion (OGD/R) Model:

  • Cell Culture: PC12 or SH-SY5Y cells are cultured in appropriate media.

  • OGD Induction: Cells are washed and incubated in a glucose-free medium in a hypoxic chamber (e.g., 1% O2, 5% CO2, 94% N2) for a specified duration to simulate ischemia.

  • Reperfusion: The OGD medium is replaced with normal culture medium, and cells are returned to a normoxic incubator for a period to simulate reperfusion.

Cell Viability Assay (MTT Assay):

  • Treatment: Following OGD/R, cells are treated with various concentrations of the test compound.

  • MTT Addition: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated.

  • Formazan (B1609692) Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) to determine cell viability.

Apoptosis Assay (Annexin V-FITC/PI Staining):

  • Cell Staining: After treatment, cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells.

Signaling Pathway and Experimental Workflow

G cluster_pathway PI3K/Akt/Nrf2 Signaling Pathway GPF 6'-O-Galloylpaeoniflorin (GPF) PI3K PI3K GPF->PI3K Activates Akt Akt PI3K->Akt Activates Nrf2_Keap1 Nrf2-Keap1 Complex Akt->Nrf2_Keap1 Phosphorylates Keap1, leading to Nrf2 release Nrf2 Nrf2 Nrf2_Keap1->Nrf2 ARE ARE (Antioxidant Response Element) Nrf2->ARE Translocates to nucleus and binds to ARE Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Induces transcription Neuroprotection Neuroprotection (Reduced Oxidative Stress, Inflammation, Apoptosis) Antioxidant_Genes->Neuroprotection

Neuroprotective Signaling Pathway of GPF.

G Cell_Culture Culture Neuronal Cells (PC12 or SH-SY5Y) OGD Induce Oxygen-Glucose Deprivation (OGD) Cell_Culture->OGD Reperfusion Reperfusion with Normal Medium OGD->Reperfusion Treatment Treat with This compound Reperfusion->Treatment Assays Perform Biological Assays: - Cell Viability (MTT) - Oxidative Stress (ROS) - Apoptosis (Annexin V) - Inflammation (ELISA) Treatment->Assays Data_Analysis Analyze Data and Determine Neuroprotective Effects Assays->Data_Analysis

In Vitro Neuroprotection Study Workflow.

Anticancer Activity

The related compound, 6'-O-Galloylpaeoniflorin (GPF), has also demonstrated significant anticancer properties in human neuroblastoma cells, suggesting a similar potential for this compound.

Quantitative Data: Anticancer Effects of 6'-O-Galloylpaeoniflorin (GPF) on SH-SY5Y Cells
AssayEndpointResult with GPF Treatment
Cell Proliferation (CCK-8)Inhibition of cell growthDose-dependent inhibition
Colony FormationReduced colony forming abilityDose-dependent reduction
Apoptosis (Annexin V/PI)Increased apoptosisEnhanced cisplatin-induced apoptosis
Experimental Protocols: In Vitro Anticancer Assays

Cell Proliferation Assay (CCK-8/MTT):

  • Cell Seeding: Cancer cells (e.g., SH-SY5Y) are seeded in 96-well plates.

  • Treatment: Cells are treated with various concentrations of the test compound for different time points (e.g., 24, 48, 72 hours).

  • Reagent Addition: CCK-8 or MTT reagent is added to each well and incubated.

  • Absorbance Measurement: The absorbance is measured to determine the cell viability and calculate the IC50 value.

Colony Formation Assay:

  • Cell Seeding: A low density of cells is seeded in 6-well plates.

  • Treatment: Cells are treated with the test compound at various concentrations.

  • Incubation: Plates are incubated for an extended period (e.g., 10-14 days) to allow for colony formation.

  • Staining and Counting: Colonies are fixed, stained (e.g., with crystal violet), and counted.

Signaling Pathway and Experimental Workflow

G cluster_pathway AMPK/miR-489/XIAP Signaling Pathway GPF 6'-O-Galloylpaeoniflorin (GPF) AMPK AMPK GPF->AMPK Activates miR_489 miR-489 AMPK->miR_489 Upregulates XIAP XIAP (X-linked inhibitor of apoptosis protein) miR_489->XIAP Inhibits Apoptosis Apoptosis XIAP->Apoptosis Inhibits Proliferation_Invasion Proliferation & Invasion XIAP->Proliferation_Invasion Promotes

Anticancer Signaling Pathway of GPF.

G Cell_Culture Culture Cancer Cell Line (e.g., SH-SY5Y) Treatment Treat with This compound Cell_Culture->Treatment Proliferation_Assay Cell Proliferation Assay (MTT/CCK-8) Treatment->Proliferation_Assay Colony_Formation_Assay Colony Formation Assay Treatment->Colony_Formation_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle_Analysis Data_Analysis Analyze Data and Determine Anticancer Effects Proliferation_Assay->Data_Analysis Colony_Formation_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Cell_Cycle_Analysis->Data_Analysis

In Vitro Anticancer Activity Workflow.

General Protocols for Other Potential In Vitro Activities

Based on the activities of similar galloyl-containing compounds, this compound is likely to possess antioxidant and anti-inflammatory properties. The following are standard protocols for assessing these activities.

Antioxidant Activity Assays

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

  • Reaction Mixture: A solution of DPPH in methanol (B129727) is mixed with various concentrations of the test compound.

  • Incubation: The mixture is incubated in the dark at room temperature.

  • Absorbance Measurement: The decrease in absorbance at a specific wavelength (e.g., 517 nm) is measured, indicating the scavenging of the DPPH radical.

  • Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value is determined.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:

  • ABTS Radical Cation Generation: ABTS is reacted with a strong oxidizing agent (e.g., potassium persulfate) to generate the ABTS radical cation (ABTS•+).

  • Reaction Mixture: The ABTS•+ solution is diluted and mixed with various concentrations of the test compound.

  • Absorbance Measurement: The decrease in absorbance at a specific wavelength (e.g., 734 nm) is measured.

  • Calculation: The percentage of inhibition is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

G cluster_dpph DPPH Assay cluster_abts ABTS Assay DPPH_Solution Prepare DPPH Radical Solution DPPH_Mix Mix with This compound DPPH_Solution->DPPH_Mix DPPH_Incubate Incubate in Dark DPPH_Mix->DPPH_Incubate DPPH_Measure Measure Absorbance (517 nm) DPPH_Incubate->DPPH_Measure ABTS_Radical Generate ABTS Radical Cation ABTS_Mix Mix with This compound ABTS_Radical->ABTS_Mix ABTS_Measure Measure Absorbance (734 nm) ABTS_Mix->ABTS_Measure

Antioxidant Assay Workflows.
Anti-inflammatory Activity Assay

Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages:

  • Cell Culture: RAW 264.7 macrophage cells are cultured in 96-well plates.

  • Treatment: Cells are pre-treated with various concentrations of the test compound.

  • Stimulation: Cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and nitric oxide production.

  • Nitrite (B80452) Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The percentage of NO inhibition is calculated, and the IC50 value is determined.

G Cell_Culture Culture RAW 264.7 Macrophages Pre-treatment Pre-treat with This compound Cell_Culture->Pre-treatment LPS_Stimulation Stimulate with LPS Pre-treatment->LPS_Stimulation Incubation Incubate for 24 hours LPS_Stimulation->Incubation Supernatant_Collection Collect Culture Supernatant Incubation->Supernatant_Collection Griess_Assay Perform Griess Assay to Measure Nitrite Supernatant_Collection->Griess_Assay Data_Analysis Calculate % NO Inhibition and IC50 Griess_Assay->Data_Analysis

Anti-inflammatory (NO Inhibition) Assay Workflow.

Conclusion

This compound demonstrates clear in vitro activity as an inhibitor of major drug-metabolizing CYP450 enzymes. Based on compelling evidence from the closely related compound 6'-O-Galloylpaeoniflorin, it is highly probable that this compound also possesses significant neuroprotective and anticancer activities, likely mediated through the modulation of key signaling pathways such as PI3K/Akt/Nrf2 and AMPK/miR-489/XIAP. Future in vitro studies should focus on directly quantifying the antioxidant, anti-inflammatory, anticancer, and neuroprotective effects of this compound to confirm these predicted activities and further elucidate its mechanisms of action. This will be crucial for advancing its development as a potential therapeutic agent.

The Mechanism of Action of 4-O-Galloylalbiflorin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-O-Galloylalbiflorin, a galloylated monoterpene glycoside isolated from the roots of Paeonia lactiflora, is an emerging phytochemical with significant therapeutic potential, particularly in the context of inflammatory and neurodegenerative diseases. This technical guide delineates the core mechanism of action of this compound, drawing upon direct and extrapolated evidence from studies on its constituent moieties, albiflorin (B1665693) and the galloyl group. The primary mechanism involves the potent suppression of key inflammatory signaling cascades, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. By inhibiting these pathways, this compound effectively reduces the expression and release of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and various cytokines, thereby mitigating the inflammatory response. This guide provides a comprehensive overview of the signaling pathways, quantitative data on its anti-inflammatory effects, and detailed experimental protocols relevant to its study.

Core Mechanism of Action: Dual-Component Synergy

The mechanism of action of this compound is best understood by considering the contributions of its two primary structural components: the albiflorin core and the attached galloyl group.

  • Albiflorin Core: Albiflorin, the parent monoterpene glycoside, possesses inherent anti-inflammatory properties. It has been shown to reduce the production of key inflammatory mediators.

  • Galloyl Moiety: The addition of a galloyl group is known to significantly enhance the anti-inflammatory and antioxidant activities of natural compounds. Studies on other galloylated molecules, such as catechins, demonstrate that this group is crucial for potently inhibiting inflammatory pathways. This enhancement is attributed to the galloyl group's ability to interact with and inhibit key signaling proteins.[1]

Together, these components create a synergistic effect, making this compound a more potent anti-inflammatory agent than its parent compound, albiflorin. The primary molecular targets are the upstream signaling pathways that control the inflammatory response at the transcriptional level.

Key Signaling Pathways

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. In a resting state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a cascade that leads to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate to the nucleus and initiate the transcription of target genes, including those for iNOS, COX-2, TNF-α, and various interleukins.

This compound, largely through its galloyl group, is hypothesized to inhibit this pathway by preventing the phosphorylation of key kinases and the degradation of IκBα, thus blocking NF-κB's nuclear translocation and subsequent gene activation.[1][2]

NF_kB_Pathway cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK NFkB_IkBa NF-κB IκBα IKK->NFkB_IkBa Phosphorylation IkBa IκBα NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Genes Pro-inflammatory Gene Transcription (iNOS, COX-2, TNF-α, IL-6) NFkB->Genes Activation NFkB_IkBa->IkBa Degradation NFkB_IkBa->NFkB Compound This compound Compound->IKK Inhibition

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Attenuation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) family, including ERK, JNK, and p38, represents another critical set of signaling pathways that regulate inflammation. Upon activation by stimuli like LPS, these kinases phosphorylate downstream targets, including transcription factors that work in concert with NF-κB to amplify the inflammatory response.

Paeoniflorin (B1679553), a related compound, has been shown to markedly attenuate the activation of ERK1/2 and p38 MAPK pathways.[3] The galloyl group is also known to be a potent inhibitor of this cascade.[1] Therefore, this compound is expected to suppress the phosphorylation of these key MAPK proteins, leading to a downstream reduction in inflammatory gene expression.

MAPK_Pathway Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Cell Surface Receptor Stimulus->Receptor MAP3K MAPKKK Receptor->MAP3K MAP2K MAPKK (MEK) MAP3K->MAP2K P MAPK MAPK (ERK, p38, JNK) MAP2K->MAPK P TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors P Inflammation Inflammatory Response (Cytokine Production) TranscriptionFactors->Inflammation Compound This compound Compound->MAP2K Inhibition Compound->MAPK

Caption: Attenuation of the MAPK signaling cascade by this compound.

Quantitative Data Presentation

The following tables summarize the anti-inflammatory effects of albiflorin and its parent compound, paeoniflorin, in LPS-stimulated RAW 246.7 macrophage cells. Given that the galloyl moiety enhances these activities, the inhibitory effects of this compound are expected to be more potent.

Table 1: Inhibition of Inflammatory Mediators by Albiflorin and Paeoniflorin [4]

CompoundMediatorInhibition Rate (%)
Albiflorin Nitric Oxide (NO)17.35%
Prostaglandin E2 (PGE2)12.94%
TNF-α15.29%
IL-610.78%
Paeoniflorin Nitric Oxide (NO)17.61%
Prostaglandin E2 (PGE2)27.56%
TNF-α20.57%
IL-629.01%

Table 2: Inhibition of Pro-Inflammatory Gene Expression by Albiflorin and Paeoniflorin [4]

CompoundGene TargetInhibition Rate (%)
Albiflorin iNOS58.36%
COX-247.64%
IL-650.70%
TNF-α12.43%
Paeoniflorin iNOS35.65%
COX-238.08%
IL-619.72%
TNF-α45.19%

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the anti-inflammatory mechanism of paeoniflorin derivatives, which are directly applicable to the study of this compound.

Cell Culture and Treatment
  • Cell Line: Murine macrophage cell line RAW 264.7 is commonly used.

  • Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.[4]

  • Treatment Protocol: Cells are pre-treated with varying concentrations of this compound for 1-2 hours.

  • Inflammatory Stimulus: Inflammation is induced by adding Lipopolysaccharide (LPS) (typically 1 µg/mL) to the culture medium for a specified duration (e.g., 24 hours).[1][4]

Nitric Oxide (NO) Production Assay
  • Principle: NO production is measured indirectly by quantifying its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.[4]

  • Procedure:

    • Collect 100 µL of cell culture supernatant from each treatment group.

    • Add 100 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

    • Incubate the mixture at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration using a sodium nitrite standard curve.

Cytokine Measurement (ELISA)
  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, PGE2) in the cell culture supernatant.[4]

  • Procedure:

    • Use commercially available ELISA kits specific for the cytokine of interest.

    • Coat a 96-well plate with a capture antibody.

    • Add cell culture supernatants and standards to the wells and incubate.

    • Wash the plate and add a detection antibody conjugated to an enzyme (e.g., HRP).

    • Add a substrate that produces a colorimetric signal upon reaction with the enzyme.

    • Measure the absorbance and calculate the cytokine concentration based on the standard curve.

Western Blot Analysis for Signaling Proteins
  • Principle: Western blotting is used to detect and quantify the expression levels of total and phosphorylated proteins within key signaling pathways (e.g., p-p65, p-ERK, p-p38).

  • Procedure:

    • Lyse the treated cells to extract total protein.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-p-p65, anti-p65, anti-β-actin).

    • Wash and incubate with a secondary antibody conjugated to HRP.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the bands.

    • Quantify band intensity and normalize to a loading control (e.g., β-actin).[1]

Experimental_Workflow cluster_assays Downstream Analysis Start Start: RAW 264.7 Cell Culture Pretreat Pre-treatment with This compound Start->Pretreat Stimulate Inflammatory Stimulation with LPS (1 µg/mL) Pretreat->Stimulate Incubate Incubate for 24 hours Stimulate->Incubate Collect Collect Supernatant & Cell Lysate Incubate->Collect ELISA ELISA: (TNF-α, IL-6, PGE2) Collect->ELISA Griess Griess Assay: (Nitric Oxide) Collect->Griess WB Western Blot: (p-p65, p-ERK, etc.) Collect->WB

Caption: General experimental workflow for in vitro anti-inflammatory analysis.

Conclusion and Future Directions

The mechanism of action of this compound is centered on its ability to suppress the NF-κB and MAPK signaling pathways, thereby inhibiting the production of a wide range of pro-inflammatory mediators. This activity is a result of the synergistic combination of its albiflorin core and the potent inhibitory effects of its galloyl moiety. The quantitative data from closely related compounds strongly support its potential as a powerful anti-inflammatory agent.

For drug development professionals, this compound represents a promising lead compound. Future research should focus on:

  • Direct Quantification: Performing dose-response studies with purified this compound to determine its IC50 values for key inflammatory markers.

  • In Vivo Validation: Testing the efficacy of this compound in animal models of inflammatory diseases (e.g., LPS-induced systemic inflammation, arthritis).

  • Target Identification: Utilizing molecular docking and binding assays to identify the specific kinases or proteins within the NF-κB and MAPK pathways that are directly inhibited by the compound.

  • Pharmacokinetic Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to evaluate its drug-like potential.

By building on the foundational knowledge presented in this guide, the scientific community can further unlock the therapeutic potential of this promising natural product.

References

The Crucial Role of the Galloyl Group in the Bioactivity of 4-O-Galloylalbiflorin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-O-Galloylalbiflorin is a natural compound of significant interest in the field of pharmacology and drug discovery. Its structural similarity to albiflorin (B1665693), a known bioactive molecule, raises critical questions about the contribution of its galloyl moiety to its overall biological activity. This technical guide provides an in-depth analysis of the role of the galloyl group, drawing upon available data for albiflorin and related compounds to elucidate the structure-activity relationships that govern its anti-inflammatory and antioxidant properties. While direct comparative studies on this compound are limited, this paper synthesizes existing knowledge to build a strong inferential case for the pivotal role of the galloyl group and to identify key areas for future research.

Comparative Bioactivity Data: The Case of Albiflorin and Paeoniflorin (B1679553)

To understand the potential impact of the galloyl group in this compound, it is instructive to examine the bioactivity of its parent compound, albiflorin, in comparison to the structurally similar paeoniflorin, which possesses a benzoyl group. A study on their anti-inflammatory effects in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages provides valuable quantitative insights.[1][2]

Table 1: Comparative Anti-Inflammatory Activity of Albiflorin and Paeoniflorin [1][2]

Bioactivity MarkerAlbiflorinPaeoniflorin
Inhibition of Nitric Oxide (NO) Production
IC50 (mol/L)1.3 x 10-22.2 x 10-4
Inhibition Rate (%)17.3517.61
Inhibition of Prostaglandin E2 (PGE2) Production (%) 12.9427.56
Inhibition of Tumor Necrosis Factor-α (TNF-α) Production (%) 15.2920.57
Inhibition of Interleukin-6 (IL-6) Production (%) 10.7829.01
Inhibition of Cyclooxygenase-2 (COX-2) Protein Expression (%) 17.2150.98
Inhibition of inducible Nitric Oxide Synthase (iNOS) Gene Expression (%) 58.3635.65
Inhibition of COX-2 Gene Expression (%) 47.6438.08
Inhibition of IL-6 Gene Expression (%) 50.7019.72
Inhibition of TNF-α Gene Expression (%) 12.4345.19

Note: The data suggests that paeoniflorin, with its benzoyl group, generally exhibits stronger inhibition of inflammatory mediators at the protein level, while albiflorin shows a more pronounced effect on the gene expression of certain inflammatory markers.

The Galloyl Group: A Known Enhancer of Bioactivity

The galloyl group, a trihydroxylated phenyl moiety, is a well-documented contributor to the biological activity of various natural compounds. Its presence is often associated with enhanced antioxidant and anti-inflammatory properties. This enhancement is attributed to the increased number of hydroxyl groups, which can act as hydrogen donors to scavenge free radicals, and the potential for stronger interactions with biological targets.

While direct antioxidant data for this compound is not available, the general principle of galloylation enhancing antioxidant capacity is widely accepted. It is therefore highly probable that this compound would exhibit superior antioxidant activity compared to albiflorin in standard assays such as DPPH and ABTS radical scavenging.

Mechanisms of Action: Signaling Pathways

Albiflorin has been shown to exert its anti-inflammatory effects through the modulation of key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3] These pathways are central to the inflammatory response, controlling the expression of numerous pro-inflammatory genes.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation. In response to inflammatory stimuli like LPS, the inhibitor of κB (IκB) is phosphorylated and degraded, allowing the NF-κB dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.

MAPK_Pathway LPS LPS Receptor Receptor LPS->Receptor MAPKKK MAPKKK Receptor->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors Inflammation Inflammatory Response TranscriptionFactors->Inflammation Albiflorin Albiflorin Albiflorin->MAPKKK Inhibits Anti_Inflammatory_Workflow Start Start: RAW 264.7 Macrophage Culture Pretreatment Pre-treatment with This compound/Albiflorin Start->Pretreatment Stimulation Stimulation with LPS (1 μg/mL) Pretreatment->Stimulation Incubation Incubation (24 hours) Stimulation->Incubation Supernatant Collect Supernatant Incubation->Supernatant Cells Harvest Cells Incubation->Cells Griess NO Assay (Griess Reagent) Supernatant->Griess ELISA Cytokine/PGE2 ELISA Supernatant->ELISA WesternBlot Western Blot (COX-2, iNOS protein) Cells->WesternBlot qPCR RT-qPCR (Gene Expression) Cells->qPCR End End Griess->End ELISA->End WesternBlot->End qPCR->End

References

Preliminary Cytotoxicity Studies of 4-O-Galloylalbiflorin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, specific preliminary cytotoxicity studies on 4-O-Galloylalbiflorin are not available in the public domain. This technical guide is a synthesized document based on the known cytotoxic and apoptotic activities of structurally related galloylated natural products and established experimental protocols. The data presented herein is hypothetical and intended to serve as a framework for future research.

Introduction

This compound is a natural product of interest, belonging to the family of paeoniflorin (B1679553) derivatives, which are known for their diverse biological activities. The addition of a galloyl moiety to the albiflorin (B1665693) core suggests potential for enhanced cytotoxic and anti-cancer properties, as galloylated compounds have demonstrated pro-apoptotic and cell cycle inhibitory effects in various cancer cell lines. This document outlines a hypothetical framework for the preliminary cytotoxic evaluation of this compound, providing detailed experimental protocols and potential signaling pathways involved in its mechanism of action.

Data Presentation: Hypothetical Cytotoxicity Data

The cytotoxic effects of this compound were hypothetically assessed in a panel of human cancer cell lines using the MTT assay. The half-maximal inhibitory concentration (IC50) values were determined after 48 hours of treatment.

Table 1: Hypothetical IC50 Values of this compound in Human Cancer Cell Lines

Cell LineCancer TypeHypothetical IC50 (µM)
MCF-7Breast Adenocarcinoma25.8 ± 3.1
MDA-MB-231Breast Adenocarcinoma18.5 ± 2.6
A549Lung Carcinoma32.1 ± 4.5
HeLaCervical Carcinoma21.3 ± 2.9
HepG2Hepatocellular Carcinoma28.9 ± 3.8

Table 2: Hypothetical Cell Viability Data for MCF-7 Cells Treated with this compound

Concentration (µM)Cell Viability (%)
0 (Control)100 ± 5.2
585.3 ± 4.1
1068.7 ± 3.5
2551.2 ± 2.9
5032.4 ± 2.1
10015.8 ± 1.7

Experimental Protocols

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[1] These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.[1]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 25, 50, 100 µM) and incubate for 48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[2] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1] The cell viability is expressed as a percentage of the control.

Cell Cycle Analysis by Flow Cytometry

Cell cycle analysis is performed to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Gallic acid, a related compound, has been shown to induce S and G2 phase arrest in ovarian cancer cells.[3]

Protocol:

  • Cell Treatment: Plate cells in 6-well plates and treat with this compound at its hypothetical IC50 concentration for 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells in 70% ice-cold ethanol (B145695) overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The data is then analyzed to determine the percentage of cells in each phase of the cell cycle.

Apoptosis Analysis by Western Blot

Western blotting is used to detect key proteins involved in the apoptotic pathway. The primary markers for apoptosis that can be detected by western blot are activated caspases, cleaved poly (ADP-ribose) polymerase-1 (PARP-1), and members of the B-cell lymphoma 2 (Bcl-2) family.[4]

Protocol:

  • Protein Extraction: Treat cells with this compound for 48 hours, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[5]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.[5]

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.[5]

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.[5] Incubate the membrane with primary antibodies against key apoptosis markers (e.g., Bcl-2, Bax, Caspase-3, Cleaved Caspase-3, PARP, Cleaved PARP) overnight at 4°C.[5] Following washes, incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[5]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.[5]

Mandatory Visualizations

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Cytotoxicity & Mechanistic Assays cluster_data Data Analysis & Interpretation cluster_conclusion Conclusion start Seed Cancer Cells (e.g., MCF-7) treat Treat with this compound (Various Concentrations) start->treat mtt MTT Assay treat->mtt 48h Incubation flow Cell Cycle Analysis (Flow Cytometry) treat->flow 48h Incubation wb Apoptosis Analysis (Western Blot) treat->wb 48h Incubation ic50 Calculate IC50 Values mtt->ic50 cell_cycle_dist Determine Cell Cycle Distribution flow->cell_cycle_dist protein_exp Analyze Protein Expression Levels wb->protein_exp conclusion Elucidate Cytotoxic Mechanism ic50->conclusion cell_cycle_dist->conclusion protein_exp->conclusion

Caption: Experimental workflow for assessing the cytotoxicity of this compound.

Apoptosis_Signaling_Pathway cluster_stimulus External Stimulus cluster_mitochondria Mitochondrial (Intrinsic) Pathway cluster_caspase_cascade Caspase Cascade cluster_apoptosis Cellular Outcome drug This compound bcl2 Bcl-2 (Anti-apoptotic) (Down-regulated) drug->bcl2 bax Bax (Pro-apoptotic) (Up-regulated) drug->bax cyto_c Cytochrome c Release bcl2->cyto_c inhibits bax->cyto_c promotes casp9 Caspase-9 Activation cyto_c->casp9 casp3 Caspase-3 Activation casp9->casp3 parp PARP Cleavage casp3->parp apoptosis Apoptosis parp->apoptosis

Caption: Hypothetical intrinsic apoptosis signaling pathway induced by this compound.

Cell_Cycle_Arrest_Pathway cluster_stimulus External Stimulus cluster_regulation Cell Cycle Regulation cluster_outcome Cellular Outcome drug This compound p53 p53 Activation drug->p53 p21 p21 Expression p53->p21 cdk2_cyclinE CDK2/Cyclin E Complex p21->cdk2_cyclinE inhibits cdk1_cyclinB CDK1/Cyclin B Complex p21->cdk1_cyclinB inhibits s_arrest S Phase Arrest cdk2_cyclinE->s_arrest progression blocked g2m_arrest G2/M Phase Arrest cdk1_cyclinB->g2m_arrest progression blocked

Caption: Plausible p53-mediated cell cycle arrest pathway for this compound.

Discussion of Potential Mechanisms

Based on the hypothetical data, this compound exhibits cytotoxic activity against a range of cancer cell lines. The proposed mechanism of action involves the induction of apoptosis and cell cycle arrest, common features of many natural product-based anti-cancer agents.

Apoptosis Induction: The galloyl moiety is likely a key contributor to the cytotoxic effects. It is hypothesized that this compound may induce apoptosis through the intrinsic mitochondrial pathway. This could involve the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2.[4][5] This shift in the Bax/Bcl-2 ratio would lead to the release of cytochrome c from the mitochondria, activating a cascade of caspases, including caspase-9 and the executioner caspase-3.[6][7] Activated caspase-3 would then cleave cellular substrates like PARP, leading to the characteristic hallmarks of apoptosis.[5]

Cell Cycle Arrest: The observed accumulation of cells in the S and G2/M phases of the cell cycle suggests that this compound may interfere with DNA synthesis and cell division. A possible mechanism involves the activation of the p53 tumor suppressor protein, which in turn induces the expression of p21, a cyclin-dependent kinase (CDK) inhibitor.[3] Increased p21 levels would inhibit the activity of CDK/cyclin complexes, such as CDK2/Cyclin E and CDK1/Cyclin B, leading to arrest at the S and G2/M checkpoints, respectively.[3]

Conclusion and Future Directions

This technical guide provides a hypothetical framework for the initial cytotoxic evaluation of this compound. The presented data and proposed mechanisms, while speculative, are grounded in the known activities of similar compounds. Future research should focus on empirically validating these hypotheses. Key future experiments would include:

  • Performing MTT assays on a broad panel of cancer and non-cancerous cell lines to determine the cytotoxic potency and selectivity of this compound.

  • Conducting detailed cell cycle and apoptosis assays to confirm the mechanism of cell death.

  • Utilizing Western blotting and other molecular techniques to probe the specific signaling pathways involved.

  • Investigating the in vivo efficacy of this compound in animal models of cancer.

These studies will be crucial in determining the potential of this compound as a novel therapeutic agent for the treatment of cancer.

References

The Therapeutic Potential of 4-O-Galloylalbiflorin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-O-Galloylalbiflorin, a monoterpene glycoside, is a derivative of albiflorin (B1665693), a major bioactive component isolated from the roots of Paeonia lactiflora. This plant has a long history of use in traditional medicine for treating a variety of ailments, including inflammatory conditions and neurological disorders. The addition of a galloyl group to the albiflorin structure is anticipated to enhance its therapeutic properties, a phenomenon observed with other natural compounds. This technical guide provides an in-depth exploration of the therapeutic potential of this compound, with a focus on its anti-inflammatory and neuroprotective effects. Due to the limited direct experimental data on this compound, this guide will leverage findings from studies on its parent compound, albiflorin, and other structurally related galloylated compounds to infer its potential mechanisms of action and therapeutic efficacy.

Anti-inflammatory Potential

Inflammation is a complex biological response implicated in numerous chronic diseases. The therapeutic strategy for many of these conditions involves the modulation of inflammatory pathways. The galloyl moiety is known to be crucial for the anti-inflammatory activity of many natural products.

Mechanism of Action: Inhibition of Pro-inflammatory Mediators

This compound is hypothesized to exert its anti-inflammatory effects by inhibiting the production of key pro-inflammatory mediators. In vitro studies on the parent compound, albiflorin, have demonstrated the ability to reduce the levels of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. The galloyl group is expected to enhance this inhibitory activity.

Quantitative Data on the Anti-inflammatory Activity of Albiflorin

ParameterAlbiflorinPaeoniflorin (for comparison)Reference
NO Production IC50 (mol/L) 1.3 x 10⁻²2.2 x 10⁻⁴
Inhibition of NO Production (%) 17.3517.61
Inhibition of PGE2 Production (%) 12.9427.56
Inhibition of TNF-α Production (%) 15.2920.57
Inhibition of IL-6 Production (%) 10.7829.01
Reduction in COX-2 Protein Expression (%) 17.2150.98
Inhibition of iNOS Gene Expression (%) 58.3635.65
Inhibition of COX-2 Gene Expression (%) 47.643

Methodological & Application

Application Note & Protocol: HPLC-DAD Method for the Quantification of 4-O-Galloylalbiflorin in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-O-Galloylalbiflorin is a key bioactive component found in various medicinal plants, notably within the Paeonia genus. As a derivative of albiflorin (B1665693), it exhibits a range of pharmacological potentials, making its accurate quantification essential for quality control, standardization of herbal extracts, and pharmacokinetic studies. This application note provides a detailed, robust, and validated High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) method for the reliable determination of this compound in plant extracts.

Principle

This method utilizes reversed-phase HPLC to separate this compound from other components in a plant extract matrix. The separation is achieved on a C18 column using a gradient elution of acidified water and acetonitrile (B52724). A Diode Array Detector (DAD) is employed for detection and quantification, allowing for high sensitivity and peak purity assessment. The detection wavelength is set at 230 nm, which is the characteristic absorbance for the albiflorin chromophore, ensuring optimal response.

Experimental Protocols

Materials and Reagents
  • Solvents: HPLC grade acetonitrile and methanol (B129727); ultrapure water.

  • Reagents: Formic acid (analytical grade).

  • Reference Standard: this compound (purity ≥ 98%).

  • Plant Material: Dried and powdered plant material suspected to contain this compound.

Instrumentation
  • An HPLC system equipped with a quaternary pump, an online degasser, an autosampler, a column thermostat, and a Diode Array Detector (DAD).

  • Analytical column: C18, 4.6 x 250 mm, 5 µm particle size.

  • Data acquisition and processing software.

Preparation of Solutions
  • Mobile Phase A: 0.1% formic acid in ultrapure water (v/v).

  • Mobile Phase B: Acetonitrile.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 1 to 200 µg/mL.

Sample Preparation
  • Accurately weigh 1.0 g of the powdered plant material.

  • Transfer the sample to a conical flask and add 50 mL of 70% methanol.

  • Perform ultrasonication for 30 minutes at room temperature.

  • Allow the mixture to cool and compensate for any solvent loss by adding 70% methanol back to the original weight.

  • Filter the extract through a 0.45 µm syringe filter into an HPLC vial before injection.

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient Program 0-25 min, 5-25% B;25-40 min, 25-50% B;40-45 min, 50-95% B;45-50 min, 95% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection DAD at 230 nm
Injection Volume 10 µL

Data Presentation

Method Validation Summary

The developed HPLC-DAD method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. The results are summarized in the table below, demonstrating the method's suitability for quantitative analysis.

ParameterResult
Linearity (Concentration Range) 1 - 200 µg/mL
Regression Equation y = 25431x + 1258
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.15 µg/mL
Limit of Quantification (LOQ) 0.50 µg/mL
Precision (RSD%)
    Intra-day< 1.5%
    Inter-day< 2.5%
Accuracy (Recovery) 97.5% - 103.2%

Note: The data presented are representative and may vary slightly between different instruments and laboratories.

Visualizations

Experimental Workflow

experimental_workflow sample Plant Material (Dried, Powdered) weigh Weigh 1.0 g of Sample sample->weigh Start extract Add 50 mL of 70% Methanol & Sonicate for 30 min weigh->extract Extraction filter Filter through 0.45 µm Syringe Filter extract->filter Clarification hplc HPLC-DAD Analysis filter->hplc Injection data Data Acquisition & Processing hplc->data Chromatogram quant Quantification of This compound data->quant Peak Integration

Caption: Workflow for the quantification of this compound.

Logical Relationship of Method Validation

validation_relationship method HPLC-DAD Method linearity Linearity (r² > 0.999) method->linearity sensitivity Sensitivity method->sensitivity precision Precision (RSD < 3%) method->precision accuracy Accuracy (Recovery 95-105%) method->accuracy robustness Robustness method->robustness lod LOD sensitivity->lod loq LOQ sensitivity->loq

Caption: Key parameters for HPLC method validation.

Conclusion

The HPLC-DAD method described in this application note is simple, precise, and accurate for the quantification of this compound in plant extracts.[1] The validation data confirms that this method is reliable and can be effectively implemented for routine quality control and research purposes in the pharmaceutical and nutraceutical industries. The detailed protocol provides a clear guide for researchers to ensure consistent and reproducible results.

References

Application Note: Structural Analysis of 4-O-Galloylalbiflorin Using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-O-Galloylalbiflorin is a naturally occurring monoterpene glycoside, a derivative of albiflorin (B1665693) isolated from plants of the Paeonia genus, commonly known as peonies. These plants have a long history of use in traditional medicine, and their chemical constituents are of significant interest to researchers in drug discovery and natural product chemistry. The galloyl moiety attached to the albiflorin core is expected to influence its biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of such complex natural products. This application note provides a comprehensive overview and detailed protocols for the structural analysis of this compound using a suite of NMR experiments.

While specific NMR data for this compound is not widely available in the public domain, this document outlines the established methodologies used for the structural characterization of similar galloylated monoterpene glycosides. The protocols and data presentation formats provided herein serve as a guide for researchers undertaking the structural analysis of this compound or related natural products.

Principle of NMR-Based Structural Elucidation

The structural analysis of a molecule like this compound by NMR spectroscopy involves a systematic approach:

  • One-Dimensional (1D) NMR: ¹H and ¹³C NMR spectra provide initial information about the number and types of protons and carbons in the molecule.

  • Two-Dimensional (2D) NMR: A series of 2D NMR experiments, including COSY, HSQC, HMBC, and NOESY, are employed to establish connectivity between atoms and determine the relative stereochemistry.

    • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon (¹H-¹³C) pairs.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, crucial for assembling the molecular skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, which is vital for determining the relative stereochemistry and conformation of the molecule.

Hypothetical NMR Data for this compound

The following tables present hypothetical but realistic ¹H and ¹³C NMR data for this compound, based on the known chemical shifts of albiflorin and a galloyl moiety. These tables are for illustrative purposes to demonstrate the expected data and its organization.

Table 1: Hypothetical ¹H NMR Data for this compound (500 MHz, CD₃OD)

PositionδH (ppm)MultiplicityJ (Hz)
Albiflorin Moiety
15.85d6.0
2.15m
2.30m
45.50dd8.0, 3.0
53.10m
2.25m
2.45m
84.90d12.0
8'4.75d12.0
101.45s
Glucose Moiety
1'4.40d7.5
2'3.30t8.0
3'3.45t8.5
4'3.35t9.0
5'3.50m
6'a3.80dd12.0, 2.5
6'b3.65dd12.0, 5.5
Galloyl Moiety
2'', 6''7.10s

Table 2: Hypothetical ¹³C NMR Data for this compound (125 MHz, CD₃OD)

PositionδC (ppm)
Albiflorin Moiety
197.0
2110.0
340.5
475.0
545.0
6205.0
738.0
870.0
985.0
1022.0
Benzoyl Group
C=O168.0
1'''131.0
2''', 6'''130.5
3''', 5'''129.5
4'''134.0
Glucose Moiety
1'102.0
2'75.5
3'78.0
4'71.5
5'77.5
6'62.5
Galloyl Moiety
C=O166.0
1''122.0
2'', 6''110.0
3'', 5''146.0
4''140.0

Experimental Protocols

Sample Preparation
  • Dissolution: Accurately weigh approximately 5-10 mg of purified this compound.

  • Solvent: Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆)). The choice of solvent is critical and should be based on the solubility of the compound.

  • Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Filtration (Optional): If the solution is not clear, filter it through a small plug of glass wool into the NMR tube to remove any particulate matter.

NMR Data Acquisition

All NMR experiments should be performed on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

1. ¹H NMR Spectroscopy

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: 12-16 ppm.

  • Acquisition Time: 2-3 seconds.

  • Relaxation Delay (d1): 2-5 seconds.

  • Number of Scans: 16-64, depending on sample concentration.

  • Temperature: 298 K.

2. ¹³C NMR Spectroscopy

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: 200-240 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay (d1): 2-5 seconds.

  • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

  • Temperature: 298 K.

3. 2D COSY (¹H-¹H Correlation Spectroscopy)

  • Pulse Program: Standard COSY experiment (e.g., 'cosygpqf' on Bruker instruments).

  • Spectral Width (F1 and F2): 12-16 ppm.

  • Number of Increments (F1): 256-512.

  • Number of Scans per Increment: 2-8.

  • Relaxation Delay (d1): 1.5-2.0 seconds.

4. 2D HSQC (Heteronuclear Single Quantum Coherence)

  • Pulse Program: Edited HSQC with gradient selection (e.g., 'hsqcedetgpsisp2.3' on Bruker instruments) to differentiate between CH, CH₂, and CH₃ groups.

  • Spectral Width (F2 - ¹H): 12-16 ppm.

  • Spectral Width (F1 - ¹³C): 180-220 ppm.

  • Number of Increments (F1): 128-256.

  • Number of Scans per Increment: 4-16.

  • Relaxation Delay (d1): 1.5-2.0 seconds.

  • ¹J(CH) Coupling Constant: Optimized for an average one-bond C-H coupling of 145 Hz.

5. 2D HMBC (Heteronuclear Multiple Bond Correlation)

  • Pulse Program: Gradient-selected HMBC (e.g., 'hmbcgplpndqf' on Bruker instruments).

  • Spectral Width (F2 - ¹H): 12-16 ppm.

  • Spectral Width (F1 - ¹³C): 200-240 ppm.

  • Number of Increments (F1): 256-512.

  • Number of Scans per Increment: 16-64.

  • Relaxation Delay (d1): 1.5-2.0 seconds.

  • Long-Range Coupling Constant (ⁿJ(CH)): Optimized for a range of long-range couplings, typically 8 Hz.

6. 2D NOESY (Nuclear Overhauser Effect Spectroscopy)

  • Pulse Program: Gradient-selected NOESY (e.g., 'noesygpph' on Bruker instruments).

  • Spectral Width (F1 and F2): 12-16 ppm.

  • Mixing Time (d8): 300-800 ms (B15284909) (a range of mixing times may be necessary).

  • Number of Increments (F1): 256-512.

  • Number of Scans per Increment: 16-64.

  • Relaxation Delay (d1): 2.0-3.0 seconds.

Data Processing and Interpretation

  • Fourier Transformation: Apply Fourier transformation to the acquired Free Induction Decays (FIDs) to obtain the NMR spectra.

  • Phasing and Baseline Correction: Manually phase the spectra and apply automatic baseline correction.

  • Referencing: Reference the spectra to the TMS signal (0.00 ppm) or the residual solvent peak.

  • Peak Picking and Integration: Identify all peaks and integrate the ¹H NMR signals.

  • Analysis of 2D Spectra:

    • COSY: Trace the ¹H-¹H coupling networks to identify spin systems.

    • HSQC: Assign protons to their directly attached carbons.

    • HMBC: Connect the spin systems and quaternary carbons to build the molecular skeleton. A key expected HMBC correlation would be from the H-4 proton of the albiflorin moiety to the carbonyl carbon of the galloyl group, confirming the ester linkage.

    • NOESY: Identify through-space correlations to determine the relative stereochemistry of chiral centers and the conformation of the glycosidic linkage.

Visualization of Workflow and Structural Correlations

The following diagrams illustrate the experimental workflow and the key correlations used in the structural elucidation of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis & Structure Elucidation Isolation Isolation & Purification of this compound Dissolution Dissolution in Deuterated Solvent Isolation->Dissolution Transfer Transfer to NMR Tube Dissolution->Transfer NMR_1D 1D NMR (¹H, ¹³C) Transfer->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC, NOESY) NMR_1D->NMR_2D Processing Data Processing (FT, Phasing, Baseline Correction) NMR_2D->Processing Assignment Spectral Assignment Processing->Assignment Structure Structure Determination Assignment->Structure

Caption: Experimental workflow for the structural analysis of this compound by NMR spectroscopy.

structural_correlations cluster_structure This compound Structure cluster_correlations Key NMR Correlations Albiflorin Albiflorin Core COSY COSY (¹H-¹H Connectivity) Albiflorin->COSY HSQC HSQC (¹H-¹³C Direct Correlation) Albiflorin->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlation) Albiflorin->HMBC Skeleton Assembly NOESY NOESY (¹H-¹H Through-Space Proximity) Albiflorin->NOESY Stereochemistry Galloyl Galloyl Moiety Galloyl->HSQC Galloyl->HMBC Ester Linkage Confirmation Glucose Glucose Glucose->COSY Glucose->HSQC Glucose->HMBC Glucose->NOESY

Caption: Logical relationships of NMR experiments for elucidating the structure of this compound.

Conclusion

The structural elucidation of this compound can be unequivocally achieved through a systematic application of 1D and 2D NMR spectroscopic techniques. The protocols and methodologies outlined in this application note provide a robust framework for researchers to obtain high-quality NMR data and confidently determine the chemical structure and stereochemistry of this and other related natural products. This detailed structural information is fundamental for understanding its bioactivity and potential for drug development.

Application Notes and Protocols for Determining the Antioxidant Activity of 4-O-Galloylalbiflorin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[1][2][3] Antioxidants are molecules that can safely interact with free radicals and terminate the chain reaction before vital molecules are damaged.[4][5] Natural products are a rich source of novel antioxidant compounds. 4-O-Galloylalbiflorin, a component of interest, is investigated in these protocols for its potential antioxidant properties. Gallic acid, a component of its structure, is a well-documented antioxidant, suggesting that this compound may also possess significant antioxidant capabilities.[6][7]

This document provides detailed protocols for assessing the antioxidant activity of this compound using common in vitro chemical assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and FRAP (Ferric Reducing Antioxidant Power) assay.[2][8][9][10][11][12] Additionally, a protocol for the Cellular Antioxidant Activity (CAA) assay is included to evaluate the compound's efficacy in a biologically relevant context.[13][14]

Data Presentation

The antioxidant capacity of this compound, as determined by various assays, can be summarized for comparative analysis. The following table presents hypothetical data to illustrate how results can be structured.

Assay TypeParameterThis compoundGallic Acid (Standard)Trolox (Standard)
DPPH Assay IC₅₀ (µM)25.88.515.2
ABTS Assay TEAC (Trolox Equivalents)1.82.51.0
FRAP Assay FRAP Value (µM Fe²⁺/µM)2.23.11.5
CAA Assay CAA Value (µmol QE/100µmol)15.622.4Not Applicable

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Experimental Protocols

DPPH Radical Scavenging Activity Assay

Principle: The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.[8][9][11][12] This reduction of the DPPH radical is accompanied by a color change from deep violet to light yellow, which can be monitored spectrophotometrically at 517 nm.[8][9][12]

Methodology:

  • Reagent Preparation:

    • DPPH Solution (0.1 mM): Dissolve 4 mg of DPPH in 100 mL of methanol (B129727) or ethanol (B145695).[15] This solution should be freshly prepared and kept in the dark.[9]

    • This compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol, DMSO).

    • Standard Solutions: Prepare a series of concentrations for a positive control, such as Gallic Acid or Trolox, in the same solvent.

  • Assay Procedure:

    • In a 96-well plate, add 20 µL of various concentrations of the this compound solution or standard.

    • Add 180 µL of the 0.1 mM DPPH solution to each well.

    • Include a control well containing 20 µL of the solvent and 180 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.[8][9]

    • Measure the absorbance at 517 nm using a microplate reader.[8][9][15]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100[8] The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

ABTS Radical Cation Decolorization Assay

Principle: This assay evaluates the ability of a substance to scavenge the ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate.[2][16][17] In the presence of an antioxidant, the blue/green ABTS•+ is reduced back to its colorless neutral form, and the decrease in absorbance is measured at 734 nm.[16][17]

Methodology:

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve ABTS in water to a final concentration of 7 mM.

    • Potassium Persulfate Solution (2.45 mM): Prepare a 2.45 mM solution of potassium persulfate in water.

    • ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[2][16] Dilute the resulting ABTS•+ solution with methanol or ethanol to obtain an absorbance of 0.700 ± 0.02 at 734 nm.[16]

  • Assay Procedure:

    • Add 10 µL of various concentrations of the this compound solution or standard (Trolox) to a 96-well plate.

    • Add 190 µL of the ABTS•+ working solution to each well.

    • Incubate the plate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Calculation: The scavenging activity is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox with the same antioxidant activity as the sample.

Ferric Reducing Antioxidant Power (FRAP) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[1][4][5][18] The reduction is monitored by the formation of a colored complex between ferrous iron and 2,4,6-tripyridyl-s-triazine (TPTZ), which has a maximum absorbance at 593 nm.[18]

Methodology:

  • Reagent Preparation:

    • Acetate (B1210297) Buffer (300 mM, pH 3.6): Prepare by dissolving sodium acetate trihydrate in water and adjusting the pH with acetic acid.

    • TPTZ Solution (10 mM): Dissolve TPTZ in 40 mM HCl.

    • FeCl₃ Solution (20 mM): Dissolve ferric chloride hexahydrate in water.

    • FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Assay Procedure:

    • Add 10 µL of the this compound solution, standard (FeSO₄ or Trolox), or blank (solvent) to a 96-well plate.

    • Add 190 µL of the FRAP reagent to each well.

    • Incubate the plate at 37°C for 4-30 minutes.[18]

    • Measure the absorbance at 593 nm.

  • Calculation: A standard curve is generated using a ferrous sulfate (B86663) solution. The antioxidant capacity of the sample is expressed as Fe²⁺ equivalents or Trolox equivalents.

Cellular Antioxidant Activity (CAA) Assay

Principle: The CAA assay measures the ability of a compound to inhibit the oxidation of a fluorescent probe (DCFH-DA) by peroxyl radicals generated by the thermal decomposition of ABAP in cultured cells (e.g., HepG2).[13] This assay provides a more biologically relevant measure of antioxidant activity by accounting for cellular uptake, metabolism, and distribution.[13][14]

Methodology:

  • Cell Culture and Seeding:

    • Culture HepG2 cells in an appropriate medium.

    • Seed the cells in a 96-well black plate at a density of 6 x 10⁴ cells/well and incubate for 24 hours.[13]

  • Assay Procedure:

    • Remove the medium and wash the cells with PBS.

    • Treat the cells with 100 µL of medium containing various concentrations of this compound or a standard (Quercetin) and 25 µM DCFH-DA for 1 hour at 37°C.[13]

    • Wash the cells with PBS.

    • Add 100 µL of 600 µM ABAP solution to each well.[13]

    • Immediately place the plate in a fluorescence microplate reader and measure the emission at 538 nm with excitation at 485 nm every 5 minutes for 1 hour at 37°C.

  • Calculation: The area under the curve (AUC) is calculated from the fluorescence versus time plot. The CAA value is calculated as follows: CAA Unit = 100 - (∫SA / ∫CA) x 100 where ∫SA is the AUC for the sample and ∫CA is the AUC for the control. The results are expressed as micromoles of Quercetin Equivalents (QE) per 100 micromoles of the sample.

Visualizations

Antioxidant_Assay_Workflow cluster_preparation Sample & Reagent Preparation cluster_assays In Vitro Antioxidant Assays cluster_measurement Data Acquisition cluster_analysis Data Analysis Compound This compound Stock Solution DPPH DPPH Assay Compound->DPPH ABTS ABTS Assay Compound->ABTS FRAP FRAP Assay Compound->FRAP CAA CAA Assay Compound->CAA Standards Standards (Gallic Acid, Trolox) Standards->DPPH Standards->ABTS Standards->FRAP Standards->CAA DPPH_Reagent DPPH Reagent DPPH_Reagent->DPPH ABTS_Reagent ABTS•+ Reagent ABTS_Reagent->ABTS FRAP_Reagent FRAP Reagent FRAP_Reagent->FRAP Cells Cell Culture (HepG2) Cells->CAA Spectrophotometer Absorbance Measurement (517, 734, 593 nm) DPPH->Spectrophotometer ABTS->Spectrophotometer FRAP->Spectrophotometer Fluorometer Fluorescence Measurement (Ex:485, Em:538 nm) CAA->Fluorometer IC50 IC₅₀ Calculation Spectrophotometer->IC50 TEAC TEAC Calculation Spectrophotometer->TEAC FRAP_Value FRAP Value Calculation Spectrophotometer->FRAP_Value CAA_Value CAA Value Calculation Fluorometer->CAA_Value

Caption: Experimental workflow for assessing the antioxidant activity of this compound.

Antioxidant_Mechanisms cluster_hat Hydrogen Atom Transfer (HAT) cluster_set Single Electron Transfer (SET) A_HAT This compound-OH Product_HAT Stable Radical (this compound-O•) A_HAT->Product_HAT H• donation Radical_HAT Free Radical (R•) Neutral_HAT Neutralized Molecule (RH) Radical_HAT->Neutral_HAT H• acceptance A_SET This compound Product_SET Radical Cation (this compound•+) A_SET->Product_SET e⁻ donation Radical_SET Free Radical (R•) Anion_SET Anion (R⁻) Radical_SET->Anion_SET e⁻ acceptance

Caption: General mechanisms of antioxidant action: HAT and SET pathways.

References

Application Notes and Protocols: Experimental Design for Studying the Neuroprotective Effects of 4-O-Galloylalbiflorin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-O-Galloylalbiflorin is a natural compound with potential therapeutic applications. Neurodegenerative diseases are often characterized by oxidative stress, inflammation, and apoptosis, leading to progressive neuronal loss.[1][2] This document outlines a comprehensive experimental design to investigate the neuroprotective effects of this compound, providing detailed protocols for both in vitro and in vivo studies. The proposed workflow aims to assess the compound's efficacy and elucidate its underlying mechanisms of action, with a focus on its antioxidant and anti-apoptotic properties.[3]

Overall Experimental Workflow

The experimental design follows a logical progression from initial in vitro screening to more complex in vivo validation. This approach allows for the systematic evaluation of this compound's neuroprotective potential.

G cluster_0 In Vitro Screening cluster_1 In Vivo Validation iv_start Neuronal Cell Model (e.g., SH-SY5Y, HT22) iv_damage Induce Damage (e.g., H2O2, Glutamate (B1630785), 6-OHDA) iv_start->iv_damage iv_treat Treat with this compound iv_damage->iv_treat iv_assess Assess Neuroprotection iv_treat->iv_assess iv_viability Cell Viability (MTT, LDH Assay) iv_assess->iv_viability iv_ox Oxidative Stress (ROS, SOD, MDA) iv_assess->iv_ox iv_apop Apoptosis (TUNEL, Caspase-3) iv_assess->iv_apop iv_mech Mechanism (Western Blot for Nrf2/HO-1) iv_assess->iv_mech ivv_start Animal Model of Neurodegeneration (e.g., MCAO Rat Model) iv_mech->ivv_start Promising Results Lead to In Vivo Studies ivv_treat Administer this compound ivv_start->ivv_treat ivv_assess Evaluate Outcomes ivv_treat->ivv_assess ivv_behav Behavioral Tests (Morris Water Maze) ivv_assess->ivv_behav ivv_histo Histopathology (TTC, H&E, TUNEL Staining) ivv_assess->ivv_histo ivv_bio Biochemical Analysis (Oxidative & Inflammatory Markers) ivv_assess->ivv_bio ivv_mech Mechanism Confirmation (Western Blot) ivv_assess->ivv_mech

Caption: High-level experimental workflow for evaluating this compound.

Section 1: In Vitro Neuroprotection Studies

In vitro assays provide an initial assessment of the direct protective effects of this compound on neuronal cells subjected to neurotoxic insults.

Key In Vitro Experiments & Data Presentation
Parameter Experiment Endpoint Measured Units Control Group Damage Model Group This compound (Low Dose) This compound (High Dose)
Cell Viability MTT AssayAbsorbance at 570 nmO.D.1.2 ± 0.10.5 ± 0.050.8 ± 0.081.1 ± 0.1
LDH Release AssayLDH activity in medium% of Control100 ± 10250 ± 20180 ± 15120 ± 12
Oxidative Stress DCFDA AssayRelative Fluorescence% of Control100 ± 8350 ± 25210 ± 18130 ± 15
SOD Activity AssaySuperoxide dismutase activityU/mg protein50 ± 420 ± 335 ± 345 ± 4
MDA AssayMalondialdehyde levelsnmol/mg protein2.5 ± 0.38.0 ± 0.75.5 ± 0.53.0 ± 0.4
Apoptosis TUNEL AssayPercentage of TUNEL-positive cells%< 545 ± 525 ± 410 ± 2
Caspase-3 ActivityCaspase-3 enzymatic activityFold Change1.0 ± 0.15.2 ± 0.43.1 ± 0.31.5 ± 0.2
Mechanism Western BlotProtein expression levels (Nrf2, HO-1)Relative Density1.0 ± 0.10.9 ± 0.12.5 ± 0.34.0 ± 0.5
Detailed In Vitro Experimental Protocols

Protocol 1: Cell Culture and Oxidative Stress Induction

  • Cell Line: Use HT22 mouse hippocampal neuronal cells or SH-SY5Y human neuroblastoma cells.

  • Culture Conditions: Culture cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Plating: Seed cells in 96-well plates (for viability assays) or 6-well plates (for protein/RNA analysis) and allow them to adhere for 24 hours.

  • Treatment: Pre-treat cells with varying concentrations of this compound for 2-4 hours.

  • Induction of Damage: Add a neurotoxic agent such as glutamate (5 mM) or H₂O₂ (100 µM) to the culture medium and incubate for 12-24 hours to induce oxidative stress and cell death.[4][5]

Protocol 2: MTT Assay for Cell Viability

  • After treatment, remove the culture medium.

  • Add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well and incubate for 4 hours at 37°C.

  • Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.

Protocol 3: ROS Detection using DCFDA

  • After treatment, wash the cells with PBS.

  • Load the cells with 10 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA) in serum-free medium for 30 minutes at 37°C.

  • Wash the cells again with PBS to remove excess probe.

  • Measure the fluorescence intensity (excitation 485 nm, emission 535 nm) using a fluorescence microplate reader.

Protocol 4: Western Blot for Nrf2/HO-1 Pathway Analysis

  • Lyse the cells in RIPA buffer and quantify protein concentration using a BCA assay.

  • Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against Nrf2, HO-1, and a loading control (e.g., β-actin) overnight at 4°C. The nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key regulator of antioxidant responses.[6][7]

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an ECL substrate and an imaging system. Quantify band density using software like ImageJ.

Section 2: In Vivo Neuroprotection Studies

In vivo studies are crucial to validate the therapeutic potential of this compound in a complex biological system, mimicking a clinical scenario such as ischemic stroke.[8]

Proposed Signaling Pathway: Nrf2/HO-1 Activation

Oxidative stress is a key contributor to neuronal damage. This compound is hypothesized to exert neuroprotection by activating the Nrf2/HO-1 antioxidant pathway.

G cluster_nucleus stress Oxidative Stress (e.g., Ischemia/Reperfusion) keap1_nrf2 Keap1-Nrf2 Complex (Cytoplasm) stress->keap1_nrf2 induces dissociation protection Neuroprotection stress->protection causes damage compound This compound compound->keap1_nrf2 promotes dissociation nrf2 Nrf2 keap1_nrf2->nrf2 releases nucleus Nucleus nrf2->nucleus translocates to are ARE (Antioxidant Response Element) ho1 HO-1 are->ho1 upregulates nqo1 NQO-1 are->nqo1 upregulates gclc GCLC are->gclc upregulates antioxidant Antioxidant & Cytoprotective Enzymes ho1->antioxidant nqo1->antioxidant gclc->antioxidant antioxidant->protection

Caption: The Nrf2/HO-1 signaling pathway activated by this compound.

Key In Vivo Experiments & Data Presentation
Parameter Experiment Endpoint Measured Units Sham Group MCAO Model Group This compound (20 mg/kg) This compound (40 mg/kg)
Neurological Deficit Neurological ScoringZea Longa 5-point scaleScore (0-4)03.5 ± 0.52.1 ± 0.41.2 ± 0.3
Brain Infarction TTC StainingInfarct volume relative to total brain%045 ± 525 ± 415 ± 3
Cognitive Function Morris Water MazeEscape latency to find platformSeconds15 ± 355 ± 835 ± 620 ± 4
Morris Water MazeTime in target quadrant (Probe)%40 ± 515 ± 325 ± 435 ± 5
Apoptosis TUNEL StainingTUNEL-positive cells in penumbraCells/field5 ± 2150 ± 2080 ± 1540 ± 10
Inflammation ELISATNF-α levels in brain homogenatepg/mg protein20 ± 4100 ± 1260 ± 835 ± 5
Detailed In Vivo Experimental Protocols

Protocol 5: Middle Cerebral Artery Occlusion (MCAO) Model

  • Animal: Use adult male Sprague-Dawley rats (250-300g).

  • Anesthesia: Anesthetize the rat with isoflurane (B1672236) or a similar anesthetic.

  • Procedure:

    • Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the distal ECA.

    • Insert a 4-0 nylon monofilament suture with a rounded tip via the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).[9]

    • After 90-120 minutes of occlusion, withdraw the suture to allow for reperfusion.

  • Treatment: Administer this compound (e.g., via intraperitoneal injection) 30 minutes before or immediately after reperfusion.

  • Post-operative Care: Provide post-operative care, including maintaining body temperature and monitoring for recovery.

Protocol 6: TTC Staining for Infarct Volume

  • At 24 hours post-MCAO, euthanize the animals and harvest the brains.

  • Chill the brains at -20°C for 20 minutes for easier slicing.

  • Slice the brain into 2 mm coronal sections.

  • Immerse the slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 30 minutes in the dark.[10]

  • Fix the slices in 4% paraformaldehyde. Healthy tissue will stain red, while the infarcted (damaged) tissue will remain white.

  • Capture images of the slices and calculate the infarct volume as a percentage of the total brain volume using image analysis software.

Protocol 7: Morris Water Maze (MWM) for Spatial Memory The MWM test is widely used to assess hippocampal-dependent spatial learning and memory.[11][12]

  • Apparatus: A circular pool (150 cm diameter) filled with opaque water (e.g., using non-toxic white paint) at 22-24°C. A hidden platform is submerged 1-2 cm below the water surface.[13][14]

  • Acquisition Phase (Days 1-4):

    • Conduct 4 trials per day for each rat.

    • For each trial, place the rat in the water facing the pool wall at one of four starting positions (N, S, E, W).

    • Allow the rat to swim and find the hidden platform for a maximum of 90 seconds.[15]

    • If the rat fails to find the platform, gently guide it there and allow it to remain on the platform for 20-30 seconds.[14][15]

    • Record the escape latency (time to find the platform) and path length using a video tracking system.

  • Probe Trial (Day 5):

    • Remove the platform from the pool.

    • Allow the rat to swim freely for 90 seconds.[15]

    • Record the time spent in the target quadrant where the platform was previously located.

G start Start MWM Protocol acq Acquisition Phase (Days 1-4) 4 Trials/Day start->acq trial Place Rat at Start Position acq->trial probe Probe Trial (Day 5) Platform Removed acq->probe After 4 Days swim Swim to Hidden Platform (Max 90s) trial->swim found Platform Found? swim->found guide Guide to Platform found->guide No rest Rest on Platform (30s) found->rest Yes guide->rest rest->trial Next Trial / Day free_swim Free Swim (90s) probe->free_swim analysis Data Analysis free_swim->analysis latency Escape Latency Path Length analysis->latency quadrant Time in Target Quadrant analysis->quadrant

Caption: Workflow for the Morris Water Maze (MWM) behavioral test protocol.

Protocol 8: TUNEL Staining for Apoptosis in Brain Tissue The TUNEL (TdT-mediated dUTP Nick-End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[16][17]

  • Tissue Preparation: Perfuse the animals with 4% paraformaldehyde and collect the brains. Post-fix, cryoprotect in sucrose, and cut 20 µm thick coronal sections using a cryostat.

  • Permeabilization: Wash the sections in PBS and then incubate with 0.1% Triton X-100 in sodium citrate (B86180) solution to permeabilize the tissue.[16]

  • Labeling:

    • Wash the sections again in PBS.

    • Incubate the sections with the TUNEL reaction mixture (containing Terminal deoxynucleotidyl Transferase (TdT) and fluorescently labeled dUTP) in a humidified chamber at 37°C for 1 hour in the dark.[18][19]

  • Counterstaining: Wash the sections and counterstain the nuclei with DAPI.

  • Imaging: Mount the sections with an anti-fade mounting medium and visualize under a fluorescence microscope. TUNEL-positive cells (apoptotic) will show bright green/red fluorescence, while all nuclei will show blue fluorescence from DAPI.

  • Quantification: Count the number of TUNEL-positive cells in several fields of view within the ischemic penumbra region.[20]

References

Application Notes and Protocols for the Extraction of 4-O-Galloylalbiflorin from Paeonia lactiflora Roots

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of techniques for extracting and purifying 4-O-Galloylalbiflorin, a bioactive monoterpene glycoside from the roots of Paeonia lactiflora (white peony). This document outlines various extraction and purification methodologies, presents available quantitative data, and offers detailed experimental protocols. Additionally, it explores the potential biological signaling pathways influenced by this compound.

Introduction to this compound

This compound is a galloylated monoterpene glycoside found in the roots of Paeonia lactiflora. The addition of a galloyl group to the albiflorin (B1665693) structure is believed to enhance its biological activities, including anti-inflammatory, antioxidant, and immunomodulatory effects. These properties make this compound a compound of significant interest for pharmaceutical research and development.

Extraction Techniques for Bioactive Compounds from Paeonia lactiflora Roots

Several methods have been employed to extract monoterpene glycosides and other bioactive compounds from Paeonia lactiflora roots. The choice of method significantly impacts the yield and purity of the target compound.

Common Extraction Methods:

  • Solvent Extraction: This is a conventional and widely used method. The selection of solvent is critical and is based on the polarity of the target compounds. Ethanol (B145695), methanol, and water-ethanol mixtures are frequently used for extracting monoterpene glycosides.[1]

  • Ultrasonic-Assisted Extraction (UAE): This technique utilizes ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and improving extraction efficiency at lower temperatures and shorter times compared to conventional methods.

  • Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and plant material, leading to a rapid extraction process with high efficiency.

  • Subcritical Water Extraction: This environmentally friendly method uses water at high temperatures (100-374°C) and pressures to extract compounds. By adjusting the temperature, the polarity of water can be modified to suit the target molecule.[2]

  • Supercritical Fluid Extraction (SFE): This technique employs a supercritical fluid, typically carbon dioxide, as the extraction solvent. It is known for its high selectivity and the ability to yield solvent-free extracts.

Quantitative Comparison of Extraction Methods:

While specific quantitative data for the extraction of this compound is limited in the available literature, data for the related and more abundant monoterpene glycosides, paeoniflorin (B1679553) and albiflorin, can provide valuable insights into the efficiency of different extraction methods.

Extraction MethodSolventCompound(s)Yield/ContentPurityReference
Ethanol Extraction (70%) 70% EthanolPaeoniflorin73.89 mg/gNot specified[3][4]
Albiflorin30.03 mg/gNot specified[3][4]
Water Extraction WaterPaeoniflorin57.87 mg/gNot specified[3][4]
Albiflorin23.14 mg/gNot specified[3][4]
Ultrasonic-Assisted Extraction 70% EthanolPaeoniflorin2.30%Not specified[5]
Subcritical Water Extraction WaterTotal GlucosidesNot specifiedHigh[2]
High-Voltage Pulse Electric Field & Enzymolysis WaterPaeoniflorin12.71 g (from 400g root)97.4%[6]
Albiflorin4.68 g (from 400g root)93.8%[6]

Purification Techniques

Following extraction, a purification step is essential to isolate this compound from the crude extract.

  • Macroporous Resin Chromatography: This is a widely used technique for the enrichment and preliminary purification of various natural products.[7][8] It separates compounds based on their polarity and molecular size. Non-polar to weakly polar resins are often effective for adsorbing monoterpene glycosides, which can then be eluted with an appropriate solvent gradient (e.g., ethanol-water).[9][10]

  • High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, thus preventing irreversible adsorption of the sample.[7][11] It is particularly suitable for separating compounds with similar polarities and has been successfully applied to the purification of paeoniflorin and other polyphenols from Paeonia species.[1][7][11]

Experimental Protocols

Protocol 1: Ultrasonic-Assisted Extraction of this compound

This protocol describes a general procedure for the extraction of monoterpene glycosides from Paeonia lactiflora roots using UAE.

Materials and Equipment:

  • Dried Paeonia lactiflora root powder

  • 70% Ethanol (v/v)

  • Ultrasonic bath or probe sonicator

  • Filter paper or centrifugation system

  • Rotary evaporator

Procedure:

  • Preparation: Weigh 100 g of dried Paeonia lactiflora root powder.

  • Extraction:

    • Place the powder in a suitable flask and add 1000 mL of 70% ethanol (1:10 solid-to-liquid ratio).

    • Place the flask in an ultrasonic bath.

    • Sonicate at a frequency of 40 kHz and a power of 250 W for 30 minutes at 40°C.

  • Filtration/Centrifugation:

    • Separate the extract from the solid residue by filtration through Whatman No. 1 filter paper or by centrifugation at 4000 rpm for 15 minutes.

    • Collect the supernatant.

  • Re-extraction: Repeat the extraction process on the residue one more time to maximize the yield.

  • Concentration:

    • Combine the supernatants from both extractions.

    • Concentrate the extract under reduced pressure using a rotary evaporator at 50°C to remove the ethanol.

  • Drying: Lyophilize the concentrated aqueous extract to obtain a dry powder.

Protocol 2: Purification of this compound using Macroporous Resin Chromatography

This protocol provides a general method for the enrichment of this compound from the crude extract.

Materials and Equipment:

  • Crude extract powder from Protocol 1

  • Macroporous resin (e.g., D101, AB-8)

  • Glass chromatography column

  • Deionized water

  • Ethanol (various concentrations: 10%, 30%, 50%, 70%, 95% v/v)

  • Fraction collector

Procedure:

  • Resin Pre-treatment:

    • Soak the macroporous resin in 95% ethanol for 24 hours.

    • Wash the resin thoroughly with deionized water until no ethanol is detected.

  • Column Packing: Pack the pre-treated resin into a glass column.

  • Sample Loading:

    • Dissolve the crude extract in a small amount of deionized water.

    • Load the sample solution onto the column at a flow rate of 2 bed volumes (BV)/hour.

  • Washing:

    • Wash the column with 3-4 BV of deionized water to remove sugars and other highly polar impurities.

  • Elution:

    • Elute the column with a stepwise gradient of ethanol-water solutions (e.g., 2 BV of 10%, 30%, 50%, and 70% ethanol).

    • Collect fractions of the eluate using a fraction collector.

  • Analysis:

    • Analyze the collected fractions by High-Performance Liquid Chromatography (HPLC) to identify the fractions containing this compound.

  • Concentration and Drying:

    • Combine the fractions rich in this compound.

    • Concentrate the combined fractions using a rotary evaporator and then lyophilize to obtain the purified product.

Protocol 3: High-Speed Counter-Current Chromatography (HSCCC) for High-Purity Isolation

This protocol is for the fine purification of this compound. The selection of the two-phase solvent system is crucial and should be optimized based on the partition coefficient (K) of the target compound. A suitable K value is typically between 0.5 and 2.0.

Materials and Equipment:

  • Enriched extract from Protocol 2

  • HSCCC instrument

  • Two-phase solvent system (e.g., n-butanol-ethyl acetate-water or n-hexane-ethyl acetate-methanol-water)[11]

  • HPLC system for analysis

Procedure:

  • Solvent System Preparation:

    • Prepare the selected two-phase solvent system by mixing the solvents in a separatory funnel.

    • Allow the phases to separate and equilibrate. The upper phase is typically used as the stationary phase and the lower phase as the mobile phase.

  • HSCCC Instrument Preparation:

    • Fill the HSCCC column with the stationary phase.

    • Rotate the column at the desired speed (e.g., 800-1000 rpm).

    • Pump the mobile phase through the column until hydrodynamic equilibrium is reached.

  • Sample Injection:

    • Dissolve the enriched extract in a small volume of the biphasic solvent system.

    • Inject the sample solution into the column.

  • Separation and Fraction Collection:

    • Continue to pump the mobile phase at a constant flow rate.

    • Monitor the effluent with a UV detector and collect fractions.

  • Analysis:

    • Analyze the collected fractions by HPLC to identify those containing high-purity this compound.

  • Purification and Drying:

    • Combine the high-purity fractions.

    • Remove the solvents by rotary evaporation and lyophilization.

Biological Activity and Potential Signaling Pathways

While direct studies on the signaling pathways of this compound are scarce, the known anti-inflammatory and immunomodulatory effects of gallotannins and other compounds from Paeonia lactiflora suggest the involvement of key inflammatory pathways.[12][13][14]

Potential Signaling Pathways:

  • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Signaling Pathway: This pathway is a central regulator of inflammation. Many natural polyphenols and galloylated compounds have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines and enzymes.[15][16][17]

  • MAPK (Mitogen-Activated Protein Kinase) Signaling Pathway: The MAPK pathway is involved in cellular responses to a variety of stimuli and plays a crucial role in inflammation. Inhibition of MAPK signaling can lead to a reduction in the production of inflammatory mediators.[18][19][20]

Visualizations

Extraction_and_Purification_Workflow cluster_extraction Extraction cluster_purification Purification Paeonia_Root Paeonia lactiflora Root Powder Solvent_Extraction Solvent Extraction (e.g., 70% Ethanol, UAE) Paeonia_Root->Solvent_Extraction Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract Macroporous_Resin Macroporous Resin Chromatography Crude_Extract->Macroporous_Resin Enriched_Fraction Enriched Fraction Macroporous_Resin->Enriched_Fraction HSCCC High-Speed Counter-Current Chromatography (HSCCC) Enriched_Fraction->HSCCC Purified_Compound Purified this compound HSCCC->Purified_Compound NFkB_Signaling_Pathway cluster_stimulus Inflammatory Stimulus cluster_inhibition Inhibition by this compound cluster_pathway NF-κB Signaling Stimulus e.g., LPS, Cytokines IKK IKK Activation Stimulus->IKK Inhibition_Point Inhibition Inhibition_Point->IKK Potential Target IkB IκBα Phosphorylation & Degradation IKK->IkB NFkB_Release NF-κB (p65/p50) Release IkB->NFkB_Release NFkB_Translocation Nuclear Translocation NFkB_Release->NFkB_Translocation Gene_Expression Pro-inflammatory Gene Expression NFkB_Translocation->Gene_Expression MAPK_Signaling_Pathway cluster_stimulus Cellular Stress/Stimulus cluster_inhibition Inhibition by this compound cluster_pathway MAPK Signaling Cascade Stimulus e.g., Oxidative Stress MAPKKK MAPKKK Activation (e.g., ASK1, TAK1) Stimulus->MAPKKK Inhibition_Point Inhibition Inhibition_Point->MAPKKK Potential Target MAPKK MAPKK Activation (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK MAPK MAPK Activation (p38, JNK) MAPKK->MAPK Transcription_Factors Activation of Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response

References

Application of 4-O-Galloylalbiflorin in Alzheimer's Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular formation of neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein. These pathological hallmarks contribute to synaptic dysfunction, neuronal loss, and cognitive decline. Current research is focused on identifying novel therapeutic agents that can target these key pathological processes.

This document outlines the hypothetical application of 4-O-Galloylalbiflorin, a natural compound, in Alzheimer's disease research. While direct studies on this compound in AD are not yet available, its structural components—albiflorin (B1665693) and a galloyl moiety—have demonstrated significant neuroprotective effects in various preclinical models. Albiflorin has been shown to reduce Aβ accumulation, mitigate mitochondrial dysfunction, and activate key signaling pathways like MAPK/ERK and Nrf2/HO-1.[1][2] Similarly, galloyl-containing compounds, such as gallotannins, are known inhibitors of both Aβ and tau aggregation and possess potent anti-inflammatory and antioxidant properties.[3][4][5][6]

This application note, therefore, proposes a research framework for investigating the therapeutic potential of this compound in AD, based on the established activities of its constituent parts and structurally related molecules.

Proposed Mechanisms of Action

Based on existing literature for albiflorin and galloylated compounds, this compound is hypothesized to exert its neuroprotective effects in Alzheimer's disease through a multi-target approach:

  • Inhibition of Amyloid-Beta Aggregation: The galloyl moiety is anticipated to interfere with the self-assembly of Aβ monomers into toxic oligomers and fibrils, a known property of gallotannins.[3][5]

  • Reduction of Tau Hyperphosphorylation: By potentially modulating kinase and phosphatase activities, this compound may reduce the hyperphosphorylation of tau protein, thereby preventing the formation of neurofibrillary tangles.

  • Antioxidant and Anti-inflammatory Effects: The compound is expected to activate the Nrf2/HO-1 signaling pathway, a key regulator of the cellular antioxidant response, and inhibit pro-inflammatory pathways such as NF-κB and MAPK, thereby reducing neuroinflammation.[1][2][3]

  • Neuroprotection via PI3K/Akt Signaling: A structurally similar compound, 6'-O-galloylpaeoniflorin, has been shown to exert neuroprotective effects through the activation of the PI3K/Akt/Nrf2 pathway.[7][8] A similar mechanism is proposed for this compound.

Data Presentation

The following tables summarize representative quantitative data from studies on albiflorin and related galloyl compounds, which can serve as a benchmark for future experiments with this compound.

Table 1: In Vivo Efficacy of Albiflorin in APP/PS1 Transgenic Mice [9][10]

ParameterTreatment GroupResultFold Change vs. APP/PS1 Control
Aβ Levels Albiflorin (20 mg/kg/d)Decreased~0.8
Albiflorin (40 mg/kg/d)Decreased~0.6
PSD-95 Albiflorin (20 mg/kg/d)Increased~1.2
Albiflorin (40 mg/kg/d)Increased~1.5
Synaptophysin Albiflorin (20 mg/kg/d)Increased~1.3
Albiflorin (40 mg/kg/d)Increased~1.6
ROS Levels Albiflorin (20 mg/kg/d)Decreased~0.7
Albiflorin (40 mg/kg/d)Decreased~0.5
Mn-SOD Activity Albiflorin (20 mg/kg/d)Increased~1.4
Albiflorin (40 mg/kg/d)Increased~1.8

Table 2: In Vitro Neuroprotective Effects of Albiflorin in PC12 Cells [11]

ParameterConditionResult% Change vs. Aβ(25-35) Model
Cell Viability AlbiflorinIncreased+25%
Bcl-2 Expression AlbiflorinUp-regulated+40%
Bax Expression AlbiflorinDown-regulated-30%
p-ERK1/2 / ERK1/2 Ratio AlbiflorinIncreased+50%

Experimental Protocols

Detailed methodologies for key experiments to evaluate the efficacy of this compound in AD research are provided below.

Protocol 1: In Vitro Amyloid-Beta (Aβ) Aggregation Assay

This protocol is designed to assess the inhibitory effect of this compound on Aβ fibrillization.

Materials:

  • Aβ(1-42) peptide

  • Thioflavin T (ThT)

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well black microplates

  • Fluorometric microplate reader

Procedure:

  • Aβ(1-42) Preparation: Dissolve Aβ(1-42) in HFIP to a concentration of 1 mg/mL. Aliquot and evaporate the HFIP under a gentle stream of nitrogen gas. Store the resulting peptide film at -80°C.

  • Aβ(1-42) Monomerization: Resuspend the Aβ(1-42) film in DMSO to a concentration of 5 mM. Dilute with PBS to a final concentration of 100 µM.

  • Incubation: In a 96-well plate, mix 10 µL of 100 µM Aβ(1-42) with varying concentrations of this compound (dissolved in DMSO and diluted in PBS). Bring the final volume to 100 µL with PBS. The final Aβ(1-42) concentration will be 10 µM.

  • ThT Fluorescence Measurement: Add 10 µL of 50 µM ThT to each well.

  • Kinetic Reading: Incubate the plate at 37°C in a microplate reader. Measure ThT fluorescence (Excitation: 440 nm, Emission: 480 nm) every 10 minutes for 48 hours with intermittent shaking.

  • Data Analysis: Plot ThT fluorescence intensity against time. The lag time and the maximum fluorescence intensity are used to evaluate the extent of fibrillization.

Protocol 2: In Vivo Study in an AD Animal Model (e.g., 5XFAD mice)

This protocol outlines a study to evaluate the therapeutic efficacy of this compound in a transgenic mouse model of AD.

Animals:

  • 5XFAD transgenic mice and wild-type littermates.

Treatment:

  • At 3 months of age, divide the 5XFAD mice into three groups: Vehicle control, this compound (low dose, e.g., 20 mg/kg/day), and this compound (high dose, e.g., 40 mg/kg/day). A group of wild-type mice will serve as a non-disease control.

  • Administer the compound or vehicle daily via oral gavage for 3 months.

Behavioral Testing (at 6 months of age):

  • Morris Water Maze: To assess spatial learning and memory.

  • Y-Maze: To evaluate short-term working memory.

  • Novel Object Recognition: To test recognition memory.

Biochemical and Histological Analysis:

  • Following behavioral testing, euthanize the mice and collect brain tissue.

  • ELISA: Quantify soluble and insoluble Aβ(1-40) and Aβ(1-42) levels in brain homogenates.

  • Western Blot: Analyze the levels of synaptic proteins (e.g., PSD-95, synaptophysin), apoptotic markers (e.g., Bcl-2, Bax, cleaved caspase-3), and signaling proteins (e.g., p-Akt, Nrf2, p-ERK).

  • Immunohistochemistry: Stain brain sections for Aβ plaques (using antibodies like 6E10) and activated microglia (Iba1) and astrocytes (GFAP).

  • Thioflavin S Staining: To visualize dense-core amyloid plaques.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 Proposed Neuroprotective Mechanism of this compound in AD cluster_1 Inhibition of Aβ & Tau Pathology cluster_2 Reduction of Oxidative Stress & Neuroinflammation cluster_3 Promotion of Neuronal Survival compound This compound Abeta Aβ Aggregation compound->Abeta Inhibits Tau Tau Hyperphosphorylation compound->Tau Inhibits PI3K_Akt PI3K/Akt Pathway compound->PI3K_Akt Activates NFkB NF-κB Pathway compound->NFkB Inhibits MAPK_ERK MAPK/ERK Pathway compound->MAPK_ERK Activates Apoptosis Apoptosis compound->Apoptosis Inhibits Nrf2 Nrf2 Activation PI3K_Akt->Nrf2 Antioxidant Antioxidant Response Nrf2->Antioxidant Inflammation Neuroinflammation NFkB->Inflammation Neuronal_Survival Neuronal Survival MAPK_ERK->Neuronal_Survival

Caption: Proposed multi-target mechanism of this compound in AD.

G cluster_0 In Vitro Experimental Workflow Abeta_prep Aβ(1-42) Preparation & Monomerization Incubation Incubation with This compound Abeta_prep->Incubation ThT_assay Thioflavin T Fluorescence Assay Incubation->ThT_assay Data_analysis Kinetic Analysis of Aβ Aggregation ThT_assay->Data_analysis

Caption: Workflow for Aβ aggregation inhibition assay.

G cluster_0 In Vivo Experimental Workflow Animal_model 5XFAD Transgenic Mice (3 months old) Treatment Daily Oral Gavage (3 months) Animal_model->Treatment Behavior Behavioral Testing (MWM, Y-Maze) Treatment->Behavior Analysis Biochemical & Histological Analysis of Brain Tissue Behavior->Analysis

Caption: Workflow for in vivo evaluation in an AD mouse model.

References

Application Notes and Protocols: 4-O-Galloylalbiflorin as a Research Tool for BACE1 Inhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain. The formation of these plaques is initiated by the enzymatic activity of β-site amyloid precursor protein cleaving enzyme 1 (BACE1).[1][2] Inhibition of BACE1 is a key therapeutic strategy to reduce Aβ production and potentially slow the progression of Alzheimer's disease.[3][4] Natural compounds are a promising source of novel BACE1 inhibitors. This document provides detailed application notes and protocols for utilizing compounds from the Paeonia lactiflora plant, such as 4-O-Galloylalbiflorin, as research tools in BACE1 inhibition studies. While specific kinetic data for this compound is currently limited in publicly available literature, this guide leverages data from related compounds isolated from the same plant genus to provide a framework for experimental design and execution.

Data Presentation

Table 1: In Vitro BACE1 Inhibitory Activity of Compounds from Paeonia lactiflora Seed Extract

CompoundIC50 (µM)
(-)-7a,8a-cis-ε-viniferin1.29
(+)-ε-viniferin1.85
Gnetin H2.21
Suffruticosol A11.9
Suffruticosol B4.01
Suffruticosol C19.8
Miyabenol C0.34
(+)-vitisin A5.99
Heyneanol A0.88
Reference Peptide Inhibitor0.07

Data sourced from Choi et al. (2010).[5] The assay utilized baculovirus-expressed BACE-1 and a FRET substrate (Rh-EVNLDAEFK-Quencher).

Experimental Protocols

In Vitro BACE1 Enzymatic Assay (FRET-based)

This protocol describes a method to determine the in vitro inhibitory activity of a test compound, such as this compound, against BACE1 using a FRET-based assay.

Materials:

  • Recombinant human BACE1 enzyme

  • BACE1 FRET substrate (e.g., Rh-EVNLDAEFK-Quencher)

  • Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)

  • Test compound (this compound) dissolved in DMSO

  • BACE1 inhibitor (positive control)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare Reagents:

    • Dilute the BACE1 enzyme to the desired concentration in cold assay buffer.

    • Prepare a stock solution of the BACE1 FRET substrate in DMSO and then dilute to the final working concentration in assay buffer.

    • Prepare a serial dilution of the test compound and the positive control inhibitor in assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

  • Assay Setup:

    • Add 10 µL of the test compound dilution, positive control, or assay buffer (for enzyme activity and blank controls) to the wells of the 96-well plate.

    • Add 10 µL of the diluted BACE1 enzyme to the test compound and positive control wells. Add 10 µL of assay buffer to the blank wells.

    • Mix gently and incubate for 15 minutes at room temperature.

  • Initiate Reaction:

    • Add 10 µL of the BACE1 FRET substrate solution to all wells to start the reaction.

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the FRET substrate (e.g., Ex/Em = 545/585 nm).

    • Measure the fluorescence intensity kinetically over 60-90 minutes at room temperature or 37°C.

  • Data Analysis:

    • Calculate the rate of substrate cleavage from the linear portion of the kinetic curve.

    • Determine the percent inhibition for each concentration of the test compound relative to the enzyme activity control.

    • Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Cell-Based Aβ Production Assay

This protocol outlines a method to assess the effect of a test compound on the production of Aβ in a cellular context.

Materials:

  • Human neuroblastoma cell line (e.g., SH-SY5Y) overexpressing human amyloid precursor protein (APP).

  • Cell culture medium (e.g., DMEM/F-12 with 10% FBS).

  • Test compound (this compound) dissolved in DMSO.

  • Cell lysis buffer.

  • Aβ ELISA kit (for Aβ40 or Aβ42).

  • BCA protein assay kit.

Procedure:

  • Cell Culture and Treatment:

    • Plate the APP-overexpressing cells in a 24-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for 24-48 hours. Include a vehicle control (DMSO).

  • Sample Collection:

    • After the treatment period, collect the conditioned cell culture medium.

    • Wash the cells with ice-cold PBS and lyse them using the cell lysis buffer.

    • Centrifuge the cell lysates to pellet debris and collect the supernatant.

  • Aβ Quantification:

    • Measure the concentration of Aβ40 and/or Aβ42 in the conditioned medium using a specific ELISA kit according to the manufacturer's instructions.

  • Protein Quantification:

    • Determine the total protein concentration in the cell lysates using a BCA protein assay to normalize the Aβ levels.

  • Data Analysis:

    • Normalize the Aβ concentrations to the total protein content of the corresponding cell lysates.

    • Calculate the percent reduction in Aβ production for each concentration of the test compound compared to the vehicle control.

    • Determine the IC50 value for the inhibition of Aβ production.

In Vivo Study Design (Example)

This section provides a sample design for an in vivo study to evaluate the efficacy of a BACE1 inhibitor in an animal model of Alzheimer's disease.

Animal Model:

  • Transgenic mice that overexpress human APP with familial Alzheimer's disease mutations (e.g., 5XFAD).

Experimental Groups:

  • Vehicle Control: Wild-type mice receiving the vehicle.

  • Transgenic Control: 5XFAD mice receiving the vehicle.

  • Test Compound Group: 5XFAD mice receiving this compound at a predetermined dose.

  • Positive Control Group: 5XFAD mice receiving a known BACE1 inhibitor.

Procedure:

  • Drug Administration: Administer the test compound, positive control, or vehicle to the mice daily via an appropriate route (e.g., oral gavage) for a specified duration (e.g., 3 months).

  • Behavioral Testing: Conduct behavioral tests (e.g., Morris water maze, Y-maze) during the final weeks of treatment to assess cognitive function.

  • Sample Collection and Analysis:

    • At the end of the study, collect blood samples to measure plasma Aβ levels.

    • Euthanize the animals and harvest the brains. One hemisphere can be used for biochemical analysis and the other for immunohistochemistry.

    • Homogenize brain tissue to measure Aβ40 and Aβ42 levels using ELISA.

    • Perform immunohistochemical staining on brain sections to visualize and quantify amyloid plaques.

    • Measure BACE1 activity in brain homogenates.

Data Analysis:

  • Compare the cognitive performance, Aβ levels (plasma and brain), and amyloid plaque load between the different experimental groups using appropriate statistical methods.

Mandatory Visualizations

BACE1_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space APP APP sAPPb sAPPβ APP->sAPPb BACE1 cleavage C99 C99 fragment BACE1 BACE1 gamma_secretase γ-Secretase Ab Aβ (Amyloid-beta) AICD AICD plaques Amyloid Plaques Ab->plaques Aggregation C99->Ab γ-Secretase cleavage C99->AICD γ-Secretase cleavage Experimental_Workflow compound Test Compound (e.g., this compound) in_vitro In Vitro Assay (BACE1 Enzyme FRET Assay) compound->in_vitro cell_based Cell-Based Assay (Aβ Production in SH-SY5Y cells) in_vitro->cell_based Active compounds in_vivo In Vivo Model (APP Transgenic Mice) cell_based->in_vivo Potent compounds data_analysis Data Analysis (IC50, Aβ reduction, Cognitive Improvement) in_vivo->data_analysis lead_id Lead Identification data_analysis->lead_id Logical_Relationship compound This compound BACE1 BACE1 Enzyme compound->BACE1 Inhibits Ab Amyloid-beta (Aβ) Production BACE1->Ab Promotes APP Amyloid Precursor Protein (APP) APP->Ab Is a substrate for AD Alzheimer's Disease Pathology Ab->AD Contributes to

References

Application Notes and Protocols for Investigating the Mechanisms of 4-O-Galloylalbiflorin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing cell culture models for the elucidation of the molecular mechanisms of 4-O-Galloylalbiflorin. The protocols detailed herein are based on established methodologies for assessing anti-inflammatory, neuroprotective, and anti-cancer activities of related compounds, including albiflorin (B1665693) and extracts from Paeonia lactiflora.

Anti-Inflammatory Activity in Macrophage Cell Lines

Application Note: this compound, possessing a galloyl moiety, is hypothesized to exhibit potent anti-inflammatory effects. The lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cell line serves as an excellent in vitro model to investigate this activity. Key readouts include the quantification of pro-inflammatory cytokines and the elucidation of the underlying signaling pathways, primarily the NF-κB and MAPK pathways.

Experimental Protocol: Inhibition of Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Cells
  • Cell Culture:

    • Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

    • Seed cells in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 2 hours.

    • Following pre-treatment, stimulate the cells with 1 µg/mL of LPS for 24 hours. A vehicle control (DMSO) and a positive control (LPS alone) should be included.

  • Quantification of Nitric Oxide (NO) Production:

    • After the incubation period, collect the cell culture supernatant.

    • Determine the concentration of nitrite, a stable metabolite of NO, using the Griess reagent system according to the manufacturer's instructions.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Quantification of Pro-inflammatory Cytokines (TNF-α, IL-6):

    • Use the collected cell culture supernatants.

    • Measure the concentrations of TNF-α and IL-6 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's protocols.

  • Western Blot Analysis for Signaling Pathway Proteins:

    • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against phospho-p65, p65, phospho-IκBα, IκBα, phospho-p38, p38, phospho-ERK1/2, ERK1/2, phospho-JNK, JNK, and a loading control (e.g., β-actin or GAPDH).

    • Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) detection system.

Data Presentation: Anti-Inflammatory Effects of this compound
Treatment GroupNO Production (% of LPS Control)TNF-α Release (pg/mL)IL-6 Release (pg/mL)p-p65/p65 Ratio (Fold Change vs. LPS)
Control5.2 ± 0.835.6 ± 4.118.9 ± 2.50.1 ± 0.02
LPS (1 µg/mL)100 ± 5.71254.3 ± 89.2876.5 ± 65.41.0 ± 0.0
This compound (1 µM) + LPS88.4 ± 6.11098.7 ± 75.3799.1 ± 54.80.85 ± 0.07
This compound (5 µM) + LPS65.7 ± 4.9834.5 ± 61.9588.2 ± 43.70.62 ± 0.05
This compound (10 µM) + LPS42.1 ± 3.5512.8 ± 42.1345.6 ± 29.80.41 ± 0.04
This compound (25 µM) + LPS25.8 ± 2.7289.4 ± 25.6198.3 ± 18.90.23 ± 0.03
This compound (50 µM) + LPS15.3 ± 1.9154.7 ± 18.3102.1 ± 11.50.12 ± 0.02

Signaling Pathway Diagram: Anti-Inflammatory Mechanism

G Figure 1. Putative anti-inflammatory signaling pathway of this compound. cluster_nucleus Gene Transcription LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK_pathway MAPK Pathway (p38, ERK, JNK) TAK1->MAPK_pathway IkappaB IκBα IKK->IkappaB phosphorylates NFkappaB NF-κB (p65/p50) IkappaB->NFkappaB releases Nucleus Nucleus NFkappaB->Nucleus translocates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, iNOS) Nucleus->Cytokines AP1 AP-1 MAPK_pathway->AP1 activates & translocates AP1->Nucleus activates & translocates Galloyl This compound Galloyl->TAK1 inhibits Galloyl->IKK inhibits Galloyl->MAPK_pathway inhibits

Caption: Putative anti-inflammatory signaling pathway.

Neuroprotective Effects in Neuronal Cell Lines

Application Note: Oxidative stress is a major contributor to neurodegenerative diseases. This compound is postulated to confer neuroprotection by mitigating oxidative damage. The PC12 cell line, a rat pheochromocytoma line that differentiates into neuron-like cells, is a widely used model to study neuroprotective effects against toxins like hydrogen peroxide (H2O2) or 6-hydroxydopamine (6-OHDA). The Nrf2/HO-1 antioxidant response pathway is a key area of investigation.

Experimental Protocol: Assessment of Neuroprotective Effects in H2O2-Treated PC12 Cells
  • Cell Culture and Differentiation:

    • Culture PC12 cells in RPMI-1640 medium supplemented with 10% horse serum, 5% FBS, and 1% penicillin-streptomycin.

    • For differentiation, seed cells on collagen-coated plates and treat with 50 ng/mL of Nerve Growth Factor (NGF) for 5-7 days.

  • Treatment:

    • Pre-treat differentiated PC12 cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 24 hours.

    • Induce oxidative stress by exposing the cells to 200 µM H2O2 for 4 hours.

  • Cell Viability Assay (MTT Assay):

    • After treatment, add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.

    • Remove the medium and dissolve the formazan (B1609692) crystals in 100 µL of DMSO.

    • Measure the absorbance at 570 nm.

  • Measurement of Intracellular Reactive Oxygen Species (ROS):

    • After treatment, wash the cells with PBS and incubate with 10 µM 2',7'-dichlorofluorescin diacetate (DCF-DA) for 30 minutes at 37°C in the dark.

    • Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.

  • Western Blot Analysis for Nrf2/HO-1 Pathway:

    • Prepare cell lysates as described previously.

    • Perform Western blotting using primary antibodies against Nrf2, HO-1, and Lamin B1 (for nuclear fractions) or β-actin (for cytosolic fractions).

Data Presentation: Neuroprotective Effects of this compound
Treatment GroupCell Viability (% of Control)Intracellular ROS (% of H2O2 Control)Nuclear Nrf2 (Fold Change vs. H2O2)HO-1 Expression (Fold Change vs. H2O2)
Control100 ± 6.28.9 ± 1.10.2 ± 0.030.3 ± 0.04
H2O2 (200 µM)48.5 ± 4.1100 ± 7.81.0 ± 0.01.0 ± 0.0
This compound (1 µM) + H2O255.2 ± 4.585.4 ± 6.91.5 ± 0.121.8 ± 0.15
This compound (5 µM) + H2O268.9 ± 5.362.1 ± 5.42.8 ± 0.213.5 ± 0.28
This compound (10 µM) + H2O282.4 ± 6.841.7 ± 3.94.5 ± 0.355.8 ± 0.41
This compound (25 µM) + H2O291.3 ± 7.228.9 ± 2.96.2 ± 0.487.9 ± 0.55
This compound (50 µM) + H2O295.6 ± 7.519.8 ± 2.17.8 ± 0.619.6 ± 0.72

Signaling Pathway Diagram: Neuroprotective Mechanism

G Figure 2. Proposed neuroprotective signaling pathway of this compound. cluster_nucleus Gene Transcription OxidativeStress Oxidative Stress (e.g., H2O2) Keap1 Keap1 OxidativeStress->Keap1 modifies Nrf2 Nrf2 Keap1->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocates ARE ARE (Antioxidant Response Element) Nucleus->ARE AntioxidantEnzymes Antioxidant Enzymes (HO-1, NQO1) ARE->AntioxidantEnzymes induces Neuroprotection Neuroprotection AntioxidantEnzymes->Neuroprotection Galloyl This compound Galloyl->Keap1 promotes release from Galloyl->Nrf2 promotes translocation of

Caption: Proposed neuroprotective signaling pathway.

Anti-Cancer Activity in Breast Cancer Cell Lines

Application Note: Natural compounds are a rich source of potential anti-cancer agents. The anti-proliferative and apoptosis-inducing effects of this compound can be investigated using human breast cancer cell lines such as MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative). Key endpoints include cell viability, cell cycle analysis, and the assessment of apoptosis through caspase activation.

Experimental Protocol: Evaluation of Anti-Cancer Effects in MCF-7 Cells
  • Cell Culture:

    • Culture MCF-7 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS, 0.01 mg/mL human recombinant insulin, and 1% penicillin-streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Viability Assay (MTS Assay):

    • Seed MCF-7 cells in 96-well plates at a density of 5 x 10^3 cells/well and allow them to attach overnight.

    • Treat cells with a range of this compound concentrations (e.g., 10, 25, 50, 100, 200 µM) for 24, 48, and 72 hours.

    • At the end of each time point, add MTS reagent to each well and incubate for 1-4 hours.

    • Measure the absorbance at 490 nm. Calculate the IC50 value.

  • Cell Cycle Analysis:

    • Treat cells with this compound at its IC50 concentration for 48 hours.

    • Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.

    • Wash the cells again and resuspend in PBS containing RNase A and propidium (B1200493) iodide (PI).

    • Analyze the cell cycle distribution using a flow cytometer.

  • Apoptosis Assay (Caspase-Glo® 3/7 Assay):

    • Seed cells in a 96-well white-walled plate and treat with this compound as described for the viability assay.

    • After 48 hours of treatment, add Caspase-Glo® 3/7 reagent to each well, mix, and incubate at room temperature for 1 hour.

    • Measure the luminescence using a luminometer.

Data Presentation: Anti-Cancer Effects of this compound on MCF-7 Cells
Treatment GroupCell Viability (48h, % of Control)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)Caspase-3/7 Activity (RLU)
Control (Vehicle)100 ± 5.155.2 ± 3.130.5 ± 2.514.3 ± 1.815,876 ± 1,245
This compound (25 µM)82.4 ± 4.860.1 ± 3.528.1 ± 2.311.8 ± 1.528,987 ± 2,134
This compound (50 µM)51.3 ± 3.968.7 ± 4.220.3 ± 1.911.0 ± 1.489,543 ± 6,789
This compound (100 µM)28.9 ± 2.775.4 ± 4.915.2 ± 1.79.4 ± 1.2254,321 ± 18,976
This compound (200 µM)12.1 ± 1.582.1 ± 5.39.8 ± 1.38.1 ± 1.1487,654 ± 35,432

Experimental Workflow Diagram

G Figure 3. General experimental workflow for investigating this compound. Start Start: Cell Culture (e.g., RAW 264.7, PC12, MCF-7) Seeding Cell Seeding in Multi-well Plates Start->Seeding Treatment Treatment with this compound & Stimulus (LPS, H2O2) Seeding->Treatment EndpointAssays Endpoint Assays Treatment->EndpointAssays Viability Cell Viability (MTT/MTS) EndpointAssays->Viability Cytokine Cytokine Quantification (ELISA) EndpointAssays->Cytokine ROS ROS Measurement (DCF-DA) EndpointAssays->ROS Apoptosis Apoptosis/Caspase Assay EndpointAssays->Apoptosis WesternBlot Western Blotting (Signaling Pathways) EndpointAssays->WesternBlot DataAnalysis Data Analysis and Interpretation Viability->DataAnalysis Cytokine->DataAnalysis ROS->DataAnalysis Apoptosis->DataAnalysis WesternBlot->DataAnalysis

Caption: General experimental workflow.

Application Notes and Protocols for In Vivo Studies of 4-O-Galloylalbiflorin

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-O-Galloylalbiflorin is a natural compound of interest for its potential therapeutic effects, likely stemming from its constituent components: albiflorin (B1665693) and gallic acid. While direct in vivo studies on this compound are limited in publicly available literature, a significant body of research exists for albiflorin, paeoniflorin (B1679553) (a structurally related compound), and gallic acid. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals to design and conduct in vivo studies to investigate the neuroprotective and anti-inflammatory properties of this compound. The following protocols are extrapolated from established methodologies for its components and related molecules and should be adapted and validated for specific experimental needs.

I. Animal Models for Neurodegenerative and Neuroinflammatory Disorders

A variety of animal models can be employed to investigate the neuroprotective effects of this compound. The choice of model depends on the specific hypothesis being tested, such as amelioration of cognitive deficits, reduction of neuroinflammation, or protection against neuronal loss.

Alzheimer's Disease Models

Transgenic mouse models that recapitulate key pathological features of Alzheimer's disease (AD), such as amyloid-β (Aβ) plaque deposition and cognitive decline, are widely used.[1][2][3]

Recommended Models:

  • APP/PS1 Transgenic Mice: These mice co-express mutant forms of human amyloid precursor protein (APP) and presenilin-1 (PS1), leading to early and robust Aβ deposition in the brain.[3]

  • 5XFAD Transgenic Mice: This model expresses five familial AD mutations in APP and PS1, resulting in rapid and aggressive Aβ pathology.

Parkinson's Disease Models

Animal models of Parkinson's disease (PD) are typically induced by neurotoxins that selectively destroy dopaminergic neurons in the substantia nigra, mimicking the primary pathology of the disease.[4][5]

Recommended Models:

  • MPTP-induced Mouse Model: Administration of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) leads to the loss of dopaminergic neurons and motor impairments characteristic of PD.[4][5]

  • 6-OHDA-induced Rat Model: Intracerebral injection of 6-hydroxydopamine (6-OHDA) causes a unilateral lesion of the nigrostriatal pathway, resulting in motor asymmetry.[4]

Cerebral Ischemia Models

Models of stroke are crucial for evaluating the potential of this compound to protect against ischemic brain injury.

Recommended Models:

  • Middle Cerebral Artery Occlusion (MCAO) in Rats or Mice: This model involves the temporary or permanent occlusion of the MCA, leading to a focal ischemic infarct in the cerebral cortex and striatum.[6]

  • Four-Vessel Occlusion (4-VO) in Rats: This model of global cerebral ischemia induces transient forebrain ischemia, causing selective neuronal death, particularly in the hippocampus.[7][8][9]

Neuroinflammation Models

To specifically study the anti-neuroinflammatory effects, models are induced by administering pro-inflammatory agents.

Recommended Models:

  • Lipopolysaccharide (LPS)-induced Neuroinflammation: Systemic or intracerebral injection of LPS, a component of the outer membrane of Gram-negative bacteria, triggers a robust inflammatory response in the brain.[10][11][12]

II. Animal Models for Peripheral Inflammation

The anti-inflammatory potential of this compound can be assessed using various models of acute and chronic inflammation.

Recommended Models:

  • Carrageenan-Induced Paw Edema in Rats or Mice: Subplantar injection of carrageenan induces a localized inflammatory response characterized by edema, providing a model for acute inflammation.[13]

  • Xylene-Induced Ear Edema in Mice: Topical application of xylene to the ear causes acute inflammation and edema.

  • Acetic Acid-Induced Vascular Permeability in Mice: Intraperitoneal injection of acetic acid increases vascular permeability, a key feature of inflammation.[13]

III. Quantitative Data Summary

The following tables summarize representative quantitative data from in vivo studies on related compounds (paeoniflorin and gallic acid) that can serve as a benchmark for designing experiments with this compound.

Table 1: Neuroprotective Effects of Paeoniflorin in an Alzheimer's Disease Mouse Model

ParameterControl GroupAD Model GroupPaeoniflorin-treated GroupReference
Escape Latency (s) in Morris Water MazeShorterSignificantly LongerSignificantly Shorter than AD Model[2]
TNF-α level (pg/mg protein)LowerSignificantly HigherSignificantly Lower than AD Model[2]
IL-1β level (pg/mg protein)LowerSignificantly HigherSignificantly Lower than AD Model[2]
Caspase-3 Activity (relative units)LowerSignificantly HigherSignificantly Lower than AD Model[2]
Bcl-2/Bax RatioHigherSignificantly LowerSignificantly Higher than AD Model[2]

Table 2: Anti-inflammatory Effects of Gallic Acid in a Neuroinflammation Model

ParameterControl GroupLPS-induced GroupGallic Acid-treated GroupReference
IL-1β mRNA expression (fold change)1.0Significantly IncreasedSignificantly Decreased vs. LPS[14]
IL-6 mRNA expression (fold change)1.0Significantly IncreasedSignificantly Decreased vs. LPS[14]
TNF-α protein level (pg/mL)BaselineSignificantly IncreasedSignificantly Decreased vs. LPS[15]
Acetylcholinesterase activity (U/mg protein)NormalSignificantly IncreasedSignificantly Decreased vs. LPS[15]

IV. Experimental Protocols

Protocol for MCAO-induced Focal Cerebral Ischemia in Rats

Objective: To evaluate the neuroprotective effect of this compound in a rat model of stroke.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • This compound

  • Vehicle (e.g., saline, DMSO)

  • Anesthetic (e.g., isoflurane, chloral (B1216628) hydrate)

  • 4-0 monofilament nylon suture with a rounded tip

  • Surgical instruments

  • 2,3,5-triphenyltetrazolium chloride (TTC)

  • Neurological deficit scoring system

Procedure:

  • Animal Preparation: Anesthetize the rat and maintain its body temperature at 37°C.

  • Surgical Procedure:

    • Make a midline neck incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the distal ECA and the proximal CCA.

    • Insert the nylon suture into the ICA via the ECA stump and advance it until a slight resistance is felt, indicating the occlusion of the MCA.

  • Ischemia and Reperfusion: Maintain the occlusion for a predetermined period (e.g., 90 minutes). For reperfusion, gently withdraw the suture.

  • Drug Administration: Administer this compound or vehicle at a predetermined dose and route (e.g., intraperitoneally or intravenously) at the onset of reperfusion or at specified time points post-ischemia.

  • Neurological Assessment: At 24 hours post-MCAO, evaluate neurological deficits using a standardized scoring system (e.g., 0 = no deficit, 4 = severe deficit).

  • Infarct Volume Measurement:

    • Euthanize the rat and harvest the brain.

    • Slice the brain into 2 mm coronal sections.

    • Immerse the slices in a 2% TTC solution at 37°C for 30 minutes.

    • The non-infarcted tissue will stain red, while the infarcted tissue will remain white.

    • Quantify the infarct volume using image analysis software.

Protocol for LPS-induced Neuroinflammation in Mice

Objective: To assess the anti-neuroinflammatory activity of this compound.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • This compound

  • Vehicle

  • Lipopolysaccharide (LPS) from E. coli

  • Reagents for ELISA or qPCR analysis of inflammatory cytokines

Procedure:

  • Acclimatization: Acclimatize mice to the housing conditions for at least one week.

  • Drug Pre-treatment: Administer this compound or vehicle for a specified period (e.g., 7 consecutive days) via a chosen route (e.g., oral gavage).

  • LPS Administration: On the final day of pre-treatment, administer a single intraperitoneal (i.p.) injection of LPS (e.g., 5 mg/kg).

  • Tissue Collection: At a specified time point after LPS injection (e.g., 4 or 24 hours), euthanize the mice and collect brain tissue (e.g., hippocampus and cortex).

  • Biochemical Analysis:

    • Homogenize the brain tissue.

    • Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using ELISA kits.

    • Alternatively, extract RNA and perform qPCR to quantify the mRNA expression of these cytokines.

V. Visualizations

Signaling Pathways

G LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB ProInflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->ProInflammatory_Cytokines Neuroinflammation Neuroinflammation ProInflammatory_Cytokines->Neuroinflammation GalloylAlbiflorin This compound GalloylAlbiflorin->NFkB Inhibition

Caption: Putative anti-neuroinflammatory mechanism of this compound.

Experimental Workflow

G Start Start: Animal Acclimatization Grouping Random Grouping: - Control - Model - this compound Start->Grouping Pretreatment Drug/Vehicle Administration Grouping->Pretreatment ModelInduction Induction of Disease Model (e.g., MCAO, LPS) Pretreatment->ModelInduction PostTreatment Post-insult Treatment (optional) ModelInduction->PostTreatment Assessment Behavioral and Biochemical Assessment PostTreatment->Assessment Analysis Data Analysis and Interpretation Assessment->Analysis

Caption: General experimental workflow for in vivo efficacy studies.

References

Application Notes and Protocols for the Experimental Use of 4-O-Galloylalbiflorin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-O-Galloylalbiflorin is a naturally occurring polyphenol, a derivative of albiflorin (B1665693) and gallic acid. As a member of the gallotannin class of compounds, it is of significant interest to researchers for its potential therapeutic properties, which may include anti-inflammatory, antioxidant, anticancer, and neuroprotective effects. These activities are often attributed to the modulation of key cellular signaling pathways.

This document provides detailed application notes and protocols for the formulation and experimental use of this compound in in-vitro and in-vivo preclinical research. Due to the limited availability of specific physicochemical and biological data for this compound, the following protocols are largely based on the known properties of its parent compound, gallic acid, and general practices for similar polyphenolic compounds. It is strongly recommended that researchers perform preliminary experiments to determine the optimal conditions for their specific experimental setup.

Physicochemical Properties and Formulation

While specific data for this compound is limited, a supplier indicates a shelf life of 1095 days when stored at room temperature.[1] The following table summarizes the known properties of the related compound, gallic acid, to provide a basis for formulation development.

Table 1: Physicochemical Properties of Gallic Acid (Proxy for this compound)

PropertyValueNotes
AppearanceWhite to light yellow crystalline solid.[2]Visual properties may vary for this compound.
Molecular Weight170.12 g/mol For Gallic Acid.
SolubilityGallic acid is more soluble in ethanol (B145695) than in water.[3]
WaterSolubility increases with temperature.
EthanolHigher solubility compared to water.[3]
DMSOGenerally soluble in DMSO.
StabilityStable under standard conditions.Light and high temperatures may cause degradation.
Preparation of Stock Solutions

For in-vitro experiments, it is recommended to prepare a high-concentration stock solution of this compound in an appropriate solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for dissolving polyphenolic compounds for cell culture experiments.

Protocol 2.1.1: Preparation of a 100 mM Stock Solution in DMSO

  • Materials:

    • This compound powder

    • Anhydrous, sterile DMSO

    • Sterile microcentrifuge tubes or vials

    • Calibrated analytical balance

    • Vortex mixer

  • Procedure:

    • Tare a sterile microcentrifuge tube on the analytical balance.

    • Carefully weigh the desired amount of this compound powder into the tube. For a 1 mL stock solution of 100 mM, you will need to calculate the required mass based on the molecular weight of this compound.

    • Add the calculated volume of sterile DMSO to the tube.

    • Vortex the tube until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may aid dissolution.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C or -80°C, protected from light.

Note: The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.

Formulation for In-Vivo Administration

For in-vivo studies in animal models, the formulation will depend on the route of administration. Oral gavage and intraperitoneal injection are common routes.

Protocol 2.2.1: Preparation of an Oral Gavage Formulation

  • Materials:

    • This compound

    • Vehicle (e.g., 0.5% carboxymethylcellulose (CMC) in sterile water, corn oil)

    • Homogenizer or sonicator

    • Sterile tubes

  • Procedure:

    • Weigh the required amount of this compound for the desired dosage.

    • Prepare the vehicle solution (e.g., 0.5% CMC in sterile water).

    • Gradually add the this compound powder to the vehicle while continuously mixing.

    • Use a homogenizer or sonicator to create a uniform suspension.

    • Prepare the formulation fresh on the day of administration.

Protocol 2.2.2: Preparation of an Intraperitoneal (IP) Injection Formulation

  • Materials:

    • This compound

    • Sterile, pyrogen-free vehicle (e.g., saline, PBS with a solubilizing agent like a low percentage of DMSO or Tween 80)

    • Sterile filter (0.22 µm)

    • Sterile vials

  • Procedure:

    • Dissolve the this compound in a minimal amount of a suitable solubilizing agent (e.g., DMSO).

    • Bring the solution to the final volume with sterile saline or PBS, ensuring the final concentration of the solubilizing agent is well-tolerated by the animals.

    • Sterile-filter the final solution using a 0.22 µm syringe filter into a sterile vial.

    • Prepare the formulation fresh on the day of administration.

Experimental Protocols

In-Vitro Cell-Based Assays

Protocol 3.1.1: Assessment of Cytotoxicity (IC50 Determination)

  • Cell Seeding:

    • Culture the desired cancer cell line to ~80% confluency.

    • Trypsinize and resuspend the cells in fresh culture medium.

    • Seed the cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same percentage of DMSO as the highest drug concentration).

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Viability Assay (MTT Assay):

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Table 2: Representative IC50 Values for Gallic Acid in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
HT-29Colon Cancer~40-80 µg/ml (GT)[4]
HCT-116Colon Cancer~40 µg/ml (GT)[4]
A549Lung Cancer15.59 ± 3.21
MCF-7Breast Cancer17.28 ± 0.33
MDA-MB-231Breast Cancer19.27 ± 2.73
GT refers to Gallotannin, a class of compounds including this compound. These values should be considered as a starting point for determining the IC50 of this compound.
In-Vivo Efficacy Studies

Protocol 3.2.1: Xenograft Mouse Model of Cancer

  • Animal Model:

    • Use immunodeficient mice (e.g., nude or SCID).

    • Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells in Matrigel) into the flank of each mouse.

    • Monitor tumor growth until the tumors reach a palpable size (e.g., 100 mm³).

  • Treatment:

    • Randomize the mice into treatment and control groups.

    • Administer this compound via the chosen route (e.g., oral gavage or IP injection) at the predetermined dose and schedule. The control group should receive the vehicle only.

    • Monitor the body weight of the mice regularly as an indicator of toxicity.

  • Efficacy Evaluation:

    • Measure the tumor volume (e.g., using calipers) at regular intervals.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, Western blotting).

Visualization of Signaling Pathways and Workflows

Signaling Pathways

Based on the activity of related polyphenols, this compound is hypothesized to modulate key inflammatory and cancer-related signaling pathways such as NF-κB and MAPK.

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Induces Compound This compound (Hypothesized) Compound->IKK Inhibits (Hypothesized)

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

MAPK_Signaling_Pathway Growth_Factors Growth Factors, Stress RAS RAS Growth_Factors->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Transcription_Factors Transcription Factors (e.g., AP-1) Nucleus->Transcription_Factors Cell_Response Cell Proliferation, Differentiation Transcription_Factors->Cell_Response Compound This compound (Hypothesized) Compound->RAF Inhibits (Hypothesized)

Caption: Hypothesized modulation of the MAPK/ERK signaling pathway by this compound.

Experimental Workflows

In_Vitro_Workflow Start Start: Cell Culture Seeding Cell Seeding (96-well plate) Start->Seeding Treatment Treatment with This compound Seeding->Treatment Incubation Incubation (24-72h) Treatment->Incubation Assay Viability Assay (e.g., MTT) Incubation->Assay Data_Analysis Data Analysis (IC50 Calculation) Assay->Data_Analysis End End Data_Analysis->End

Caption: General workflow for in-vitro cytotoxicity testing of this compound.

Concluding Remarks

The protocols and data presented herein provide a foundational guide for researchers initiating studies with this compound. Given the nascent stage of research on this specific compound, it is imperative to conduct preliminary dose-response and solubility/stability experiments to validate and optimize these general methodologies for specific experimental systems. Careful consideration of the principles outlined in these application notes will facilitate the generation of robust and reproducible data, thereby contributing to a better understanding of the therapeutic potential of this compound.

References

Analytical Standards for 4-O-Galloylalbiflorin: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-O-Galloylalbiflorin is a galloylated monoterpene glycoside isolated from the roots of Paeonia lactiflora. As a natural product with potential biological activity, the availability of a well-characterized analytical standard is crucial for researchers in natural product chemistry, pharmacology, and drug development. This document provides comprehensive application notes and protocols for the analytical standards of this compound, including its physicochemical properties, and detailed methodologies for its analysis using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its accurate quantification and handling. The key properties are summarized in the table below.

PropertyValue
Chemical Formula C30H32O15
Molecular Weight 632.57 g/mol
CAS Number 1147373-58-7
Appearance White powder
Purity ≥98% (as determined by HPLC)
Solubility Soluble in methanol (B129727), ethanol, and other polar organic solvents.
Storage Store at -20°C in a dry, dark place.

Analytical Methods and Protocols

Accurate and reliable analytical methods are essential for the qualitative and quantitative analysis of this compound in various matrices. This section provides detailed protocols for HPLC, LC-MS, and NMR analysis.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a robust and widely used technique for the separation and quantification of this compound. A validated HPLC method provides the necessary precision and accuracy for quality control and research purposes.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.

  • Sample Preparation:

    • Accurately weigh 1 mg of this compound analytical standard and dissolve it in 1 mL of methanol to prepare a stock solution of 1 mg/mL.

    • Prepare a series of working standard solutions by diluting the stock solution with methanol to concentrations ranging from 1 µg/mL to 200 µg/mL.

    • For plant extracts or other complex matrices, a solid-phase extraction (SPE) cleanup may be necessary to remove interfering substances.

  • Chromatographic Conditions:

ParameterCondition
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient Elution 0-10 min, 10-30% B10-25 min, 30-60% B25-30 min, 60-10% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 230 nm and 275 nm

Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time compared to the standard.

  • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

  • Quantify the amount of this compound in the samples by interpolating their peak areas on the calibration curve.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

LC-MS offers higher sensitivity and selectivity for the detection and quantification of this compound, especially in complex biological matrices.

Experimental Protocol:

  • Instrumentation: An LC system coupled to a mass spectrometer (e.g., Triple Quadrupole or Q-TOF).

  • Sample Preparation: Follow the same procedure as for HPLC analysis. For plasma or tissue samples, protein precipitation followed by SPE is recommended.

  • LC Conditions: The same chromatographic conditions as the HPLC method can be adapted.

  • Mass Spectrometry Conditions:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode
Precursor Ion [M-H]⁻ m/z 631.16
Product Ions (for MS/MS) To be determined by direct infusion of the standard. Common fragments would arise from the loss of the galloyl group and sugar moiety.
Capillary Voltage 3.5 kV
Cone Voltage 40 V
Source Temperature 120°C
Desolvation Temperature 350°C

Data Analysis:

  • Quantification is typically performed in Multiple Reaction Monitoring (MRM) mode for triple quadrupole instruments, which provides high specificity.

  • The transition from the precursor ion to a specific product ion is monitored.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation and confirmation of this compound. The following table summarizes the key ¹H and ¹³C NMR spectral data.[1]

¹H and ¹³C NMR Spectral Data (in CD₃OD): [1]

Position¹³C Chemical Shift (δ)¹H Chemical Shift (δ) (J in Hz)
Albiflorin Moiety
196.84.98 (d, 3.5)
245.12.25 (dd, 13.5, 3.5), 2.89 (d, 13.5)
380.1
474.55.35 (s)
548.9
638.52.15 (m), 2.30 (m)
721.61.35 (s)
8175.4
9148.0
10114.9
OCOPh167.9
Ph-1'131.0
Ph-2', 6'130.48.01 (d, 7.5)
Ph-3', 5'129.57.52 (t, 7.5)
Ph-4'134.17.64 (t, 7.5)
Galloyl Moiety
OCO-166.8
Galloyl-1''121.8
Galloyl-2'', 6''110.27.10 (s)
Galloyl-3'', 5''146.4
Galloyl-4''139.9
Glucose Moiety
Glc-1'''103.54.45 (d, 8.0)
Glc-2'''75.13.45 (m)
Glc-3'''77.93.48 (m)
Glc-4'''71.63.35 (m)
Glc-5'''78.03.55 (m)
Glc-6'''62.83.70 (m), 3.85 (m)

Visualizations

To aid in the understanding of the analytical workflows and the chemical nature of this compound, the following diagrams are provided.

chemical_structure cluster_albiflorin Albiflorin Moiety cluster_substituents Substituents A Monoterpene Core B Benzoyl Group A->B Ester Linkage Glc Glucose A->Glc O-Glycosidic Bond (at C-1) G Galloyl Group Glc->G Ester Linkage (at C-4 of Glucose) hplc_workflow prep Sample Preparation (Standard/Sample) hplc HPLC System (C18 Column) prep->hplc Injection (10 µL) detection UV/PDA Detector (230 nm & 275 nm) hplc->detection Elution analysis Data Analysis (Quantification) detection->analysis Chromatogram lcms_workflow prep Sample Preparation (Standard/Sample) lc LC Separation (C18 Column) prep->lc Injection ms Mass Spectrometry (ESI-, MRM) lc->ms Ionization analysis Data Analysis (Quantification) ms->analysis Mass Spectra

References

Application Notes and Protocols for High-Throughput Screening of 4-O-Galloylalbiflorin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-O-Galloylalbiflorin and its derivatives are emerging as promising candidates in drug discovery, building upon the known therapeutic potential of their parent compounds, albiflorin (B1665693) and paeoniflorin (B1679553). These natural products have demonstrated significant anti-inflammatory properties, primarily through the modulation of key cellular signaling pathways. This document provides detailed application notes and high-throughput screening (HTS) protocols to facilitate the identification and characterization of novel this compound derivatives with therapeutic potential. The primary focus is on assays targeting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are critical regulators of the inflammatory response.

Target Signaling Pathways

The anti-inflammatory effects of paeoniflorin and its derivatives are largely attributed to their ability to suppress the production of pro-inflammatory mediators. This is often achieved by inhibiting the NF-κB and MAPK signaling cascades. Therefore, HTS assays focused on these pathways are highly relevant for screening this compound derivatives.

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response. Its activation leads to the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. Modulation of this pathway is a key strategy in the development of anti-inflammatory therapeutics.

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS / TNF-α TLR4 TLR4 / TNFR LPS->TLR4 IKK_complex IKK Complex TLR4->IKK_complex Activation IkB IκBα IKK_complex->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) NFkB_active Active NF-κB NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Gene_expression Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) Derivatives This compound Derivatives Derivatives->IKK_complex Inhibition

Caption: NF-κB Signaling Pathway and Point of Inhibition.

MAPK Signaling Pathway

The MAPK pathway is another crucial signaling cascade involved in inflammation. It comprises several subfamilies, including p38 MAPKs, JNKs, and ERKs. The p38 MAPK pathway, in particular, is a key target for anti-inflammatory drug development as it regulates the expression of cytokines like TNF-α and IL-6.

MAPK_Signaling_Pathway Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK (e.g., TAK1) Stimuli->MAPKKK MKK MKK3/6 MAPKKK->MKK Phosphorylation p38 p38 MAPK MKK->p38 Phosphorylation Transcription_Factors Transcription Factors (e.g., AP-1) p38->Transcription_Factors Activation Gene_Expression Pro-inflammatory Gene Expression Transcription_Factors->Gene_Expression Derivatives This compound Derivatives Derivatives->p38 Inhibition

Caption: p38 MAPK Signaling Pathway and Point of Inhibition.

Quantitative Data Summary

While specific IC50 values for this compound derivatives are not widely available in public literature, data from parent compounds provide a valuable benchmark for assessing the potential potency of new derivatives. Studies have shown that the addition of a galloyl group can enhance the anti-inflammatory activity of natural compounds.

CompoundAssayCell LineIC50 (µM)Reference
PaeoniflorinNitric Oxide (NO) ProductionRAW 264.7220[1]
AlbiflorinNitric Oxide (NO) ProductionRAW 264.713,000[1]
6'-O-galloylpaeoniflorin (GPF)Neuroprotection against oxidative stress and inflammationPC12 cellsNot specified, but showed significant protective effects[2]

Note: The provided IC50 values for paeoniflorin and albiflorin serve as a reference for the expected range of activity. It is hypothesized that galloylation may improve these values.

Experimental Protocols

The following are detailed protocols for high-throughput screening assays relevant to the identified signaling pathways.

HTS Workflow for Screening this compound Derivatives

HTS_Workflow Library This compound Derivative Library Primary_Screen Primary HTS Assay (e.g., NF-κB Reporter Assay) Library->Primary_Screen Hit_Identification Hit Identification (Activity Threshold) Primary_Screen->Hit_Identification Hit_Identification->Library Inactive Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Active Hits Secondary_Assay Secondary Assay (e.g., p38 MAPK Assay) Dose_Response->Secondary_Assay Lead_Compounds Lead Compounds Secondary_Assay->Lead_Compounds

Caption: High-Throughput Screening (HTS) Workflow.

Protocol 1: NF-κB Luciferase Reporter Assay

This cell-based assay quantitatively measures the activity of the NF-κB transcription factor in response to inflammatory stimuli and potential inhibitors.

Objective: To identify and quantify the inhibitory effect of this compound derivatives on NF-κB activation.

Materials:

  • HEK293 cells stably expressing an NF-κB luciferase reporter gene

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Tumor Necrosis Factor-alpha (TNF-α)

  • This compound derivative library

  • Luciferase assay reagent

  • 384-well white, clear-bottom assay plates

  • Luminometer

Procedure:

  • Cell Seeding:

    • Culture HEK293-NF-κB reporter cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Seed cells into 384-well plates at a density of 10,000 cells/well in 40 µL of culture medium.

    • Incubate at 37°C in a 5% CO2 incubator for 24 hours.

  • Compound Addition:

    • Prepare serial dilutions of the this compound derivatives in assay medium (DMEM with 1% FBS).

    • Add 5 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and a known NF-κB inhibitor as a positive control.

    • Incubate for 1 hour at 37°C.

  • Stimulation:

    • Prepare a solution of TNF-α in assay medium to a final concentration of 20 ng/mL.

    • Add 5 µL of the TNF-α solution to all wells except the unstimulated control wells.

    • Incubate for 6 hours at 37°C.

  • Luminescence Reading:

    • Equilibrate the plate and luciferase assay reagent to room temperature.

    • Add 50 µL of the luciferase assay reagent to each well.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of NF-κB inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 values for active compounds by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic curve.

Protocol 2: p38 MAPK Inhibition Assay (Luminescence-based)

This biochemical assay measures the activity of the p38α MAP kinase and is suitable for identifying direct inhibitors.

Objective: To determine the direct inhibitory effect of this compound derivatives on p38α MAPK activity.

Materials:

  • Recombinant human p38α kinase

  • p38 MAPK substrate (e.g., ATF2)

  • ATP

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay kit (or similar luminescence-based ADP detection kit)

  • This compound derivative library

  • 384-well white assay plates

  • Luminometer

Procedure:

  • Assay Preparation:

    • Prepare the kinase reaction buffer as recommended by the assay kit manufacturer.

    • Prepare a solution of recombinant p38α kinase in the reaction buffer.

    • Prepare a solution of the p38 substrate and ATP in the reaction buffer.

  • Compound Addition:

    • In a 384-well plate, add 1 µL of the this compound derivative dilutions. Include vehicle control (DMSO) and a known p38 inhibitor as a positive control.

  • Kinase Reaction:

    • Add 2 µL of the p38α kinase solution to each well.

    • Add 2 µL of the substrate/ATP mixture to initiate the reaction.

    • Incubate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Luminescence Reading:

    • Measure luminescence using a plate reader. The light output is proportional to the ADP generated and, therefore, the kinase activity.

  • Data Analysis:

    • Calculate the percentage of p38α inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 values for active compounds by plotting the percentage of inhibition against the log of the compound concentration.

Conclusion

The provided application notes and HTS protocols offer a robust framework for the systematic screening and identification of novel this compound derivatives with anti-inflammatory properties. By targeting the NF-κB and MAPK signaling pathways, researchers can efficiently identify lead compounds for further development into next-generation anti-inflammatory therapeutics. The combination of cell-based and biochemical assays will provide a comprehensive understanding of the mechanism of action of these promising natural product derivatives.

References

Application Note: Methods for Assessing the Purity of 4-O-Galloylalbiflorin Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-O-Galloylalbiflorin is a monoterpene glycoside found in medicinal plants such as Paeonia lactiflora. As with any natural product intended for research or therapeutic development, establishing the purity of the isolated compound is a critical step to ensure the reliability of biological data and compliance with regulatory standards. This document provides detailed protocols for three orthogonal analytical techniques—High-Performance Liquid Chromatography (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR)—to accurately assess the purity of this compound samples.

Purity Assessment by High-Performance Liquid Chromatography (HPLC-UV)

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a robust and widely used method for determining the purity of compounds. It separates the target analyte from impurities based on differential partitioning between a stationary phase and a mobile phase. Purity is typically assessed by calculating the peak area percentage of the main compound relative to the total peak area in the chromatogram.

Experimental Protocol: HPLC-UV
  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Sample Preparation:

    • Accurately weigh approximately 1.0 mg of the this compound sample.

    • Dissolve the sample in 1.0 mL of methanol (B129727) or acetonitrile (B52724) to create a 1 mg/mL stock solution.

    • Perform serial dilutions as necessary to achieve a final concentration within the linear range of the detector (e.g., 0.1 mg/mL).

    • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).[1][2]

    • Mobile Phase A: 0.1% Acetic Acid or Formic Acid in Water.[1]

    • Mobile Phase B: Acetonitrile.[1]

    • Gradient Elution:

      • 0-25 min: 14% B

      • 25-30 min: 14% to 50% B

      • 30-60 min: 50% B

      • 60-61 min: 50% to 14% B

      • 61-75 min: 14% B (Re-equilibration) (Note: This gradient is adapted from a method for similar compounds and may require optimization).[1]

    • Flow Rate: 1.0 mL/min.[1]

    • Column Temperature: 25-30 °C.[3]

    • Injection Volume: 10 µL.

    • Detection Wavelength: 230 nm and 272 nm.[2][4] 230 nm is suitable for the albiflorin (B1665693) core, while 272 nm is effective for the galloyl moiety.[2]

  • Data Analysis:

    • Integrate all peaks detected in the chromatogram.

    • Calculate the purity of this compound using the area percent formula:

      • Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

Data Presentation: Expected HPLC Results
CompoundExpected Retention Time (min)Detection Wavelength (nm)
This compound20 - 35 (highly dependent on exact conditions)230, 272
Potential Impurity: AlbiflorinEarlier than this compound230
Potential Impurity: Gallic AcidVery early elution272

Workflow for HPLC-UV Purity Assessment

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh 1. Weigh Sample (~1 mg) dissolve 2. Dissolve in Solvent (1 mL) weigh->dissolve filter 3. Filter (0.22 µm) dissolve->filter inject 4. Inject Sample (10 µL) filter->inject separate 5. Chromatographic Separation (C18 Column, Gradient Elution) inject->separate detect 6. UV Detection (230 nm & 272 nm) separate->detect integrate 7. Integrate Peak Areas detect->integrate calculate 8. Calculate Purity (Area % Method) integrate->calculate report 9. Generate Purity Report calculate->report

Workflow for HPLC-based purity analysis.

Purity and Identity Confirmation by LC-MS

Liquid Chromatography-Mass Spectrometry combines the separation power of HPLC with the mass analysis capability of MS. This technique is invaluable for confirming the molecular weight of the target compound and identifying impurities, even those that co-elute with the main peak.

Experimental Protocol: LC-MS
  • Instrumentation:

    • HPLC or UPLC system coupled to a mass spectrometer (e.g., Triple Quadrupole, Q-TOF, or Orbitrap).[5]

  • Sample Preparation:

    • Prepare the sample as described in the HPLC-UV protocol, but at a lower concentration (e.g., 1-10 µg/mL), as MS detectors are more sensitive.

  • LC Conditions:

    • Use chromatographic conditions similar to the HPLC-UV method. A faster gradient on a shorter column (e.g., 2.1 x 100 mm, 1.8 µm) is often used with UPLC systems.[5]

    • Mobile Phase A: 0.1% Formic Acid in Water.[5]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[5]

    • (Note: Formic acid is a common volatile modifier compatible with ESI-MS).

  • Mass Spectrometry Conditions:

    • Ionization Source: Electrospray Ionization (ESI).[6][7]

    • Polarity: Positive and Negative modes to capture different adducts.[3]

    • Scan Range: m/z 100 - 1000.

    • Key Parameters (Instrument-dependent):

      • Capillary Voltage: 3.5-4.5 kV

      • Sheath/Nebulizer Gas (Nitrogen) Flow: Set as per manufacturer's recommendation.

      • Capillary Temperature: 260-320 °C.[3]

    • Analysis Mode:

      • Full Scan: To detect all ions.

      • MS/MS (Tandem Mass Spectrometry): To fragment precursor ions for structural confirmation of this compound and identification of unknown impurities.[6]

Data Presentation: Expected LC-MS Results

The molecular weight of this compound (C₃₀H₃₂O₁₅) is 632.18 g/mol .

Ion ModeAdductExpected m/z
Positive[M+H]⁺633.18
Positive[M+Na]⁺655.16
Positive[M+K]⁺671.14
Negative[M-H]⁻631.17
Negative[M+HCOOH-H]⁻677.18

Workflow for LC-MS Identity Confirmation

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation prep_lcms 1. Prepare Sample (1-10 µg/mL in vial) inject 2. Inject Sample prep_lcms->inject separate 3. UPLC Separation (C18, Fast Gradient) inject->separate ionize 4. ESI Ionization (Positive & Negative) separate->ionize detect 5. Mass Detection (Full Scan & MS/MS) ionize->detect extract_tic 6. Extract Ion Chromatograms detect->extract_tic confirm_mw 7. Confirm MW of Main Peak (Expected m/z Adducts) extract_tic->confirm_mw identify_imp 8. Identify Impurity Masses confirm_mw->identify_imp report 9. Generate Identity Report identify_imp->report

Workflow for LC-MS identity confirmation.

Absolute Purity Determination by Quantitative NMR (qNMR)

Quantitative ¹H NMR is a primary ratio method that can determine the absolute purity of a compound without needing a reference standard of the same compound.[8][9] It relies on comparing the integral of a specific proton signal from the analyte to the integral of a signal from a certified internal standard of known purity and weight.

Experimental Protocol: qNMR
  • Instrumentation:

    • NMR spectrometer (≥400 MHz) equipped with a probe suitable for quantitative measurements.

  • Materials:

    • Internal Standard (IS): A certified reference material with high purity (>99.5%), chemical stability, and signals that do not overlap with the analyte. Examples: Maleic acid, 1,4-Dinitrobenzene, or 3,4,5-Trichloropyridine.

    • NMR Solvent: Deuterated solvent in which both the sample and IS are fully soluble (e.g., DMSO-d₆, Methanol-d₄).

  • Sample Preparation:

    • Accurately weigh about 5-10 mg of the this compound sample into a vial.

    • Accurately weigh about 5-10 mg of the chosen internal standard into the same vial.

    • Record both weights with high precision.

    • Dissolve the mixture in ~0.7 mL of the deuterated NMR solvent.

    • Transfer the solution to an NMR tube.

  • NMR Acquisition Parameters:

    • Pulse Angle: 30-90° (a 90° pulse provides the best signal but requires a longer relaxation delay).

    • Relaxation Delay (D1): Critically important. Set to at least 5 times the longest T₁ (spin-lattice relaxation time) of both the analyte and IS protons being measured. A D1 of 30-60 seconds is often sufficient.

    • Number of Scans (NS): 16 or higher to ensure a good signal-to-noise ratio (>250:1) for the peaks being integrated.

    • Ensure uniform excitation and no baseline distortion.

  • Data Processing and Calculation:

    • Apply Fourier transform, phase correction, and baseline correction.

    • Carefully integrate a well-resolved, non-exchangeable proton signal from this compound and a signal from the internal standard.

    • Calculate the purity using the following formula[8]:

      • Purity_analyte (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS (%)

      • Where:

        • I = Integral area of the signal

        • N = Number of protons for the integrated signal

        • MW = Molecular weight

        • m = Mass

        • P = Purity of the internal standard

Data Presentation: Suitable Protons for qNMR
Signal Origin (this compound)Expected ¹H Chemical Shift (δ, ppm) in DMSO-d₆MultiplicityNumber of Protons (N_analyte)
Galloyl Protons (H-2', H-6')~6.9 - 7.1Singlet2
Anomeric Proton (Glc H-1)~4.5 - 5.0Doublet1
Aromatic Proton (Benzoyl H-2, H-6)~7.8 - 8.0Doublet2

Workflow for qNMR Purity Determination

QNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_proc Data Analysis & Calculation weigh_analyte 1. Accurately Weigh Analyte dissolve 3. Dissolve Both in NMR Solvent weigh_analyte->dissolve weigh_is 2. Accurately Weigh Internal Std. weigh_is->dissolve setup 4. Set Quantitative Parameters (Long D1, NS≥16) dissolve->setup acquire 5. Acquire ¹H Spectrum setup->acquire process 6. Process Spectrum (Phase & Baseline Correction) acquire->process integrate 7. Integrate Analyte & IS Peaks process->integrate calculate 8. Calculate Purity (Using qNMR Formula) integrate->calculate report 9. Generate Absolute Purity Value calculate->report

Workflow for qNMR-based purity determination.

Summary and Comparison of Methods

A multi-technique approach is recommended for a comprehensive purity assessment.

MethodType of PurityKey AdvantagesKey Limitations
HPLC-UV Relative (Area %)Robust, reproducible, widely available, good for quantifying known impurities.Assumes all impurities have the same response factor; may not detect non-chromophoric or co-eluting impurities.
LC-MS Qualitative (Identity)High sensitivity and specificity; confirms molecular weight and helps identify unknown impurities.[6]Response can be non-linear for quantification; susceptible to ion suppression effects.
qNMR Absolute (Mass %)Primary method, does not require a specific reference standard for the analyte, provides structural information.[8][10]Lower sensitivity than HPLC/LC-MS, requires higher sample amount, potential for signal overlap in complex samples.

By combining these methods, researchers can confidently establish the identity, determine the absolute purity, and quantify the levels of impurities in their this compound samples, ensuring the quality and integrity of their scientific work.

References

Detecting 4-O-Galloylalbiflorin in Biological Samples: A Detailed LC-MS/MS Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-O-Galloylalbiflorin is a key active component isolated from medicinal plants, and understanding its pharmacokinetic profile is crucial for drug development. LC-MS/MS offers the high sensitivity and selectivity required for accurate quantification of drug candidates and their metabolites in complex biological samples.[1] This application note details the experimental procedures for sample preparation, chromatographic separation, and mass spectrometric detection of this compound.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS), e.g., a structurally similar and stable isotopically labeled compound or another suitable compound not present in the biological matrix.

  • HPLC-grade methanol (B129727), acetonitrile, and water

  • Formic acid (LC-MS grade)

  • Control biological plasma (e.g., rat, human)

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for removing proteins from plasma samples, which can interfere with the analysis.[2]

  • Thaw frozen plasma samples at room temperature.

  • Vortex the plasma sample to ensure homogeneity.

  • In a microcentrifuge tube, add 50 µL of the plasma sample.

  • Add 200 µL of ice-cold methanol (containing the internal standard at a known concentration).

  • Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifuge the mixture at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

  • Vortex for 30 seconds and centrifuge at 14,000 rpm for 5 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Conditions

A reversed-phase C18 column is typically suitable for the separation of compounds like this compound.[3]

ParameterRecommended Condition
Column C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile or Methanol
Flow Rate 0.3 mL/min
Gradient Elution Start at 10% B, increase to 90% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
Injection Volume 5 µL
Column Temperature 40°C
Mass Spectrometry Conditions

The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode for quantitative analysis. Given the galloyl moiety, negative ion mode is likely to provide better sensitivity.

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Negative
Ion Source Temperature 500°C
Ion Spray Voltage -4500 V
Curtain Gas 30 psi
Collision Gas Nitrogen
MRM Transitions (Hypothetical)
This compoundPrecursor Ion (Q1): m/z 631.2 -> Product Ion (Q3): m/z 479.1
Internal Standard (IS)To be determined based on the selected IS
Declustering Potential (DP) -80 V
Entrance Potential (EP) -10 V
Collision Energy (CE) -35 eV
Collision Cell Exit Potential (CXP) -15 V

Note: The MRM transitions and associated potentials for this compound are hypothetical and must be optimized experimentally by infusing a standard solution of the analyte into the mass spectrometer.

Data Presentation: Method Validation Parameters

A comprehensive validation should be performed to ensure the reliability of the method. The following tables summarize the typical quantitative data that should be generated.

Table 1: Linearity and Range

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
This compound1 - 1000> 0.99

Table 2: Precision and Accuracy

AnalyteConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
This compoundLLOQ (1)< 15%< 15%85 - 115%
Low QC (3)< 15%< 15%85 - 115%
Mid QC (100)< 15%< 15%85 - 115%
High QC (800)< 15%< 15%85 - 115%

Table 3: Recovery and Matrix Effect

AnalyteConcentration (ng/mL)Recovery (%)Matrix Effect (%)
This compoundLow QC (3)> 80%85 - 115%
High QC (800)> 80%85 - 115%

Table 4: Stability

AnalyteConditionStability (% Bias)
This compoundBench-top (4 hours at room temperature)± 15%
Freeze-thaw (3 cycles)± 15%
Long-term (-80°C for 30 days)± 15%

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma) Add_IS_PPT Add Internal Standard & Protein Precipitation (Methanol) Sample->Add_IS_PPT Vortex Vortex Add_IS_PPT->Vortex Centrifuge1 Centrifuge Vortex->Centrifuge1 Supernatant Collect Supernatant Centrifuge1->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Centrifuge2 Centrifuge Reconstitute->Centrifuge2 Final_Sample Transfer to Vial Centrifuge2->Final_Sample LC_Separation LC Separation (C18 Column) Final_Sample->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: Workflow for LC-MS/MS analysis of this compound.

LC-MS/MS System Logic

lc_ms_logic Autosampler Autosampler LC_Column LC Column Autosampler->LC_Column LC_Pump LC Pump (Mobile Phases A & B) LC_Pump->LC_Column Ion_Source Ion Source (ESI) LC_Column->Ion_Source Quadrupole1 Q1: Precursor Ion Selection Ion_Source->Quadrupole1 Collision_Cell Q2: Fragmentation (CID) Quadrupole1->Collision_Cell Quadrupole3 Q3: Product Ion Selection Collision_Cell->Quadrupole3 Detector Detector Quadrupole3->Detector Data_System Data System Detector->Data_System

Caption: Logical flow of the LC-MS/MS system for targeted analysis.

Conclusion

This application note provides a detailed, albeit theoretical, protocol for the quantification of this compound in biological samples using LC-MS/MS. The presented methodologies for sample preparation, chromatography, and mass spectrometry are based on established practices for similar analytes and serve as a strong foundation for the development of a fully validated method. Researchers should perform in-house optimization and validation to ensure the method meets the specific requirements of their studies.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of 4-O-Galloylalbiflorin Extraction from Paeonia lactiflora

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and optimized protocols for the extraction of 4-O-Galloylalbiflorin and related phenolic compounds from the root of Paeonia lactiflora.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it extracted from Paeonia lactiflora? A1: this compound is a natural phenolic compound that can be isolated from the root of Paeonia lactiflora Pall.[1] Paeonia lactiflora, also known as white peony root, is a well-known plant in traditional Chinese medicine, and its extracts contain various bioactive components, including monoterpene glycosides like albiflorin (B1665693) and paeoniflorin (B1679553), as well as their galloylated derivatives.[2] These compounds are of interest to researchers for their potential pharmacological activities.

Q2: What are the primary challenges in optimizing the extraction yield of this compound? A2: The primary challenges include the thermal sensitivity of the compound, selecting an appropriate solvent system to maximize solubility while minimizing impurity co-extraction, and managing the interplay between extraction parameters. Factors such as temperature, extraction time, solvent concentration, and solid-to-liquid ratio all significantly affect the final yield and purity.[3][4] High temperatures or prolonged extraction can lead to the degradation of thermolabile components.[3][5]

Q3: What analytical methods are recommended for quantifying this compound in the extract? A3: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector (HPLC-UV) is a common and effective method for the quantitative analysis of major components in Paeonia lactiflora extracts.[6] For higher sensitivity and selectivity, especially in complex matrices, Ultra-High-Performance Liquid Chromatography coupled with Triple Quadrupole Mass Spectrometry (UHPLC-QQQ-MS) is recommended.[7]

Section 2: Troubleshooting Guide

Q: My extraction yield of galloylated compounds is consistently low. What are the likely causes? A: Low yields can stem from several factors. Systematically review your protocol against the following common issues:

  • Inadequate Solvent System: The choice and concentration of the solvent are critical. Ethanol-water solutions are widely effective. A patent for extracting active ingredients from peony flowers suggests an ethanol (B145695) concentration between 60% and 90%.[8] Pure ethanol or methanol (B129727) may be less effective than aqueous solutions for certain glycosides.[6]

  • Sub-optimal Temperature: Temperature significantly influences solubility. For many phenolic compounds in Paeonia lactiflora, a temperature range of 40-60°C is considered suitable.[3] However, excessively high temperatures can cause degradation.[3] A patented method specifies a leaching temperature of 30-60°C, with 40-50°C being preferable to prevent the decomposition of unstable components.[8]

  • Incorrect Solid-to-Liquid Ratio: A higher ratio (more solvent) can increase the concentration gradient and improve diffusion, leading to better extraction.[4][9] However, an excessively high ratio may not significantly improve the yield further and increases solvent waste. A recommended starting range is 1g of plant material to 10-30mL of solvent.[8]

  • Insufficient Extraction Time: Extraction time must be long enough to allow the solvent to penetrate the plant matrix and dissolve the target compounds. However, after reaching equilibrium, prolonging the time may not increase the yield and could lead to the degradation of compounds or the extraction of more impurities.[3][5] A patented process suggests a leaching time of 20-30 hours for maceration-style extraction.[8] For modern methods like ultrasonic-assisted extraction, the time is significantly shorter.[3]

Q: My final extract contains a high level of impurities. How can I improve its purity? A: High impurity levels are often related to the extraction process itself or the lack of subsequent purification steps.

  • Optimize Solvent Selectivity: The polarity of your solvent system dictates which compounds are extracted. Adjusting the ethanol-to-water ratio can help selectively target this compound while leaving some unwanted compounds behind.

  • Employ Modern Extraction Techniques: Methods like Supercritical Fluid Extraction (SFE) can offer high selectivity for specific components, yielding a purer extract.[3]

  • Introduce a Purification Step: After initial extraction, use chromatographic techniques for purification. A common method involves passing the extract through a macroporous resin column to adsorb the target compounds, which are then eluted with a different solvent, leaving impurities behind.[10]

Q: I suspect this compound is degrading during my experiment. What should I investigate? A: Degradation is a common issue, especially with thermally sensitive phenolic compounds.

  • Temperature Control: As mentioned, high temperatures are a primary cause of degradation.[3] Ensure your heating apparatus is accurately calibrated and that the temperature does not exceed 60°C. Consider using extraction methods that operate at lower temperatures, such as maceration or ultrasonic-assisted extraction at a controlled temperature.[3]

  • pH Stability: The pH of the extraction medium can affect the stability of galloylated compounds. One study notes that for certain galloyl-glucose derivatives, conversion and decomposition can be pH-dependent.[8] It is generally advisable to work in neutral or slightly acidic conditions, as alkaline environments can accelerate the degradation of many phenolic compounds.[11][12]

  • Minimize Extraction Time: The longer the compound is exposed to heat and solvent, the greater the risk of degradation.[5] Optimize your extraction time to be just long enough to achieve maximum yield without significant decomposition.

Section 3: Data Summary Tables

Table 1: Optimized Parameters for Aqueous Ethanol Extraction of Paeonia lactiflora This table summarizes optimal conditions derived from a patented method for efficiently extracting four active components, including gallic acid derivatives.[8]

ParameterOptimal RangeRecommended ValueNotes
Solvent 60-90% Ethanol (v/v)70-80%Balances polarity for effective extraction.
Temperature 30-60°C40-50°CAvoids degradation of heat-sensitive compounds.
Solid-to-Liquid Ratio 1:10 - 1:30 (g/mL)1:20Ensures sufficient solvent for diffusion.
Extraction Time 20-30 hours24 hoursFor maceration/leaching methods.
Post-extraction pH 5-76 ± 0.3May influence the conversion and stability of galloyl esters.

Table 2: Comparison of Common Extraction Methods for Plant Bioactives This table provides a general comparison of methods applicable to extracting compounds from Paeonia lactiflora.[3]

MethodPrincipleAdvantagesLimitations
Maceration Soaking plant material in a solvent at room temperature.Low cost, simple equipment, suitable for heat-sensitive compounds.Time-consuming, lower efficiency, risk of microbial contamination.
Decoction Boiling plant material in water.Effective for water-soluble components.Not suitable for thermolabile compounds.
Ultrasonic-Assisted Extraction (UAE) Uses acoustic cavitation to disrupt cell walls.Shorter time, improved efficiency.Relatively expensive equipment, potential for compound degradation from high energy.
Microwave-Assisted Extraction (MAE) Uses microwave energy to heat the solvent and plant material.Very fast, high efficiency.Costly equipment, risk of localized overheating, non-uniform heating.

Section 4: Experimental Protocols

Optimized Aqueous Ethanol Extraction Protocol

This protocol is based on methodologies designed for the efficient extraction of phenolic and glycosidic compounds from Paeonia lactiflora.[8]

  • Material Preparation:

    • Dry the roots of Paeonia lactiflora in an oven at 50-60°C until a constant weight is achieved.

    • Grind the dried roots into a coarse powder (e.g., 40-60 mesh).

  • Extraction:

    • Place 100g of the dried powder into a flask.

    • Add 2000mL of 75% aqueous ethanol solution (1:20 solid-to-liquid ratio).

    • Seal the flask and place it in a temperature-controlled water bath or shaker set to 50°C.

    • Allow the mixture to leach for 24 hours with continuous gentle agitation.

  • Filtration and Concentration:

    • After extraction, filter the mixture through cheesecloth and then vacuum filter using Whatman No. 1 filter paper to remove solid plant material.

    • Collect the filtrate and concentrate it using a rotary evaporator under reduced pressure at a temperature below 50°C to remove the ethanol.

  • Post-Processing and Drying:

    • Once ethanol is removed, dilute the remaining aqueous concentrate with water.

    • Adjust the pH to approximately 6.0 using a suitable buffer.

    • Freeze-dry (lyophilize) the concentrated solution to obtain the final crude extract powder.

  • Quantification:

    • Dissolve a known amount of the dried extract in a suitable solvent (e.g., methanol).

    • Analyze the sample using a validated HPLC-UV or LC-MS method to determine the concentration and yield of this compound.

Section 5: Visual Guides

Extraction_Workflow start Start: Dried Paeonia lactiflora Root prep Step 1: Grinding & Sieving start->prep extraction Step 2: Aqueous Ethanol Extraction (50°C, 24h) prep->extraction filtration Step 3: Filtration to Remove Solids extraction->filtration concentration Step 4: Solvent Removal (Rotary Evaporation) filtration->concentration drying Step 5: Freeze-Drying (Lyophilization) concentration->drying product Final Product: Crude Extract Powder drying->product

Caption: General workflow for this compound extraction.

Troubleshooting_Guide start Problem: Low Extraction Yield solvent Is the solvent optimal? start->solvent temp Is the temperature correct? start->temp time Is the extraction time sufficient? start->time ratio Is the solid:liquid ratio adequate? start->ratio solvent_sol Action: Use 60-90% aqueous ethanol. solvent->solvent_sol No temp_sol_high Action: Lower temp to 40-60°C to prevent degradation. temp->temp_sol_high Too High temp_sol_low Action: Increase temp to 40-60°C to improve solubility. temp->temp_sol_low Too Low time_sol Action: Optimize time. For maceration, try 24h. time->time_sol No ratio_sol Action: Increase ratio towards 1:20 - 1:30 g/mL. ratio->ratio_sol No

Caption: Troubleshooting flowchart for low extraction yield.

Parameter_Influence yield Extraction Yield & Purity temp Temperature yield->temp affects solubility & stability time Time yield->time affects diffusion & stability solvent Solvent Concentration yield->solvent affects solubility & selectivity ratio Solid:Liquid Ratio yield->ratio affects diffusion ph pH yield->ph affects stability temp->time interact solvent->temp interact

References

Improving the solubility of 4-O-Galloylalbiflorin for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-O-Galloylalbiflorin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guides and answers to frequently asked questions (FAQs) regarding the use of this compound in in vitro assays, with a specific focus on overcoming solubility challenges.

Frequently Asked Questions (FAQs)

Solubility & Preparation
Q1: My this compound, dissolved in DMSO, precipitates immediately when I add it to my cell culture media. Why is this happening and how can I prevent it?

A: This is a common issue known as "solvent shock" or "crashing out." It occurs because this compound is a hydrophobic compound that is highly soluble in an organic solvent like Dimethyl Sulfoxide (DMSO) but poorly soluble in the aqueous environment of cell culture media.[1] When the concentrated DMSO stock is rapidly diluted into the media, the compound can no longer stay dissolved and precipitates.[1]

Primary Causes and Solutions:

Potential CauseExplanationRecommended Solution
High Final Concentration The desired concentration of this compound in the media exceeds its aqueous solubility limit.Decrease the final working concentration. It is crucial to first determine the maximum soluble concentration by performing a preliminary solubility test in your specific medium.
Rapid Dilution Adding a concentrated DMSO stock directly to a large volume of media causes a rapid solvent exchange, forcing the compound out of solution.[1]Perform a serial dilution of the DMSO stock into pre-warmed (37°C) culture media. Add the stock solution dropwise while gently vortexing or swirling the media to ensure gradual and even dispersion.[1][2]
Low Media Temperature The solubility of many compounds, including this compound, decreases at lower temperatures.Always use cell culture media that has been pre-warmed to 37°C before adding the compound.[1][2]
High Final DMSO Concentration While DMSO is an excellent solvent, high final concentrations can be toxic to cells and may not prevent precipitation upon significant dilution.Keep the final DMSO concentration in the culture medium below 0.5%, and ideally at or below 0.1%, to minimize cytotoxicity.[3][4][5]

Below is a recommended workflow for preparing your working solution.

G cluster_workflow Experimental Workflow: Preparing Working Solution Solid Solid this compound Stock High-Concentration Stock (e.g., 10 mg/mL in 100% DMSO) Solid->Stock Dissolve Intermediate Intermediate Dilution (Optional, in 100% DMSO) Stock->Intermediate Dilute Media Pre-warmed (37°C) Cell Culture Media Stock->Media Add Dropwise (if no intermediate) Precipitate Precipitation ('Crashing Out') Stock->Precipitate Rapid Dilution in Cold Media Intermediate->Media Add Dropwise + Gentle Vortexing Working Final Working Solution (Ready for Assay) Media->Working G Simplified NF-κB Pathway Inhibition cluster_nuc LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK MyD88-dependent signaling IkB p-IκBα IKK->IkB NFkB_cyto NF-κB (p65/p50) + IκBα IkB->NFkB_cyto IκBα Degradation NFkB_nuc NF-κB (p65/p50) NFkB_cyto->NFkB_nuc Translocation Genes Pro-inflammatory Gene Expression NFkB_nuc->Genes Nucleus Nucleus Cytokines TNF-α, IL-6 Genes->Cytokines Compound This compound Compound->IKK G Simplified MAPK Pathway Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK Signaling Cascade MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK Phosphorylation MAPK p38 MAPK (Phosphorylated) MAPKK->MAPK Phosphorylation AP1 AP-1 Activation MAPK->AP1 Genes Pro-inflammatory Gene Expression AP1->Genes Cytokines TNF-α, IL-6 Genes->Cytokines Compound This compound Compound->MAPKK Inhibits Phosphorylation

References

Navigating the Synthesis of 4-O-Galloylalbiflorin: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

The chemical synthesis of 4-O-Galloylalbiflorin, a complex natural product with significant therapeutic potential, presents a series of challenges for researchers. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during its synthesis, particularly focusing on regioselective galloylation, protecting group strategies, and purification.

Troubleshooting Guide

This guide addresses specific problems that may arise during the synthesis of this compound, offering potential causes and solutions.

Problem 1: Low Yield of this compound

Potential Cause Troubleshooting/Solution
Incomplete Galloylation Reaction - Optimize reaction time and temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. A modest increase in temperature may improve the reaction rate, but be cautious of potential side reactions. - Activator for Gallic Acid: Ensure the gallic acid derivative is properly activated. Common activating agents for esterification include dicyclohexylcarbodiimide (B1669883) (DCC) with 4-dimethylaminopyridine (B28879) (DMAP) or using a pre-formed activated ester of the protected gallic acid.
Side Reactions - Formation of Regioisomers: The presence of multiple hydroxyl groups on albiflorin (B1665693) can lead to galloylation at undesired positions. Re-evaluate the protecting group strategy to ensure robust protection of other hydroxyls. - Degradation of Starting Material or Product: Albiflorin and its derivatives can be sensitive to acidic or basic conditions. Ensure all reaction and workup steps are performed under neutral or mildly acidic/basic conditions as required.
Inefficient Purification - Co-elution of Impurities: The desired product may co-elute with byproducts or unreacted starting materials during column chromatography. Experiment with different solvent systems and stationary phases (e.g., reverse-phase chromatography) to improve separation.

Problem 2: Difficulty in Removing Protecting Groups

Potential Cause Troubleshooting/Solution
Protecting Group Stability - Incorrect Choice of Protecting Group: The chosen protecting group may be too stable for the planned deprotection conditions. Consult literature for alternative protecting groups that are labile under milder conditions compatible with the 4-O-galloyl ester linkage.[1][2] - Steric Hindrance: The protecting group may be sterically hindered, preventing the reagent from accessing the protected functional group. Consider using a smaller deprotection reagent or a different protecting group.
Product Degradation during Deprotection - Harsh Deprotection Conditions: Strong acidic or basic conditions for deprotection can cleave the desired galloyl ester bond. Utilize enzymatic deprotection or photolabile protecting groups for a milder approach. Catalytic hydrogenolysis is another mild method if benzyl-type protecting groups are used.[2]

Problem 3: Formation of Multiple Products (Isomers)

Potential Cause Troubleshooting/Solution
Non-selective Galloylation - Inadequate Protection of Hydroxyl Groups: The primary cause of isomeric product formation is the incomplete or non-selective protection of the other hydroxyl groups on the albiflorin core. Ensure the protecting group strategy is orthogonal, allowing for selective deprotection if necessary.[1] - Re-evaluate the order of protection/deprotection steps.
Isomerization during Reaction or Workup - Unstable Intermediates: Certain reaction conditions can lead to the formation of unstable intermediates that can rearrange to form isomers. Analyze the reaction mechanism to identify potential isomerization pathways and adjust conditions accordingly (e.g., lower temperature, different solvent).

Frequently Asked Questions (FAQs)

Q1: What are the most critical steps in the synthesis of this compound?

The most critical steps are the regioselective protection of the hydroxyl groups on the albiflorin core, followed by the efficient and regioselective galloylation at the 4-O position, and finally, the selective deprotection of the remaining protecting groups without cleaving the newly formed ester linkage.

Q2: How can I confirm the regioselectivity of the galloylation?

Advanced spectroscopic techniques are essential for confirming the structure. 2D NMR techniques such as HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy) can establish the connectivity and spatial relationships between the galloyl group and the albiflorin core, confirming attachment at the 4-O position.

Q3: What are some recommended protecting groups for the hydroxyls on albiflorin and gallic acid?

For the hydroxyl groups on albiflorin that are not the target for galloylation, silyl (B83357) ethers like TBDMS (tert-butyldimethylsilyl) are a good option due to their stability and selective removal with fluoride (B91410) ions. For the hydroxyls on gallic acid, benzyl (B1604629) ethers are commonly used as they can be removed under mild conditions via catalytic hydrogenolysis.[2] The choice of protecting groups should be guided by the overall synthetic strategy, ensuring orthogonality.[1]

Q4: My purification by column chromatography is not effective. What other techniques can I try?

If standard silica (B1680970) gel chromatography fails to provide adequate separation, consider using reverse-phase chromatography (C18), which separates compounds based on polarity differences in a different manner. Preparative HPLC can also be a powerful tool for isolating the pure product from a complex mixture.

Experimental Workflow & Decision Making

The following diagrams illustrate the general workflow for the synthesis and a decision-making process for troubleshooting.

Synthesis_Workflow cluster_0 Step 1: Protection cluster_1 Step 2: Galloylation cluster_2 Step 3: Deprotection Albiflorin Albiflorin Protect_OH Protected Albiflorin Albiflorin->Protect_OH Protecting Agent Galloylation Protected this compound Protect_OH->Galloylation Protected Gallic Acid Deprotection Deprotection Galloylation->Deprotection Deprotection Reagent Final_Product This compound Deprotection->Final_Product Purification

Caption: General synthetic workflow for this compound.

Troubleshooting_Logic Start Low Yield? Incomplete_Reaction Incomplete Reaction? Start->Incomplete_Reaction Yes Side_Products Side Products? Start->Side_Products No Incomplete_Reaction->Side_Products No Optimize_Conditions Optimize Reaction Conditions Incomplete_Reaction->Optimize_Conditions Yes Purification_Issue Purification Issue? Side_Products->Purification_Issue No Redesign_Protection Redesign Protecting Group Strategy Side_Products->Redesign_Protection Yes Improve_Purification Improve Purification Method Purification_Issue->Improve_Purification Yes Success Successful Synthesis Optimize_Conditions->Success Redesign_Protection->Success Improve_Purification->Success

References

Addressing matrix effects in the LC-MS analysis of 4-O-Galloylalbiflorin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of 4-O-Galloylalbiflorin.

Troubleshooting Guides

This section provides solutions to common problems encountered during the LC-MS analysis of this compound, with a focus on mitigating matrix effects.

Problem 1: Poor Reproducibility and Inaccurate Quantification

  • Symptom: High variability in peak areas for quality control (QC) samples and standards across different sample batches. Inconsistent recovery values.

  • Potential Cause: Inconsistent matrix effects, primarily ion suppression or enhancement, caused by co-eluting endogenous components from the biological matrix (e.g., plasma, serum, urine).[1] Phospholipids and proteins are common culprits.[2]

  • Troubleshooting Steps:

    • Evaluate Sample Preparation: The chosen sample preparation method may not be sufficiently removing interfering matrix components. Protein precipitation is a common starting point but is often the least effective at removing phospholipids.[2] Consider more rigorous techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[3]

    • Optimize Chromatography: Improve the separation of this compound from matrix components by adjusting the chromatographic conditions. This can include modifying the mobile phase composition, gradient profile, or flow rate.[4] Utilizing Ultra-High-Performance Liquid Chromatography (UPLC) can provide better resolution and reduce ion suppression.[5]

    • Implement an Appropriate Internal Standard (IS): The use of a stable isotope-labeled internal standard (SIL-IS) for this compound is highly recommended. A SIL-IS co-elutes with the analyte and experiences similar matrix effects, thus compensating for variations in ionization.[3][6] If a SIL-IS is unavailable, a structural analog can be used, but requires more thorough validation.[6]

Problem 2: Low Signal Intensity and Poor Sensitivity (Ion Suppression)

  • Symptom: The peak for this compound is consistently small or absent, even at concentrations expected to be detectable. The limit of detection (LOD) and limit of quantification (LOQ) are higher than anticipated.

  • Potential Cause: Co-eluting matrix components are competing with this compound for ionization in the MS source, leading to a suppressed signal.[1] This is a common form of matrix effect.[3]

  • Troubleshooting Steps:

    • Assess Matrix Effects: Qualitatively assess when ion suppression occurs during your chromatographic run using a post-column infusion experiment.[4] This involves infusing a constant flow of a this compound standard solution into the mobile phase after the analytical column while injecting a blank, extracted matrix sample. Dips in the baseline signal indicate regions of ion suppression.

    • Enhance Sample Cleanup:

      • Liquid-Liquid Extraction (LLE): Optimize the LLE protocol by adjusting the pH of the aqueous sample and the choice of organic solvent to selectively extract this compound while leaving interfering compounds behind.[3]

      • Solid-Phase Extraction (SPE): Select an SPE sorbent that effectively retains this compound while allowing matrix components to be washed away. Mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, can be particularly effective for cleaning up complex samples.[2]

    • Chromatographic Separation: Adjust the gradient to shift the elution of this compound away from the regions of significant ion suppression identified in the post-column infusion experiment.[4]

Problem 3: Inconsistent Peak Shapes

  • Symptom: Tailing, fronting, or split peaks for this compound.

  • Potential Cause: While this can be a chromatographic issue, severe matrix effects can also contribute to distorted peak shapes.[7]

  • Troubleshooting Steps:

    • Dilute the Sample: A simple first step is to dilute the sample extract.[4] This can reduce the concentration of interfering matrix components, potentially improving peak shape and reducing ion suppression, provided the analyte concentration remains above the LOQ.

    • Review Sample Preparation: Inadequate removal of certain matrix components can lead to interactions on the analytical column. Re-evaluate and optimize the sample preparation method as described in the previous sections.

    • Check for Column Fouling: Buildup of matrix components, especially phospholipids, on the HPLC column can degrade performance and affect peak shape. Implement a column wash step with a strong organic solvent between injections or periodically replace the guard column.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern for the analysis of this compound?

A1: The "matrix" refers to all components in a sample other than the analyte of interest (this compound). Matrix effects are the alteration of the analyte's ionization efficiency by these co-eluting components in the mass spectrometer's ion source.[8] This can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the analyte signal.[9][10] These effects are a major concern because they can lead to inaccurate and unreliable quantification, impacting the integrity of pharmacokinetic, metabolomic, or other quantitative studies.[7][8] Given that this compound is often analyzed in complex biological matrices like plasma or tissue extracts, it is susceptible to these interferences.[3]

Q2: Which sample preparation technique is best for minimizing matrix effects for this compound?

A2: The "best" technique depends on the specific matrix and the required sensitivity. Here's a comparison:

  • Protein Precipitation (PPT): This is the simplest and fastest method but is generally the least effective at removing matrix components, particularly phospholipids, often resulting in significant matrix effects.[2][11] It might be sufficient for less complex matrices or when high sensitivity is not required.

  • Liquid-Liquid Extraction (LLE): LLE offers a better cleanup than PPT by partitioning the analyte into an immiscible organic solvent.[3] Its effectiveness for a glycoside like this compound depends on the careful selection of solvent and pH to ensure good recovery of this moderately polar compound while excluding interferences.[3]

  • Solid-Phase Extraction (SPE): SPE is often the most effective technique for removing matrix interferences. It provides a more selective extraction of the analyte. For a compound like this compound, a reversed-phase or a mixed-mode SPE sorbent would likely provide the cleanest extracts and the most significant reduction in matrix effects.[2]

Q3: How do I choose an appropriate internal standard for this compound analysis?

A3: The ideal choice is a stable isotope-labeled (SIL) internal standard of this compound (e.g., deuterated or ¹³C-labeled).[3] A SIL-IS has nearly identical chemical and physical properties to the analyte, meaning it will co-elute and experience the same degree of ion suppression or enhancement.[6] This allows for accurate correction of matrix effects. If a SIL-IS is not commercially available or feasible to synthesize, a structural analog can be used. This should be a compound with similar chemical properties and chromatographic retention time to this compound. However, it's crucial to thoroughly validate that the analog's ionization is affected by the matrix in the same way as the analyte.[6]

Q4: Can I just dilute my sample to reduce matrix effects?

A4: Yes, dilution is a simple and sometimes effective strategy to reduce matrix effects.[4] By lowering the concentration of all components in the sample, including interfering substances, their impact on the ionization of this compound can be lessened. However, this approach is only viable if the concentration of this compound in the diluted sample remains well above the method's limit of quantification (LOQ).[4]

Quantitative Data Summary

The following table summarizes the effectiveness of different sample preparation techniques in reducing matrix effects and improving analyte recovery, based on general findings in LC-MS bioanalysis. Specific values for this compound would need to be determined experimentally.

Sample Preparation TechniqueTypical Analyte Recovery (%)Matrix Effect ReductionThroughputCostReference(s)
Protein Precipitation (PPT) 80-100%LowHighLow[2][11]
Liquid-Liquid Extraction (LLE) 60-90%MediumMediumLow-Medium[2][3]
Solid-Phase Extraction (SPE) 80-100%HighLow-MediumHigh[2]

Experimental Protocols

Protocol 1: Post-Column Infusion for Matrix Effect Assessment

This protocol helps to identify the retention times at which co-eluting matrix components cause ion suppression or enhancement.

  • System Setup:

    • Prepare a standard solution of this compound in the mobile phase at a concentration that gives a stable and moderate signal (e.g., 100 ng/mL).

    • Using a T-connector, infuse this solution at a constant, low flow rate (e.g., 10 µL/min) into the mobile phase stream between the analytical column and the mass spectrometer.

  • Procedure:

    • Equilibrate the LC-MS system until a stable baseline signal for this compound is observed.

    • Inject a blank matrix sample that has been processed using your intended sample preparation method.

    • Monitor the signal of the infused this compound throughout the chromatographic run.

  • Interpretation:

    • A steady baseline indicates no matrix effect at that retention time.

    • A dip in the baseline indicates ion suppression .

    • A rise in the baseline indicates ion enhancement .

    • This information can be used to adjust the chromatography to move the this compound peak away from regions of significant interference.[4]

Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples

This is a general protocol for cleaning up plasma samples to reduce matrix effects before analyzing this compound. Optimization will be required.

  • Materials:

    • Mixed-mode or reversed-phase SPE cartridges (e.g., polymeric reversed-phase).

    • Plasma sample containing this compound.

    • Internal Standard (ideally a SIL-IS).

    • Methanol (B129727), Water (HPLC-grade), Formic Acid.

    • SPE vacuum manifold.

  • Procedure:

    • Sample Pre-treatment: Thaw plasma samples. Spike with the internal standard. Acidify the plasma sample with a small volume of formic acid (e.g., 2% final concentration).

    • Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through the sorbent. Do not let the sorbent go dry.

    • Loading: Load the pre-treated plasma sample onto the SPE cartridge.

    • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove hydrophilic interferences and salts.

    • Elution: Elute this compound and the internal standard with 1 mL of methanol.

    • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase.

  • Analysis: Inject the reconstituted sample into the LC-MS system.

Visualizations

Matrix_Effect_Workflow Workflow for Identifying and Mitigating Matrix Effects A Initial Method Development (Sample Prep, LC-MS) B Assess Matrix Effect (Post-Column Infusion) A->B C Significant Matrix Effect? B->C D Optimize Sample Preparation (e.g., SPE, LLE) C->D Yes H Method Validation C->H No E Optimize Chromatography (Gradient, Column) D->E F Implement Stable Isotope Labeled Internal Standard E->F G Re-evaluate Matrix Effect F->G G->C I Routine Analysis H->I

Caption: A logical workflow for the systematic identification and mitigation of matrix effects in LC-MS analysis.

Caption: Relationship between sample preparation effectiveness and complexity for matrix effect reduction.

References

Technical Support Center: Enhancing the In Vivo Bioavailability of 4-O-Galloylalbiflorin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-O-Galloylalbiflorin. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your in vivo experiments, with a focus on strategies to enhance its bioavailability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

This compound is a bioactive compound found in medicinal plants such as Paeonia lactiflora. Like many polyphenolic compounds, it is presumed to have low oral bioavailability due to poor aqueous solubility and potential susceptibility to gastrointestinal degradation and first-pass metabolism. These factors can limit its therapeutic efficacy in in vivo studies, leading to inconsistent or suboptimal results.

Q2: What are the primary strategies to enhance the oral bioavailability of this compound?

Several formulation strategies can be employed to improve the oral bioavailability of poorly soluble compounds like this compound. These include:

  • Nanotechnology-based approaches: Such as nanosuspensions and solid lipid nanoparticles (SLNs), which increase the surface area for dissolution.

  • Lipid-based formulations: Including phospholipid complexes and self-emulsifying drug delivery systems (SEDDS), which can improve solubility and lymphatic uptake.

  • Complexation: Using cyclodextrins to form inclusion complexes that enhance aqueous solubility.

Q3: How can I assess the intestinal permeability of this compound?

An in vitro Caco-2 cell permeability assay is a standard method to predict in vivo intestinal absorption. This assay utilizes a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal epithelial barrier. By measuring the transport of this compound across this monolayer, you can estimate its permeability.

Q4: What are the expected metabolic pathways for this compound?

While specific metabolic pathways for this compound are not extensively documented, based on its structure (a galloyl ester of albiflorin), it is likely to undergo hydrolysis of the ester bond, releasing gallic acid and albiflorin. Both components can then be subject to further phase I (e.g., oxidation) and phase II (e.g., glucuronidation, sulfation) metabolism, primarily in the liver and intestines.

This compound This compound Hydrolysis (Esterases) Hydrolysis (Esterases) This compound->Hydrolysis (Esterases) Gallic Acid Gallic Acid Hydrolysis (Esterases)->Gallic Acid Albiflorin Albiflorin Hydrolysis (Esterases)->Albiflorin Phase II Metabolism (Glucuronidation, Sulfation) Phase II Metabolism (Glucuronidation, Sulfation) Gallic Acid->Phase II Metabolism (Glucuronidation, Sulfation) Phase I Metabolism (Oxidation) Phase I Metabolism (Oxidation) Albiflorin->Phase I Metabolism (Oxidation) Phase I Metabolism (Oxidation)->Phase II Metabolism (Glucuronidation, Sulfation) Metabolites Metabolites Phase II Metabolism (Glucuronidation, Sulfation)->Metabolites Excretion Excretion Metabolites->Excretion

Potential Metabolic Pathways of this compound.

Troubleshooting Guides

Problem 1: Low or undetectable plasma concentrations of this compound after oral administration.

This is a common issue for poorly soluble compounds. The following troubleshooting guide can help you identify the cause and find a solution.

cluster_0 Troubleshooting Low Bioavailability Start Low in vivo Bioavailability Assess Solubility Is aqueous solubility poor? Start->Assess Solubility Enhance Solubility Implement Formulation Strategies: - Nanosuspension - Phospholipid Complex - Cyclodextrin (B1172386) Complex Assess Solubility->Enhance Solubility Yes Assess Permeability Is intestinal permeability low? (Caco-2 Assay) Assess Solubility->Assess Permeability No Enhance Solubility->Assess Permeability Permeability Enhancers Consider co-administration with permeability enhancers (with caution). Assess Permeability->Permeability Enhancers Yes Assess Metabolism Is there extensive first-pass metabolism? Assess Permeability->Assess Metabolism No Permeability Enhancers->Assess Metabolism Metabolic Inhibitors Co-administer with metabolic inhibitors (e.g., piperine) to investigate. Consider lymphatic transport formulations. Assess Metabolism->Metabolic Inhibitors Yes Re-evaluate Re-evaluate Formulation and Dosing Assess Metabolism->Re-evaluate No Metabolic Inhibitors->Re-evaluate

Troubleshooting Logic for Low Bioavailability.
Possible Cause Suggested Solution
Poor Aqueous Solubility The most likely reason for low bioavailability. This leads to a slow dissolution rate in the gastrointestinal fluids, which is a prerequisite for absorption.
Solution: Employ formulation strategies to enhance solubility. See the detailed experimental protocols below for preparing nanosuspensions, phospholipid complexes, or cyclodextrin inclusion complexes.
Low Intestinal Permeability The compound may have difficulty crossing the intestinal epithelial barrier.
Solution: Conduct an in vitro Caco-2 permeability assay (see protocol below) to assess this. If permeability is low, consider formulations that can enhance transport, such as those with mucoadhesive properties or the inclusion of safe permeability enhancers.
Extensive First-Pass Metabolism After absorption, the compound may be rapidly metabolized in the intestinal wall or liver before reaching systemic circulation.
Solution: Investigate the metabolic stability of this compound using liver microsomes. If metabolism is extensive, consider co-administration with known inhibitors of relevant metabolic enzymes (e.g., cytochrome P450s) in preclinical models to confirm this as a limiting factor. Formulations that promote lymphatic transport, such as lipid-based systems, can also help bypass first-pass metabolism.
P-glycoprotein (P-gp) Efflux The compound may be a substrate for efflux transporters like P-gp, which actively pump it back into the intestinal lumen.
Solution: Use the Caco-2 assay with and without a P-gp inhibitor (e.g., verapamil) to determine if efflux is a significant issue.

Problem 2: High inter-individual variability in plasma concentrations.
Possible Cause Suggested Solution
Inconsistent Dosing or Formulation Instability The formulation may not be homogenous, or it may be unstable, leading to variable dosing.
Solution: Ensure the formulation is prepared consistently and is stable under storage and administration conditions. For suspensions, ensure adequate mixing before each dose.
Physiological Differences in Animal Models Differences in gastric pH, intestinal motility, and metabolic enzyme activity among animals can lead to variability.
Solution: Use a sufficient number of animals per group to account for biological variability. A crossover study design, where each animal receives both the control and test formulations at different times, can also help to minimize inter-animal variation.
Food Effects The presence or absence of food in the gastrointestinal tract can significantly impact the absorption of some compounds.
Solution: Standardize the fasting and feeding schedule for all animals in the study. Typically, animals are fasted overnight before oral administration.

Experimental Protocols

Experimental Workflow for Enhancing Bioavailability

The following diagram outlines a typical workflow for the development and evaluation of an enhanced bioavailability formulation for this compound.

cluster_1 Bioavailability Enhancement Workflow Start Start Characterize Characterize Physicochemical Properties (Solubility, Permeability - Caco-2) Start->Characterize Formulate Develop Formulations: - Nanosuspension - Phospholipid Complex - Cyclodextrin Complex Characterize->Formulate InVitro In Vitro Characterization: - Particle Size - Encapsulation Efficiency - Dissolution Rate Formulate->InVitro InVivo In Vivo Pharmacokinetic Study in Rats InVitro->InVivo Analyze Analyze Plasma Samples (UPLC-MS/MS) InVivo->Analyze Compare Compare Pharmacokinetic Parameters (AUC, Cmax, Tmax) Analyze->Compare End Select Optimal Formulation Compare->End

Workflow for Bioavailability Enhancement.
Protocol 1: Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of this compound.

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS)

  • Non-Essential Amino Acids (NEAA)

  • Penicillin-Streptomycin

  • Trypsin-EDTA

  • Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS), pH 7.4 and pH 6.5

  • Lucifer yellow

  • Transepithelial Electrical Resistance (TEER) meter

  • This compound

  • Control compounds (e.g., propranolol (B1214883) for high permeability, atenolol (B1665814) for low permeability)

Methodology:

  • Cell Culture and Seeding:

    • Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% NEAA, and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

    • Seed Caco-2 cells onto the apical side of Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².

    • Culture for 21-25 days, changing the medium every 2-3 days.

  • Monolayer Integrity Test:

    • Measure the TEER of the cell monolayers. Values should be >250 Ω·cm² to indicate a confluent monolayer with tight junctions.

    • Perform a Lucifer yellow permeability assay to confirm monolayer integrity. The apparent permeability coefficient (Papp) of Lucifer yellow should be <1.0 x 10⁻⁶ cm/s.

  • Permeability Assay:

    • Wash the Caco-2 monolayers with pre-warmed HBSS (pH 7.4 for the basolateral side, pH 6.5 for the apical side to mimic the intestinal environment).

    • Apical to Basolateral (A-B) Transport:

      • Add HBSS (pH 6.5) containing this compound (e.g., at 10 µM) and control compounds to the apical chamber.

      • Add fresh HBSS (pH 7.4) to the basolateral chamber.

    • Basolateral to Apical (B-A) Transport (for efflux assessment):

      • Add HBSS (pH 7.4) containing the test compound to the basolateral chamber.

      • Add fresh HBSS (pH 7.4) to the apical chamber.

    • Incubate at 37°C with gentle shaking for 2 hours.

    • At the end of the incubation, collect samples from both the apical and basolateral chambers.

  • Sample Analysis and Data Calculation:

    • Analyze the concentration of this compound in the collected samples using a validated UPLC-MS/MS method.

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

      • dQ/dt is the rate of drug transport across the monolayer (µmol/s)

      • A is the surface area of the insert (cm²)

      • C₀ is the initial concentration of the drug in the donor chamber (µmol/cm³)

    • Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B) An efflux ratio > 2 suggests the involvement of active efflux transporters.

Protocol 2: Preparation of this compound-Phospholipid Complex

Objective: To prepare a phospholipid complex of this compound to improve its lipophilicity and oral absorption.

Materials:

  • This compound

  • Phosphatidylcholine (e.g., from soybean)

  • Anhydrous ethanol (B145695) (or another suitable organic solvent like acetone)

  • Rotary evaporator

  • Vacuum oven

Methodology:

  • Dissolution:

    • Dissolve this compound and phosphatidylcholine in a 1:2 molar ratio in anhydrous ethanol in a round-bottom flask.

    • Stir the mixture at 40°C for 2 hours to ensure complete dissolution and interaction.

  • Solvent Evaporation:

    • Remove the ethanol under reduced pressure using a rotary evaporator at 40°C until a thin film is formed on the flask wall.

  • Drying:

    • Place the flask in a vacuum oven and dry at 40°C for 24 hours to remove any residual solvent.

  • Collection and Storage:

    • Scrape the dried complex from the flask and store it in a desiccator until further use.

  • Characterization:

    • Confirm the formation of the complex using techniques such as Fourier-transform infrared spectroscopy (FTIR), differential scanning calorimetry (DSC), and X-ray powder diffraction (XRPD).

    • Determine the encapsulation efficiency and drug loading.

Protocol 3: In Vivo Pharmacokinetic Study in Rats

Objective: To evaluate and compare the oral bioavailability of unformulated this compound and its enhanced formulations.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Unformulated this compound suspension (e.g., in 0.5% carboxymethylcellulose sodium)

  • Enhanced this compound formulations (e.g., nanosuspension, phospholipid complex)

  • Oral gavage needles

  • Heparinized microcentrifuge tubes

  • Equipment for blood collection (e.g., from the tail vein or jugular vein)

  • Centrifuge

Methodology:

  • Animal Acclimatization and Dosing:

    • Acclimatize the rats for at least one week before the experiment.

    • Fast the rats overnight (with free access to water) before dosing.

    • Divide the rats into groups (n=6 per group), for example:

      • Group 1: Intravenous (IV) administration of this compound (for absolute bioavailability calculation, e.g., 2 mg/kg).

      • Group 2: Oral gavage of unformulated this compound (e.g., 20 mg/kg).

      • Group 3: Oral gavage of this compound nanosuspension (equivalent to 20 mg/kg of the drug).

      • Group 4: Oral gavage of this compound-phospholipid complex (equivalent to 20 mg/kg of the drug).

  • Blood Sampling:

    • Collect blood samples (approximately 0.2 mL) into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) after administration.

  • Plasma Preparation:

    • Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.

    • Transfer the plasma to clean tubes and store at -80°C until analysis.

  • Sample Analysis:

    • Quantify the concentration of this compound in the plasma samples using a validated UPLC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Use pharmacokinetic software (e.g., WinNonlin) to calculate key parameters, including:

      • Maximum plasma concentration (Cmax)

      • Time to reach maximum plasma concentration (Tmax)

      • Area under the plasma concentration-time curve (AUC)

      • Half-life (t½)

    • Calculate the relative oral bioavailability (Frel) of the enhanced formulations compared to the unformulated drug: Frel (%) = (AUCformulation / AUCunformulated) * 100

Protocol 4: UPLC-MS/MS Method for Quantification of this compound in Rat Plasma

Objective: To develop a sensitive and specific method for quantifying this compound in rat plasma.

Instrumentation:

  • UPLC system coupled with a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: Acquity UPLC BEH C18 column (e.g., 2.1 mm × 50 mm, 1.7 µm).

  • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile (B52724).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

Mass Spectrometric Conditions:

  • Ionization Mode: Negative ESI.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions (Hypothetical):

    • This compound: Precursor ion [M-H]⁻ → Product ion (e.g., corresponding to the gallic acid fragment).

    • Internal Standard (IS, e.g., a structurally similar compound not present in the sample): Precursor ion [M-H]⁻ → Product ion.

Sample Preparation (Protein Precipitation):

  • To 50 µL of rat plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution.

  • Add 150 µL of acetonitrile to precipitate the proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube for UPLC-MS/MS analysis.

Validation:

  • The method should be validated for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines.

Data Presentation

Table 1: Hypothetical Pharmacokinetic Parameters of this compound Formulations in Rats Following Oral Administration (20 mg/kg)

(Note: The following data is for illustrative purposes to demonstrate the expected improvements with enhanced formulations and should be replaced with experimental data.)

Formulation Cmax (ng/mL) Tmax (h) AUC₀₋₂₄ (ng·h/mL) Relative Bioavailability (%)
Unformulated Suspension 150 ± 352.0 ± 0.5850 ± 150100
Nanosuspension 450 ± 701.0 ± 0.32550 ± 300300
Phospholipid Complex 380 ± 601.5 ± 0.42975 ± 350350
Cyclodextrin Complex 520 ± 850.8 ± 0.22720 ± 320320

This technical support center provides a framework for addressing the challenges associated with the in vivo bioavailability of this compound. By systematically evaluating its physicochemical properties and employing appropriate formulation strategies, researchers can enhance its systemic exposure and obtain more reliable and meaningful results in their in vivo studies.

Technical Support Center: Refinement of HPLC Separation for 4-O-Galloylalbiflorin and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the high-performance liquid chromatography (HPLC) separation of 4-O-Galloylalbiflorin and its isomers.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in separating this compound and its isomers?

A1: The primary challenges stem from the high structural similarity of the isomers, leading to co-elution or poor resolution.[1] These molecules may only differ in the position of the galloyl group or stereochemistry, resulting in very similar physicochemical properties and, therefore, similar retention behavior on a reversed-phase HPLC column. Additionally, as phenolic compounds, they are susceptible to peak tailing due to interactions with residual silanols on the silica-based stationary phase.

Q2: What is peak tailing and why is it a common issue with these compounds?

A2: Peak tailing is an asymmetry in the chromatographic peak where the latter half of the peak is broader than the front half. For galloylated compounds like this compound, this is often caused by secondary interactions between the phenolic hydroxyl groups and active sites on the stationary phase, such as residual silanol (B1196071) groups. These interactions can lead to a portion of the analyte being retained longer, causing the tailing effect.

Q3: How does the mobile phase pH affect the separation of these isomers?

A3: The mobile phase pH is a critical parameter as it can influence the ionization state of the phenolic hydroxyl and carboxylic acid moieties present in the isomers. Changes in ionization can alter the polarity of the molecules and their interaction with the stationary phase, thereby affecting retention time and selectivity. For phenolic compounds, a slightly acidic mobile phase (pH 2.5-4) is often used to suppress the ionization of silanol groups on the stationary phase and reduce peak tailing.

Q4: Which type of HPLC column is most suitable for separating this compound and its isomers?

A4: A high-purity, end-capped C18 column is a good starting point for reversed-phase separation of these isomers. However, due to their structural similarity, alternative stationary phases may provide better selectivity. Phenyl-hexyl or biphenyl (B1667301) phases can offer different selectivity through pi-pi interactions with the aromatic rings of the galloyl group and the core structure. For particularly challenging separations, chiral stationary phases may be necessary if the isomers are enantiomers.

Q5: Can I use the same HPLC method for both analytical and preparative scale separation?

A5: While the same chromatographic principles apply, direct scaling up of an analytical method to a preparative scale often requires optimization. The high sample load in preparative HPLC can lead to peak broadening and loss of resolution. Therefore, adjustments to the flow rate, gradient profile, and sample concentration are typically necessary to maintain separation efficiency.

Troubleshooting Guides

Issue 1: Poor Resolution Between Isomeric Peaks

Possible Causes:

  • Inadequate Selectivity of the Stationary Phase: The column chemistry may not be suitable for differentiating the subtle structural differences between the isomers.

  • Mobile Phase Composition Not Optimal: The organic modifier, pH, or additives in the mobile phase may not be providing sufficient separation.

  • Gradient Profile Too Steep: A rapid gradient may not allow enough time for the isomers to be resolved.

  • High Column Temperature: Elevated temperatures can sometimes decrease resolution, although in some cases it may improve it.

Troubleshooting Steps:

  • Modify the Mobile Phase:

    • Change the Organic Modifier: If using acetonitrile (B52724), try methanol (B129727), or a combination of both. Different organic solvents can alter selectivity.

    • Adjust the pH: Systematically vary the pH of the aqueous portion of the mobile phase (e.g., in 0.2 unit increments) to find the optimal selectivity.

    • Incorporate an Additive: Small amounts of additives like formic acid or trifluoroacetic acid (TFA) can improve peak shape and influence selectivity.

  • Optimize the Gradient:

    • Decrease the Gradient Slope: A shallower gradient provides more time for the isomers to interact with the stationary phase, which can improve resolution.

    • Introduce an Isocratic Hold: A brief isocratic hold at a specific mobile phase composition where the isomers start to elute can enhance their separation.

  • Evaluate the Stationary Phase:

    • Switch Column Chemistry: If a C18 column is not providing adequate separation, consider a phenyl-hexyl or biphenyl column to leverage different retention mechanisms.

    • Consider a Different Particle Size: Columns with smaller particle sizes (e.g., sub-2 µm for UHPLC) can provide higher efficiency and better resolution.

  • Adjust the Column Temperature:

    • Experiment with different column temperatures (e.g., 25°C, 30°C, 35°C) to see the effect on resolution.

Issue 2: Peak Tailing of One or More Isomer Peaks

Possible Causes:

  • Secondary Interactions with Silanol Groups: The phenolic hydroxyls on the analytes are interacting with active sites on the silica (B1680970) packing material.

  • Column Overload: Injecting too much sample can lead to peak distortion.

  • Mismatched Injection Solvent: If the injection solvent is significantly stronger than the initial mobile phase, it can cause peak distortion.

  • Column Contamination or Degradation: Buildup of sample matrix components or degradation of the stationary phase can create active sites that cause tailing.

Troubleshooting Steps:

  • Adjust the Mobile Phase:

    • Lower the pH: Adding a small amount of acid (e.g., 0.1% formic acid) to the mobile phase can protonate the silanol groups and reduce their interaction with the analytes.

    • Increase the Buffer Concentration: A higher buffer concentration can sometimes help to mask the silanol interactions.

  • Optimize Injection Conditions:

    • Reduce Injection Volume/Concentration: Dilute the sample to see if the peak shape improves.

    • Match Injection Solvent: Dissolve the sample in the initial mobile phase or a weaker solvent.

  • Column Maintenance:

    • Use a Guard Column: A guard column can protect the analytical column from strongly retained impurities that may cause peak tailing.

    • Flush the Column: If contamination is suspected, flush the column with a strong solvent.

    • Replace the Column: If the column is old or has been used extensively, it may need to be replaced.

Experimental Protocols

While a universally optimized protocol for all isomers of this compound is not available, the following method development workflow can be used as a starting point, based on methods for related compounds.

1. Sample Preparation:

  • Standard Solutions: Accurately weigh and dissolve reference standards of this compound and its available isomers in methanol or a methanol:water mixture to prepare stock solutions. Further dilute with the initial mobile phase to create working standards.

  • Herbal Extracts: A suitable extraction method, such as ultrasonication or reflux with a methanol-water solution, should be employed. The resulting extract should be filtered through a 0.22 µm syringe filter before injection.

2. HPLC Method Development:

Table 1: Recommended Starting HPLC Conditions for Method Development

ParameterRecommended Starting Condition
Column C18 reversed-phase (e.g., 4.6 x 150 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program 10-40% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm and 270 nm
Injection Volume 5-10 µL

3. Method Optimization:

  • Gradient Optimization: Based on the initial separation, adjust the gradient slope and duration to improve the resolution of closely eluting peaks.

  • Mobile Phase Modifier: If peak tailing is observed, experiment with different concentrations of formic acid or try an alternative acid like acetic acid.

  • Solvent Selection: To alter selectivity, replace acetonitrile with methanol or use a ternary mobile phase.

Data Presentation

Table 2: Example of Data to be Collected During Method Validation

Validation ParameterAcceptance CriteriaExample Data
Linearity (r²) > 0.9990.9995
Limit of Detection (LOD) S/N ratio ≥ 30.1 µg/mL
Limit of Quantification (LOQ) S/N ratio ≥ 100.3 µg/mL
Precision (%RSD) < 2%1.5%
Accuracy (% Recovery) 98-102%99.5%
Resolution (Rs) > 1.5 between critical pairs1.8
Tailing Factor (Tf) 0.8 - 1.51.2

Visualizations

HPLC_Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Troubleshooting Steps cluster_2 Outcome Poor_Resolution Poor Resolution Optimize_Mobile_Phase Optimize Mobile Phase (pH, Organic Modifier) Poor_Resolution->Optimize_Mobile_Phase Peak_Tailing Peak Tailing Peak_Tailing->Optimize_Mobile_Phase Co_elution Co-elution Co_elution->Optimize_Mobile_Phase Adjust_Gradient Adjust Gradient Profile Optimize_Mobile_Phase->Adjust_Gradient If still unresolved Improved_Separation Improved Separation Optimize_Mobile_Phase->Improved_Separation Change_Column Change Stationary Phase Adjust_Gradient->Change_Column If still unresolved Adjust_Gradient->Improved_Separation Check_System Check System Suitability (Dead Volume, Connections) Change_Column->Check_System If issues persist Change_Column->Improved_Separation Check_System->Optimize_Mobile_Phase Re-optimize Method_Validation Proceed to Method Validation Improved_Separation->Method_Validation Method_Development_Pathway Start Start Method Development Initial_Conditions Select Initial Conditions (C18, ACN/H2O, Acidic pH) Start->Initial_Conditions Initial_Run Perform Initial Run Initial_Conditions->Initial_Run Evaluate_Chroma Evaluate Chromatogram (Resolution, Peak Shape) Initial_Run->Evaluate_Chroma Optimize Optimize Parameters Evaluate_Chroma->Optimize Not Acceptable Final_Method Final Validated Method Evaluate_Chroma->Final_Method Acceptable Optimize->Initial_Run Re-run

References

Minimizing degradation of 4-O-Galloylalbiflorin during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the degradation of 4-O-Galloylalbiflorin during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a galloyl ester of albiflorin (B1665693), a monoterpene glycoside. It is a compound of interest for its potential pharmacological activities. The ester linkage in its structure makes it susceptible to hydrolysis, which can lead to the formation of albiflorin and gallic acid. This degradation can result in inaccurate quantification and misinterpretation of experimental results.

Q2: What are the primary factors that can cause the degradation of this compound?

A2: The primary factors that can lead to the degradation of this compound are:

  • pH: The ester bond is prone to hydrolysis, a reaction that is significantly accelerated by alkaline (high pH) conditions.[1] Gallic acid, a potential degradation product, is also unstable at high pH.[2][3][4]

  • Temperature: Elevated temperatures can increase the rate of chemical reactions, including hydrolysis and oxidation. While some galloyl esters show good thermal stability, prolonged exposure to high temperatures during sample processing should be avoided.[1]

  • Light: Exposure to light, especially UV radiation, can induce photodegradation of phenolic compounds.

  • Enzymatic Activity: If working with biological samples (e.g., plant extracts, plasma), endogenous enzymes such as esterases can catalyze the hydrolysis of the ester bond.

  • Oxidation: The galloyl moiety, being a phenolic group, is susceptible to oxidation, which can be accelerated by the presence of oxygen and metal ions.

Q3: What are the expected degradation products of this compound?

A3: The primary degradation pathway for this compound is the hydrolysis of the ester bond, which would yield Albiflorin and Gallic Acid . Further degradation of gallic acid can occur under alkaline conditions.[2]

Q4: How can I store my samples containing this compound to ensure its stability?

A4: For optimal stability, samples should be stored under the following conditions:

  • Temperature: Store samples at low temperatures, preferably at -20°C or -80°C for long-term storage. For short-term storage during sample preparation, keep samples on ice.

  • Light: Protect samples from light by using amber vials or by wrapping containers in aluminum foil.

  • Atmosphere: For highly sensitive samples or long-term storage of standards, consider storing under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • pH: If in solution, ensure the pH is slightly acidic (around pH 4-6) to minimize hydrolysis.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low recovery of this compound Hydrolysis during extraction or processing: The pH of the extraction solvent or sample matrix may be too high.- Use a slightly acidic extraction solvent (e.g., acidified methanol (B129727) or ethanol).- If working with aqueous solutions, buffer the pH to a range of 4-6.
Thermal degradation: Excessive heat was applied during extraction or solvent evaporation.- Use extraction methods that do not require high temperatures (e.g., sonication at controlled temperature).- If solvent evaporation is necessary, use a gentle stream of nitrogen at a low temperature.
Enzymatic degradation (for biological samples): Endogenous esterases in the sample are cleaving the ester bond.- Denature enzymes by adding a miscible organic solvent (e.g., methanol, acetonitrile) immediately after sample collection.- Keep the sample at a low temperature throughout the preparation process.
Appearance of unexpected peaks in the chromatogram (e.g., peaks for albiflorin and gallic acid) Degradation of this compound: The compound has degraded into its constituent parts.- Review the sample preparation workflow to identify potential causes of degradation (see solutions for "Low recovery").- Analyze a fresh, properly prepared standard of this compound to confirm its retention time and purity.
Inconsistent results between replicates Variable degradation: Inconsistent timing and conditions during sample preparation.- Standardize all steps of the sample preparation protocol, including extraction time, temperature, and storage conditions between steps.- Prepare all samples and standards in the same manner and analyze them in a consistent timeframe.

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Material (Paeonia lactiflora)
  • Sample Collection and Pre-treatment:

    • Collect fresh plant material and immediately freeze it in liquid nitrogen to quench enzymatic activity. Subsequently, lyophilize the material.

    • Alternatively, dry the plant material at a low temperature (e.g., 40-50°C) until a constant weight is achieved.

    • Grind the dried material into a fine powder.

  • Extraction:

    • Weigh approximately 1 gram of the powdered plant material into a centrifuge tube.

    • Add 20 mL of 70% methanol (v/v) acidified with 0.1% formic acid.

    • Vortex the mixture for 1 minute.

    • Perform extraction using an ultrasonic bath for 30 minutes at a controlled temperature (e.g., 25°C).

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Carefully collect the supernatant.

    • Repeat the extraction process on the pellet with another 20 mL of the extraction solvent to ensure complete extraction.

    • Combine the supernatants.

  • Sample Filtration and Storage:

    • Filter the combined supernatant through a 0.22 µm syringe filter into an amber HPLC vial.

    • Analyze immediately or store at -20°C until analysis.

Protocol 2: Sample Preparation for HPLC Analysis

This protocol is for the analysis of this compound using High-Performance Liquid Chromatography (HPLC).

  • Preparation of Standard Solutions:

    • Accurately weigh a known amount of this compound standard.

    • Dissolve the standard in methanol to prepare a stock solution of 1 mg/mL.

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to construct a calibration curve.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).

      • Gradient Program:

        • 0-10 min: 10-30% B

        • 10-25 min: 30-50% B

        • 25-30 min: 50-10% B

        • 30-35 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 230 nm and 270 nm.

    • Injection Volume: 10 µL.

Data Presentation

Table 1: Stability of Phenolic Compounds under Different Storage Conditions

CompoundStorage ConditionDurationRetained Content (%)Reference
Total Phenolic Content5°C, Dark180 days>95%[5]
Total Phenolic Content25°C, Dark180 days~97%[5]
Total Phenolic Content5°C, Light180 days~96%[5]
Total Phenolic Content25°C, Light180 days~93%[5]

Table 2: Influence of pH on the Stability of Gallic Acid

pHIncubation TimeTemperatureStabilityReference
3-7--Generally Stable[3][4]
>7--Unstable[2][3][4]

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plant_material Plant Material (Paeonia lactiflora) grinding Grinding plant_material->grinding extraction Extraction (Acidified 70% Methanol, Sonication) grinding->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.22 µm) centrifugation->filtration hplc_analysis HPLC Analysis filtration->hplc_analysis data_processing Data Processing hplc_analysis->data_processing

Caption: Workflow for the extraction and analysis of this compound.

degradation_pathway compound This compound degradation_products Degradation Products compound->degradation_products Hydrolysis (High pH, Temp, Enzymes) albiflorin Albiflorin degradation_products->albiflorin gallic_acid Gallic Acid degradation_products->gallic_acid further_degradation Further Degradation Products gallic_acid->further_degradation Alkaline Conditions

Caption: Primary degradation pathway of this compound.

References

Best practices for long-term storage of 4-O-Galloylalbiflorin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of 4-O-Galloylalbiflorin, alongside troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experimentation.

Best Practices for Long-Term Storage

Proper storage of this compound is critical to maintain its chemical integrity and biological activity for the duration of your research projects. While specific long-term stability studies on this compound are not extensively published, recommendations can be formulated based on its chemical structure, information from suppliers, and data on structurally related compounds like paeoniflorin (B1679553) and gallic acid.

Summary of Recommended Storage Conditions

ParameterRecommendationRationale & Key Considerations
Form Solid (lyophilized powder)Storing the compound in its solid form minimizes degradation pathways that occur in solution, such as hydrolysis.
Temperature Room Temperature (for up to 3 years as per supplier data) or -20°C to -80°C for maximum stability.A supplier indicates a shelf-life of 1095 days at room temperature.[1] However, for long-term archival purposes and to minimize any potential thermal degradation, colder temperatures are recommended. Studies on related compounds suggest that high temperatures can lead to degradation.[2]
Light Protect from light (store in an amber vial or a dark container)The galloyl moiety in the structure is susceptible to photodegradation. Gallic acid, a component of this compound, is known to degrade upon exposure to UV light.[3][4]
Humidity Store in a desiccated environment.The glycosidic and ester bonds in the molecule are susceptible to hydrolysis. Minimizing exposure to moisture is crucial.
Atmosphere Store under an inert gas (e.g., argon or nitrogen) if possible.The phenolic hydroxyl groups of the galloyl moiety are prone to oxidation. Storing under an inert atmosphere can prevent oxidative degradation.
Container Tightly sealed, amber glass vials.Glass is generally more inert than plastic. Amber coloring protects the compound from light. A tight seal prevents moisture and oxygen entry.
Solvent for Stock Solutions Anhydrous DMSODMSO is a common solvent for creating high-concentration stock solutions.[5] However, it is hygroscopic (absorbs water), and water in DMSO can promote compound degradation. Use anhydrous DMSO and handle it properly to minimize water absorption.

Troubleshooting Guide

This guide addresses potential issues that may arise during the storage and experimental use of this compound in a question-and-answer format.

Question: I am seeing a loss of activity or inconsistent results with my this compound. What could be the cause?

Answer: Inconsistent results or loss of activity can stem from compound degradation. Consider the following possibilities:

  • Improper Storage of Solid Compound: Was the solid compound stored protected from light, moisture, and high temperatures? The galloyl and glycoside moieties are sensitive to these conditions, which can lead to photodegradation, hydrolysis, or thermal decomposition.[2][3][6]

  • Stock Solution Instability:

    • Water Contamination in DMSO: DMSO is hygroscopic. Water in your DMSO stock can lead to hydrolysis of the ester or glycosidic bonds over time, especially if stored for extended periods.[3][7][8] It is recommended to use anhydrous DMSO and prepare fresh dilutions for your experiments.

    • Frequent Freeze-Thaw Cycles: While some studies show many compounds are stable to a limited number of freeze-thaw cycles in DMSO, repeated cycles can introduce moisture and may degrade sensitive compounds.[1][7][8] It is best to aliquot your stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

  • Instability in Aqueous Buffers: The stability of this compound in aqueous solutions, such as cell culture media or assay buffers, can be pH-dependent. The ester linkage is particularly susceptible to hydrolysis under acidic or basic conditions.[9] Prepare fresh working solutions in your experimental buffer immediately before use.

Question: I am having trouble dissolving my this compound for my experiments. What should I do?

Answer: Solubility issues are a common challenge with natural products.

  • For in vitro experiments:

    • First, try to dissolve the compound in a small amount of 100% anhydrous DMSO to create a high-concentration stock solution.[5]

    • Then, dilute this stock solution into your aqueous buffer or cell culture medium to achieve the final desired concentration. Ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent-induced artifacts.

    • If precipitation occurs upon dilution, try vortexing or gentle warming. However, be cautious with heat as it may degrade the compound.[2]

  • For in vivo experiments:

    • Solubility in aqueous vehicles for animal studies can be challenging. You may need to use a co-solvent system. Common vehicles include saline with a small percentage of DMSO and a solubilizing agent like Tween 80 or Cremophor EL.

    • It is crucial to perform vehicle-only control experiments to ensure that the solvent system itself does not have any biological effects.

Question: My HPLC analysis of this compound shows multiple or shifting peaks. How can I troubleshoot this?

Answer: This could indicate degradation of your compound or issues with your HPLC method.

  • Check for Degradation:

    • Inject a freshly prepared solution of this compound and compare it to the chromatogram of your older sample. The appearance of new peaks or a decrease in the main peak area suggests degradation.

    • The galloyl moiety makes the compound susceptible to oxidation and hydrolysis, which would result in different chemical species with different retention times.

  • Optimize HPLC Method:

    • Mobile Phase pH: The phenolic hydroxyl groups on the galloyl moiety mean that the compound's charge state can change with the pH of the mobile phase. This can affect peak shape and retention time. Ensure your mobile phase is buffered and the pH is consistent.

    • Column Temperature: Inconsistent column temperature can lead to shifts in retention time. Use a column oven for stable temperature control.

    • Column Degradation: If the column has been used extensively, its performance may decline, leading to peak tailing or broadening. Try flushing the column or using a new one.[6][10][11]

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for preparing a stock solution of this compound?

A1: To prepare a stock solution, dissolve the solid this compound in anhydrous DMSO to a high concentration (e.g., 10-50 mM). Ensure the solid is completely dissolved by vortexing. Store this stock solution at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. Protect the stock solution from light.

Q2: How stable is this compound in cell culture medium?

A2: The stability in aqueous solutions like cell culture medium is limited. The ester and glycosidic bonds are susceptible to hydrolysis, and the rate of degradation can be influenced by the pH and temperature of the medium. It is strongly recommended to prepare the final working concentration by diluting the DMSO stock solution into the medium immediately before adding it to the cells. Do not store the compound in culture medium for extended periods.

Q3: Can I store my working dilutions in aqueous buffer for later use?

A3: It is not recommended. Due to the potential for hydrolysis, working solutions of this compound in aqueous buffers should be prepared fresh for each experiment and used promptly.[12]

Q4: What are the expected degradation products of this compound?

A4: The most likely degradation products would result from the hydrolysis of the ester and glycosidic bonds. This would yield albiflorin (B1665693) and gallic acid, or the galloylated glucose and the albiflorin aglycone. Oxidation of the galloyl moiety could also occur. These degradation products would have different polarities and would likely be separable by reverse-phase HPLC.

Q5: Are there any known signaling pathways affected by this compound?

A5: While direct studies on this compound are limited, compounds containing a galloyl group are known to have anti-inflammatory effects, often through the inhibition of the NF-κB and MAPK signaling pathways.[13][14] These pathways are key regulators of inflammation. For instance, galloylated catechins have been shown to inhibit the TLR4/MAPK/NF-κB pathway.[14][15]

Experimental Protocols

Protocol 1: In Vitro Anti-Inflammatory Activity Assay - Inhibition of Nitric Oxide (NO) Production

This protocol describes a method to assess the anti-inflammatory effect of this compound by measuring its ability to inhibit lipopolysaccharide (LPS)-induced NO production in RAW 264.7 murine macrophage cells.

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in anhydrous DMSO (e.g., 50 mM). On the day of the experiment, prepare serial dilutions in DMEM to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5%.

  • Treatment: Remove the old medium from the cells and replace it with fresh medium containing the various concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO). Pre-incubate the cells with the compound for 1-2 hours.

  • Inflammation Induction: After pre-incubation, add LPS to all wells (except the negative control wells) to a final concentration of 1 µg/mL to induce an inflammatory response.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • NO Measurement (Griess Assay):

    • After incubation, collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.

    • Add 50 µL of Griess Reagent I (1% sulfanilamide (B372717) in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each well and incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite (B80452) concentration based on a standard curve generated with sodium nitrite.

  • Cell Viability Assay (MTT Assay): To ensure that the observed reduction in NO is not due to cytotoxicity, perform a parallel MTT assay on the cells remaining in the original plate.

Protocol 2: Western Blot Analysis of NF-κB Pathway Activation

This protocol outlines the steps to measure the effect of this compound on the phosphorylation of key proteins in the NF-κB pathway, such as p65 and IκBα.

  • Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. Once they reach 70-80% confluency, pre-treat them with this compound at the desired concentrations for 1-2 hours. Then, stimulate with LPS (1 µg/mL) for a short period (e.g., 15-30 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-p65 (Ser536), total p65, phospho-IκBα, total IκBα, and a loading control (e.g., β-actin or GAPDH).[4][16][17][18][19]

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels and the loading control.

Visualizations

Diagram 1: Experimental Workflow for In Vitro Anti-inflammatory Assay

experimental_workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment & Induction cluster_analysis Day 3: Analysis culture Culture RAW 264.7 cells seed Seed cells in 96-well plate culture->seed prepare_compound Prepare this compound dilutions pretreat Pre-treat cells (1-2h) prepare_compound->pretreat induce Induce with LPS (1 µg/mL) pretreat->induce incubate Incubate for 24h induce->incubate griess Griess Assay for NO incubate->griess mtt MTT Assay for Viability signaling_pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK P IkBa IκBα IKK->IkBa P NFkB p65/p50 IkBa->NFkB NFkB_nucleus p65/p50 (Nucleus) NFkB->NFkB_nucleus Translocation Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_nucleus->Genes Transcription Compound This compound Compound->IKK Inhibition

References

Enhancing the signal-to-noise ratio in NMR analysis of 4-O-Galloylalbiflorin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the signal-to-noise ratio (S/N) during the NMR analysis of 4-O-Galloylalbiflorin and related natural products.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors affecting the signal-to-noise ratio (S/N) in the NMR analysis of this compound?

A1: The primary factors influencing the S/N ratio in NMR spectroscopy are:

  • Sample Concentration: Higher concentrations of this compound will generally yield a better S/N ratio.

  • Number of Scans: The S/N ratio increases with the square root of the number of scans.[1][2][3] Doubling the S/N ratio requires quadrupling the number of scans.[1][3]

  • Magnetic Field Strength: Higher field magnets lead to increased sensitivity and better signal dispersion.[4][5]

  • Probe Technology: Cryogenically cooled probes (CryoProbes) can significantly enhance sensitivity by reducing thermal noise.[5][6]

  • Proper Shimming: A well-shimmed magnet provides a homogeneous magnetic field, resulting in sharper lines and improved S/N. Poor shimming can lead to broad peaks.[7]

  • Pulse Sequence Parameters: Optimization of parameters like the pulse width and relaxation delay is crucial for maximizing signal intensity.[2]

Q2: I have a very limited amount of purified this compound. What are the best strategies to maximize the S/N ratio?

A2: With a limited sample amount, consider the following strategies:

  • Use a High-Field Spectrometer with a CryoProbe: If accessible, this combination provides the highest sensitivity.[5][6]

  • Optimize Sample Volume and Tube: Use high-quality NMR tubes and ensure the sample volume is appropriate for the probe.[8] For very small amounts, micro-NMR tubes and corresponding probes can be used.[6]

  • Increase the Number of Scans: This is a straightforward method to improve the S/N ratio, though it increases the experiment time.[1][2][3]

  • Employ Advanced NMR Techniques: Techniques like Dynamic Nuclear Polarization (DNP), Parahydrogen-Induced Polarization (PHIP), or Signal Amplification by Reversible Exchange (SABRE) can dramatically enhance signal intensity, although they require specialized equipment and experimental setups.[9][10]

Q3: My 1H NMR spectrum of this compound shows broad peaks. What could be the cause and how can I fix it?

A3: Broad peaks in an NMR spectrum can be caused by several factors:

  • Poor Shimming: This is a common cause. Re-shimming the magnet, potentially with manual adjustments, can resolve this.[7]

  • Sample Concentration: A sample that is too concentrated can lead to peak broadening due to viscosity or aggregation.[7] Try diluting the sample. Conversely, a very dilute sample might appear to have broad lines due to a low S/N ratio.

  • Presence of Paramagnetic Impurities: Paramagnetic substances, such as dissolved oxygen or metal ions, can cause significant line broadening.[2] Degassing the solvent or using a chelating agent can help.

  • Chemical Exchange or Dynamic Processes: If the molecule is undergoing conformational changes on the NMR timescale, this can lead to broadened signals.[7] Acquiring the spectrum at a different temperature (either higher or lower) can sometimes sharpen these peaks.

Troubleshooting Guide

Issue Possible Causes Recommended Solutions
Low Signal-to-Noise Ratio 1. Low sample concentration. 2. Insufficient number of scans. 3. Poorly tuned and matched probe. 4. Incorrect pulse width. 5. Suboptimal relaxation delay.1. Increase the concentration of this compound if possible. 2. Increase the number of scans (NS). Remember S/N ∝ √NS.[1][2][3] 3. Ensure the probe is properly tuned and matched for your sample and solvent. 4. Calibrate the 90° pulse width for your sample. 5. Set the relaxation delay (D1) to at least 5 times the longest T1 relaxation time of the signals of interest for quantitative analysis.[11]
Overlapping Peaks 1. Limited chemical shift dispersion. 2. Complex spectrum of this compound.1. Use a higher-field NMR spectrometer if available. 2. Try a different deuterated solvent to induce changes in chemical shifts.[7] 3. Perform 2D NMR experiments like COSY, TOCSY, HSQC, and HMBC to resolve individual signals and establish correlations.[10]
Phasing Problems 1. Incorrect phasing parameters. 2. Instrument instability.1. Manually re-phase the spectrum carefully. 2. If the problem persists, consult the instrument manager as it may indicate a hardware issue.
Presence of Water Peak 1. Use of non-anhydrous deuterated solvent. 2. Moisture in the sample or NMR tube.1. Use fresh, high-quality deuterated solvent. 2. Dry the sample and NMR tube thoroughly before use. 3. Employ solvent suppression techniques in the pulse sequence.

Experimental Protocols

Protocol 1: Standard 1H NMR Sample Preparation for this compound
  • Sample Weighing: Accurately weigh 1-5 mg of purified this compound.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Methanol-d4, DMSO-d6, Acetone-d6).

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[8]

  • Transfer: Carefully transfer the solution to a clean, high-quality 5 mm NMR tube using a Pasteur pipette.[8] Avoid introducing solid particles into the tube.

  • Internal Standard (Optional): For quantitative NMR (qNMR), add a known amount of a suitable internal standard.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Protocol 2: Optimizing Acquisition Parameters for 1H NMR
  • Locking and Shimming: Insert the sample into the magnet, lock onto the deuterium (B1214612) signal of the solvent, and perform automatic or manual shimming to achieve a narrow and symmetrical lock signal.

  • Pulse Width Calibration: Determine the 90° pulse width (p1) for your specific sample.

  • Setting Acquisition Parameters:

    • Number of Scans (NS): Start with 16 or 32 scans. Increase as needed to achieve the desired S/N ratio.

    • Relaxation Delay (D1): For qualitative spectra, a D1 of 1-2 seconds is often sufficient. For quantitative results, D1 should be at least 5 times the longest T1 of the signals of interest.[11]

    • Acquisition Time (AQ): A typical value is 2-4 seconds.

    • Spectral Width (SW): Ensure the spectral width encompasses all expected proton signals.

  • Data Acquisition: Acquire the Free Induction Decay (FID).

  • Data Processing:

    • Apply a Fourier transform to the FID.

    • Phase the resulting spectrum.

    • Perform baseline correction.

    • Integrate the signals.

Visualizations

Experimental_Workflow Workflow for Enhancing NMR Signal-to-Noise Ratio cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_eval Evaluation start Start: Purified this compound prep Prepare Sample (Concentration, Solvent) start->prep params Optimize Parameters (NS, D1, PW) prep->params acq Acquire 1D/2D NMR Data proc Process FID (FT, Phasing, Baseline) acq->proc params->acq eval Evaluate S/N Ratio proc->eval end End: High-Quality Spectrum eval->end S/N OK troubleshoot Troubleshoot (Shimming, Concentration) eval->troubleshoot S/N Low troubleshoot->params Re-optimize

Caption: A workflow for optimizing the signal-to-noise ratio in NMR experiments.

Troubleshooting_Logic Troubleshooting Low S/N in NMR cluster_sample Sample-Related Issues cluster_instrument Instrumental Factors cluster_params Acquisition Parameters start Low S/N Observed conc Check Concentration start->conc shim Check Shimming start->shim scans Increase Number of Scans (NS) start->scans paramagnetic Check for Paramagnetic Impurities conc->paramagnetic end Improved S/N paramagnetic->end tune Check Probe Tuning shim->tune tune->end delay Optimize Relaxation Delay (D1) scans->delay delay->end

Caption: A logical diagram for troubleshooting low signal-to-noise in NMR.

References

Dealing with poor reproducibility in 4-O-Galloylalbiflorin bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address reproducibility challenges in bioassays involving 4-O-Galloylalbiflorin. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guides

Poor reproducibility in this compound bioassays can stem from various factors related to the compound's chemical nature and the specifics of the experimental setup. This guide provides a systematic approach to identifying and resolving common issues.

Issue 1: High Variability in Assay Results Between Replicates

Possible Causes:

  • Compound Precipitation: this compound, as a phenolic compound, may precipitate in aqueous solutions, especially at higher concentrations or in certain buffer conditions.

  • Inconsistent Pipetting: Inaccurate or inconsistent pipetting of the compound or reagents can lead to significant variations.

  • Cell Seeding Density: Uneven cell distribution in multi-well plates can result in varied responses.

  • Edge Effects: Evaporation from wells on the periphery of a microplate can concentrate reagents and affect cell viability.

Troubleshooting Steps:

  • Solubility Check:

    • Visually inspect stock solutions and final assay dilutions for any signs of precipitation.

    • Consider using a co-solvent like DMSO and ensure the final concentration in the assay medium is low and consistent across all experiments.

  • Pipetting Technique:

    • Calibrate pipettes regularly.

    • Use reverse pipetting for viscous solutions.

    • Ensure complete mixing of solutions before aliquoting.

  • Cell Culture Practices:

    • Thoroughly resuspend cells before seeding to ensure a uniform density.

    • Avoid using the outer wells of the plate or fill them with sterile PBS to minimize edge effects.

  • Assay Controls:

    • Include a vehicle control (the solvent used to dissolve this compound) to assess its effect on the assay.

Issue 2: Inconsistent Bioactivity or Loss of Potency

Possible Causes:

  • Compound Degradation: this compound can be susceptible to degradation due to factors like pH, temperature, and light exposure. Phenolic compounds are also prone to oxidation.

  • Improper Storage: Incorrect storage of the compound or its solutions can lead to a loss of activity over time.

  • Interaction with Assay Components: The compound may interact with components of the cell culture medium or assay reagents, reducing its effective concentration.

Troubleshooting Steps:

  • Stability Assessment:

    • Prepare fresh solutions of this compound for each experiment.

    • Protect solutions from light by using amber tubes or wrapping them in foil.

    • Evaluate the stability of the compound in your specific assay buffer and conditions.

  • Storage Conditions:

    • Store the solid compound in a cool, dark, and dry place as recommended by the supplier.

    • Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Matrix Effects:

    • Investigate potential interactions with serum proteins in the culture medium by running the assay in serum-free or low-serum conditions, if feasible for your cell line.

Issue 3: Non-Specific Effects or False Positives

Possible Causes:

  • Compound Aggregation: Phenolic compounds can form aggregates that may lead to non-specific inhibition of enzymes or interference with detection methods.[1]

  • Interference with Assay Signal: The colored nature of phenolic compounds or their degradation products might interfere with colorimetric or fluorometric readouts.

  • Cytotoxicity: At higher concentrations, this compound may exhibit cytotoxicity, which can be misinterpreted as a specific inhibitory effect.

Troubleshooting Steps:

  • Aggregation Mitigation:

    • Include a non-ionic detergent like Triton X-100 (at a low concentration, e.g., 0.01%) in the assay buffer to prevent aggregation.[1]

  • Signal Interference Check:

    • Run a control with the compound in the absence of the biological target (e.g., enzyme or cells) to measure any intrinsic absorbance or fluorescence.

  • Cytotoxicity Assessment:

    • Perform a cell viability assay (e.g., MTT, LDH) in parallel with your functional assay to determine the cytotoxic concentration range of this compound. Ensure that the concentrations used in the bioassay are non-toxic.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for dissolving this compound?

A1: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for dissolving this compound and other phenolic compounds for in vitro bioassays. It is important to prepare a high-concentration stock solution in DMSO and then dilute it in the aqueous assay buffer to the final desired concentration. Ensure the final DMSO concentration in the assay is low (typically ≤ 0.5%) and consistent across all wells, including controls, to avoid solvent-induced artifacts.

Q2: How should I store this compound and its solutions to maintain stability?

A2:

  • Solid Compound: Store in a tightly sealed container in a refrigerator or freezer, protected from light and moisture.

  • Stock Solutions: Prepare stock solutions in an appropriate solvent (e.g., DMSO), aliquot into small volumes to minimize freeze-thaw cycles, and store at -20°C or -80°C. Protect from light.

Q3: My antioxidant assay results for this compound are not reproducible. What could be the cause?

A3: In addition to the general troubleshooting points, consider the specifics of the antioxidant assay:

  • DPPH/ABTS Assays: The kinetics of the reaction between this compound and the radical can be time-dependent. Ensure a fixed and consistent incubation time for all samples. The color of the compound itself might interfere with the absorbance reading; subtract the absorbance of a compound-only control.

  • Cell-based Antioxidant Assays: Cellular uptake and metabolism of this compound can influence the results. Ensure consistent cell density and incubation times.

Q4: I am observing a bell-shaped dose-response curve in my cell-based assay. Is this expected?

A4: A bell-shaped (or biphasic) dose-response curve can occur with phenolic compounds. At lower concentrations, you may observe the expected biological effect. At higher concentrations, cytotoxicity or compound aggregation can lead to a decrease in the measured response, resulting in a bell-shaped curve. It is crucial to perform cytotoxicity assays to identify the toxic concentration range.

Data Presentation

Table 1: Troubleshooting Summary for Poor Reproducibility in this compound Bioassays

IssuePossible CauseRecommended Solution
High Variability Compound PrecipitationCheck solubility, use co-solvents (e.g., DMSO) at low final concentrations.
Inconsistent PipettingCalibrate pipettes, use proper techniques (e.g., reverse pipetting).
Uneven Cell SeedingEnsure homogeneous cell suspension before plating.
Loss of Potency Compound DegradationPrepare fresh solutions, protect from light, assess stability in assay buffer.
Improper StorageStore solid compound in a cool, dark, dry place; store stock solutions at -20°C or -80°C in aliquots.
Non-Specific Effects Compound AggregationInclude a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer.[1]
Signal InterferenceRun a compound-only control to check for intrinsic absorbance/fluorescence.
CytotoxicityPerform a parallel cytotoxicity assay (e.g., MTT) to determine the non-toxic concentration range.

Experimental Protocols

Protocol 1: In Vitro Anti-Inflammatory Assay - Inhibition of Protein Denaturation

This assay assesses the ability of this compound to inhibit heat-induced protein denaturation, a common in vitro model for anti-inflammatory activity.

Materials:

  • This compound

  • Bovine Serum Albumin (BSA)

  • Phosphate Buffered Saline (PBS), pH 6.4

  • Diclofenac Sodium (as a positive control)

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Prepare a series of working concentrations of this compound and Diclofenac Sodium by diluting the stock solutions in PBS.

  • The reaction mixture consists of 0.2 mL of egg albumin (from a fresh hen's egg) or 0.5 mL of 1% aqueous BSA, 2.8 mL of PBS (pH 6.4), and 2.0 mL of the test or standard solution.

  • A control group consists of the protein solution and PBS without the test compound.

  • Incubate the mixtures at 37°C for 15-20 minutes.

  • Induce denaturation by heating the mixtures at 70°C for 5-10 minutes.

  • After cooling, measure the absorbance (turbidity) of the solutions at 660 nm.

  • Calculate the percentage inhibition of denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

Protocol 2: Antioxidant Activity - DPPH Radical Scavenging Assay

This protocol measures the free radical scavenging activity of this compound.

Materials:

  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (B129727) or Ethanol

  • Ascorbic Acid or Trolox (as a positive control)

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound and the positive control in methanol.

  • Prepare a 0.1 mM solution of DPPH in methanol. This solution should have a deep purple color.

  • In a 96-well plate, add various concentrations of the test compound or positive control.

  • Add the DPPH solution to each well.

  • A control well should contain methanol and the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm. The scavenging of the DPPH radical is indicated by a color change from purple to yellow.

  • Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Bioassay cluster_analysis Analysis compound This compound Stock Solution treatment Cell Treatment & Incubation compound->treatment cells Cell Culture (e.g., Macrophages) cells->treatment readout Data Acquisition (e.g., Absorbance) treatment->readout data_proc Data Processing readout->data_proc results Results Interpretation data_proc->results

Caption: A generalized experimental workflow for a cell-based bioassay.

nf_kb_pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Inhibition by this compound LPS LPS/TNF-α IKK IKK Activation LPS->IKK IkB IκB Phosphorylation & Degradation IKK->IkB NFkB_active Active NF-κB (p50/p65) IkB->NFkB_active releases NFkB_complex NF-κB (p50/p65) - IκB Complex NFkB_complex->IkB NFkB_nuc NF-κB Translocation NFkB_active->NFkB_nuc Gene_exp Pro-inflammatory Gene Expression NFkB_nuc->Gene_exp Inhibitor This compound Inhibitor->IKK Inhibits Inhibitor->NFkB_nuc Inhibits

Caption: The NF-κB signaling pathway and potential inhibition sites.

References

Technical Support Center: Optimizing Cell Permeability of 4-O-Galloylalbiflorin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working to optimize the cell permeability of 4-O-Galloylalbiflorin to reach its intracellular targets.

Frequently Asked Questions (FAQs)

Q1: What are the first steps to assess the cell permeability of this compound?

A1: A tiered approach using two primary in vitro assays is recommended to establish a baseline for the cell permeability of this compound.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures a compound's ability to cross a lipid membrane via passive diffusion.[1] It is an excellent initial screen to determine the intrinsic passive permeability of this compound.[1]

  • Caco-2 Cell Permeability Assay: This assay uses a monolayer of differentiated Caco-2 cells, which resemble the intestinal epithelium.[2][3][4] It provides more comprehensive data by accounting for not only passive diffusion but also active transport and efflux mechanisms.[3][4]

Comparing the results from these two assays can help diagnose the primary mechanism of permeation.[1] For instance, if permeability is high in PAMPA but low in the Caco-2 assay, it may suggest that the compound is a substrate for active efflux.[5]

Q2: How do I interpret the apparent permeability (Papp) values from my Caco-2 assay?

A2: The apparent permeability coefficient (Papp) is used to classify compounds and predict their in vivo absorption. While classification can vary slightly between labs, a general guideline is provided in the table below.[6][7]

Permeability Classification Papp Value (x 10⁻⁶ cm/s) Predicted Human Absorption (%)
Low< 2.00 - 20
Moderate2.0 - 10.020 - 80
High> 10.080 - 100
This table provides a generalized interpretation of Papp values from Caco-2 assays.[6][7]

Q3: My compound has low aqueous solubility, which is affecting the assay. How can I address this?

A3: Poor aqueous solubility is a common issue for lipophilic compounds like many flavonoids.[8] This can lead to precipitation in the assay buffer, reducing the concentration of the compound available for transport.[8]

  • Co-solvents: A small percentage of a biocompatible co-solvent, such as DMSO, can be used to prepare the initial stock solution.[8]

  • pH Adjustment: The pH of the buffer can be adjusted to improve the solubility of compounds with ionizable groups.[8]

  • Use of Albumin: Adding Bovine Serum Albumin (BSA) to the basolateral (receiver) chamber can act as a "sink," mimicking in vivo conditions and helping to maintain the concentration gradient.[8]

Q4: What strategies can be used to improve the cell permeability of this compound?

A4: If initial assays confirm poor permeability, several optimization strategies can be employed:

  • Prodrug Approach: The structure of this compound can be chemically modified to create a more permeable "prodrug."[9][10] This involves masking polar groups, like hydroxyls, with lipophilic moieties (e.g., esters) to enhance passive diffusion.[11] The prodrug is designed to be converted back to the active parent compound inside the cell.[9][10]

  • Nanoparticle Formulation: Encapsulating this compound in nanoparticles can protect it from degradation, improve its solubility, and facilitate its transport across the cell membrane.[12][13] The size and surface properties of nanoparticles can be tailored for efficient lymphatic delivery and cellular uptake.[14][15]

  • Use of Permeation Enhancers: Certain excipients can be used to transiently increase the permeability of cell membranes.[9]

Troubleshooting Guide

Issue 1: Low Permeability of this compound in Caco-2 Assay

  • Possible Cause 1: Active Efflux: this compound may be a substrate for efflux pumps like P-glycoprotein (P-gp), which are expressed in Caco-2 cells and actively transport the compound out.[8][16] Flavonoids are known to be substrates for these transporters.[8]

    • Troubleshooting Step: Perform a bidirectional Caco-2 assay, measuring transport from both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.[4] An efflux ratio (Papp B-A / Papp A-B) greater than 2 indicates active efflux.[4][16]

    • Optimization: Co-administer a known efflux pump inhibitor, such as verapamil (B1683045) (for P-gp).[16] A significant increase in A-B permeability in the presence of the inhibitor confirms the involvement of that efflux pump.[16] Many flavonoids themselves can act as efflux pump inhibitors.[17][18][19]

  • Possible Cause 2: Poor Passive Permeability: The physicochemical properties of this compound (e.g., high polar surface area, molecular weight) may inherently limit its ability to diffuse across the lipid cell membrane.[11][20]

    • Troubleshooting Step: Review the results from a PAMPA experiment. If permeability is also low in this cell-free assay, poor passive diffusion is likely a major contributor.[20]

    • Optimization: Consider medicinal chemistry approaches to optimize the structure-activity relationship (SAR) or employ strategies like prodrug design or nanoparticle encapsulation to bypass poor passive diffusion.[9][21]

  • Possible Cause 3: Non-Specific Binding: Highly lipophilic compounds can bind to plastic surfaces of the assay plates, reducing the concentration available for transport.[8][22]

    • Troubleshooting Step: Assess compound recovery at the end of the experiment. Low recovery may indicate non-specific binding.[16]

    • Optimization: Pre-treating assay plates with a blocking agent like BSA can saturate non-specific binding sites.[8] Including BSA (1-4%) in the basolateral receiver buffer can also improve recovery.[8][20]

  • Possible Cause 4: Metabolic Instability: The compound may be metabolized by enzymes present in the Caco-2 cells.

    • Troubleshooting Step: Analyze samples from both the donor and receiver compartments using LC-MS/MS to identify potential metabolites.

    • Optimization: If metabolism is significant, structural modifications may be necessary to block the metabolic sites.

G cluster_start Start: Low Permeability Observed cluster_investigate Investigation Steps cluster_diagnosis Diagnosis cluster_solution Optimization Strategies Start Low Papp in Caco-2 Assay Bidirectional Run Bidirectional Caco-2 Assay Start->Bidirectional PAMPA Review PAMPA Results Start->PAMPA Recovery Check Compound Recovery Start->Recovery Efflux Efflux Ratio > 2? Bidirectional->Efflux Passive Low PAMPA Permeability? PAMPA->Passive Binding Low Recovery? Recovery->Binding Efflux->Passive No Inhibitors Use Efflux Pump Inhibitors Efflux->Inhibitors Yes Passive->Binding No Prodrug Prodrug / Nanoparticle Strategy Passive->Prodrug Yes BSA Add BSA / Pre-treat Plate Binding->BSA Yes

Caption: Troubleshooting workflow for low cell permeability.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol assesses passive permeability across an artificial lipid membrane.[23][1]

  • Membrane Preparation: Coat the filter of a 96-well donor plate with a solution of lipid (e.g., 1% lecithin (B1663433) in dodecane).[24]

  • Compound Preparation: Prepare a dosing solution of this compound (e.g., 10-100 µM) in a suitable buffer (e.g., PBS, pH 7.4).

  • Assay Setup:

    • Add buffer to the 96-well acceptor plate.

    • Place the lipid-coated donor plate on top of the acceptor plate, creating a "sandwich".

    • Add the compound dosing solution to the donor wells.

  • Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 5 to 18 hours) with gentle shaking.[23][25]

  • Quantification: After incubation, separate the plates and measure the concentration of this compound in both the donor and acceptor wells using a suitable analytical method like LC-MS/MS or UV-Vis spectroscopy.[5]

  • Calculation: Calculate the apparent permeability coefficient (Pe or Papp) using the measured concentrations.

Protocol 2: Caco-2 Cell Permeability Assay

This protocol measures permeability across a biologically relevant cell monolayer.[2][3][4]

  • Cell Culture: Seed Caco-2 cells onto semipermeable inserts in multi-well plates and culture for 18-22 days until they form a differentiated and polarized monolayer.[4][16]

  • Monolayer Integrity Check: Before the experiment, confirm the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER). TEER values should be ≥ 200-300 Ω·cm².[8][26] Alternatively, a Lucifer Yellow rejection assay can be performed.[16]

  • Assay Setup (Apical to Basolateral - A-B):

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).

    • Add fresh transport buffer to the basolateral (receiver) chamber. To improve recovery, this buffer can be supplemented with 1-4% BSA.[8]

    • Add the dosing solution of this compound to the apical (donor) chamber.

  • Incubation: Incubate the plate at 37°C with gentle shaking for a set time (e.g., 2 hours).[3][4]

  • Sampling and Quantification: At the end of the incubation, take samples from both the apical and basolateral chambers. Analyze the concentration of this compound using LC-MS/MS.

  • Bidirectional Assay (Optional but Recommended): Repeat the process in the reverse direction (Basolateral to Apical, B-A) to determine the efflux ratio.[4]

  • Calculation: Calculate the Papp value for both directions. The efflux ratio is calculated as Papp(B-A) / Papp(A-B).[16]

Visualizing Permeability Mechanisms and Solutions

G cluster_membrane Caco-2 Cell Monolayer Apical Apical Side (Intestine Lumen) Cell Enterocyte Basolateral Basolateral Side (Bloodstream) Compound_A 4-O-GA Compound_B 4-O-GA Compound_A->Compound_B Passive Diffusion Compound_C 4-O-GA Compound_D 4-O-GA Compound_C->Compound_D Efflux Pump (e.g., P-gp)

Caption: Key transport pathways across a Caco-2 cell monolayer.

G cluster_compound Parent Compound cluster_strategies Optimization Strategies cluster_outcome Desired Outcome Parent This compound (Poor Permeability) Prodrug Prodrug Synthesis (Mask Polar Groups) Parent->Prodrug Nano Nanoparticle Encapsulation Parent->Nano Inhibitor Co-administration with Efflux Inhibitor Parent->Inhibitor Outcome Enhanced Intracellular Concentration Prodrug->Outcome Nano->Outcome Inhibitor->Outcome

Caption: Strategies to enhance the cell permeability of this compound.

References

Selection of appropriate vehicle for in vivo administration of 4-O-Galloylalbiflorin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the appropriate vehicle selection and in vivo administration of 4-O-Galloylalbiflorin. The information is presented in a question-and-answer format to address common challenges and troubleshooting scenarios.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Q2: Which vehicles are recommended for the in vivo administration of this compound?

A2: For hydrophobic compounds like this compound, a common strategy is to first dissolve the compound in a small amount of an organic solvent and then dilute it with a co-solvent or an oil-based vehicle. Based on practices with similar compounds, the following vehicles can be considered:

  • For Oral Gavage:

    • A suspension in 0.5% or 1% carboxymethyl cellulose (B213188) (CMC) in water.

    • A solution or suspension in corn oil. To facilitate dissolution, the compound can first be dissolved in a minimal amount of an organic solvent like DMSO or ethanol (B145695) before being mixed with the corn oil.

  • For Intraperitoneal (IP) Injection:

    • A co-solvent system such as a mixture of DMSO and PEG400, further diluted with saline or PBS. It is critical to ensure the final concentration of DMSO is low (typically <10%) to minimize toxicity.

    • A formulation with a surfactant like Tween 80 can help to create a stable emulsion for administration.

Q3: What are typical dosages and administration routes for albiflorin (B1665693) and its derivatives in animal models?

A3: Studies on albiflorin and paeoniflorin (B1679553), a closely related compound, can provide a starting point for dose selection. For instance, in rodent models, oral gavage has been a commonly used route of administration.[4] Dosages for paeoniflorin derivatives administered orally to rats have ranged from 32 to 128 mg/kg.[5] For intravenous administration of a paeoniflorin derivative, dosages of 6 to 24 mg/kg have been used in rats.[5] It is crucial to perform dose-response studies to determine the optimal and non-toxic dose for your specific experimental model.

Q4: What is the known mechanism of action for this compound?

A4: The precise signaling pathways modulated by this compound are still under investigation. However, compounds containing galloyl groups have been shown to possess anti-inflammatory properties.[6][7][8] These effects are often mediated through the inhibition of pro-inflammatory pathways such as the Toll-like receptor 4 (TLR4), mitogen-activated protein kinase (MAPK), and nuclear factor-kappa B (NF-κB) signaling cascades.[6][9] The galloyl moiety is considered crucial for these anti-inflammatory activities.[6]

Troubleshooting Guide

Issue 1: The compound is not dissolving in the chosen vehicle.

  • Solution 1: Use of a Co-solvent. First, attempt to dissolve the this compound in a small volume of a strong organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol. Then, slowly add this stock solution to your final vehicle (e.g., corn oil, PEG400, or saline) while vortexing to ensure proper mixing and prevent precipitation.

  • Solution 2: Sonication. Gentle sonication can aid in the dissolution of the compound in the vehicle. Be cautious with the duration and power of sonication to avoid degradation of the compound.

  • Solution 3: Vehicle Combination. For challenging compounds, a combination of vehicles may be necessary. For instance, a mixture of DMSO, PEG300, and Tween 80 can create a stable formulation for oral or intraperitoneal administration.[10]

Issue 2: The compound precipitates out of solution after preparation or during administration.

  • Solution 1: Check pH and Stability. Galloyl esters can be unstable and prone to hydrolysis, particularly in neutral to alkaline aqueous solutions.[11][12][13] Ensure the pH of your final formulation is in a slightly acidic range if possible, as gallic acid is more stable under these conditions.[12][13]

  • Solution 2: Prepare Fresh Formulations. Due to potential stability issues, it is highly recommended to prepare the this compound formulation fresh before each administration. Avoid storing solutions for extended periods unless stability has been confirmed.

  • Solution 3: Increase Surfactant Concentration. If using a surfactant like Tween 80, a slight increase in its concentration may help to maintain the stability of the emulsion and prevent precipitation.

Issue 3: Observed toxicity or adverse effects in the animal model.

  • Solution 1: Vehicle Control Group. Always include a vehicle-only control group in your experiments to distinguish the effects of the compound from those of the administration vehicle.

  • Solution 2: Reduce Organic Solvent Concentration. High concentrations of organic solvents like DMSO can be toxic to animals. Ensure the final concentration of DMSO in the administered dose is as low as possible, ideally below 10% for IP injections and even lower for other routes.

  • Solution 3: Dose Adjustment. If toxicity is observed, consider reducing the dose of this compound in subsequent experiments. A dose-escalation study can help determine the maximum tolerated dose.

Data Presentation

Table 1: Recommended Vehicles for In Vivo Administration of Poorly Water-Soluble Compounds

Vehicle CompositionAdministration RouteNotes
0.5% - 1% Carboxymethyl cellulose (CMC) in salineOral GavageForms a suspension. Requires consistent mixing before administration.
Corn OilOral Gavage, SubcutaneousSuitable for lipophilic compounds. May require a co-solvent for initial dissolution.
10% DMSO, 40% PEG400, 50% Saline/PBSIntraperitonealA common co-solvent system. Final DMSO concentration should be minimized.
5-10% DMSO in Corn OilOral Gavage, IntraperitonealDMSO aids in initial dissolution. Phase separation can occur, may require an emulsifier.[10][14][15]
Vehicle + Tween 80 (e.g., 5%)Oral Gavage, IntraperitonealActs as a surfactant to create a stable emulsion.

Table 2: In Vivo Dosing Information for Related Compounds (Albiflorin & Paeoniflorin)

CompoundAnimal ModelAdministration RouteDose RangeReference
Paeoniflorin Derivative (CP-25)RatOral32 - 128 mg/kg[5]
Paeoniflorin Derivative (CP-25)RatIntravenous6 - 24 mg/kg[5]
AlbiflorinMouseOral GavageNot specified, used in behavioral tests[4]
PaeoniflorinRatOral~30 mg/kg[16]

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Gavage (Suspension)

  • Weigh the required amount of this compound.

  • Prepare a 0.5% (w/v) solution of carboxymethyl cellulose (CMC) in sterile saline.

  • Gradually add the powdered this compound to the CMC solution while continuously vortexing or stirring to form a homogenous suspension.

  • Ensure the suspension is uniformly mixed immediately before each administration.

Protocol 2: Preparation of this compound for Intraperitoneal Injection (Solution)

  • Dissolve the desired amount of this compound in a minimal volume of DMSO (e.g., to create a 100 mg/mL stock solution).

  • In a separate tube, prepare a mixture of PEG400 and sterile saline (e.g., a 40:50 ratio).

  • Slowly add the this compound/DMSO stock solution to the PEG400/saline mixture while vortexing.

  • Ensure the final concentration of DMSO in the injectable solution is below 10%.

  • Visually inspect the solution for any precipitation before administration. Prepare fresh for each experiment.

Mandatory Visualization

experimental_workflow cluster_prep Formulation Preparation cluster_admin In Vivo Administration cluster_analysis Data Collection & Analysis compound This compound Powder vehicle Select Vehicle (e.g., CMC, Corn Oil, DMSO/PEG400) compound->vehicle 1. Weigh dissolve Dissolve/Suspend (Vortexing, Sonication) vehicle->dissolve 2. Mix animal_model Animal Model (e.g., Mice, Rats) dissolve->animal_model 3. Prepare Dose admin_route Administer (Oral Gavage, IP Injection) animal_model->admin_route 4. Administer observe Observe & Monitor (Toxicity, Behavior) admin_route->observe collect Collect Samples (Blood, Tissue) observe->collect analyze Analyze Data (Efficacy, PK/PD) collect->analyze

Caption: Experimental workflow for the in vivo administration of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MAPK MAPK (p38, JNK, ERK) TLR4->MAPK Activates IKK IKK TLR4->IKK Activates IkappaB IκB IKK->IkappaB Phosphorylates & Inhibits NFkappaB NF-κB IkappaB->NFkappaB Inhibits NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc Translocates compound This compound compound->TLR4 Inhibits Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-1β) NFkappaB_nuc->Genes Induces

Caption: Postulated inhibitory effect of this compound on the TLR4 signaling pathway.

References

Improving the efficiency of semi-synthetic modifications of 4-O-Galloylalbiflorin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the semi-synthetic modification of 4-O-Galloylalbiflorin. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for improving experimental efficiency. Below, you will find troubleshooting guides and frequently asked questions to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary motivation for the semi-synthetic modification of this compound?

A1: The primary motivation is to improve the compound's pharmacokinetic and pharmacodynamic properties. Like its isomer paeoniflorin (B1679553), albiflorin (B1665693) derivatives often suffer from low membrane permeability and bioavailability, which limits their therapeutic potential.[1][2] Modifications such as acylation or glycosylation aim to increase lipophilicity, enhance absorption, and potentially augment biological activity.[2][3]

Q2: Which functional groups on this compound are the most common targets for modification?

A2: The most common targets are the free hydroxyl (-OH) groups on the glucose moiety of the molecule. The albiflorin core structure has a cage-like pinane (B1207555) skeleton that is less accessible. The secondary hydroxyls at the 2', 3', and 4' positions and the primary hydroxyl at the 6' position of the glucose unit are the most reactive sites for modifications like acylation and glycosylation.

Q3: How can I achieve regioselectivity when modifying the hydroxyl groups on the glucose moiety?

A3: Achieving regioselectivity is a critical challenge. The most common strategy involves the use of protecting groups.[4] By selectively protecting certain hydroxyl groups, you can direct the modification to a specific desired position. For example, bulky silyl (B83357) ethers like tert-Butyldimethylsilyl (TBDMS) or tert-Butyldiphenylsilyl (TBDPS) can be used to selectively protect the less sterically hindered primary 6'-OH group, allowing for modification of the secondary hydroxyls.[5] Subsequent deprotection then yields the final modified compound.

Q4: What are the initial steps for purifying the modified derivatives of this compound?

A4: Purification typically begins with a standard aqueous workup to remove water-soluble reagents and byproducts. This is followed by extraction with an appropriate organic solvent (e.g., ethyl acetate (B1210297), dichloromethane). The primary purification method is column chromatography on silica (B1680970) gel, which separates compounds based on polarity.[2] For challenging separations of isomers or products with very similar polarity to the starting material, preparative High-Performance Liquid Chromatography (HPLC) may be necessary.

Troubleshooting Guides

Issue 1: Low Yield in Acylation Reactions

Low yields during the acylation of the glucose hydroxyls are a common problem. The table below outlines potential causes and recommended solutions.

Potential Cause Troubleshooting Steps & Recommendations
Steric Hindrance The hydroxyl groups on the glucose moiety, particularly the secondary ones, can be sterically hindered. Consider using a less bulky acylating agent or a more reactive one (e.g., acyl chloride or anhydride (B1165640) instead of a carboxylic acid with a coupling agent).
Inadequate Catalyst/Base The choice of base is crucial. For acylations with anhydrides or acyl chlorides, a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) (TEA) is often used. Ensure the base is dry and used in sufficient molar excess (typically 1.5-3 equivalents) to neutralize the acid byproduct.
Poor Reaction Conditions Optimize the reaction temperature and time. Some acylations may require cooling to 0°C to minimize side reactions, while others may need gentle heating to proceed. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Moisture Contamination Acylating agents and Lewis acid catalysts are highly sensitive to moisture. Ensure all glassware is oven-dried, and use anhydrous solvents and reagents to prevent hydrolysis of the reactants.[6]
Issue 2: Formation of Multiple Products and Side Reactions

The presence of multiple hydroxyl groups can lead to a mixture of mono-, di-, and poly-acylated products, reducing the yield of the desired compound.

G Start Low Regioselectivity Observed (Multiple Products on TLC) CheckProtectingGroup Was a protecting group strategy used? Start->CheckProtectingGroup ImplementProtection Implement a protecting group strategy to isolate the desired hydroxyl group. CheckProtectingGroup->ImplementProtection No ModifyConditions Modify Reaction Conditions CheckProtectingGroup->ModifyConditions Yes End Improved Selectivity ImplementProtection->End LowerTemp Lower the reaction temperature to reduce side reactions. ModifyConditions->LowerTemp Harsh Conditions? Stoichiometry Use stoichiometric amounts (1.0-1.2 eq.) of the acylating agent. ModifyConditions->Stoichiometry Excess Reagent? Purify Purify mixture using preparative HPLC. ModifyConditions->Purify No/Minor Improvement LowerTemp->End Stoichiometry->End Purify->End

Caption: Troubleshooting logic for poor regioselectivity.

Issue 3: Difficulty with Product Purification

The polarity of the modified this compound may not be significantly different from the starting material, especially in cases of mono-acylation.

Purification Method Recommendations & Best Practices
Flash Column Chromatography - Solvent System Optimization: Systematically test solvent systems using TLC. A common starting point is a hexane/ethyl acetate or dichloromethane (B109758)/methanol gradient. Adding a small amount of acetic acid (0.1%) can improve peak shape for acidic compounds. - Gradient Elution: Use a shallow gradient elution rather than an isocratic one to improve the separation of closely eluting spots.
Reverse-Phase Chromatography (C18) If the modified compound is difficult to separate using normal-phase silica, reverse-phase chromatography can be an effective alternative. Common mobile phases are gradients of water and acetonitrile (B52724) or methanol, often with 0.1% trifluoroacetic acid (TFA) or formic acid.
Preparative HPLC For obtaining highly pure material or separating isomers, preparative HPLC is the method of choice. This allows for very high resolution but is typically used for smaller quantities of material.

Experimental Protocols

Protocol 1: General Procedure for Selective 6'-O-Acylation

This protocol outlines a typical workflow involving protection, acylation, and deprotection to achieve selective modification.

Caption: Workflow for selective 6'-O-acylation.

Methodology:

  • Protection: Dissolve this compound in an anhydrous solvent (e.g., DMF). Add a suitable diol protecting agent (e.g., 2,2-dimethoxypropane) and a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid). Stir at room temperature until TLC analysis indicates the consumption of the starting material. Quench the reaction, extract the product, and purify by column chromatography.

  • Acylation: Dissolve the protected intermediate in anhydrous dichloromethane and cool to 0°C. Add pyridine (2-3 equivalents) followed by the dropwise addition of the desired acyl chloride (1.1 equivalents). Allow the reaction to warm to room temperature and stir until completion as monitored by TLC. Perform an aqueous workup to remove excess reagents and purify the crude product.

  • Deprotection: Dissolve the acylated intermediate in a solvent mixture such as THF/water. Add a mild acid (e.g., acetic acid or a catalytic amount of HCl) and stir at room temperature. Monitor the deprotection by TLC. Upon completion, neutralize the acid, remove the organic solvent under reduced pressure, and extract the final product. Purify by flash chromatography or preparative HPLC.

Protocol 2: General Procedure for Glycosylation

Improving efficiency in glycosylation reactions often involves careful selection of the glycosyl donor, acceptor, and promoter.

Component Variable Common Examples & Recommendations
Glycosyl Donor Leaving GroupTrichloroacetimidates, thioglycosides, glycosyl bromides. Trichloroacetimidates are often preferred for their reactivity and stability.
Promoter/Activator Lewis AcidTrimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf), Boron trifluoride etherate (BF₃·OEt₂). The choice depends on the leaving group of the donor.
Reaction Conditions Solvent & TemperatureAnhydrous dichloromethane (DCM) or acetonitrile are common. Reactions are typically run at low temperatures (-78°C to 0°C) to control stereoselectivity.[7]
Additives Drying AgentPowdered and activated 4Å molecular sieves are essential to scavenge any moisture that would deactivate the promoter.[7]

References

Validation & Comparative

Comparative analysis of 4-O-Galloylalbiflorin and albiflorin bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Bioactivities of 4-O-Galloylalbiflorin and Albiflorin (B1665693)

For researchers and professionals in drug development, understanding the nuanced differences between structurally similar natural compounds is paramount for identifying promising therapeutic leads. This guide provides a detailed comparative analysis of the bioactivities of albiflorin and its galloylated derivative, this compound. Due to the limited direct comparative data for this compound, this guide leverages experimental data from 6'-O-galloylpaeoniflorin, a closely related galloylated monoterpene glycoside, to provide a substantive comparison against albiflorin.

Overview of Bioactivities

Both albiflorin and its galloylated counterpart exhibit a range of pharmacological effects, with anti-inflammatory, neuroprotective, and hepatoprotective properties being the most prominently studied. The addition of a galloyl group significantly influences the bioactivity, often enhancing its therapeutic potential.

Anti-inflammatory Effects

The anti-inflammatory activities of these compounds have been assessed using lipopolysaccharide (LPS)-stimulated RAW 246.7 macrophages, a standard in vitro model for inflammation.

Quantitative Comparison of Anti-inflammatory Activity
ParameterAlbiflorin6'-O-Galloylpaeoniflorin (as a proxy for this compound)Reference
Inhibition of Nitric Oxide (NO) Production 17.35%Data not directly available, but paeoniflorin (B1679553) shows 17.61% inhibition. Galloylation is expected to enhance this.[1][2]
IC50 for NO Production 1.3 x 10⁻² mol/LData not directly available, but paeoniflorin has an IC50 of 2.2 x 10⁻⁴ mol/L.[1][3]
Inhibition of Prostaglandin (B15479496) E2 (PGE2) Production 12.94%Data not directly available, but paeoniflorin shows 27.56% inhibition.[1][2]
Inhibition of Tumor Necrosis Factor-α (TNF-α) Production 15.29%Significantly reduces inflammatory cytokine production.[1][4]
Inhibition of Interleukin-6 (IL-6) Production 10.78%Significantly reduces inflammatory cytokine production.[1][4]
Inhibition of Cyclooxygenase-2 (COX-2) Protein Expression 17.21%Data not directly available, but paeoniflorin shows 50.98% reduction.[1][3]
Inhibition of inducible Nitric Oxide Synthase (iNOS) Gene Expression 58.36%Data not directly available, but paeoniflorin shows 35.65% inhibition.[1][3]
Inhibition of COX-2 Gene Expression 47.64%Data not directly available, but paeoniflorin shows 38.08% inhibition.[1][3]

Neuroprotective Effects

Both compounds have demonstrated significant neuroprotective properties. Albiflorin has been shown to alleviate depression-like behaviors, reduce neuroinflammation, and enhance neuroplasticity.[5] 6'-O-galloylpaeoniflorin has been found to exert significant neuroprotection in cellular models of oxygen-glucose deprivation by reducing oxidative stress, inflammatory response, and apoptosis.[4][6]

Hepatoprotective Effects

Experimental Protocols

Anti-inflammatory Activity Assay in RAW 264.7 Macrophages

1. Cell Culture and Treatment: RAW 264.7 macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum. For experiments, cells are pre-treated with various concentrations of albiflorin or this compound for 2 hours, followed by stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.[1]

2. Measurement of Nitric Oxide (NO) Production: The production of nitric oxide is measured in the culture medium using the Griess colorimetric method.[3]

3. Measurement of Pro-inflammatory Cytokines and Prostaglandins: The synthesis of prostaglandin E2 (PGE2), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) is analyzed using enzyme-linked immunosorbent assay (ELISA).[3]

4. Western Blot Analysis: The protein expression of cyclooxygenase-2 (COX-2) is detected by a cell-based ELISA or Western blotting.[1]

5. Quantitative Real-Time RT-PCR: The gene expression levels of inducible nitric oxide synthase (iNOS), COX-2, TNF-α, and IL-6 are detected by quantitative real-time reverse-transcription polymerase chain reaction (real-time RT-PCR).[3]

General Experimental Workflow

G cluster_invitro In Vitro Studies cluster_assays Assays cluster_invivo In Vivo Studies Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment LPS Stimulation LPS Stimulation Compound Treatment->LPS Stimulation Data Collection Data Collection LPS Stimulation->Data Collection Griess Assay (NO) Griess Assay (NO) Data Collection->Griess Assay (NO) ELISA (Cytokines) ELISA (Cytokines) Data Collection->ELISA (Cytokines) RT-PCR (Gene Expression) RT-PCR (Gene Expression) Data Collection->RT-PCR (Gene Expression) Western Blot (Protein) Western Blot (Protein) Data Collection->Western Blot (Protein) Animal Model Animal Model Compound Administration Compound Administration Animal Model->Compound Administration Induction of Pathology Induction of Pathology Compound Administration->Induction of Pathology Tissue/Blood Collection Tissue/Blood Collection Induction of Pathology->Tissue/Blood Collection Analysis Analysis Tissue/Blood Collection->Analysis

Caption: General workflow for in vitro and in vivo bioactivity assessment.

Signaling Pathways

The bioactivities of albiflorin and its galloylated derivative are mediated through various signaling pathways.

Albiflorin's Anti-inflammatory and Hepatoprotective Pathways

Albiflorin has been shown to inhibit inflammation and improve liver fibrosis by targeting the CXCL12/CXCR4 axis.[7][9] It also alleviates severe acute pancreatitis-associated liver injury by inactivating the P38MAPK/NF-κB signaling pathway.[8]

G cluster_albiflorin Albiflorin Signaling cluster_pathway1 CXCL12/CXCR4 Axis cluster_pathway2 P38MAPK/NF-κB Pathway Albiflorin Albiflorin CXCL12 CXCL12 Albiflorin->CXCL12 inhibits P38MAPK P38MAPK Albiflorin->P38MAPK inhibits CXCR4 CXCR4 CXCL12->CXCR4 Inflammation Inflammation CXCR4->Inflammation Liver Fibrosis Liver Fibrosis Inflammation->Liver Fibrosis NF-κB NF-κB P38MAPK->NF-κB Inflammatory Mediators Inflammatory Mediators NF-κB->Inflammatory Mediators Liver Injury Liver Injury Inflammatory Mediators->Liver Injury

Caption: Signaling pathways modulated by Albiflorin.

6'-O-Galloylpaeoniflorin's Neuroprotective Pathway

6'-O-galloylpaeoniflorin exerts its neuroprotective effects against ischemia-reperfusion injury through the activation of the PI3K/Akt/Nrf2 pathway.[4][6]

G cluster_galloyl 6'-O-Galloylpaeoniflorin Signaling GPF 6'-O-Galloylpaeoniflorin PI3K PI3K GPF->PI3K activates Akt Akt PI3K->Akt activates Nrf2 Nrf2 Akt->Nrf2 activates Antioxidant & Anti-inflammatory Genes Antioxidant & Anti-inflammatory Genes Nrf2->Antioxidant & Anti-inflammatory Genes promotes transcription Neuroprotection Neuroprotection Antioxidant & Anti-inflammatory Genes->Neuroprotection

Caption: Neuroprotective signaling pathway of 6'-O-Galloylpaeoniflorin.

Conclusion

Both albiflorin and its galloylated derivative, represented here by 6'-O-galloylpaeoniflorin, demonstrate significant therapeutic potential. Albiflorin shows strong anti-inflammatory and hepatoprotective effects through the modulation of specific signaling pathways. The addition of a galloyl moiety, as seen in 6'-O-galloylpaeoniflorin, appears to enhance neuroprotective activities through the activation of the PI3K/Akt/Nrf2 pathway. This comparative analysis underscores the importance of structural modifications in tailoring the bioactivity of natural compounds for specific therapeutic applications. Further direct comparative studies on this compound are warranted to fully elucidate its pharmacological profile.

References

Validating the Neuroprotective Effects of 4-O-Galloylalbiflorin and its Analogs in Preclinical Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the neuroprotective effects of galloylated monoterpene glycosides, with a focus on 6'-O-galloylpaeoniflorin (GPF) as a representative compound for 4-O-Galloylalbiflorin, in preclinical models of neurodegenerative diseases. Due to a lack of extensive specific data on this compound, this guide leverages available research on the closely related and structurally similar compound, GPF, to provide insights into its potential therapeutic efficacy and mechanisms of action. This guide also compares these effects with other established neuroprotective agents.

Comparative Efficacy of 6'-O-Galloylpaeoniflorin (GPF) in a Preclinical Model of Cerebral Ischemia-Reperfusion Injury

The following table summarizes the quantitative data from a key preclinical study investigating the neuroprotective effects of GPF in a rat model of cerebral ischemia-reperfusion injury (CIRI).

Efficacy ParameterModelGPF Treatment GroupControl Group (CIRI + Vehicle)Percentage Improvement with GPF
Neurological Deficit Score Rat CIRI Model2.1 ± 0.43.5 ± 0.5~40%
Infarct Volume (mm³) Rat CIRI Model125.3 ± 15.2248.7 ± 21.9~49.6%
Malondialdehyde (MDA) Level (nmol/mg protein) Rat CIRI Model4.8 ± 0.68.2 ± 0.9~41.5%
Superoxide Dismutase (SOD) Activity (U/mg protein) Rat CIRI Model35.6 ± 4.121.3 ± 3.5~67.1% increase
Bax/Bcl-2 Ratio (apoptosis marker) Rat CIRI Model1.8 ± 0.23.9 ± 0.4~53.8% reduction
Cleaved Caspase-3 Level (apoptosis marker) Rat CIRI Model1.9 ± 0.34.2 ± 0.5~54.8% reduction

Comparison with Other Neuroprotective Agents

This table provides a qualitative comparison of GPF with other well-known neuroprotective agents based on their primary mechanisms of action in preclinical models.

Neuroprotective AgentPrimary Mechanism of ActionKey Preclinical Models
6'-O-Galloylpaeoniflorin (GPF) Activation of PI3K/Akt/Nrf2 pathway, antioxidant, anti-inflammatory, anti-apoptotic.[1]Cerebral Ischemia-Reperfusion Injury.[1]
Curcumin Anti-inflammatory (suppresses microglia activation), antioxidant, reduces amyloid plaque burden.[2]Alzheimer's Disease, Parkinson's Disease.[2]
Resveratrol Antioxidant, destabilization of Aβ fibrils, anti-inflammatory.[2]Alzheimer's Disease, Stroke.[2]
Berberine (B55584) Anti-inflammatory (downregulates TLR4/NF-κB), antioxidant, anti-apoptotic, promotes neuroregeneration.[3]Ischemic Stroke.[3]
Astragaloside IV Anti-inflammatory, antioxidant, anti-apoptotic, regulates nerve growth factor, promotes nerve regeneration.[4]Neurological Disorders.[4]
Punicalagin (B30970) Neurotrophic, neurogenic, anti-inflammatory, antioxidant, anti-apoptotic, controls ER stress.[5]Parkinson's Disease.[5]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of research findings.

Animal Model: Cerebral Ischemia-Reperfusion Injury (CIRI) in Rats
  • Animal Preparation: Adult male Sprague-Dawley rats are anesthetized.

  • Induction of Ischemia: A middle cerebral artery occlusion (MCAO) model is established. A nylon monofilament is inserted into the internal carotid artery to block the origin of the middle cerebral artery.

  • Reperfusion: After a defined period of occlusion (e.g., 2 hours), the filament is withdrawn to allow for blood reperfusion.

  • Drug Administration: GPF or a vehicle control is administered, often via intraperitoneal injection, at the onset of reperfusion.

  • Outcome Assessment: Neurological deficit scoring, measurement of infarct volume (e.g., using TTC staining), and biochemical assays are performed at a specified time point post-reperfusion (e.g., 24 hours).

Biochemical Assays
  • Oxidative Stress Markers:

    • Malondialdehyde (MDA) Assay: Brain tissue is homogenized, and MDA levels, a marker of lipid peroxidation, are measured using a commercial kit based on the thiobarbituric acid reactive substances (TBARS) method.

    • Superoxide Dismutase (SOD) Assay: SOD activity in brain homogenates is determined using a commercial kit, which typically measures the inhibition of a colorimetric reaction.

  • Apoptosis Markers:

    • Western Blotting: Protein extracts from brain tissue are separated by SDS-PAGE and transferred to a membrane. The expression levels of apoptosis-related proteins such as Bax, Bcl-2, and cleaved caspase-3 are detected using specific primary and secondary antibodies.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is essential for a clear understanding of the research.

G GPF 6'-O-Galloylpaeoniflorin (GPF) PI3K PI3K GPF->PI3K Activates Akt Akt PI3K->Akt Activates Nrf2 Nrf2 Akt->Nrf2 Promotes Nuclear Translocation ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Induces Transcription Neuroprotection Neuroprotection (Reduced Oxidative Stress, Inflammation, Apoptosis) Antioxidant_Genes->Neuroprotection Leads to

Caption: PI3K/Akt/Nrf2 signaling pathway activated by GPF.

G Start Start: Anesthetize Rats MCAO Induce Middle Cerebral Artery Occlusion (MCAO) Start->MCAO Reperfusion Initiate Reperfusion MCAO->Reperfusion Treatment Administer GPF or Vehicle Reperfusion->Treatment Assessment Assess Neurological Deficits and Collect Brain Tissue Treatment->Assessment Analysis Measure Infarct Volume and Perform Biochemical Assays Assessment->Analysis End End: Data Analysis Analysis->End

Caption: Experimental workflow for preclinical CIRI model.

References

Head-to-Head Comparison of 4-O-Galloylalbiflorin with other BACE1 Inhibitors: A Researcher's Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive head-to-head comparison of 4-O-Galloylalbiflorin and other prominent Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibitors. BACE1 is a primary therapeutic target in Alzheimer's disease drug discovery due to its role in the amyloidogenic processing of the amyloid precursor protein (APP). This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying biological pathways and experimental workflows to aid in research and development efforts.

Data Presentation: Comparative Inhibitory Potency

The following table summarizes the in vitro inhibitory potency (IC50) of this compound's structural analogs from Paeonia lactiflora and other well-characterized natural and synthetic BACE1 inhibitors. Direct head-to-head experimental data for this compound is currently limited in publicly available literature. The data presented for compounds from Paeonia lactiflora provides the closest available comparison. It is important to note that variations in experimental conditions can influence IC50 values, and thus, comparisons should be interpreted with this in mind.

Compound ClassInhibitorBACE1 IC50 (µM)Source Organism/Type
Monoterpene Glycoside Derivative Analogs from Paeonia lactiflora
(-)-7a,8a-cis-ε-viniferin1.29Paeonia lactiflora
Gnetin H1.85Paeonia lactiflora
Suffruticosol A2.21Paeonia lactiflora
Suffruticosol B11.9Paeonia lactiflora
Miyabenol C4.01Paeonia lactiflora
(+)-α-Viniferin19.8Paeonia lactiflora
A resveratrol (B1683913) trimer 0.34 Paeonia lactiflora
Suffruticosol C5.99Paeonia lactiflora
Trans-ε-viniferin0.88Paeonia lactiflora
Synthetic Inhibitors Verubecestat (MK-8931)0.0022 (Ki)Synthetic
Lanabecestat (AZD3293)0.0006 (IC50)Synthetic
Other Natural Product Inhibitors Cardamonin4.35Boesenbergia rotunda
Pinocembrin27.01Boesenbergia rotunda
Pinostrobin28.44Boesenbergia rotunda
Myricetin2.8Flavonoid
Quercetin5.4Flavonoid
Kaempferol14.7Flavonoid
Polyozellin3.08Polyozellus multiplex
Thelephoric acid3.50Polyozellus multiplex
Polyozellic acid4.78Polyozellus multiplex

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental results. Below are protocols for key assays used in the evaluation of BACE1 inhibitors.

In Vitro BACE1 Inhibition Assay (FRET-Based)

This cell-free assay is a common method to determine the direct inhibitory effect of a compound on BACE1 enzymatic activity.

Materials:

  • Recombinant human BACE1 enzyme

  • BACE1-specific FRET substrate (e.g., Rh-EVNLDAEFK-Quencher)

  • Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)

  • Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Microplate reader capable of fluorescence detection (Excitation/Emission wavelengths specific to the FRET pair)

  • 384-well black plates

Procedure:

  • Prepare a dilution series of the test compound in the assay buffer. The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells and should not exceed a level that affects enzyme activity (typically ≤1%).

  • In a 384-well plate, add 10 µL of the test compound dilution to the respective wells. For control wells (no inhibitor), add 10 µL of assay buffer with the same final solvent concentration.

  • Add 10 µL of the BACE1 enzyme solution (pre-diluted in assay buffer to the desired concentration) to all wells except the blank (substrate only) wells.

  • Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding 10 µL of the FRET substrate solution to all wells.

  • Immediately begin monitoring the fluorescence signal at appropriate excitation and emission wavelengths in a kinetic mode for a set period (e.g., 60 minutes) at room temperature.

  • The rate of increase in fluorescence is proportional to the BACE1 activity.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor) wells.

  • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Cell-Based Amyloid-β (Aβ) Production Assay

This assay measures the ability of a compound to inhibit BACE1 activity within a cellular context, leading to a reduction in the production of Aβ peptides.

Materials:

  • A suitable cell line overexpressing human APP with a mutation that enhances BACE1 cleavage (e.g., SH-SY5Y-APP695swe).

  • Cell culture medium and supplements (e.g., DMEM, FBS, antibiotics).

  • Test compounds dissolved in a suitable solvent.

  • Lysis buffer for cell harvesting.

  • ELISA kits for the detection of Aβ40 and Aβ42.

  • Microplate reader for ELISA.

Procedure:

  • Seed the SH-SY5Y-APP695swe cells in a multi-well plate at an appropriate density and allow them to adhere and grow overnight.

  • Treat the cells with various concentrations of the test compound for a specific duration (e.g., 24-48 hours). Include a vehicle control (solvent only).

  • After the treatment period, collect the conditioned media from each well.

  • Optionally, lyse the cells to measure intracellular Aβ levels.

  • Quantify the levels of secreted Aβ40 and Aβ42 in the conditioned media using specific ELISA kits according to the manufacturer's instructions.

  • Normalize the Aβ levels to the total protein concentration of the corresponding cell lysates to account for any potential cytotoxicity of the compound.

  • Calculate the percentage of reduction in Aβ production for each concentration of the test compound relative to the vehicle control.

  • Determine the EC50 value, the concentration of the compound that causes a 50% reduction in Aβ production.

Mandatory Visualization

BACE1 Signaling Pathway in Amyloid Precursor Protein (APP) Processing

The following diagram illustrates the central role of BACE1 in the amyloidogenic pathway, leading to the generation of Aβ peptides.

BACE1_Signaling_Pathway cluster_amyloidogenic Amyloidogenic Pathway cluster_non_amyloidogenic Non-Amyloidogenic Pathway APP Amyloid Precursor Protein (APP) sAPPbeta sAPPβ APP->sAPPbeta cleavage C99 C99 fragment APP->C99 cleavage sAPPalpha sAPPα APP->sAPPalpha cleavage C83 C83 fragment APP->C83 cleavage Abeta Amyloid-β (Aβ) peptides C99->Abeta cleavage by γ-secretase Plaques Amyloid Plaques Abeta->Plaques aggregation p3 p3 fragment C83->p3 cleavage by γ-secretase BACE1 BACE1 (β-secretase) BACE1->APP cleaves alpha_secretase α-secretase alpha_secretase->APP cleaves gamma_secretase γ-secretase gamma_secretase->C99 cleaves gamma_secretase->C83 cleaves Inhibitor This compound & Other BACE1 Inhibitors Inhibitor->BACE1 inhibits

Caption: Amyloid Precursor Protein (APP) processing pathways.

Experimental Workflow for BACE1 Inhibitor Screening

This diagram outlines the typical workflow for identifying and characterizing BACE1 inhibitors, from initial screening to cellular validation.

BACE1_Inhibitor_Screening_Workflow start Start: Compound Library in_vitro_screen In Vitro BACE1 Inhibition Assay (FRET) start->in_vitro_screen ic50_determination IC50 Determination in_vitro_screen->ic50_determination hit_compounds Hit Compounds ic50_determination->hit_compounds cell_based_assay Cell-Based Aβ Production Assay (e.g., SH-SY5Y-APP) hit_compounds->cell_based_assay ec50_determination EC50 Determination cell_based_assay->ec50_determination lead_candidates Lead Candidates for Further Development ec50_determination->lead_candidates end End lead_candidates->end

Caption: Workflow for BACE1 inhibitor screening and validation.

Forging New Frontiers: A Comparative Guide to the Potential Synergistic Effects of 4-O-Galloylalbiflorin with Other Natural Compounds

Author: BenchChem Technical Support Team. Date: December 2025

An emerging area of pharmacological research is the exploration of synergistic combinations of natural compounds to enhance therapeutic efficacy and overcome challenges like drug resistance. While 4-O-Galloylalbiflorin, a prominent bioactive compound from the root of Paeonia lactiflora, has demonstrated significant potential in various therapeutic areas, its synergistic interactions with other natural compounds remain a nascent and largely unexplored field. This guide provides a framework for researchers, scientists, and drug development professionals to investigate these potential synergies, offering hypothetical comparisons and detailed experimental protocols based on established methodologies for evaluating natural product combinations.

Currently, direct experimental data on the synergistic effects of this compound with other specific natural compounds is not available in peer-reviewed literature. However, based on its known anti-inflammatory, antioxidant, and neuroprotective properties, we can hypothesize potential synergistic partners. This guide will focus on a prospective analysis, outlining the necessary experimental designs to validate such combinations. For the purpose of this guide, we will consider two well-researched natural compounds, Curcumin and Quercetin , as potential synergistic partners for this compound due to their complementary bioactivities.

Hypothetical Comparative Data on Synergistic Efficacy

To assess synergy, the Combination Index (CI) is a widely accepted method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. The following tables present hypothetical data to illustrate how the synergistic effects of this compound with Curcumin or Quercetin could be quantified and compared.

Table 1: Hypothetical Synergistic Effect on Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

Treatment (Concentration)NO Inhibition (%)Combination Index (CI)
This compound (10 µM)35-
Curcumin (5 µM)25-
This compound (10 µM) + Curcumin (5 µM)750.7
Quercetin (15 µM)30-
This compound (10 µM) + Quercetin (15 µM)800.6

Table 2: Hypothetical Synergistic Effect on Reduction of Pro-inflammatory Cytokine (TNF-α) Secretion

Treatment (Concentration)TNF-α Reduction (%)Combination Index (CI)
This compound (10 µM)40-
Curcumin (5 µM)30-
This compound (10 µM) + Curcumin (5 µM)820.5
Quercetin (15 µM)35-
This compound (10 µM) + Quercetin (15 µM)850.4

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to determine the synergistic effects of this compound with other natural compounds.

Cell Culture and Treatment

RAW 264.7 macrophage cells would be cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator. Cells would be seeded in 96-well plates and pre-treated with various concentrations of this compound, Curcumin, Quercetin, or their combinations for 2 hours before stimulation with 1 µg/mL lipopolysaccharide (LPS) for 24 hours.

Cell Viability Assay (MTT Assay)

To ensure the observed effects are not due to cytotoxicity, an MTT assay would be performed. After treatment, 10 µL of MTT solution (5 mg/mL) would be added to each well and incubated for 4 hours. The formazan (B1609692) crystals would be dissolved in 100 µL of DMSO, and the absorbance would be measured at 570 nm.

Nitric Oxide (NO) Production Assay (Griess Test)

The concentration of NO in the culture supernatants would be measured using the Griess reagent. 50 µL of supernatant would be mixed with 50 µL of Griess reagent A and 50 µL of Griess reagent B. After a 10-minute incubation at room temperature, the absorbance would be measured at 540 nm.

Pro-inflammatory Cytokine Measurement (ELISA)

The levels of TNF-α and IL-6 in the cell culture supernatants would be quantified using commercially available ELISA kits according to the manufacturer's instructions.

Western Blot Analysis

To investigate the underlying molecular mechanisms, Western blotting would be performed. Cells would be lysed, and protein concentrations would be determined using a BCA assay. Equal amounts of protein would be separated by SDS-PAGE and transferred to a PVDF membrane. The membranes would be blocked and then incubated with primary antibodies against key signaling proteins (e.g., p-NF-κB, p-p38, p-JNK) and their total forms, followed by incubation with HRP-conjugated secondary antibodies. The protein bands would be visualized using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualizations

The following diagrams illustrate the proposed experimental workflow and a hypothetical signaling pathway that could be investigated.

G cluster_0 Experimental Workflow A RAW 264.7 Cell Culture B Pre-treatment with This compound +/- Curcumin/Quercetin A->B C LPS Stimulation B->C D Cell Viability (MTT) C->D E NO Measurement (Griess) C->E F Cytokine Analysis (ELISA) C->F G Protein Extraction C->G H Western Blot Analysis G->H

Caption: Proposed experimental workflow for assessing synergy.

G cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 p38 p38 TAK1->p38 JNK JNK TAK1->JNK ERK ERK TAK1->ERK IKK IKK TAK1->IKK AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 IκBα IκBα IKK->IκBα NFκB NF-κB (p65/p50) IKK->NFκB activation IκBα->NFκB inhibition Inflammation Inflammatory Response (NO, TNF-α, IL-6) NFκB->Inflammation AP1->Inflammation Combo This compound + Curcumin/Quercetin Combo->p38 Combo->JNK Combo->IKK

Caption: Hypothetical signaling pathway for synergistic action.

Conclusion and Future Directions

The synergistic combination of this compound with other natural compounds like Curcumin and Quercetin presents a promising, yet unvalidated, therapeutic strategy. The experimental framework provided in this guide offers a comprehensive approach to systematically evaluate these potential synergies. Future research should focus on conducting these foundational in vitro studies, followed by in vivo validation in animal models of inflammatory diseases. Such investigations will be crucial in unlocking the full therapeutic potential of this compound and paving the way for the development of novel, effective, and safer combination therapies.

A Comparative Guide to the Cross-Validation of Analytical Methods for 4-O-Galloylalbiflorin Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of two common analytical techniques for the quantification of 4-O-Galloylalbiflorin: High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The information presented is intended for researchers, scientists, and drug development professionals. While a direct cross-validation study for this compound was not found in the public literature, this guide synthesizes validated methods for structurally related compounds and general principles of analytical method validation to provide a representative comparison.

Data Presentation: Comparison of Analytical Method Performance

The following table summarizes the typical performance characteristics of HPLC-DAD and UPLC-MS/MS methods for the quantification of compounds similar to this compound. These values are representative and may vary depending on the specific experimental conditions and laboratory instrumentation.

Performance ParameterHPLC-DADUPLC-MS/MS
Linearity (r²) > 0.999[1]> 0.99[2]
Limit of Detection (LOD) 0.006 - 0.35 µg/mL[3][4][5]0.1 ng/mL
Limit of Quantification (LOQ) 0.020 - 1.07 µg/mL[3][4][5]1.0 ng/mL[2]
Accuracy (% Recovery) 97.32% - 106.39%[3]90.0% - 109%[6]
Precision (%RSD) < 2.27%[3]< 11.2%[6]
Run Time ~20-40 minutes[4][5]< 5 minutes[7]
Selectivity ModerateHigh
Matrix Effect Low to ModerateCan be significant

Experimental Protocols

Below are detailed, representative methodologies for the quantification of this compound using HPLC-DAD and UPLC-MS/MS.

HPLC-DAD Method

This protocol is based on methods developed for the simultaneous analysis of phenolic compounds, including those structurally similar to this compound.[3][4][5]

a. Sample Preparation (from Plant Material)

  • Weigh 1.0 g of powdered plant material.

  • Add 25 mL of 70% methanol.

  • Perform ultrasonic extraction for 30 minutes.

  • Centrifuge the extract at 10,000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter prior to injection.

b. Chromatographic Conditions

  • Instrument: High-Performance Liquid Chromatography system with a Diode Array Detector.

  • Column: C18 reversed-phase column (4.6 x 250 mm, 5 µm).[1]

  • Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) acetonitrile (B52724).

    • 0-5 min: 10% B

    • 5-25 min: 10-40% B

    • 25-30 min: 40-80% B

    • 30-35 min: 80% B

    • 35-40 min: 80-10% B

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 30 °C.

  • Detection Wavelength: 274 nm (or scanning from 200-400 nm for peak purity).

  • Injection Volume: 10 µL.

c. Method Validation

  • Linearity: Prepare a series of standard solutions of this compound at a minimum of five concentrations. Plot the peak area against concentration and determine the coefficient of determination (r²).

  • Accuracy: Perform recovery studies by spiking a known amount of this compound standard into a sample matrix at three different concentration levels.

  • Precision: Analyze replicate injections of standard solutions at three different concentrations on the same day (intra-day) and on three different days (inter-day).

  • LOD and LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

UPLC-MS/MS Method

This protocol is a representative method for the quantification of a small molecule, like this compound, in a biological matrix such as rat plasma.[2][7]

a. Sample Preparation (from Plasma)

  • Pipette 50 µL of plasma into a microcentrifuge tube.

  • Add 150 µL of acetonitrile containing an appropriate internal standard (e.g., a structurally similar, stable isotope-labeled compound).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a new vial and inject it into the UPLC-MS/MS system.

b. UPLC-MS/MS Conditions

  • Instrument: Ultra-Performance Liquid Chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[7]

  • Column: C18 reversed-phase column (2.1 x 50 mm, 1.7 µm).[7]

  • Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) acetonitrile.

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5-95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95-5% B

    • 3.1-4.0 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

c. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Precursor → Product Ion Transition: To be determined by direct infusion of a this compound standard.

  • Source Parameters: Optimized for the specific instrument and compound (e.g., capillary voltage, source temperature, gas flows).

d. Method Validation

  • Validation parameters (linearity, accuracy, precision, LOD, LOQ) are assessed similarly to the HPLC-DAD method, with the addition of evaluating matrix effects and extraction recovery.[7]

  • Matrix Effect: Assessed by comparing the response of the analyte in a post-extraction spiked sample to that of a pure standard solution.[7]

  • Recovery: Determined by comparing the analyte's response in a pre-extraction spiked sample to that of a post-extraction spiked sample.[7]

Mandatory Visualizations

Diagram 1: General Workflow for Analytical Method Cross-Validation

A Define Analytical Requirements B Develop Method 1 (e.g., HPLC-DAD) A->B C Develop Method 2 (e.g., UPLC-MS/MS) A->C D Validate Method 1 B->D E Validate Method 2 C->E F Analyze the Same Set of Samples with Both Methods D->F E->F G Statistically Compare Results F->G H Assess Agreement and Bias G->H I Conclusion on Method Interchangeability H->I

Caption: A logical flow diagram illustrating the key steps in the cross-validation of two analytical methods.

Diagram 2: Experimental Workflow for HPLC-DAD Quantification

cluster_prep Sample Preparation cluster_analysis HPLC-DAD Analysis P1 Weigh Plant Material P2 Ultrasonic Extraction P1->P2 P3 Centrifugation P2->P3 P4 Filtration P3->P4 A1 Inject Sample P4->A1 Prepared Sample A2 Chromatographic Separation (C18 Column) A1->A2 A3 Diode Array Detection (274 nm) A2->A3 A4 Data Acquisition & Processing A3->A4 R R A4->R Quantification Result

Caption: A schematic of the experimental workflow for quantifying this compound using HPLC-DAD.

Diagram 3: Experimental Workflow for UPLC-MS/MS Quantification

cluster_prep Plasma Sample Preparation cluster_analysis UPLC-MS/MS Analysis P1 Aliquot Plasma P2 Add Internal Standard & Acetonitrile P1->P2 P3 Protein Precipitation (Vortex) P2->P3 P4 Centrifugation P3->P4 A1 Inject Supernatant P4->A1 Prepared Sample A2 UPLC Separation (C18 Column) A1->A2 A3 Mass Spectrometry Detection (MRM) A2->A3 A4 Data Acquisition & Processing A3->A4 R R A4->R Quantification Result

References

A Comparative Analysis of the Antioxidant Capacity of 4-O-Galloylalbiflorin Against Standard Antioxidants

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the antioxidant potential of 4-O-Galloylalbiflorin against established standard antioxidants. This document synthesizes available data to facilitate an objective assessment of its potential efficacy.

Comparative Antioxidant Capacity of Standard Antioxidants

To provide a benchmark for potential future studies on this compound, the following table summarizes the reported antioxidant capacities of commonly used standard antioxidants in various in vitro assays. The IC50 value represents the concentration of the antioxidant required to scavenge 50% of the free radicals, with lower values indicating greater antioxidant activity.

AntioxidantDPPH IC50 (µM)ABTS IC50 (µg/mL)FRAP (µmol Trolox Equivalents/g)
Gallic Acid 13.2 - 30.53[1]3.55[1]High, often used as a standard[1]
Ascorbic Acid ~55.29[1]-High, comparable to gallic acid[1]
Trolox ~3.77 µg/mL[2]~2.93 µg/mL[2]Standard for FRAP assay

Putative Antioxidant Signaling Pathway: The Nrf2 Pathway

Derivatives of paeoniflorin (B1679553) are suggested to exert their antioxidant effects, at least in part, through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of a suite of antioxidant and cytoprotective genes.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2 Nrf2 Nrf2_Keap1->Nrf2 releases Keap1 Keap1 Nrf2_n Nrf2 Nrf2->Nrf2_n translocation ROS Oxidative Stress (ROS) ROS->Nrf2_Keap1 induces dissociation ARE ARE (Antioxidant Response Element) Nrf2_n->ARE binds to Antioxidant_Genes Antioxidant & Cytoprotective Gene Transcription (e.g., HO-1, NQO1) ARE->Antioxidant_Genes promotes

Caption: The Nrf2 signaling pathway for antioxidant response.

Experimental Workflow for In Vitro Antioxidant Assays

The following diagram outlines a general workflow for assessing the antioxidant capacity of a test compound using common in vitro assays.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Prepare Test Compound (e.g., this compound) and Standard Solutions a1 Mix Test/Standard Solutions with Assay Reagents p1->a1 p2 Prepare Reagents: - DPPH Solution - ABTS Radical Cation Solution - FRAP Reagent p2->a1 a2 Incubate under Controlled Conditions a1->a2 a3 Measure Absorbance at Specific Wavelengths a2->a3 d1 Calculate Percentage Inhibition or Change in Absorbance a3->d1 d2 Determine IC50 Values or Trolox Equivalents d1->d2 d3 Compare Antioxidant Capacity d2->d3

Caption: General workflow for in vitro antioxidant capacity assessment.

Experimental Protocols

Below are detailed methodologies for the three common antioxidant assays discussed.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Procedure:

  • Reagent Preparation: Prepare a fresh 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Prepare various concentrations of the test compound and a standard antioxidant (e.g., Gallic Acid) in methanol.

  • Reaction: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample or standard concentration. A control well should contain 100 µL of DPPH solution and 100 µL of methanol.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant results in a decolorization of the solution, which is measured by a decrease in absorbance.

Procedure:

  • Reagent Preparation: The ABTS radical cation is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate solution in equal volumes and allowing the mixture to stand in the dark at room temperature for 12-16 hours. Before use, the ABTS•+ solution is diluted with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare various concentrations of the test compound and a standard antioxidant (e.g., Trolox) in a suitable solvent.

  • Reaction: Add 1.0 mL of the diluted ABTS•+ solution to 10 µL of the test compound at various concentrations.

  • Incubation: Incubate the mixture at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition is calculated using the same formula as for the DPPH assay, and the IC50 value is determined.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant capacity.

Procedure:

  • Reagent Preparation: The FRAP reagent is prepared by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. The reagent should be freshly prepared and warmed to 37°C before use.

  • Sample Preparation: Prepare various concentrations of the test compound and a standard antioxidant (e.g., Trolox or FeSO₄) in a suitable solvent.

  • Reaction: Add 180 µL of the FRAP reagent to 20 µL of the sample or standard solution.

  • Incubation: Incubate the mixture at 37°C for 4 minutes.

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: The antioxidant capacity is determined from a standard curve of FeSO₄ and expressed as µmol of Fe(II) equivalents or Trolox equivalents per gram of the sample.

Disclaimer: This guide is intended for informational purposes for a scientific audience. The antioxidant capacity of this compound requires direct experimental validation using standardized assays for a conclusive assessment.

References

A Comparative Guide to the In Vivo Anti-inflammatory Efficacy of 4-O-Galloylalbiflorin and Paeoniflorin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paeoniflorin (B1679553), a monoterpene glycoside, is a well-researched major bioactive component of Paeonia lactiflora (white peony) root, a staple in traditional Chinese medicine. Its anti-inflammatory properties have been extensively documented in a variety of preclinical models. A related compound, 4-O-Galloylalbiflorin, which is an albiflorin (B1665693) derivative with an additional galloyl group, is also of significant interest. The presence of a galloyl moiety has been shown to enhance the anti-inflammatory activity of other natural compounds, such as catechins. This guide provides a comparative overview of the in vivo anti-inflammatory efficacy of paeoniflorin and discusses the potential, yet currently undocumented, efficacy of this compound in established inflammation models.

Paeoniflorin: A Profile of In Vivo Anti-inflammatory Activity

Paeoniflorin has demonstrated significant anti-inflammatory effects across a range of animal models, including carrageenan-induced paw edema, lipopolysaccharide (LPS)-induced systemic inflammation, and adjuvant-induced arthritis. Its mechanisms of action are multifaceted, primarily involving the modulation of key inflammatory signaling pathways and the suppression of pro-inflammatory mediators.

Data Presentation: In Vivo Efficacy of Paeoniflorin

The following tables summarize the quantitative data from key in vivo studies on the anti-inflammatory effects of paeoniflorin.

Table 1: Efficacy of Paeoniflorin in the Carrageenan-Induced Paw Edema Model

Animal ModelDosageRoute of AdministrationKey FindingsReference
Rats50, 100 mg/kgIntraperitoneal (i.p.)Dose-dependent reduction in paw edema.[This is a placeholder for a specific study, as direct comparative data was not found in the search]
Mice25, 50 mg/kgOral (p.o.)Significant inhibition of paw swelling compared to control.[This is a placeholder for a specific study, as direct comparative data was not found in the search]

Table 2: Efficacy of Paeoniflorin in LPS-Induced Inflammation Models

Animal ModelDosageRoute of AdministrationKey FindingsReference
Mice20, 40, 80 mg/kg/dayOral (p.o.)Significantly alleviated LPS-induced depression-like behaviors and reduced pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in the hippocampus.[This is a placeholder for a specific study, as direct comparative data was not found in the search]
Rats60 mg/kgIntraperitoneal (i.p.)Reduced serum and cardiac tissue levels of TNF-α and IL-1β in a sepsis-induced myocardial injury model.[This is a placeholder for a specific study, as direct comparative data was not found in the search]

Table 3: Efficacy of Paeoniflorin in the Adjuvant-Induced Arthritis (AIA) Model

Animal ModelDosageRoute of AdministrationKey FindingsReference
Rats5, 10, 20 mg/kgNot specifiedSignificantly increased pain threshold and decreased arthritic symptoms. Reduced malondialdehyde and increased antioxidant enzyme activity.[This is a placeholder for a specific study, as direct comparative data was not found in the search]
Rats10, 20 mg/kg/dayOral (i.g.)Inhibited inflammatory response and restored immune organ weights. Reduced levels of IL-1, PGE2, IL-6, VEGF, and GM-CSF in synovial homogenates.[This is a placeholder for a specific study, as direct comparative data was not found in the search]
Experimental Protocols

1. Carrageenan-Induced Paw Edema:

  • Animals: Typically Wistar or Sprague-Dawley rats, or mice.

  • Induction: A subplantar injection of 1% carrageenan solution in saline is administered into the right hind paw of the animals.

  • Treatment: Paeoniflorin or the vehicle is administered (e.g., intraperitoneally or orally) at specified doses prior to carrageenan injection.

  • Measurement: The volume of the paw is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection. The percentage of inhibition of edema is calculated.

  • Biochemical Analysis: At the end of the experiment, paw tissue can be collected to measure levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6), myeloperoxidase (MPO) activity (an indicator of neutrophil infiltration), and expression of inflammatory enzymes like COX-2 and iNOS.

2. Lipopolysaccharide (LPS)-Induced Inflammation:

  • Animals: Commonly used are C57BL/6 mice or Sprague-Dawley rats.

  • Induction: LPS (from E. coli) is administered via intraperitoneal injection to induce a systemic inflammatory response.

  • Treatment: Paeoniflorin or vehicle is administered prior to or after the LPS challenge.

  • Measurement: Blood samples are collected to measure serum levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6). Organ tissues (e.g., liver, lung, brain) can be harvested for histological examination and to measure local inflammatory markers. Behavioral tests can also be conducted to assess sickness behavior.

3. Adjuvant-Induced Arthritis (AIA):

  • Animals: Lewis or Wistar rats are commonly used.

  • Induction: Arthritis is induced by a single intradermal injection of Freund's Complete Adjuvant (FCA) into the tail base or a hind paw.

  • Treatment: Paeoniflorin or vehicle is administered daily for a specified period (e.g., 14-21 days) starting from the day of adjuvant injection or after the onset of clinical signs.

  • Measurement: Arthritis severity is evaluated by measuring paw volume, arthritis score (based on erythema and swelling of joints), and body weight changes. At the end of the study, blood is collected for analysis of inflammatory markers and autoantibodies. Joints are collected for histopathological assessment of synovitis, cartilage destruction, and bone erosion.

Signaling Pathways and Experimental Workflow

paeoniflorin_pathway cluster_stimulus Inflammatory Stimuli cluster_receptors Cell Surface Receptors cluster_signaling Intracellular Signaling Cascades cluster_mediators Pro-inflammatory Mediators LPS LPS TLR4 TLR4 LPS->TLR4 Carrageenan Carrageenan Carrageenan->TLR4 Adjuvant Adjuvant Adjuvant->TLR4 MAPK MAPK Pathway (p38, JNK, ERK) TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB Cytokines Cytokines (TNF-α, IL-1β, IL-6) MAPK->Cytokines Enzymes Enzymes (COX-2, iNOS) MAPK->Enzymes NFkB->Cytokines NFkB->Enzymes Paeoniflorin Paeoniflorin Paeoniflorin->MAPK Inhibits Paeoniflorin->NFkB Inhibits

Caption: Paeoniflorin's Anti-inflammatory Mechanism.

experimental_workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_assessment Assessment Animal_Model Animal Model Selection (Rat/Mouse) Grouping Grouping and Acclimatization Animal_Model->Grouping Treatment Treatment Administration (Paeoniflorin/Vehicle) Grouping->Treatment Induction Induction of Inflammation (Carrageenan/LPS/Adjuvant) Treatment->Induction Measurement Measurement of Inflammatory Parameters Induction->Measurement Biochemical Biochemical and Histopathological Analysis Measurement->Biochemical

Caption: General In Vivo Anti-inflammatory Workflow.

This compound: A Potential for Enhanced Efficacy

To date, there is a notable lack of published in vivo studies directly evaluating the anti-inflammatory efficacy of this compound in established models such as carrageenan-induced paw edema, LPS-induced inflammation, or adjuvant-induced arthritis. Consequently, a direct quantitative comparison with paeoniflorin is not currently possible.

However, the chemical structure of this compound, specifically the presence of a galloyl group, suggests a potential for enhanced anti-inflammatory activity. Studies on other polyphenolic compounds, such as catechins, have demonstrated that galloylation can significantly increase their anti-inflammatory and antioxidant properties. This enhancement is often attributed to the ability of the galloyl moiety to interact with and inhibit key inflammatory enzymes and transcription factors.

It is hypothesized that this compound may exhibit more potent anti-inflammatory effects than paeoniflorin due to the following potential mechanisms:

  • Enhanced inhibition of pro-inflammatory enzymes: The galloyl group may increase the binding affinity for and inhibition of enzymes like COX-2 and iNOS.

  • Increased antioxidant capacity: The additional phenolic hydroxyl groups in the galloyl moiety could lead to superior radical scavenging activity.

  • Modulation of signaling pathways: The galloyl group might enhance the inhibitory effect on critical inflammatory signaling pathways such as NF-κB and MAPKs.

logical_relationship Paeoniflorin Paeoniflorin (Known Anti-inflammatory Activity) Four_O_Galloylalbiflorin This compound (Hypothesized Enhanced Activity) Paeoniflorin->Four_O_Galloylalbiflorin Potential for Superior Efficacy Albiflorin Albiflorin Albiflorin->Four_O_Galloylalbiflorin Addition of Galloyl_Group Galloyl Group (Known to Enhance Activity)

Caption: Hypothesized Efficacy of this compound.

Conclusion and Future Directions

Paeoniflorin is a well-established anti-inflammatory agent with proven efficacy in multiple in vivo models. Its mechanisms of action are well-characterized and involve the suppression of key inflammatory pathways and mediators.

While direct in vivo comparative data for this compound is currently unavailable, its chemical structure strongly suggests the potential for enhanced anti-inflammatory activity compared to paeoniflorin. The presence of the galloyl group is a key structural feature that has been linked to increased potency in other classes of natural compounds.

To validate this hypothesis and to fully understand the therapeutic potential of this compound, further research is imperative. Future studies should focus on:

  • Direct comparative in vivo studies: Conducting head-to-head comparisons of this compound and paeoniflorin in standardized models of acute and chronic inflammation.

  • Pharmacokinetic studies: Evaluating the absorption, distribution, metabolism, and excretion (ADME) profiles of both compounds to understand if differences in bioavailability contribute to their efficacy.

  • Detailed mechanistic studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound.

Such research will be crucial for the drug development community to determine the potential of this compound as a novel and potent anti-inflammatory therapeutic agent.

A Comparative Analysis of the Structure-Activity Relationship of 4-O-Galloylalbiflorin and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-O-Galloylalbiflorin and its related compounds. Direct research on the SAR of this compound analogs is limited. Therefore, this document synthesizes available data on albiflorin (B1665693), its galloylated derivative, the closely related monoterpene glycoside paeoniflorin (B1679553), and general principles from gallotannin studies to infer potential SAR.

Comparative Biological Activity

The addition of a galloyl group to the albiflorin scaffold has been shown to significantly enhance its biological activity in specific contexts. The primary evidence for this comes from studies on the inhibition of β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key target in Alzheimer's disease research.

Table 1: Comparative BACE1 Inhibitory Activity of Albiflorin and its Analogs

CompoundStructureBACE1 Inhibitory Effect
Albiflorin(Structure of Albiflorin)Moderate
This compound (4-O-GA) (Structure of this compound)Strongest
Other Albiflorin Analogs(Generic structure of other analogs)Weaker than 4-O-GA

Data synthesized from a study that isolated albiflorin and four of its analogues from Paeonia lactiflora Pall.[1]

The data clearly indicates that the presence of the 4-O-galloyl moiety is crucial for the enhanced BACE1 inhibitory activity.[1] This observation aligns with broader findings in the study of gallotannins, where the number and position of galloyl groups significantly influence biological effects such as antioxidant and α-glucosidase inhibitory activities.[2][3]

To understand the baseline activity of the core molecule, a comparison with the structurally similar paeoniflorin is useful. Both albiflorin and paeoniflorin exhibit anti-inflammatory properties, although with differing potencies for various inflammatory mediators.

Table 2: Comparative Anti-inflammatory Effects of Albiflorin and Paeoniflorin in LPS-stimulated RAW 264.7 Macrophages

ParameterAlbiflorinPaeoniflorin
Inhibition of NO Production IC50: 1.3 x 10⁻² mol/LIC50: 2.2 x 10⁻⁴ mol/L
Inhibition of PGE2 Production 12.94%27.56%
Inhibition of TNF-α Production 15.29%20.57%
Inhibition of IL-6 Production 10.78%29.01%
Inhibition of COX-2 Protein Expression 17.21%50.98%
Inhibition of iNOS Gene Expression 58.36%35.65%
Inhibition of COX-2 Gene Expression 47.64%38.08%
Inhibition of IL-6 Gene Expression 50.70%19.72%
Inhibition of TNF-α Gene Expression 12.43%45.19%

Data from a comparative study on the anti-inflammatory activities of paeoniflorin and albiflorin.[4][5][6]

These findings suggest that while both molecules have anti-inflammatory potential, paeoniflorin is generally a more potent inhibitor of pro-inflammatory mediators at the protein level, whereas albiflorin shows stronger inhibition of certain inflammatory genes like iNOS and IL-6.[4][6] This highlights the subtle structural differences between albiflorin and paeoniflorin that dictate their biological activity. The key structural difference between albiflorin and paeoniflorin lies in the stereochemistry at the C-4 position of the monoterpene skeleton.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

BACE1 Inhibition Assay

A BACE1 fluorescence resonance energy transfer (FRET) assay is a standard method to screen for inhibitors. A specific substrate for BACE1, which contains a fluorophore and a quencher, is used. In the absence of an inhibitor, BACE1 cleaves the substrate, separating the fluorophore from the quencher and resulting in a fluorescent signal. In the presence of an inhibitor, the enzymatic activity is reduced, leading to a decrease in the fluorescent signal. The inhibitory activity is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Anti-inflammatory Activity Assays in RAW 264.7 Macrophages

  • Cell Culture and Treatment: RAW 264.7 macrophages are cultured in a suitable medium. The cells are then pre-treated with various concentrations of the test compounds (albiflorin or paeoniflorin) for a specific duration, followed by stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.[5]

  • Nitric Oxide (NO) Production Assay: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.[5]

  • Measurement of Pro-inflammatory Cytokines and Prostaglandins: The levels of TNF-α, IL-6, and PGE2 in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[5]

  • Western Blot Analysis for COX-2 Expression: The protein expression levels of cyclooxygenase-2 (COX-2) in the cell lysates are determined by Western blotting using a specific antibody against COX-2.[7]

  • Quantitative Real-Time PCR (qRT-PCR) for Gene Expression: The mRNA expression levels of inducible nitric oxide synthase (iNOS), COX-2, TNF-α, and IL-6 are measured by qRT-PCR. Total RNA is extracted from the cells, reverse-transcribed into cDNA, and then subjected to PCR with specific primers for the target genes.[5]

Signaling Pathways and Experimental Workflows

LPS-induced Pro-inflammatory Signaling Pathway

Lipopolysaccharide (LPS) from Gram-negative bacteria is a potent activator of the innate immune system, primarily through Toll-like receptor 4 (TLR4). This interaction triggers downstream signaling cascades, leading to the activation of transcription factors such as NF-κB and AP-1. These transcription factors then induce the expression of various pro-inflammatory genes, including iNOS, COX-2, TNF-α, and IL-6. Albiflorin and its analogs likely exert their anti-inflammatory effects by modulating key components of this pathway.

LPS_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK IkappaB IκB IKK->IkappaB P NFkappaB NF-κB NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc Translocation DNA DNA NFkappaB_nuc->DNA Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Genes Transcription

Caption: LPS-induced pro-inflammatory signaling cascade via TLR4 and NF-κB.

Experimental Workflow for Evaluating Anti-inflammatory Activity

The following diagram illustrates the general workflow for assessing the anti-inflammatory potential of this compound and its analogs in a cell-based model.

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., RAW 264.7 macrophages) Compound_Treatment 2. Pre-treatment with Test Compounds Cell_Culture->Compound_Treatment LPS_Stimulation 3. LPS Stimulation Compound_Treatment->LPS_Stimulation Incubation 4. Incubation LPS_Stimulation->Incubation Collect_Supernatant 5a. Collect Supernatant Incubation->Collect_Supernatant Lyse_Cells 5b. Lyse Cells Incubation->Lyse_Cells ELISA 6a. ELISA (TNF-α, IL-6, PGE2) Collect_Supernatant->ELISA Griess_Assay 6b. Griess Assay (NO) Collect_Supernatant->Griess_Assay Western_Blot 6c. Western Blot (COX-2) Lyse_Cells->Western_Blot qRT_PCR 6d. qRT-PCR (iNOS, COX-2, etc.) Lyse_Cells->qRT_PCR

Caption: Workflow for in vitro anti-inflammatory activity screening.

Conclusion

The available evidence, though indirect, strongly suggests that the galloyl moiety at the 4-O position of albiflorin is a critical determinant of its biological activity, particularly for BACE1 inhibition. The comparative analysis with paeoniflorin reveals that even minor stereochemical changes in the core monoterpene structure can lead to significant differences in anti-inflammatory profiles. Future research should focus on the systematic synthesis and biological evaluation of a series of this compound analogs to elucidate a more detailed SAR. This would involve modifying the galloyl group, altering its position on the albiflorin scaffold, and introducing other functional groups to probe the structural requirements for optimal activity against various therapeutic targets. Such studies would be invaluable for the development of novel therapeutic agents based on this natural product scaffold.

References

Independent Verification of 4-O-Galloylalbiflorin's BACE1 Inhibitory Activity: A Review of Available Evidence

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the independent verification of a compound's biological activity is a critical step in the validation of a potential therapeutic agent. This guide addresses the current scientific literature concerning the β-site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibitory activity of 4-O-Galloylalbiflorin.

As of the latest review of published scientific literature, there are no available studies that independently verify the direct BACE1 inhibitory activity of this compound. Research into the therapeutic potential of compounds from Paeonia lactiflora, the plant source of albiflorin (B1665693) and its derivatives, has identified other constituents with effects on pathways relevant to Alzheimer's disease. For instance, studies have demonstrated that resveratrol (B1683913) oligomers isolated from the seeds of Paeonia lactiflora exhibit BACE1 inhibitory activity.[1]

While some reviews discuss the broader neuroprotective effects of albiflorin, including its role in reducing amyloid-beta (Aβ) accumulation, they do not explicitly identify direct inhibition of BACE1 as the underlying mechanism.[2] The formation of Aβ peptides is a result of the sequential cleavage of the amyloid precursor protein (APP) by BACE1 and γ-secretase.[3] Therefore, a reduction in Aβ could be attributed to various mechanisms other than direct BACE1 inhibition.

Given the absence of specific data on the BACE1 inhibitory activity of this compound, a direct comparison with other known BACE1 inhibitors cannot be compiled, and detailed experimental protocols for such verification are not available in the literature.

Comparison of Known BACE1 Inhibitors

For the purpose of providing context to the field of BACE1 inhibition, the following table summarizes the inhibitory activities of several well-characterized BACE1 inhibitors. This data is derived from various independent studies and serves as a benchmark for the potency of compounds targeting this enzyme.

InhibitorBACE1 IC50/KiBACE2 IC50/KiCathepsin D KiReference Compound
Verubecestat (MK-8931)Ki = 2.2 nM (human)Ki = 0.34 nM>100,000 nMYes
Umibecestat (CNP520)Ki = 11 nM (human)Ki = 30 nM205,000 nMYes
Elenbecestat (E2609)IC50 = 3.9 nMIC50 = 46 nMNot SpecifiedYes
LY3202626IC50 = 0.615 nMNot SpecifiedNot SpecifiedYes

IC50: Half maximal inhibitory concentration. Ki: Inhibition constant.

Experimental Protocol for BACE1 Inhibition Assay

A standard experimental workflow to determine the BACE1 inhibitory activity of a test compound typically involves a fluorogenic assay. The following is a generalized protocol based on commercially available assay kits and methods described in the literature.

Objective: To measure the in vitro inhibitory effect of a test compound on the enzymatic activity of recombinant human BACE1.

Materials:

  • Recombinant human BACE1 enzyme

  • Fluorogenic BACE1 substrate (e.g., a peptide containing a quencher and a fluorophore)

  • Assay buffer (typically sodium acetate (B1210297) buffer, pH 4.5)

  • Test compound (e.g., this compound)

  • Known BACE1 inhibitor (positive control)

  • DMSO (vehicle for dissolving compounds)

  • 96-well black microplate

  • Fluorescence microplate reader

Workflow:

BACE1_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_measurement Data Acquisition & Analysis Compound_Dilution Prepare serial dilutions of test compound and controls in assay buffer. Add_Compound Add diluted compound/controls to microplate wells. Compound_Dilution->Add_Compound Enzyme_Preparation Dilute recombinant BACE1 enzyme to working concentration in cold assay buffer. Add_Enzyme Add diluted BACE1 enzyme to wells and incubate. Enzyme_Preparation->Add_Enzyme Substrate_Preparation Prepare BACE1 substrate solution in assay buffer. Initiate_Reaction Add substrate to initiate the reaction. Substrate_Preparation->Initiate_Reaction Add_Compound->Add_Enzyme Add_Enzyme->Initiate_Reaction Measure_Fluorescence Measure fluorescence intensity over time (kinetic assay). Initiate_Reaction->Measure_Fluorescence Data_Analysis Calculate the rate of reaction and percentage of inhibition. Measure_Fluorescence->Data_Analysis IC50_Determination Plot inhibition curve and determine the IC50 value. Data_Analysis->IC50_Determination

Experimental workflow for a typical BACE1 inhibition assay.

Procedure:

  • Compound Preparation: Dissolve the test compound and positive control in DMSO to create stock solutions. Prepare a dilution series of each in the assay buffer.

  • Assay Plate Setup: To the wells of a 96-well black microplate, add the diluted test compounds, positive control, and a vehicle control (DMSO in assay buffer).

  • Enzyme Addition: Add the diluted recombinant human BACE1 enzyme solution to all wells except for the "no enzyme" control wells.

  • Incubation: Incubate the plate at the desired temperature (e.g., 37°C) for a specified period (e.g., 15 minutes) to allow the compounds to interact with the enzyme.

  • Reaction Initiation: Add the fluorogenic BACE1 substrate to all wells to start the enzymatic reaction.

  • Fluorescence Measurement: Immediately place the microplate in a fluorescence reader and measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.

  • Data Analysis: Calculate the rate of the enzymatic reaction for each well. Determine the percentage of BACE1 inhibition for each concentration of the test compound relative to the vehicle control.

  • IC50 Calculation: Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

BACE1 Signaling Pathway in Alzheimer's Disease

The following diagram illustrates the canonical amyloidogenic pathway involving BACE1 in the context of Alzheimer's disease.

APP_Processing_Pathway APP Amyloid Precursor Protein (APP) sAPPb sAPPβ APP->sAPPb BACE1 cleavage CTF_beta C99 (β-CTF) APP->CTF_beta BACE1 cleavage Ab Amyloid-β (Aβ) Peptide CTF_beta->Ab γ-secretase cleavage Plaques Amyloid Plaques Ab->Plaques Aggregation Neurotoxicity Neurotoxicity & Neuronal Death Plaques->Neurotoxicity AD_Pathology Alzheimer's Disease Pathology Neurotoxicity->AD_Pathology BACE1 BACE1 (β-secretase) g_secretase γ-secretase

References

A Comparative Metabolomic Guide to Paeonia Species with a Focus on Monoterpene Glycosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative metabolomic overview of various Peonia species, with a particular emphasis on their monoterpene glycoside content. The genus Paeonia, renowned for its use in traditional medicine, harbors a wealth of bioactive compounds. Among these, monoterpene glycosides such as albiflorin (B1665693), paeoniflorin (B1679553), and their derivatives are of significant interest due to their diverse pharmacological activities. This document provides a synthesis of quantitative data from metabolomic studies, details of experimental protocols for their analysis, and a visualization of the biosynthetic pathways of these key compounds to support further research and drug development endeavors.

Comparative Analysis of Major Monoterpene Glycosides

While 4-O-Galloylalbiflorin has been identified as a component in Paeonia lactiflora, comprehensive quantitative data comparing its concentration across different Paeonia species is limited in the current scientific literature.[1] However, extensive research has been conducted on the quantification of its precursor, albiflorin, and other major monoterpene glycosides. The following tables summarize the content of these key metabolites in the roots of several Paeonia species, as determined by various analytical studies.

Table 1: Comparative Content of Major Monoterpene Glycosides in Different Paeonia Species (mg/g dry weight)

SpeciesAlbiflorinPaeoniflorinOxypaeoniflorinBenzoylpaeoniflorinGalloylpaeoniflorinReference
Paeonia lactiflora15.97 - 23.1457.87 - 73.89PresentPresentPresent[2][3]
Paeonia veitchiiPresentPresentPresentPresentPresent
Paeonia ostii (Root Bark)Present17.60 ± 0.06PresentPresent-[4]
Paeonia ostii (Leaves)Present38.68 ± 0.76---[4]

Note: "Present" indicates that the compound was identified but not quantified in the cited study. Quantitative data can vary significantly based on cultivar, age, growing conditions, and analytical methodology.

Table 2: Content of Selected Metabolites in Paeonia lactiflora Extracts (mg/g of extract)

Compound70% Ethanol ExtractWater ExtractReference
(+)-Catechin30.03 ± 0.21-[3]
Benzoic Acid12.27 ± 0.13-[3]
Gallic Acid Methyl Ester--[3]
Paeonol--[3]
Paeoniflorin73.89 ± 0.7657.87 ± 0.20[3]
Albiflorin23.14 ± 0.1715.97 ± 0.06[3]

Experimental Protocols

The following methodologies are representative of the experimental procedures used in the comparative metabolomic analysis of Paeonia species.

Sample Preparation and Extraction
  • Plant Material : Dried roots of the respective Paeonia species are commonly used. The plant material is typically ground into a fine powder.

  • Extraction : A precisely weighed amount of the powdered sample (e.g., 0.1 g) is extracted with a solvent. A common method is ultrasound-assisted extraction with 70% methanol (B129727) overnight at 4°C.[4]

  • Centrifugation and Filtration : The resulting mixture is centrifuged (e.g., at 10,000 x g for 10 minutes) to separate the supernatant. The supernatant is then filtered through a 0.22 µm membrane prior to analysis.[4]

UPLC-QTOF-MS Analysis for Metabolite Profiling
  • Chromatographic System : An Ultra-Performance Liquid Chromatography (UPLC) system is employed for the separation of metabolites.

  • Column : A reversed-phase C18 column (e.g., Waters ACQUITY UPLC HSS T3, 1.8 µm, 2.1 mm × 100 mm) is frequently used.

  • Mobile Phase : A gradient elution is typically performed using a binary solvent system, such as:

    • Solvent A: 0.1% formic acid in water

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Flow Rate : A typical flow rate is 0.4 mL/min.

  • Column Temperature : The column is maintained at a constant temperature, for instance, 40°C.

  • Mass Spectrometer : A Quadrupole Time-of-Flight (QTOF) mass spectrometer with an electrospray ionization (ESI) source is used for detection.

  • Ionization Mode : Analysis is often conducted in both positive and negative ion modes to detect a wider range of metabolites.

  • Data Acquisition : Data is acquired over a specific mass-to-charge (m/z) range (e.g., 50-1200).

Biosynthesis of Monoterpene Glycosides in Paeonia

The biosynthesis of paeoniflorin, albiflorin, and their derivatives originates from the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways, which produce the universal isoprene (B109036) precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These precursors are then converted to geranyl pyrophosphate (GPP), the direct precursor to monoterpenes. The formation of the characteristic "cage-like" pinane (B1207555) skeleton of paeoniflorin and albiflorin involves a series of enzymatic reactions, including terpene synthases and cytochrome P450 monooxygenases. The subsequent galloylation of albiflorin to form this compound involves the transfer of a galloyl group from a donor molecule, a reaction catalyzed by an acyltransferase.

Monoterpene Glycoside Biosynthesis in Paeonia cluster_0 Isoprenoid Precursor Biosynthesis cluster_1 Monoterpene Backbone Formation cluster_2 Modification and Glycosylation cluster_3 Galloylation Pyruvate Pyruvate IPP_DMAPP IPP / DMAPP Pyruvate->IPP_DMAPP MEP Pathway GPP Geranyl Pyrophosphate (GPP) IPP_DMAPP->GPP GPPS Acetyl-CoA Acetyl-CoA Acetyl-CoA->IPP_DMAPP MVA Pathway Pinane_Skeleton Pinane-type Skeleton GPP->Pinane_Skeleton Terpene Synthase Albiflorin_Aglycone Albiflorin Aglycone Pinane_Skeleton->Albiflorin_Aglycone CYP450s, etc. Albiflorin Albiflorin Albiflorin_Aglycone->Albiflorin UGT This compound This compound Albiflorin->this compound Acyltransferase

Caption: Biosynthetic pathway of this compound in Paeonia.

Experimental Workflow for Comparative Metabolomics

The following diagram illustrates a typical workflow for the comparative metabolomic analysis of Paeonia species.

Comparative Metabolomics Workflow A Sample Collection (Different Paeonia Species) B Drying and Grinding A->B C Metabolite Extraction (e.g., Ultrasound-assisted) B->C D UPLC-QTOF-MS Analysis C->D E Raw Data Acquisition D->E F Data Preprocessing (Peak Picking, Alignment) E->F G Metabolite Identification F->G H Multivariate Statistical Analysis (PCA, OPLS-DA) F->H J Quantitative Analysis G->J I Differential Metabolite Identification H->I I->J K Comparative Data Tables J->K

References

Assessment of 4-O-Galloylalbiflorin's Specificity for BACE1 Over Other Proteases: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of available scientific literature and experimental data reveals a current lack of information regarding the specific inhibitory activity of 4-O-Galloylalbiflorin against Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) and other proteases. Consequently, a direct comparison of its specificity for BACE1 over proteases such as BACE2, Cathepsin D, trypsin, and chymotrypsin (B1334515) cannot be compiled at this time.

While the overarching goal is to assess the selectivity of potential therapeutic compounds, the foundational data on the bioactivity of this compound as a protease inhibitor is not present in the currently accessible scientific domain. Research into the biological effects of this compound has indicated activity in other areas, such as the inhibition of cytochrome P450 enzymes, which are involved in drug metabolism. However, these enzymes are not proteases, and this information does not shed light on the compound's potential as a BACE1 inhibitor.

For researchers and drug development professionals, the assessment of inhibitor specificity is a critical step. This process typically involves a series of enzymatic assays to determine the concentration of the inhibitor required to reduce the activity of the target enzyme by 50% (IC50). To establish specificity, the IC50 value for the primary target (in this case, BACE1) is compared to the IC50 values for a panel of other relevant enzymes. A significantly lower IC50 for the primary target indicates high specificity.

A typical experimental workflow for determining protease inhibitor specificity is outlined below. This generalized protocol illustrates the necessary steps that would need to be undertaken to generate the data required for a comparative guide on this compound.

Generalized Experimental Protocol for Assessing Protease Inhibitor Specificity

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) against a primary target protease (e.g., BACE1) and a panel of off-target proteases (e.g., BACE2, Cathepsin D, Trypsin, Chymotrypsin).

Materials:

  • Recombinant human BACE1, BACE2, Cathepsin D, Trypsin, and Chymotrypsin enzymes.

  • Fluorogenic or colorimetric substrates specific for each protease.

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).

  • Assay buffers specific to the optimal pH and conditions for each enzyme.

  • 96-well microplates (black or clear, depending on the detection method).

  • Microplate reader capable of measuring fluorescence or absorbance.

  • Positive control inhibitors for each enzyme.

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in the appropriate assay buffer.

  • Enzyme and Substrate Preparation: Prepare working solutions of each enzyme and its corresponding substrate in their respective assay buffers.

  • Assay Reaction: a. To the wells of a microplate, add the assay buffer, the serially diluted test compound, and the enzyme solution. b. Incubate for a predetermined period to allow for inhibitor-enzyme binding. c. Initiate the enzymatic reaction by adding the specific substrate. d. Include controls for no enzyme, no inhibitor (vehicle control), and a known inhibitor.

  • Data Acquisition: Measure the fluorescence or absorbance at regular intervals using a microplate reader to monitor the rate of substrate cleavage.

  • Data Analysis: a. Calculate the initial reaction velocity for each concentration of the inhibitor. b. Normalize the velocities to the vehicle control (100% activity). c. Plot the percent inhibition versus the logarithm of the inhibitor concentration. d. Fit the data to a dose-response curve to determine the IC50 value for each protease.

  • Specificity Determination: Compare the IC50 value for BACE1 to the IC50 values for the other proteases. The ratio of IC50 (off-target)/IC50 (target) provides a selectivity index.

Below is a graphical representation of a generalized experimental workflow for assessing protease inhibitor specificity.

G cluster_prep Preparation cluster_assay Enzymatic Assay cluster_analysis Data Analysis Compound Serial Dilution of This compound Assay Incubate Compound with each Protease Compound->Assay Enzymes Prepare Protease Solutions (BACE1, BACE2, CatD, etc.) Enzymes->Assay Substrates Prepare Specific Fluorogenic Substrates Reaction Initiate Reaction with Substrate Substrates->Reaction Assay->Reaction Measurement Measure Signal (Fluorescence/Absorbance) Reaction->Measurement IC50 Calculate IC50 Values for each Protease Measurement->IC50 Specificity Determine Selectivity Index (IC50 Off-Target / IC50 BACE1) IC50->Specificity

Caption: Workflow for Protease Inhibitor Specificity Screening.

Unveiling the Anti-Inflammatory Potential of Galloylated Compounds from Paeonia lactiflora

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of published findings on the anti-inflammatory effects of paeoniflorin (B1679553) and its derivatives, providing a framework for future research and drug development.

While specific research on the anti-inflammatory effects of 4-O-Galloylalbiflorin remains to be published, a significant body of evidence exists for related compounds from the roots of Paeonia lactiflora (white peony), a staple in traditional Chinese medicine. This guide synthesizes the available data on paeoniflorin, albiflorin (B1665693), and the influence of galloylation on their anti-inflammatory properties, offering a comparative overview for researchers, scientists, and drug development professionals. The primary focus is on the inhibition of key inflammatory mediators and the modulation of intracellular signaling pathways.

Comparative Anti-Inflammatory Activity

The anti-inflammatory effects of paeoniflorin and albiflorin have been evaluated in vitro using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a standard model for studying inflammation. The data consistently demonstrates their ability to suppress the production of pro-inflammatory molecules, albeit with varying potencies.

Inhibition of Inflammatory Mediators

A key study directly comparing paeoniflorin and albiflorin provides valuable quantitative data on their inhibitory effects on nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and the pro-inflammatory cytokines tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1][2][3][4][5]

CompoundTargetInhibition (%)IC50 (mol/L)
Paeoniflorin Nitric Oxide (NO)17.612.2 x 10⁻⁴
Prostaglandin E2 (PGE2)27.56-
TNF-α20.57-
IL-629.01-
Albiflorin Nitric Oxide (NO)17.351.3 x 10⁻²
Prostaglandin E2 (PGE2)12.94-
TNF-α15.29-
IL-610.78-

Table 1: Comparative inhibition of inflammatory mediators by paeoniflorin and albiflorin in LPS-stimulated RAW 264.7 cells.[1][2][3][4][5]

The data indicates that while both compounds inhibit the production of these inflammatory markers, paeoniflorin generally exhibits a stronger inhibitory effect, particularly evident in its significantly lower IC50 value for NO production.[1][2][3][4][5]

Mechanistic Insights: Modulation of Signaling Pathways

The anti-inflammatory effects of these compounds are attributed to their ability to interfere with key intracellular signaling pathways that regulate the expression of pro-inflammatory genes. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are primary targets.

Upon stimulation by LPS, these pathways are activated, leading to the transcription of genes encoding for inflammatory mediators. Paeoniflorin has been shown to inhibit the activation of both NF-κB and MAPK pathways. This inhibition is a crucial mechanism underlying its anti-inflammatory activity.

G Figure 1: Simplified NF-κB Signaling Pathway and the Inhibitory Action of Paeoniflorin. LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IκBα IκBα IKK->IκBα NFκB NF-κB IKK->NFκB Activation IκBα->NFκB Inhibition Nucleus Nucleus NFκB->Nucleus Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) Nucleus->Proinflammatory_Genes Paeoniflorin Paeoniflorin Paeoniflorin->IKK Inhibits G Figure 2: Experimental Workflow for In Vitro Anti-Inflammatory Assay. cluster_0 Cell Culture cluster_1 Treatment cluster_2 Analysis A Seed RAW 264.7 cells in 96-well plates B Pre-treat with test compounds (e.g., Paeoniflorin, Albiflorin) for 2 hours A->B C Stimulate with LPS (1 µg/mL) for 24 hours B->C D Collect supernatant C->D E Measure Nitric Oxide (Griess Assay) D->E F Measure Cytokines (ELISA for TNF-α, IL-6) D->F G Measure PGE2 (ELISA) D->G

References

A Comparative Guide to the Stability of 4-O-Galloylalbiflorin and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the stability of a lead compound is paramount. 4-O-Galloylalbiflorin, a natural compound with significant therapeutic potential, faces challenges common to many phytoformulations, including degradation under various environmental conditions.[1] This guide provides a comparative benchmark of the stability of this compound against its synthetic derivatives, which are often designed to overcome limitations like low bioavailability and instability.[2][3]

The stability of a pharmaceutical product is its ability to maintain its physical, chemical, microbiological, and toxicological specifications throughout its shelf life.[4] For natural products, this is complicated by their complex structures and the presence of multiple constituents.[5] Factors like temperature, humidity, light, and pH can significantly impact the degradation of these compounds.[1][6]

Experimental Protocols for Stability Assessment

To ensure reliable and reproducible data, standardized protocols are essential. The following methodologies are based on International Council for Harmonisation (ICH) guidelines and are fundamental to assessing the stability of this compound and its derivatives.[7][8]

Forced Degradation (Stress Testing)

Objective: To identify potential degradation pathways and products, and to establish the intrinsic stability of the molecule. This helps in developing and validating stability-indicating analytical methods.

Methodology:

  • Acid/Base Hydrolysis: The compound is dissolved in 0.1N HCl and 0.1N NaOH separately and kept at 60°C for 24-48 hours. Samples are withdrawn at regular intervals, neutralized, and analyzed.

  • Oxidative Degradation: The compound is treated with 3-30% hydrogen peroxide (H₂O₂) at room temperature for 24-48 hours. Samples are collected and analyzed.

  • Thermal Degradation: The solid compound is exposed to dry heat at 70-80°C for 48 hours. Changes in physical appearance and purity are noted.

  • Photostability: The compound is exposed to a light source with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample is kept in the dark.

Long-Term and Accelerated Stability Testing

Objective: To determine the shelf-life and recommended storage conditions for the final product.[6][9]

Methodology:

  • Sample Preparation: At least two batches of this compound and each derivative are packaged in their proposed container-closure systems.[10]

  • Storage Conditions: Samples are stored under conditions defined by ICH guidelines.[11]

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.[11]

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.[11]

  • Testing Frequency: Samples are tested at initial, 3, 6, 9, and 12 months for long-term studies, and at initial, 3, and 6 months for accelerated studies.[9][10]

  • Analytical Method: High-Performance Liquid Chromatography (HPLC) is the preferred method for quantifying the parent compound and detecting degradation products.[11]

    • System: HPLC with a UV-Vis or PDA detector.

    • Column: C18 analytical column.

    • Mobile Phase: A gradient of acetonitrile (B52724) and water.

    • Quantification: The concentration of the active compound is calculated using a calibration curve generated from a reference standard.[11]

G cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis start Prepare Samples (Parent Compound & Derivatives) package Package in Final Container System start->package long_term Long-Term 25°C / 60% RH package->long_term accelerated Accelerated 40°C / 75% RH package->accelerated sampling Periodic Sampling (0, 3, 6, 12 mo) long_term->sampling accelerated->sampling hplc HPLC Analysis (Quantification) sampling->hplc data Data Evaluation (Shelf-life Determination) hplc->data end Stability Profile & Report data->end

Caption: General experimental workflow for stability testing.

Comparative Stability Data

The following tables summarize hypothetical data from accelerated stability studies, comparing this compound with two common types of derivatives: an acetylated derivative (to increase lipophilicity) and a PEGylated derivative (to improve solubility and half-life).

Table 1: Purity Analysis (%) under Accelerated Conditions (40°C / 75% RH)

CompoundInitial (T=0)1 Month3 Months6 Months
This compound99.8 ± 0.197.2 ± 0.392.5 ± 0.485.1 ± 0.5
Acetylated Derivative99.7 ± 0.199.1 ± 0.298.0 ± 0.296.5 ± 0.3
PEGylated Derivative99.9 ± 0.199.5 ± 0.198.9 ± 0.297.8 ± 0.2

Table 2: Total Degradation Products (%) under Accelerated Conditions (40°C / 75% RH)

CompoundInitial (T=0)1 Month3 Months6 Months
This compound0.22.87.514.9
Acetylated Derivative0.30.92.03.5
PEGylated Derivative0.10.51.12.2

The data indicates that both derivatization strategies significantly enhance the stability of the parent molecule under stress conditions. The PEGylated derivative shows the highest stability, likely due to the steric hindrance provided by the polyethylene (B3416737) glycol chain, which protects the core structure from hydrolytic and oxidative degradation.

Mechanism of Action and Stability Implications

The therapeutic effects of this compound and its derivatives are often linked to their ability to modulate specific signaling pathways, such as those involved in inflammation and oxidative stress.[2] A key pathway is the PI3K/Akt/Nrf2 axis, which is crucial for cellular antioxidant responses. The stability of the compound is critical, as any degradation will reduce its capacity to activate these protective mechanisms.

G cluster_nucleus Nuclear Events compound This compound or Derivative receptor Cell Surface Receptor compound->receptor Activates pi3k PI3K receptor->pi3k akt Akt (Phosphorylation) pi3k->akt nrf2 Nrf2 akt->nrf2 Inhibits Keap1-mediated degradation of Nrf2 keap1 Keap1 keap1->nrf2 Degradation nucleus Nucleus nrf2->nucleus Translocation are ARE (Antioxidant Response Element) genes Transcription of Antioxidant Genes (e.g., HO-1, NQO1) are->genes

References

Comparative study of the extraction efficiency of different solvents for 4-O-Galloylalbiflorin

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Solvent Extraction Efficiency for 4-O-Galloylalbiflorin

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for determining the optimal solvent for extracting this compound, a significant bioactive compound found in the roots of Paeonia lactiflora. Due to the absence of direct comparative studies in publicly available literature, this document outlines a proposed experimental protocol, presents a hypothetical data structure for comparison, and details the analytical methods required to evaluate extraction efficiency. The information is synthesized from established methodologies for extracting similar phenolic compounds and glycosides from plant matrices.

The selection of an appropriate solvent is critical as it directly influences the yield and purity of the extracted compound. The polarity of the solvent relative to the solute is the most crucial factor. This compound, being a monoterpene glycoside with a galloyl group, possesses both polar (hydroxyl, glycosidic) and moderately non-polar (terpene backbone) characteristics. Therefore, solvents with intermediate to high polarity, particularly aqueous mixtures of alcohols, are hypothesized to be most effective.

Hypothetical Data on Extraction Efficiency

The following table presents a hypothetical comparison of different solvents for the extraction of this compound, based on principles of solvent polarity and common practices in natural product extraction. This data should be experimentally verified.

Solvent SystemPolarity IndexExtraction MethodHypothetical Yield of this compound (mg/g dry weight)Relative Purity (HPLC Area %)
80% Ethanol (v/v)5.2Maceration12.585%
80% Methanol (B129727) (v/v)6.6Maceration11.882%
100% Methanol5.1Maceration9.575%
100% Ethanol4.3Maceration8.270%
70% Acetone (v/v)5.1Maceration7.968%
Ethyl Acetate4.4Maceration3.155%
Deionized Water10.2Maceration5.560%
n-Hexane0.1Maceration< 0.5< 10%

Experimental Protocols

A robust experimental design is essential for an accurate comparison of solvent efficiencies. The following protocols are proposed.

Plant Material Preparation
  • Source: Obtain dried roots of Paeonia lactiflora.

  • Grinding: Mill the dried roots into a fine powder (e.g., 40-60 mesh size) to increase the surface area available for extraction.

  • Drying: Dry the powder in an oven at 40-50°C to a constant weight to remove residual moisture, which can interfere with the extraction efficiency of non-aqueous solvents.

Solvent Extraction Protocol (Maceration)

This protocol is designed to be repeated for each solvent system being tested.

  • Sample Measurement: Accurately weigh 10.0 g of the dried Paeonia lactiflora root powder.

  • Solvent Addition: Place the powder into a 250 mL Erlenmeyer flask and add 100 mL of the selected solvent (maintaining a 1:10 solid-to-liquid ratio).

  • Extraction: Seal the flask and place it on an orbital shaker at 150 rpm. Macerate for 24 hours at a constant room temperature (25°C).

  • Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant residue.

  • Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature below 50°C to remove the solvent.

  • Drying and Yield Calculation: Transfer the concentrated extract to a pre-weighed vial and dry it completely using a vacuum oven or freeze-dryer. The final dried extract is then weighed to determine the total extraction yield.

Quantification by High-Performance Liquid Chromatography (HPLC)

The concentration of this compound in each dried extract must be quantified to determine the specific extraction yield.

  • Standard Preparation: Prepare a stock solution of purified this compound standard in methanol at a concentration of 1 mg/mL. Create a series of calibration standards (e.g., 10, 25, 50, 100, 250 µg/mL) by diluting the stock solution.

  • Sample Preparation: Accurately weigh 10 mg of the dried extract from each solvent and dissolve it in 10 mL of methanol. Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution using (A) 0.1% formic acid in water and (B) acetonitrile.

      • 0-5 min: 15-20% B

      • 5-25 min: 20-35% B

      • 25-30 min: 35-15% B (return to initial)

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 230 nm and 280 nm (for phenolic compounds).

    • Injection Volume: 10 µL.

  • Data Analysis: Construct a calibration curve from the peak areas of the standards. Use the regression equation to calculate the concentration of this compound in each sample extract. The final yield is expressed as mg of this compound per gram of dry plant material.

Visualized Workflows and Pathways

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the proposed comparative study, from sample preparation to the final analysis and determination of the optimal solvent.

Extraction_Workflow cluster_extraction Parallel Extraction start Plant Material (Paeonia lactiflora Root) prep Sample Preparation (Drying & Grinding) start->prep s1 Solvent 1 (e.g., 80% Ethanol) prep->s1 s2 Solvent 2 (e.g., 100% Methanol) s3 Solvent 3 (e.g., 70% Acetone) s4 Solvent n... process Maceration -> Filtration -> Concentration s1->process s2->process s3->process s4->process hplc HPLC-UV Analysis (Quantification) process->hplc data Data Comparison (Yield & Purity) hplc->data end_node Identification of Optimal Solvent data->end_node

Caption: Workflow for comparing solvent extraction efficiency.

A Comparative Guide to Key Biomarkers in Paeonia Extracts for Quality Control and Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key biomarkers in Paeonia extracts, focusing on well-established compounds crucial for quality control and pharmacological research. While novel compounds such as 4-O-Galloylalbiflorin have been identified in Paeonia lactiflora, the current body of scientific literature is insufficient for its validation as a reliable biomarker.[1] Therefore, this guide will focus on the primary, validated biomarkers: paeoniflorin (B1679553), albiflorin (B1665693), and gallic acid.

The standardization of herbal extracts is paramount for ensuring their safety, efficacy, and batch-to-batch consistency. This is achieved through the identification and quantification of specific chemical markers. Paeonia species, particularly the roots of Paeonia lactiflora, are rich in a variety of bioactive compounds, most notably monoterpene glycosides and phenolic compounds. Among these, paeoniflorin, its isomer albiflorin, and the phenolic compound gallic acid are the most studied and widely accepted biomarkers for the quality assessment of Paeonia extracts.

Comparative Analysis of Key Biomarkers

The selection of an appropriate biomarker is critical and depends on its abundance, stability, and correlation with the therapeutic effects of the extract. The following tables provide a comparative overview of the quantitative distribution and key characteristics of the primary biomarkers in Paeonia lactiflora extracts.

Quantitative Comparison of Major Biomarkers

The concentration of these biomarkers can vary depending on the extraction solvent and method used. The data below, derived from High-Performance Liquid Chromatography (HPLC) analysis, illustrates these variations.

BiomarkerExtraction SolventConcentration (mg/g of extract)Reference
Paeoniflorin 70% Ethanol73.89 ± 0.76[Kim et al., 2021][2][3]
Water57.87 ± 0.20[Kim et al., 2021][2][3]
Methanol (B129727)33.2[Lee et al., 2009][4]
Albiflorin 70% Ethanol12.27 ± 0.13[Kim et al., 2021][2][3]
Water15.97 ± 0.06[Kim et al., 2021][2][3]
Methanol1.8[Lee et al., 2009][4]
Gallic Acid Water12.33 ± 0.87[Gligorijević et al., 2021][5]
Water1.15[Liu et al., 2012][6]
Profile of Primary Paeonia Biomarkers
CharacteristicPaeoniflorinAlbiflorinGallic Acid
Chemical Class Monoterpene GlycosideMonoterpene GlycosidePhenolic Acid
Typical Concentration HighModerateLow to Moderate
Key Bioactivities Anti-inflammatory, immunomodulatory, neuroprotective, analgesicAnti-inflammatory, antidepressant, neuroprotectiveAntioxidant, anti-inflammatory, antimicrobial

Experimental Protocols

Accurate quantification of biomarkers is essential for quality control. High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose.

Protocol for Quantification of Paeoniflorin and Albiflorin by HPLC

This protocol is a generalized procedure based on established methods for the analysis of Paeonia extracts.[2][4][7]

1. Sample Preparation (Extraction)

  • Objective: To extract the target biomarkers from the raw plant material.

  • Procedure:

    • Weigh 1.0 g of powdered, dried Paeonia root into a flask.

    • Add 50 mL of 70% methanol (or another suitable solvent).

    • Perform extraction using sonication for 30 minutes at room temperature.

    • Centrifuge the mixture to pellet the solid material.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

2. Chromatographic Conditions

  • Instrument: A standard High-Performance Liquid Chromatography system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) (A) and 0.1% formic acid in water (B).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

3. Quantification

  • Method: External Standard Method.

  • Procedure:

    • Prepare a series of standard solutions of paeoniflorin and albiflorin of known concentrations.

    • Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.

    • Inject the prepared sample extract.

    • Determine the concentration of paeoniflorin and albiflorin in the sample by comparing their peak areas to the calibration curve.

Visualizing Methodologies and Pathways

Diagrams are provided below to illustrate the experimental workflow and a key signaling pathway modulated by Paeonia compounds.

G Experimental Workflow for Biomarker Quantification cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis Paeonia_Root Paeonia Root Grinding Grinding & Drying Paeonia_Root->Grinding Extraction Solvent Extraction (e.g., Sonication) Grinding->Extraction Filtration Filtration / Centrifugation Extraction->Filtration HPLC HPLC Injection Filtration->HPLC Separation C18 Reverse-Phase Separation HPLC->Separation Detection UV Detection (230 nm) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Quantification Quantification via Calibration Curve Chromatogram->Quantification Result Biomarker Concentration (mg/g) Quantification->Result

Caption: A generalized workflow for the extraction and quantification of biomarkers from Paeonia root.

Modulation of the NF-κB Signaling Pathway by Paeoniflorin cluster_cytoplasm Cytoplasm cluster_nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR binds IKK IKK Complex TNFR->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Paeoniflorin Paeoniflorin Paeoniflorin->IKK inhibits Transcription Transcription of Inflammatory Genes (e.g., VCAM-1, IL-6) Inflammation Inflammation Transcription->Inflammation

Caption: Paeoniflorin's inhibitory effect on the TNF-α-induced NF-κB inflammatory pathway.[8]

Conclusion

Paeoniflorin, albiflorin, and gallic acid are well-characterized and validated biomarkers that serve as reliable indicators of the quality and potential efficacy of Paeonia extracts. Their quantification, primarily through HPLC, is a robust method for standardization in both research and commercial applications. The therapeutic effects of Paeonia extracts, particularly their anti-inflammatory and antioxidant properties, are largely attributed to these compounds, which modulate key signaling pathways such as NF-κB.

While the discovery of novel compounds like this compound is scientifically valuable, extensive further research is required to validate their use as biomarkers. This includes developing and validating quantitative analytical methods, assessing their batch-to-batch consistency, and correlating their presence with specific biological activities. Until such data is available, paeoniflorin, albiflorin, and gallic acid remain the gold standard for the quality control of Paeonia extracts.

References

Safety Operating Guide

Navigating the Disposal of 4-O-Galloylalbiflorin: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Step 1: Hazard Identification and Information Gathering

The first and most crucial step is to determine the potential hazards associated with 4-O-Galloylalbiflorin.

  • Locate the Safety Data Sheet (SDS): The SDS is the primary source of information regarding the hazards, handling, and disposal of a chemical.[1] You should first attempt to obtain the SDS from the manufacturer or supplier of the this compound.

  • Consult Your Institution's Environmental Health & Safety (EHS) Department: Your institution's EHS department is a key resource. They can provide guidance on proper disposal procedures, assist in waste determination, and inform you of specific institutional and local regulations.[2][3]

  • Evaluate the Chemical's Properties: In the absence of an SDS, an initial assessment of the chemical's properties can be made by examining its constituent parts. This compound contains a galloyl group (related to gallic acid) and albiflorin. Compounds in this family may have biological activity and should be handled with care. However, without specific data, it must be treated as a potentially hazardous substance.

Step 2: General Principles of Chemical Waste Disposal

When the specific hazards are unknown, conservative general procedures for chemical waste should be followed.

  • Do Not Mix Wastes: It is a critical safety measure to avoid mixing different chemical wastes.[1] Incompatible chemicals can react violently, producing heat, toxic gases, or explosions.

  • Proper Labeling: All waste containers must be clearly and accurately labeled with the full chemical name.[1][4] Do not use abbreviations or chemical formulas.

  • Use Appropriate Containers: Waste should be stored in containers that are compatible with the chemical.[4] The container must be in good condition and have a secure, tight-fitting lid.

  • Satellite Accumulation Areas: Hazardous waste should be stored in a designated Satellite Accumulation Area at or near the point of generation.[4]

General Chemical Waste Disposal Procedures

The following table summarizes common laboratory chemical waste categories and their typical disposal routes. Until a specific determination is made for this compound, it is safest to assume it falls under "Non-Hazardous Solid Waste for EHS Pickup" or to consult your EHS for guidance.

Waste CategoryExamplesGeneral Disposal Procedure
Non-Hazardous Solid Waste Inert materials, some non-toxic saltsCan often be disposed of in regular trash, but always confirm with EHS.[5]
Non-Hazardous Liquid Waste Dilute, non-toxic aqueous solutionsMay be suitable for drain disposal with copious amounts of water, subject to local regulations and EHS approval.[2]
Hazardous Solid Waste Toxic solids, reactive materialsMust be collected by your institution's EHS department for proper disposal.[4]
Hazardous Liquid Waste Flammable solvents, toxic solutions, corrosive liquidsMust be collected by your institution's EHS department for proper disposal.[4]
Acids and Bases Hydrochloric acid, sodium hydroxideSmall quantities of dilute acids and bases may be neutralized to a pH between 5.5 and 9.5 and then drain disposed, with EHS approval.[2]
Reactive Chemicals Strong oxidizers, water-reactive chemicalsNever dispose of down the drain or in regular trash. Must be managed by EHS.
Empty Containers Glass or plastic bottles that held chemicalsTriple rinse with a suitable solvent, collect the rinsate as hazardous waste, deface the label, and dispose of the container as regular trash or glass waste.[6]

Decision Workflow for Chemical Disposal

The following diagram illustrates the logical steps to determine the correct disposal path for a laboratory chemical like this compound.

Chemical_Disposal_Workflow start Start: Chemical Waste Generated (this compound) sds Is the Safety Data Sheet (SDS) available? start->sds consult_sds Consult Section 13 (Disposal Considerations) of the SDS sds->consult_sds Yes hazard_assessment Perform preliminary hazard assessment (chemical family, known reactivity) sds->hazard_assessment No follow_sds Follow SDS-recommended disposal procedures consult_sds->follow_sds ehs_pickup Arrange for EHS hazardous waste pickup ehs_contact Consult Institutional Environmental Health & Safety (EHS) ehs_guidance Follow EHS guidance for waste determination and disposal ehs_contact->ehs_guidance treat_as_hazardous Treat as hazardous waste: - Do not mix - Label clearly - Store in a designated area hazard_assessment->treat_as_hazardous treat_as_hazardous->ehs_contact

Caption: Decision workflow for proper laboratory chemical disposal.

Disclaimer: This information is intended as a general guide. Always prioritize the specific guidance from your institution's Environmental Health & Safety department and the chemical's Safety Data Sheet, when available.

References

Safeguarding Research: A Comprehensive Guide to Handling 4-O-Galloylalbiflorin

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

A thorough risk assessment is crucial before beginning any experiment to identify potential hazards and implement appropriate control measures.[1] The minimum PPE for working in a laboratory where chemical hazards are present includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[2] This should be supplemented with other PPE as necessary for the specific tasks.[2]

Summary of Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecifications & Use Case
Torso Protection Lab CoatFire-resistant lab coats are recommended when working with flammable materials.[3] They protect clothing and skin from chemical splashes and spills.[3]
Eye and Face Protection Safety GogglesGoggles with indirect vents are preferred for handling liquids to protect against chemical splashes, dust, or flying debris.[3] Must be marked with "Z87" to signify adherence to ANSI Z87.1 standards.[2]
Face ShieldShould be worn in addition to safety glasses or goggles when there is a high risk of splashing, such as when preparing solutions or handling larger quantities.[2][3]
Hand Protection Disposable Nitrile GlovesProvide minimum protection for incidental contact and should be removed immediately after chemical contact.[2] Double-gloving may be necessary for added protection.[2]
Respiratory Protection N95 RespiratorEssential when working with powders or aerosols to filter out hazardous airborne particulates.[1][3]
Foot Protection Closed-Toe ShoesRequired to prevent injuries from dropped objects or spills.[3]
Operational Plan: Step-by-Step Handling Procedures

Adherence to well-documented Standard Operating Procedures (SOPs) is essential for ensuring safety.[1]

1. Preparation:

  • Ensure the work area, typically a chemical fume hood, is clean and uncluttered.

  • Verify that emergency equipment, such as an eyewash station and safety shower, is accessible and functional.[1]

  • Don all required PPE as outlined in the table above.

2. Weighing and Aliquoting:

  • Handle 4-O-Galloylalbiflorin as a powder in a well-ventilated area, preferably within a chemical fume hood or a vented enclosure with HEPA filtration, to minimize inhalation of dust.[4]

  • Use appropriate tools (e.g., spatulas, weigh paper) to handle the powder. Avoid creating dust clouds.

  • For creating solutions, add the solvent to the pre-weighed powder slowly to avoid splashing.

3. Experimental Use:

  • When working with solutions, be mindful of potential splashes.

  • Keep all containers with this compound clearly labeled and sealed when not in use.

  • Wash hands thoroughly after handling the substance, even if gloves were worn.[5]

Disposal Plan

Proper disposal of chemical waste is critical to prevent environmental contamination and ensure laboratory safety.

1. Waste Segregation:

  • All solid waste contaminated with this compound (e.g., gloves, weigh paper, pipette tips) should be placed in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid waste containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

2. Container Management:

  • Keep waste containers closed except when adding waste.

  • Store waste containers in a designated secondary containment area to prevent spills.

3. Final Disposal:

  • Dispose of all hazardous waste through your institution's Environmental Health and Safety (EH&S) department, following all local, state, and federal regulations.

Visualizing the Workflow

To further clarify the handling process, the following diagrams illustrate the key decision points and procedural flows.

Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase Risk_Assessment Conduct Risk Assessment Select_PPE Select & Don Appropriate PPE Risk_Assessment->Select_PPE Prepare_Work_Area Prepare Work Area (Fume Hood) Select_PPE->Prepare_Work_Area Weigh_Compound Weigh Powdered Compound Prepare_Work_Area->Weigh_Compound Prepare_Solution Prepare Solution (if needed) Weigh_Compound->Prepare_Solution Perform_Experiment Perform Experiment Prepare_Solution->Perform_Experiment Segregate_Waste Segregate Solid & Liquid Waste Perform_Experiment->Segregate_Waste Label_Containers Label Waste Containers Segregate_Waste->Label_Containers Store_Waste Store in Secondary Containment Label_Containers->Store_Waste Contact_EHS Contact EH&S for Disposal Store_Waste->Contact_EHS

Caption: Workflow for safe handling of this compound.

PPE_Decision_Logic cluster_core_ppe Core Requirements cluster_task_specific Task-Specific Additions Start Handling this compound Lab_Coat Lab Coat Start->Lab_Coat Safety_Goggles Safety Goggles Start->Safety_Goggles Nitrile_Gloves Nitrile Gloves Start->Nitrile_Gloves Closed_Shoes Closed-Toe Shoes Start->Closed_Shoes Powder_Handling Handling Powder? Start->Powder_Handling Splash_Risk High Splash Risk? Start->Splash_Risk Respirator N95 Respirator Powder_Handling->Respirator Yes Face_Shield Face Shield Splash_Risk->Face_Shield Yes

Caption: Decision logic for selecting appropriate PPE.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.